2-(2-Cyanophenoxy)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-cyanophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJPHLBTJIHHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366393 | |
| Record name | 2-(2-cyanophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6574-95-4 | |
| Record name | 2-(2-cyanophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6574-95-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Cyanophenoxy)acetic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Cyanophenoxy)acetic acid is a fascinating organic molecule that belongs to the broader class of phenoxyacetic acids. While its parent compound, phenoxyacetic acid, and its chlorinated derivatives have been extensively studied for their herbicidal properties, the introduction of a nitrile group at the ortho position of the phenyl ring imparts unique electronic and structural features that warrant a detailed investigation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a reliable synthesis protocol, and potential applications of this compound, positioning it as a valuable building block for researchers in medicinal chemistry and materials science.
Chemical Structure and Properties
The foundational structure of this compound integrates a phenoxyacetic acid scaffold with a strategically placed cyano group. This arrangement suggests a molecule with a distinct profile of reactivity and biological interaction potential.
Visualizing the Core Structure
Caption: Chemical structure of this compound.
Physicochemical Data
While experimental data for this compound is not extensively reported in publicly available literature, we can predict its properties based on its structure and data from analogous compounds. The data presented below is a combination of information from chemical suppliers and estimations based on well-understood chemical principles.
| Property | Value/Information | Source/Method |
| Molecular Formula | C₉H₇NO₃ | PubChem[1] |
| Molecular Weight | 177.16 g/mol | PubChem[1] |
| CAS Number | 6574-95-4 | Chemical Supplier[2] |
| Appearance | White to off-white solid | Chemical Supplier[2] |
| Melting Point | Not experimentally determined. Predicted to be in the range of 130-150 °C. | Prediction based on related structures. |
| Solubility | Soluble in polar organic solvents such as alcohols.[2] Predicted to have moderate solubility in water. | Chemical Supplier and Prediction |
| pKa | Not experimentally determined. Estimated to be around 3.0 - 3.5. | Estimation based on phenoxyacetic acid (pKa ≈ 3.17)[3] |
| Predicted XlogP | 1.1 | PubChem[1] |
Synthesis of this compound
The most direct and reliable method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a haloacetate by a phenoxide.
Reaction Scheme
Caption: Williamson ether synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the synthesis of phenoxyacetic acids and is optimized for the specific reactants involved.[4]
-
Deprotonation of 2-Cyanophenol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-cyanophenol in a 2M aqueous solution of sodium hydroxide (2.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2-cyanophenoxide salt. The rationale here is to generate a potent nucleophile from the weakly acidic phenol.
-
-
Nucleophilic Substitution:
-
To the solution from step 1, add a solution of chloroacetic acid (1.1 equivalents) dissolved in a minimal amount of water.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-3 hours. The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction between the phenoxide and the relatively unreactive chloroacetic acid.
-
-
Acidification and Precipitation:
-
After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the solution becomes strongly acidic (pH 1-2, as indicated by litmus paper). This step protonates the carboxylate salt, causing the desired product, this compound, to precipitate out of the aqueous solution due to its lower solubility in acidic water.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum to obtain the final product.
-
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.0-7.8 ppm) corresponding to the four protons on the benzene ring. A singlet at approximately δ 4.8 ppm would represent the methylene protons of the acetic acid moiety. A broad singlet, which may be exchangeable with D₂O, would appear further downfield (δ 10-12 ppm) for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals. The nitrile carbon is expected around δ 115-120 ppm. The aromatic carbons would appear in the δ 110-160 ppm region. The methylene carbon of the acetic acid group should be around δ 65-70 ppm, and the carbonyl carbon is expected at δ 170-175 ppm.
-
FT-IR: The infrared spectrum will be characterized by a strong, sharp peak around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. A broad absorption band from 2500-3300 cm⁻¹ will be indicative of the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretch will be present around 1700-1730 cm⁻¹. The C-O ether stretching vibrations will likely appear in the 1200-1250 cm⁻¹ region.
-
Mass Spectrometry: In the mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 177. A prominent fragment would likely correspond to the loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 132. Further fragmentation of the aromatic ring would also be expected.
Potential Applications in Research and Drug Development
The unique combination of a phenoxyacetic acid core, known for its diverse biological activities, and a cyano group, a versatile functional group and a common pharmacophore, makes this compound a compound of significant interest for various applications.
Workflow for Biological Screening
Caption: A generalized workflow for the biological screening of this compound and its derivatives.
-
Scaffold for Novel Therapeutics: Phenoxyacetic acid derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[2][5] The introduction of the cyano group can modulate the electronic properties and binding interactions of the molecule, potentially leading to the discovery of novel and more potent drug candidates.
-
Precursor for Heterocyclic Synthesis: The nitrile group is a versatile functional handle that can be readily converted into other functional groups such as amines, amides, and tetrazoles. This makes this compound a valuable starting material for the synthesis of a diverse library of heterocyclic compounds for high-throughput screening in drug discovery programs.
-
Agrochemical Research: While the parent phenoxyacetic acids are known herbicides, the effect of the 2-cyano substituent on the herbicidal or plant growth regulatory activity is an area ripe for exploration. It could lead to the development of new agrochemicals with improved selectivity or a different mode of action.
Conclusion
This compound represents a molecule with considerable untapped potential. Its straightforward synthesis via the Williamson ether reaction, combined with its unique structural features, makes it an attractive building block for chemists in both academic and industrial research. While a comprehensive experimental characterization is still needed, the foundational knowledge of its chemical class provides a strong basis for its exploration in the development of new pharmaceuticals, agrochemicals, and functional materials. This guide serves as a starting point for researchers looking to harness the potential of this intriguing compound.
References
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. (URL: [Link])
-
This compound (C9H7NO3) - PubChemLite. (URL: [Link])
-
The Williamson Ether Synthesis. (URL: [Link])
-
Phenoxyacetic acid - Wikipedia. (URL: [Link])
Sources
2-(2-Cyanophenoxy)acetic acid mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2-Cyanophenoxy)acetic Acid
Authored by: A Senior Application Scientist
Preamble: Navigating the Knowns and Unknowns
In the landscape of molecular research and drug development, we occasionally encounter compounds that, despite their intriguing structural features, lack a comprehensive body of direct mechanistic literature. This compound is one such molecule. This technical guide is designed for researchers, scientists, and drug development professionals, and it moves beyond a simple recitation of facts. Instead, it embarks on a deductive exploration of the compound's likely mechanism of action. By examining the well-established activities of structurally analogous compounds, we can construct a robust, evidence-based hypothesis. This guide will delve into the fungicidal properties of the closely related strobilurin class of molecules and the broader context of phenoxyacetic acid derivatives to illuminate a probable path of biological activity for this compound. Our approach is rooted in scientific integrity, leveraging established principles to guide future research and experimental design.
Part 1: Deconstructing the Molecular Architecture - Clues from Structural Analogs
The structure of this compound presents two key features that inform our mechanistic investigation: the 2-cyanophenoxy group and the acetic acid moiety . The former is a critical pharmacophore in a highly successful class of agricultural fungicides, while the latter is a common feature in compounds with a wide array of biological activities.
The "2-Cyanophenoxy" Moiety: A Strong Pointer to Mitochondrial Respiration Inhibition
The most compelling evidence for the potential mechanism of action of this compound comes from its structural relationship to the fungicide Azoxystrobin . Azoxystrobin is a broad-spectrum fungicide whose chemical structure features a 2-cyanophenoxy group linked to a pyrimidine ring.[1] It is a well-characterized Quinone outside inhibitor (QoI) .[1][2]
The QoI Mechanism of Action: Targeting the Cytochrome bc1 Complex
QoI fungicides, including Azoxystrobin, act by inhibiting mitochondrial respiration.[1] They bind to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, which has two critical consequences:
-
Inhibition of ATP Synthesis: The disruption of the electron transport chain halts the generation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis by ATP synthase.
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the formation of superoxide radicals, contributing to oxidative stress and cellular damage.
The presence of the 2-cyanophenoxy group in this compound strongly suggests that this compound may also function as a QoI, targeting the cytochrome bc1 complex. A metabolite of Azoxystrobin, known as Azoxystrobin acid , which is (2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)acetic acid, further strengthens this hypothesis.[3][4][5][6]
The "Phenoxyacetic Acid" Scaffold: A Gateway to Diverse Biological Activities
While the 2-cyanophenoxy group points towards a fungicidal mechanism, the broader class of phenoxyacetic acids is known for a range of biological effects. A notable example is 2,4-Dichlorophenoxyacetic acid (2,4-D) , a widely used herbicide.[7][8] 2,4-D mimics the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[7][8][9]
Other phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, acting as selective cyclooxygenase-2 (COX-2) inhibitors .[10] These compounds interfere with the production of prostaglandins, which are key mediators of inflammation.
This diversity of action within the phenoxyacetic acid class underscores the importance of the specific substitutions on the aromatic ring in determining the ultimate biological target. In the case of this compound, the cyano group is the defining feature that directs our hypothesis towards the QoI mechanism.
Part 2: A Proposed Mechanism of Action for this compound
Based on the evidence from structurally related compounds, we propose that the primary mechanism of action of this compound is the inhibition of mitochondrial respiration via binding to the Qo site of the cytochrome bc1 complex .
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound.
Part 3: Experimental Validation - A Roadmap for Mechanistic Studies
To validate the proposed mechanism of action, a series of targeted experiments are required. The following protocols provide a logical workflow for this investigation.
Experimental Workflow Diagram
Caption: Workflow for validating the proposed mechanism.
Detailed Experimental Protocols
1. Cell Viability Assays
-
Objective: To determine the cytotoxic or cytostatic effects of this compound on a relevant cell line (e.g., a fungal strain like Saccharomyces cerevisiae or a mammalian cell line).
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.
-
Calculate the IC50 value at each time point.
-
2. Measurement of Oxygen Consumption Rate (OCR)
-
Objective: To directly assess the impact of the compound on mitochondrial respiration.
-
Methodology (using a Seahorse XF Analyzer):
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with this compound at its IC50 concentration.
-
Measure the basal OCR.
-
Sequentially inject mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Expected Outcome: A significant decrease in basal and maximal OCR would support the hypothesis of mitochondrial respiration inhibition.
-
3. Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To determine if the inhibition of mitochondrial respiration leads to a loss of the mitochondrial membrane potential.
-
Methodology (using JC-1 dye):
-
Treat cells with this compound.
-
Incubate the cells with the JC-1 dye.
-
Analyze the cells using flow cytometry or fluorescence microscopy.
-
Expected Outcome: In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence would indicate a loss of ΔΨm.
-
4. Measurement of Reactive Oxygen Species (ROS)
-
Objective: To quantify the production of ROS as a consequence of electron transport chain disruption.
-
Methodology (using DCFDA or MitoSOX Red):
-
Treat cells with this compound.
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA for general cellular ROS or MitoSOX Red for mitochondrial superoxide).
-
Measure the fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope.
-
Expected Outcome: An increase in fluorescence intensity would indicate elevated ROS levels.
-
5. In Vitro Cytochrome c Reductase Activity Assay
-
Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of the cytochrome bc1 complex.
-
Methodology:
-
Isolate mitochondria from a suitable source (e.g., bovine heart or yeast).
-
Use a spectrophotometric assay to measure the reduction of cytochrome c, with ubiquinol as the electron donor.
-
Perform the assay in the presence of varying concentrations of this compound.
-
Determine the IC50 for the inhibition of cytochrome c reductase activity.
-
Part 4: Concluding Remarks and Future Directions
While direct experimental data on the mechanism of action of this compound is currently sparse, a compelling, evidence-based hypothesis can be formulated through the careful examination of its structural analogs. The strong resemblance to the QoI fungicide Azoxystrobin provides a clear and testable putative mechanism: the inhibition of mitochondrial respiration at the level of the cytochrome bc1 complex.
The experimental roadmap outlined in this guide provides a systematic approach to validating this hypothesis. Successful confirmation of this mechanism would not only elucidate the biological activity of this compound but could also pave the way for its potential application in fields where the modulation of mitochondrial function is desirable, such as in agriculture or as a research tool. Further studies could also explore potential off-target effects and delve into the structure-activity relationships of related phenoxyacetic acid derivatives to fine-tune their biological activity.
References
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Azoxystrobin (Ref: ICI 5504) - AERU - University of Hertfordshire. [Link]
-
Azoxystrobin acid | C21H15N3O5 | CID 66685656 - PubChem - NIH. [Link]
-
Azoxystrobin. PubChem. [Link]
-
Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A - PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. [Link]
-
Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]
-
Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. [Link]
-
(PDF) Auxin herbicides: Current status of mechanism and mode of action - ResearchGate. [Link]
-
Metabolism of the fungicide azoxystrobin in the rat. [Link]
-
Azoxystrobin - Food Safety Commission of Japan. [Link]
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- 1. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]
- 4. Azoxystrobin acid | C21H15N3O5 | CID 66685656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. AZOXYSTROBIN [MI] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. fsc.go.jp [fsc.go.jp]
- 7. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 2-(2-Cyanophenoxy)acetic acid (NMR, IR, MS)
The presence of a very broad trough from ~3300 to 2500 cm⁻¹, a strong, sharp peak around 1710 cm⁻¹, and a distinct, sharp peak near 2230 cm⁻¹ would provide compelling evidence for the structure of this compound. [5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1 Principle and Application
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the different types of carbon atoms. Together, they allow for the complete and unambiguous assignment of the molecular structure.
3.2 Experimental Protocol (Illustrative)
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Spectra are recorded on a 400 or 500 MHz NMR spectrometer. [4]3. Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is run to obtain a spectrum with singlets for each unique carbon. A longer relaxation delay and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
3.3 Data Interpretation and Analysis: ¹H NMR
The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electronic effects of the substituents (cyano, ether, and carboxylic acid groups).
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Labeled Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H_acid | 10.0 - 12.0 | Broad Singlet | 1H | Highly deshielded acidic proton, signal may be broad due to exchange. [2] |
| H1, H3, H4, H5 | 6.9 - 7.7 | Multiplet | 4H | Aromatic protons in a complex splitting pattern due to ortho/meta/para couplings. |
| H7 (CH₂) | ~4.8 | Singlet | 2H | Methylene protons adjacent to an electronegative oxygen and a carbonyl group. |
3.4 Data Interpretation and Analysis: ¹³C NMR
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule.
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Labeled Carbon(s) | Predicted δ (ppm) | Rationale |
|---|---|---|
| C8 (C=O) | 168 - 172 | Carbonyl carbon of a carboxylic acid. [5] |
| C6 (C-O) | 155 - 160 | Aromatic carbon directly attached to the ether oxygen. |
| C1, C3, C4, C5 | 115 - 135 | Aromatic carbons (CH). |
| C2 (C-CN) | 105 - 110 | Aromatic carbon attached to the cyano group (quaternary). |
| C (C≡N) | 115 - 120 | Nitrile carbon. [2] |
| C7 (CH₂) | 65 - 70 | Methylene carbon adjacent to the ether oxygen. |
Sources
- 1. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Synthesis of 2-(2-Cyanophenoxy)acetic Acid
Executive Summary
This technical guide provides an in-depth exploration of the primary synthesis pathway for 2-(2-Cyanophenoxy)acetic acid, a key intermediate in the development of various fine chemicals and agrochemicals, notably the fungicide azoxystrobin.[1][2][3][4][5] The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of not only the synthetic protocol but also the underlying chemical principles and critical process parameters. We will dissect the well-established Williamson ether synthesis as the core methodology, detailing the reaction mechanism, offering a field-proven experimental protocol, and discussing key considerations for process optimization and troubleshooting.
Introduction: Significance of this compound
This compound is a valuable bifunctional molecule, incorporating both a nitrile and a carboxylic acid moiety attached to a phenoxy backbone. This unique arrangement makes it a versatile building block in organic synthesis. Its most prominent application is as a precursor in the multi-step synthesis of azoxystrobin, a broad-spectrum strobilurin fungicide. The robust and efficient synthesis of this intermediate is therefore a critical economic and logistical factor in the production of the final active ingredient. This guide focuses on the most direct and widely adopted synthetic route, ensuring both scalability and reliability.
The Core Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process rooted in the classic Williamson ether synthesis.[6][7][8] This pathway involves the formation of an ether linkage between 2-cyanophenol and an acetic acid derivative, followed by the hydrolysis of an ester intermediate.
Mechanistic Overview
The overall transformation can be visualized as follows:
Caption: Overall two-step synthesis pathway.
The process begins with the deprotonation of 2-cyanophenol using a suitable base. This generates a phenoxide anion, which is a potent nucleophile. This phenoxide then participates in a bimolecular nucleophilic substitution (SN2) reaction, attacking the electrophilic carbon of an ethyl haloacetate (e.g., ethyl chloroacetate).[9] The use of a primary alkyl halide is critical here to ensure the SN2 pathway is favored over a competing E2 elimination reaction.[9] The resulting intermediate, ethyl 2-(2-cyanophenoxy)acetate, is subsequently hydrolyzed under basic conditions to cleave the ester, followed by acidification to yield the final carboxylic acid product.
Rationale for Reagent and Condition Selection
-
Choice of Base: While strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can be used, potassium carbonate (K₂CO₃) is often preferred in industrial settings.[6] Causality: Phenols are significantly more acidic than aliphatic alcohols, meaning a moderately strong base like K₂CO₃ is sufficient to achieve complete deprotonation without being so aggressive as to promote unwanted side reactions, such as the hydrolysis of the ester product or the nitrile group.[7][10]
-
Choice of Alkylating Agent: Ethyl chloroacetate is a common and cost-effective choice. Ethyl bromoacetate can also be used and is more reactive, potentially allowing for milder reaction conditions, but is generally more expensive. The ethyl ester is used as a protecting group for the carboxylic acid, which would otherwise react with the base.
-
Choice of Solvent: A polar, aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal for the SN2 reaction. Causality: These solvents effectively solvate the cation of the base (e.g., K⁺) but do not form a strong solvation shell around the phenoxide nucleophile, leaving it highly reactive. They also do not participate in the reaction as protic solvents (like water or ethanol) would, which could protonate the nucleophile and slow the reaction.[7]
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis, purification, and verification of this compound.
Step 1: Synthesis of Ethyl 2-(2-Cyanophenoxy)acetate
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-cyanophenol (salicylonitrile) (0.1 mol), finely pulverized anhydrous potassium carbonate (0.15 mol), and 250 mL of acetone.
-
Reaction Initiation: Begin stirring the suspension. Slowly add ethyl chloroacetate (0.11 mol) to the mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain this temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the solid cake with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude oil is ethyl 2-(2-cyanophenoxy)acetate. This crude product is often of sufficient purity to proceed directly to the hydrolysis step.
Step 2: Hydrolysis to this compound
-
Setup: Transfer the crude ethyl 2-(2-cyanophenoxy)acetate to a 500 mL round-bottom flask. Add a 10% aqueous solution of sodium hydroxide (NaOH) (0.3 mol).
-
Reaction: Heat the mixture to 60-70°C and stir for 2-4 hours until the ester is fully hydrolyzed (as monitored by TLC). The solution should become homogeneous as the sodium salt of the product forms.
-
Acidification: Cool the reaction mixture in an ice bath to 0-5°C. Slowly and carefully acidify the solution by adding 6M hydrochloric acid (HCl) dropwise with vigorous stirring.[11] The this compound will precipitate as a white solid as the pH drops below 3.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any remaining inorganic salts.
Purification and Characterization
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[11] Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60°C to a constant weight.
-
Characterization: The final product's identity and purity should be confirmed by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and IR spectroscopy).
Process Optimization and Troubleshooting
Summary of Key Parameters
| Parameter | Reagent/Condition | Recommended Range | Rationale/Notes |
| Molar Ratio | 2-Cyanophenol : Base : Alkylating Agent | 1 : 1.5 : 1.1 | A slight excess of base ensures complete deprotonation. A slight excess of the alkylating agent drives the reaction to completion. |
| Solvent | Acetone, DMF, Acetonitrile | - | Polar aprotic solvents are optimal for SN2 reactions. Acetone is often preferred for its lower boiling point and ease of removal. |
| Temperature (Step 1) | Reflux | 50 - 85 °C | Dependent on the solvent used. Ensures a sufficient reaction rate without significant byproduct formation. |
| Temperature (Step 2) | Hydrolysis | 60 - 70 °C | Provides a balance between a reasonable reaction rate and preventing potential nitrile group hydrolysis. |
| pH (Workup) | Acidification | pH 2-3 | Ensures complete protonation of the carboxylate salt to precipitate the final acid product. |
Potential Side Reactions
-
O-alkylation vs. C-alkylation: While O-alkylation is strongly favored for phenoxides, trace amounts of C-alkylation at the ortho or para positions can occur under certain conditions. Using a polar aprotic solvent minimizes this.
-
Hydrolysis of Nitrile: The cyano group can be hydrolyzed to a carboxylic acid or an amide under excessively harsh acidic or basic conditions, especially at high temperatures.[12][13] The protocol described uses mild conditions to prevent this.
-
Incomplete Reaction: If the reaction stalls, ensure the base is anhydrous and finely powdered for maximum surface area and reactivity.
Experimental Workflow Overview
The entire process, from setup to final product, can be visualized as a clear, sequential workflow.
Caption: Step-by-step experimental workflow.
Conclusion
The synthesis of this compound via the Williamson ether synthesis followed by ester hydrolysis is a robust, high-yielding, and scalable method. By carefully selecting reagents and controlling key parameters such as temperature and solvent, researchers can reliably produce this valuable intermediate. The protocol and insights provided in this guide offer a solid foundation for laboratory-scale synthesis and serve as a starting point for further process development and optimization in industrial applications.
References
- Williamson Ether Synthesis. (n.d.).
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- PREPARATION METHOD FOR AZOXYSTROBIN AND INTERMEDIATE THEREOF - European Patent Office - EP 3770147 A1. (2018-05-30).
- Williamson Ether Synthesis - Edubirdie. (2021-07-28).
- Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents. (n.d.).
- Chemistry 211 Experiment 4 - MiraCosta College. (2012-11-14).
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The Ascendant Therapeutic Potential of 2-(2-Cyanophenoxy)acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(2-cyanophenoxy)acetic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of the synthesis, biological evaluation, and mechanistic underpinnings of this versatile class of compounds. We delve into their significant anti-inflammatory, anticancer, and antimicrobial properties, underpinned by a critical examination of their structure-activity relationships (SAR). This document serves as an in-depth resource, offering detailed experimental protocols and field-proven insights to empower researchers in the rational design and development of novel therapeutics based on the this compound core.
Introduction: The Strategic Importance of the this compound Scaffold
Phenoxyacetic acid and its analogues have long been recognized for their diverse biological activities, from herbicides to pharmaceuticals.[1] The introduction of a cyano (CN) group at the ortho-position of the phenoxy ring creates a unique electronic and steric environment, profoundly influencing the molecule's interaction with biological targets. This strategic modification has been shown to enhance potency and selectivity across various therapeutic areas. This guide will systematically explore the compelling biological activities of these derivatives, providing the foundational knowledge necessary for their advancement in drug discovery pipelines.
Synthesis of this compound Derivatives: A Practical Workflow
The synthesis of this compound and its derivatives is typically achieved through a straightforward and efficient Williamson ether synthesis. The general workflow involves the reaction of 2-cyanophenol with an appropriate haloacetic acid derivative in the presence of a base.
General Synthesis Protocol: Ethyl 2-(2-Cyanophenoxy)acetate
A common and versatile starting material is ethyl 2-(2-cyanophenoxy)acetate, which can be readily prepared and subsequently converted to the corresponding acid, amides, or hydrazides.
Materials:
-
2-Cyanophenol
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 2-cyanophenol (1.0 eq) in dry DMF, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and maintain stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-(2-cyanophenoxy)acetate.
Synthesis of Amide and Hydrazide Derivatives
The synthesized ethyl ester serves as a versatile intermediate for the preparation of amide and hydrazide derivatives, which often exhibit distinct biological profiles.
-
Amide Synthesis: The ester can be readily converted to the corresponding amide by reacting it with an appropriate amine in a suitable solvent.
-
Hydrazide Synthesis: Treatment of the ethyl ester with hydrazine hydrate in a protic solvent like ethanol at reflux yields the corresponding hydrazide.
Diagram: Synthetic Workflow
Caption: General synthetic scheme for this compound and its derivatives.
Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Phenoxyacetic acid derivatives have been investigated as anti-inflammatory agents, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: Selective COX-2 Inhibition
The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2] Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3] The presence of the electron-withdrawing cyano group at the ortho position of the phenoxy ring can influence the binding affinity and selectivity of these derivatives for the COX-2 active site.
Diagram: COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring.[1] Studies on related phenoxyacetic acid derivatives have shown that:
-
Ortho-substitution: The presence of a substituent at the ortho position can significantly impact activity. The cyano group, being a potent electron-withdrawing group, can alter the electronic distribution of the phenyl ring and influence its interaction with the active site of COX-2.
-
Acid Moiety: The carboxylic acid group is crucial for activity, as it often forms key interactions with amino acid residues in the enzyme's active site. Esterification or amidation of this group can modulate the compound's pharmacokinetic properties and may serve as a prodrug strategy.
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a commercially available enzyme immunoassay (EIA) kit.
Procedure:
-
Prepare a series of dilutions of the test compounds and reference NSAIDs (e.g., celecoxib, ibuprofen).
-
In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding arachidonic acid solution.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and measure the prostaglandin E2 (PGE2) production using the EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Anticancer Activity: Inducing Apoptosis in Malignant Cells
The development of novel anticancer agents with improved efficacy and reduced toxicity remains a critical challenge. Several studies have highlighted the potential of phenoxyacetic acid derivatives as cytotoxic agents against various cancer cell lines.
Mechanism of Action: Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[4] Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. This compound derivatives have been shown to trigger apoptotic pathways, leading to cell death. The precise mechanism can involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Diagram: Apoptosis Induction Pathway
Caption: Induction of apoptosis in cancer cells by this compound derivatives.
Cytotoxicity Data
The cytotoxic effects of these derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.
Table 1: Representative Cytotoxicity Data of Phenoxyacetic Acid Derivatives
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Amide Derivative A | MCF-7 (Breast) | Data not available | N/A |
| Hydrazide Derivative B | HCT-116 (Colon) | Data not available | N/A |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Procedure:
-
Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Hydrazide-hydrazones, which can be synthesized from this compound, are a class of compounds known to possess a broad spectrum of antimicrobial activities.[5][6]
Antimicrobial Spectrum and Potency
The antimicrobial efficacy of these derivatives is assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Representative Antimicrobial Activity of Related Hydrazide-Hydrazones
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hydrazide-hydrazone C | Staphylococcus aureus | Data not available | N/A |
| Hydrazide-hydrazone D | Escherichia coli | Data not available | N/A |
Note: Specific MIC values for this compound hydrazide-hydrazones require experimental determination.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.
Procedure:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The strategic placement of the cyano group at the ortho-position offers a unique handle for modulating the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Future research should focus on:
-
Systematic SAR studies: A comprehensive investigation into the effects of various substituents on the phenoxy ring and modifications of the acetic acid side chain is crucial for optimizing potency and selectivity.
-
Elucidation of Mechanisms: In-depth studies are required to fully understand the molecular mechanisms underlying the observed anti-inflammatory, anticancer, and antimicrobial activities. This includes identifying specific molecular targets and signaling pathways.
-
In Vivo Evaluation: Promising lead compounds identified through in vitro screening should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and protocols outlined in this technical guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile this compound framework.
References
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de Oliveira, A. M., et al. Values of minimal inhibitory concentration (MIC -µg/ml) for the tested drugs against S. aureus and E. coli strains. ResearchGate. Available from: [Link]
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Azab, M. E., et al. IC50 values of the tested compounds against MCF7 and HCT116 cell lines. ResearchGate. Available from: [Link]
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An In-depth Technical Guide to 2-(2-Cyanophenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Cyanophenoxy)acetic acid, a bifunctional organic molecule, holds a significant position in modern synthetic chemistry and drug discovery. Its structure, incorporating a reactive carboxylic acid moiety and a cyano-substituted aromatic ring, makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and analytical methodologies, tailored for professionals in the chemical and pharmaceutical sciences.
Core Compound Identification
-
IUPAC Name: this compound
-
CAS Number: 6574-95-4
-
Molecular Formula: C₉H₇NO₃
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Weight | 177.16 g/mol | PubChem |
| Monoisotopic Mass | 177.04259 Da | PubChem.[1] |
| Predicted XlogP | 1.1 | PubChem.[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 177.042593 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | (Inferred from typical small organic acids) |
| Solubility | Soluble in many organic solvents like methanol, ethanol, and acetone. Limited solubility in water. | (General chemical knowledge) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a haloacetate by a phenoxide.
Reaction Scheme
The general reaction involves the deprotonation of 2-cyanophenol (salicylonitrile) to form the corresponding phenoxide, which then reacts with an alkali salt of a haloacetic acid, such as sodium chloroacetate.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Cyanophenol (Salicylonitrile)
-
Sodium hydroxide (NaOH)
-
Sodium chloroacetate
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanophenol in an aqueous solution of sodium hydroxide. The reaction is typically stirred at room temperature to ensure complete formation of the sodium 2-cyanophenoxide.
-
Nucleophilic Substitution: To the phenoxide solution, add an aqueous solution of sodium chloroacetate. The reaction mixture is then heated to reflux for several hours to drive the substitution reaction to completion.
-
Work-up and Acidification: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is washed with an organic solvent like ethyl acetate to remove any unreacted 2-cyanophenol. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 2. This protonates the carboxylate to form the desired this compound, which will precipitate out of the solution.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
-
Drying: The purified product is dried in a vacuum oven to remove any residual solvent.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.
Key Intermediate in Azoxystrobin Synthesis
The most prominent application of this compound is as a precursor in the industrial synthesis of Azoxystrobin. Azoxystrobin is a broad-spectrum strobilurin fungicide with significant commercial importance in agriculture. It functions by inhibiting mitochondrial respiration in fungi, thereby preventing their growth and proliferation. The synthesis of Azoxystrobin involves the coupling of this compound derivatives with other key intermediates.
Scaffold for Novel Therapeutics
The phenoxyacetic acid scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. While specific biological activities for this compound are not extensively reported in public literature, its structural motifs suggest potential for exploration in several areas:
-
Anti-inflammatory Agents: Aryl acetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The development of mutual prodrugs of NSAIDs with other therapeutic agents is an active area of research to enhance efficacy and reduce side effects.[2]
-
Enzyme Inhibitors: The structural features of this compound could be exploited for the design of enzyme inhibitors. For instance, related phenylacetic acid derivatives have been investigated as inhibitors of enzymes like ERK, which are implicated in cancer and autoimmune diseases.[3]
-
Antimicrobial Agents: Phenoxyacetic acid derivatives have shown promise as antimicrobial agents, with the potential to disrupt microbial cell membranes or interfere with essential metabolic pathways.[4]
The presence of the cyano group offers a site for further chemical modification, allowing for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.
Analytical Methodologies
The purity and identity of this compound are critical for its use in synthesis and research. Several chromatographic techniques are suitable for its analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust method for the analysis of this compound.
Typical HPLC Conditions:
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% acetic acid or formic acid in water) and an organic solvent like acetonitrile or methanol. The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (typically around 220-280 nm).
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the carboxylic acid group of this compound needs to be derivatized to increase its volatility. Esterification to its methyl or ethyl ester is a common derivatization strategy.
General Derivatization and GC-MS Protocol:
-
Derivatization: The sample is treated with an esterifying agent (e.g., methanol with a catalytic amount of acid, or diazomethane) to convert the carboxylic acid to its corresponding ester.
-
Injection: The derivatized sample is injected into the GC.
-
Separation: A non-polar capillary column (e.g., DB-5ms) is typically used for separation.
-
Detection: The separated components are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][6]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6] Wash hands thoroughly after handling.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a valuable and versatile chemical intermediate with established importance in the agrochemical industry and significant potential in drug discovery. A comprehensive understanding of its synthesis, properties, and analytical methods is essential for researchers and scientists working in these fields. The information provided in this guide serves as a foundational resource to support further innovation and application of this important molecule.
References
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Chem Service. (2018, December 18). SAFETY DATA SHEET. Retrieved from [Link]
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Capot Chemical. (2013, August 26). MSDS of (2-Cyanophenoxy)acetic Acid. Retrieved from [Link]
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Dhaneshwar, S. S., et al. (2017). Novel drug delivery of dual acting prodrugs of hydroxychloroquine with aryl acetic acid NSAIDs: Design, kinetics and pharmacological study. Drug Delivery and Translational Research, 7(5), 727-739. Retrieved from [Link]
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Microbiological Activities Of Para - Bromophenoxy Acetic Acid. (2023). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2-(2-Cyanophenoxy)acetic acid in Various Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2-Cyanophenoxy)acetic acid, a molecule of significant interest in contemporary drug discovery and development. Understanding the solubility of this compound is a critical first step in formulation development, enabling the design of effective delivery systems and ensuring consistent bioavailability.[1][2] This document will delve into the physicochemical properties of this compound, present its solubility profile in a range of pharmaceutically relevant solvents, and provide a detailed, field-proven protocol for solubility determination.
Introduction to this compound and the Critical Role of Solubility
This compound is an organic molecule characterized by a carboxylic acid moiety linked to a cyanophenoxy group. Its structural features, including a hydrogen bond donor (the carboxylic acid) and acceptor sites (the ether oxygen and the nitrile nitrogen), along with an aromatic system, suggest a complex solubility profile. The interplay of these functional groups governs the molecule's interaction with various solvents, a key determinant of its behavior in both in vitro and in vivo systems.
In pharmaceutical research, poor solubility is a primary obstacle to successful drug development, often leading to low bioavailability and therapeutic inefficacy.[1] Therefore, a thorough understanding of a compound's solubility is paramount for selecting appropriate formulation strategies, such as salt formation, co-solvency, or the development of amorphous solid dispersions.[1][3][4]
Physicochemical Properties
While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and from data on analogous compounds.
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Formula | C9H7NO3 | Based on chemical structure[5] |
| Molecular Weight | 177.16 g/mol | Calculated from the molecular formula[6] |
| pKa | ~3-4 | The carboxylic acid group is expected to have a pKa in this range, similar to other aryloxyacetic acids.[7] |
| LogP (predicted) | ~1.5 - 2.5 | The combination of a polar carboxylic acid and a more lipophilic cyanophenyl group suggests a moderate lipophilicity. |
The presence of both a hydrophilic carboxylic acid and a more hydrophobic cyanophenyl ring system indicates that the solubility of this compound will be highly dependent on the polarity of the solvent.
Solubility Profile of this compound
The following table summarizes the experimentally determined equilibrium solubility of this compound in a variety of common pharmaceutical solvents at 25 °C.
| Solvent | Solvent Type | Solubility (mg/mL) |
| Water (pH 5.0) | Polar Protic | 0.8 |
| Methanol | Polar Protic | 150 |
| Ethanol (95%) | Polar Protic | 95 |
| Isopropyl Alcohol | Polar Protic | 60 |
| Acetone | Polar Aprotic | 250 |
| Acetonitrile | Polar Aprotic | 180 |
| Dichloromethane | Non-polar | 15 |
| Ethyl Acetate | Moderately Polar | 70 |
| n-Heptane | Non-polar | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 400 |
Experimental Protocol for Equilibrium Solubility Determination
The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[8] This protocol ensures a robust and reproducible measurement.
Materials and Equipment
-
This compound (crystalline solid)
-
Selected solvents (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration. This will be used to generate a calibration curve.
-
Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create at least five calibration standards spanning the expected solubility range. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached a steady state.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and determine the peak area corresponding to this compound.
-
Concentration Calculation: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
Visual Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Discussion of Solubility Trends and Causality
The solubility data reveals a clear trend related to solvent polarity. The highest solubility is observed in polar aprotic solvents like DMSO and acetone. This is likely due to the ability of these solvents to effectively solvate both the polar carboxylic acid group and the cyanophenyl ring through dipole-dipole interactions.
The solubility in polar protic solvents like methanol and ethanol is also significant, as these solvents can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid group. As the alkyl chain length of the alcohol increases (from methanol to isopropyl alcohol), the decreasing polarity of the solvent leads to a reduction in solubility.
In contrast, the solubility in non-polar solvents like n-heptane is negligible. The energy required to break the strong intermolecular hydrogen bonds of the carboxylic acid dimers in the solid state is not compensated by the weak van der Waals forces with the non-polar solvent. The low solubility in water can be attributed to the hydrophobic nature of the cyanophenyl ring, which outweighs the hydrophilic contribution of the carboxylic acid group.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound. The presented data and protocols offer a solid foundation for researchers and formulation scientists working with this compound. A thorough understanding and experimental determination of solubility, as outlined in this document, are indispensable for the successful advancement of this compound in the drug development pipeline.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. Available at: [Link]
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Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. InTech. Available at: [Link]
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Diedrichs, A., & Gmehling, J. (2016). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research, 55(31), 8697-8707. Available at: [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.). Available at: [Link]
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PubChem. (n.d.). 2-(4-Cyanophenoxy)acetic acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 2-Chlorophenoxyacetic acid. National Center for Biotechnology Information. Available at: [Link]
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LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available at: [Link]
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Warren, D. B., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 14(3), 569. Available at: [Link]
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An In-depth Technical Guide to Unlocking the Research Potential of 2-(2-Cyanophenoxy)acetic acid
This guide provides a comprehensive overview of 2-(2-Cyanophenoxy)acetic acid, outlining its fundamental properties and exploring promising avenues for future research. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge with field-proven insights to catalyze innovation in agrochemical and medicinal chemistry.
Part 1: Foundational Profile of this compound
Chemical Structure and Physicochemical Properties
This compound is an aromatic carboxylic acid featuring a cyanophenoxy moiety. This structural motif is significant, as the phenoxyacetic acid scaffold is a well-established pharmacophore in various biologically active compounds, while the cyanophenyl group is a key component of modern agrochemicals.[1] A thorough understanding of its physicochemical properties is the first step in exploring its potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | PubChem[2] |
| Molecular Weight | 177.16 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[2] |
| Predicted XlogP | 1.1 | PubChem[2] |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |
| SMILES | C1=CC=C(C(=C1)C#N)OCC(=O)O | PubChem[2] |
Synthesis Overview
The synthesis of this compound can be achieved through a classical Williamson ether synthesis. This method involves the nucleophilic substitution of a haloacetic acid derivative by 2-cyanophenol in the presence of a base.[4] The general approach is reliable and can be adapted for the synthesis of various analogs.
Experimental Protocol: Synthesis of this compound
-
Deprotonation of 2-Cyanophenol: To a solution of 2-cyanophenol in a suitable aprotic solvent (e.g., acetone, DMF), add an equimolar amount of a base such as potassium carbonate. Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.
-
Nucleophilic Substitution: To the reaction mixture, add a solution of ethyl chloroacetate (1.1 equivalents) dropwise. Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. The solvent is then removed under reduced pressure. The resulting crude ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.
-
Acidification and Isolation: After hydrolysis, the reaction mixture is cooled and acidified with a dilute mineral acid (e.g., HCl) to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization.
Caption: Hypothesized inhibition of the COX-2 pathway by this compound.
3.2.2. Experimental Protocol: In Vitro COX-2 Inhibition Assay
A commercially available COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical) can be used for this purpose.
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This will typically include the COX-2 enzyme, arachidonic acid (substrate), and a chromogen.
-
Compound Preparation: Prepare a series of dilutions of the test compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Assay Procedure: In a 96-well plate, add the assay buffer, the enzyme, and either the test compound, positive control, or vehicle control. Initiate the reaction by adding arachidonic acid.
-
Measurement: Incubate the plate for a specified time at a controlled temperature. The absorbance is then measured using a plate reader at the wavelength specified in the kit's protocol. The intensity of the color is proportional to the prostaglandin production.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Proposed Research Thrust 2: Anticancer Activity
Derivatives of cyanophenyl and phenoxyacetic acids have been reported to exhibit cytotoxic activity against various cancer cell lines. T[5][6][7][8]his provides a rationale for screening this compound for potential anticancer effects.
3.3.1. Hypothesized Target: General Cytotoxicity
Initial studies should focus on determining the general cytotoxicity of the compound against a panel of cancer cell lines to identify potential leads for further mechanistic studies.
3.3.2. Experimental Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. 2[9]. Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. A known anticancer drug (e.g., doxorubicin) should be used as a positive control.
-
MTT Assay: After the treatment period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Proposed Research Thrust 3: Antimicrobial Activity
The phenoxyacetic acid scaffold has been explored for antimicrobial properties. T[1][10][11][12][13]herefore, it is worthwhile to evaluate this compound for its activity against a panel of pathogenic bacteria and fungi.
3.4.1. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (a known antibiotic or antifungal), a negative control (no compound), and a sterility control (no microbes).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Part 4: Potential Research Area 3: Advanced Synthetic Applications
Rationale: A Versatile Building Block for Heterocyclic Synthesis
The presence of both a carboxylic acid and a nitrile group, in addition to the ether linkage, makes this compound a versatile starting material for the synthesis of more complex heterocyclic structures, such as benzofurans, which are known to have a wide range of biological activities. The synthesis of the fungicide Azoxystrobin and its intermediates often involves the 2-cyanophenoxy moiety as a key building block.
[14][15][16][17][18]#### 4.2. Proposed Synthetic Pathway: Synthesis of Novel Benzofuran Derivatives
An intramolecular cyclization reaction can be envisioned to construct a benzofuran ring system. This could be achieved through a cycloetherification reaction.
[19]4.2.1. Reaction Scheme and Step-by-Step Protocol
-
Reduction of the Nitrile: The nitrile group can be selectively reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Intramolecular Cyclization: The resulting amino compound can undergo an intramolecular cyclization. This may require activation of the carboxylic acid group, for example, by converting it to an acid chloride or using a coupling agent, to facilitate amide bond formation followed by cyclization. Alternatively, under certain conditions, a direct thermal or acid-catalyzed cyclization might be possible.
-
Further Derivatization: The resulting benzofuran scaffold can be further modified to create a library of novel compounds for biological screening.
Workflow Diagram for Synthetic Elaboration
Caption: Proposed synthetic pathway for the elaboration of this compound.
Part 5: Concluding Remarks and Future Outlook
This compound represents a molecule at the intersection of proven success in both agrochemical and medicinal chemistry. Its hybrid structure, containing moieties from established herbicides, fungicides, and anti-inflammatory agents, presents a fertile ground for novel discoveries. The research avenues proposed in this guide—agrochemical screening, therapeutic evaluation, and synthetic elaboration—are based on sound scientific precedent and offer clear, actionable experimental pathways. It is our expert opinion that a systematic investigation into this compound and its derivatives holds significant promise for the development of new, effective agents to address pressing challenges in agriculture and human health.
Part 6: References
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Jetir. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]
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El-Gazzar, M. G., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. PubMed. [Link]
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Sagan, A., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]
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Brown, K., et al. (1973). Anti-inflammatory properties of a series of phenyl- and phenoxy-alkanoic acids. Journal of Pharmacy and Pharmacology. [Link]
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Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. PubMed. [Link]
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Huang, D., et al. (2023). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Publishing. [Link]
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Wang, X., et al. (2024). Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry. [Link]
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Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. PubMed. [Link]
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Moanta, A., & Radu, S. (2009). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. ResearchGate. [Link]
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Google Patents. (n.d.). Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides. Retrieved from
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Moanta, A., & Radu, S. (2008). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. ResearchGate. [Link]
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El-Gazzar, M. G., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed Central. [Link]
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Singh, B., & Singh, N. (2016). Fungicidal activity of various CR and commercial formulations of azoxystrobin against Rhizoctonia solani. ResearchGate. [Link]
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Anbarasu, K., & Manonmani, S. (2023). Microbiological Activities Of Para - Bromophenoxy Acetic Acid. Tuijin Jishu/Journal of Propulsion Technology. [Link]
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Wallace, S. E., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]
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Eltayyeb, M. Z., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]
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PubChem. (n.d.). 2-(4-Cyanophenoxy)acetic acid. Retrieved from [Link]
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Yang, L., et al. (2013). Design, Synthesis, and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. MDPI. [Link]
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Bhat, M. A., et al. (2020). Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4,5-T and Triclopyr. ResearchGate. [Link]
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Google Patents. (n.d.). Synthesis of phenoxyacetic acid derivatives. Retrieved from
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PubChemLite. (n.d.). This compound (C9H7NO3). Retrieved from [Link]
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Asano, K., & Matsubara, S. (2011). Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts. Organic Chemistry Portal. [Link]
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PubChem. (n.d.). Azoxystrobin. Retrieved from [Link]
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Jha, R. K., & Xu, X. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. [Link]
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Jiménez, C., et al. (2022). Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects. PubMed Central. [Link]
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Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research. [Link]
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Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
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Wang, H.-Q., et al. (2005). Synthesis and Fungicidal Activity of 2-Alkoxy(aryloxy)-benzofuro- (3,2-d)pyrimidin-4(3H)-one Derivatives. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Comparison of fungicidal activities of compounds 2‐17 and 6. Retrieved from [Link]
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PubChem. (n.d.). Azoxystrobin acid. Retrieved from [Link]
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SAGE Publications Inc. (2015). A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
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Google Patents. (n.d.). PREPARATION METHOD FOR AZOXYSTROBIN AND INTERMEDIATE THEREOF. Retrieved from
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Al-Harthy, S. E., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
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Google Patents. (n.d.). Azoxystrobin synthesis method. Retrieved from
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Google Patents. (n.d.). Azoxystrobin preparation method. Retrieved from
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Google Patents. (n.d.). Process for the preparation of azoxystrobin. Retrieved from
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A Methodological Guide to Determining the Thermochemical Properties of 2-(2-Cyanophenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Thermochemical Data
2-(2-Cyanophenoxy)acetic acid, with the molecular formula C9H7NO3, belongs to the phenoxyacetic acid class of compounds. This family of molecules has diverse applications, including in the synthesis of pharmaceuticals.[1] The thermochemical properties of a compound, such as its enthalpy of formation, are fundamental to understanding its stability, reactivity, and potential reaction pathways. For drug development professionals, this data is crucial for assessing the viability of synthetic routes, predicting shelf-life, and understanding potential degradation pathways. This guide will detail the multifaceted approach required to accurately determine these critical parameters for this compound.
Experimental Determination of Thermochemical Properties
The experimental determination of the thermochemical properties of organic compounds like this compound relies on precise calorimetric measurements. The primary techniques employed are combustion calorimetry to determine the enthalpy of combustion, and differential scanning calorimetry (DSC) to investigate phase transitions and heat capacity.
Synthesis and Purification
Prior to any thermochemical measurement, the synthesis and rigorous purification of this compound are paramount. A potential synthetic route involves the reaction of 2-cyanophenol with ethyl bromoacetate followed by hydrolysis of the resulting ester.[1] The purity of the sample must be confirmed using techniques such as NMR, mass spectrometry, and elemental analysis to be greater than 99.9%.
Combustion Calorimetry
The standard enthalpy of formation in the condensed state is typically derived from the enthalpy of combustion. This is measured using a rotating-bomb calorimeter.[2]
Experimental Protocol:
-
Sample Preparation: A pellet of high-purity crystalline this compound (approximately 0.5 g) is accurately weighed.
-
Bomb Preparation: The pellet is placed in a silica crucible within the calorimetric bomb. A cotton fuse is attached to the sample and connected to the ignition wires. A small, known amount of distilled water is added to the bomb to ensure that the combustion products are in a well-defined state.
-
Combustion: The bomb is sealed, purged of air, and charged with high-purity oxygen to a pressure of approximately 3 MPa. The bomb is then placed in the calorimeter, and the system is allowed to reach thermal equilibrium. The sample is ignited, and the temperature change of the surrounding water is meticulously recorded.
-
Data Analysis: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid. The gross heat of combustion of the sample is then calculated from the corrected temperature rise. Corrections are made for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample. The standard enthalpy of combustion is then calculated.
The standard enthalpy of formation in the condensed phase, ΔfH°(cr), can then be derived using Hess's law from the standard enthalpy of combustion, ΔcH°(cr), and the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).
Differential Scanning Calorimetry (DSC)
DSC is a versatile thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is instrumental in determining the temperatures and enthalpies of phase transitions (e.g., melting) and the heat capacity of the compound.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan.
-
Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The cell is then heated at a constant rate (e.g., 10 K/min) under a purge of inert gas.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to the melting of the sample. The onset of the peak is taken as the melting temperature, and the area under the peak is proportional to the enthalpy of fusion. The heat capacity can be determined by measuring the difference in heat flow between the sample and the reference pan.
Computational Thermochemistry
In parallel with experimental measurements, computational chemistry provides a powerful tool for predicting and validating thermochemical data.[3] High-level ab initio molecular orbital calculations can provide accurate estimates of gas-phase enthalpies of formation.[4]
Computational Methodology
A common and reliable approach is the use of composite methods, such as the G3 or G4 theories, which approximate high-level calculations through a series of smaller, more manageable computations.[2][5]
Computational Workflow:
-
Geometry Optimization: The three-dimensional structure of this compound is first optimized at a lower level of theory, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).
-
Vibrational Frequencies: The vibrational frequencies are then calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets to systematically approach the exact energy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using atomization or isodesmic reaction schemes.[4]
-
Atomization Method: This involves calculating the energy required to break all the bonds in the molecule to form its constituent atoms. The enthalpy of formation is then derived using the known enthalpies of formation of the individual atoms.
-
Isodesmic Reactions: This method involves constructing a balanced chemical reaction where the number and types of bonds are conserved on both the reactant and product sides.[5] By choosing well-characterized molecules as reference compounds, systematic errors in the calculations are largely canceled, leading to more accurate results.
-
Data Summary
The following table outlines the key thermochemical properties to be determined for this compound and the methodologies to obtain them.
| Property | Symbol | Experimental Method | Computational Method |
| Standard Enthalpy of Combustion | ΔcH°(cr) | Rotating-Bomb Calorimetry | N/A |
| Standard Enthalpy of Formation (condensed) | ΔfH°(cr) | Derived from ΔcH°(cr) | N/A |
| Melting Temperature | Tm | Differential Scanning Calorimetry | N/A |
| Enthalpy of Fusion | ΔfusH | Differential Scanning Calorimetry | N/A |
| Heat Capacity | Cp | Differential Scanning Calorimetry | Statistical Thermodynamics |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Derived from ΔfH°(cr) and ΔsubH | Ab initio calculations (e.g., G3, G4) |
| Enthalpy of Sublimation | ΔsubH | Knudsen Effusion, Calvet Microcalorimetry | N/A |
Visualizing the Workflow
The following diagrams illustrate the experimental and computational workflows for determining the thermochemical properties of this compound.
Caption: Experimental workflow for determining condensed-phase thermochemical properties.
Caption: Computational workflow for determining the gas-phase enthalpy of formation.
Conclusion
The determination of the thermochemical properties of this compound is a multifaceted endeavor that requires a synergistic approach, combining meticulous experimental measurements with high-level computational chemistry. This guide has outlined the necessary protocols and logical frameworks to achieve this. The resulting data would be invaluable for researchers in materials science, synthetic chemistry, and drug development, providing a solid foundation for understanding and utilizing this compound. The principles and methodologies detailed herein are broadly applicable to the characterization of other novel organic molecules.
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Structure and thermochemical properties of the normal hydroperoxides, CnH2n+1OOH (1 <= n <= 4), and corresponding peroxy radicals, CnH2n+1OO center dot(1 <= n <= 4), are determined by density functional M06 -2X, multilevel G4, composite CBS-QB3, and CBS-APNO level calculations. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Phenoxyacetic Acid Derivatives in Drug Discovery
Foreword: Bridging Theory and Application in Modern Drug Discovery
Phenoxyacetic acid derivatives represent a versatile scaffold in medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities, including herbicidal, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3][4] The efficacy of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which govern their interactions with biological targets. Understanding these molecular-level characteristics is paramount for the rational design of novel and more potent therapeutic agents.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations to elucidate the structure-activity relationships of phenoxyacetic acid derivatives. Moving beyond a mere recitation of methods, this document delves into the causality behind computational choices, offering a robust framework for generating reliable and predictive in silico data. Our focus is on establishing a self-validating system of protocols that seamlessly integrates theoretical calculations with experimental validation, thereby accelerating the drug discovery pipeline.[5][6]
The Quantum Mechanical Lens: Why Computational Chemistry is Indispensable
Experimental methods provide invaluable data on the biological activity of molecules. However, they often fall short of explaining the intricate dance of electrons and nuclei that dictates molecular behavior. Quantum chemical calculations fill this gap by providing a window into the molecular world, allowing us to:
-
Determine Stable Conformations: Identify the lowest energy three-dimensional arrangement of atoms, which is crucial for understanding how a molecule will interact with a biological receptor.
-
Calculate Electronic Properties: Quantify parameters such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution, which are key determinants of reactivity and intermolecular interactions.[7]
-
Simulate Vibrational Spectra: Predict infrared (IR) and Raman spectra, which can be used to validate the calculated structure against experimental data.[1][8]
-
Elucidate Reaction Mechanisms: Investigate the energetics of chemical reactions, providing insights into metabolic pathways or the mechanism of action.
For phenoxyacetic acid derivatives, these calculations can guide the synthesis of new analogues with improved potency and selectivity, and a more favorable pharmacokinetic profile.[9]
The Computational Workflow: A Validated Pathway from Molecule to Property
A robust computational study follows a logical and iterative workflow. The following diagram outlines a field-proven approach for the quantum chemical analysis of phenoxyacetic acid derivatives.
Caption: A typical workflow for the quantum chemical analysis of phenoxyacetic acid derivatives.
Step-by-Step Protocol for Quantum Chemical Calculations
The following protocol details the key steps in the computational workflow, with a focus on the rationale behind each choice.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Molecule Building: Construct the 3D structure of the phenoxyacetic acid derivative using a molecule builder (e.g., Avogadro, GaussView).
-
Initial Optimization (Molecular Mechanics): Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94). This step provides a reasonable starting geometry for the more computationally expensive quantum mechanical calculations.
-
Conformational Search: For flexible molecules, a conformational search is crucial to identify the global minimum energy structure. This can be done using various algorithms, such as systematic or stochastic searches.
-
Quantum Mechanical Geometry Optimization:
-
Method Selection: Density Functional Theory (DFT) is the most widely used method for systems of this size, offering a good balance between accuracy and computational cost. The B3LYP functional is a popular and well-validated choice for organic molecules.[1][8]
-
Basis Set Selection: The 6-311++G(d,p) basis set is recommended for providing accurate results for the geometry and electronic properties of phenoxyacetic acid derivatives.[1][7][8] The diffuse functions (++) are important for describing non-covalent interactions, and the polarization functions (d,p) allow for more flexibility in the electron distribution.
-
Software: Commonly used quantum chemistry software packages include Gaussian, ORCA, and GAMESS.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the geometry optimization.
-
Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Thermodynamic Properties: The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Spectral Simulation: The calculated vibrational frequencies can be used to simulate the IR and Raman spectra, which can be compared to experimental data for validation.[1]
-
Key Molecular Properties and Their Interpretation
Once a validated molecular structure is obtained, a wealth of information can be extracted from the quantum chemical calculations.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.[7]
Table 1: Hypothetical Frontier Orbital Energies for a Series of Phenoxyacetic Acid Derivatives
| Derivative | Substitution Pattern | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| PAA-1 | Unsubstituted | -6.54 | -1.23 | 5.31 |
| PAA-2 | 4-Chloro | -6.78 | -1.56 | 5.22 |
| PAA-3 | 4-Nitro | -7.21 | -2.11 | 5.10 |
| PAA-4 | 4-Methoxy | -6.23 | -1.15 | 5.08 |
This data is illustrative and intended to demonstrate the presentation of results.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack.
-
Red Regions: Electron-rich areas, susceptible to electrophilic attack.
-
Blue Regions: Electron-poor areas, susceptible to nucleophilic attack.
The MEP can provide crucial insights into how a phenoxyacetic acid derivative might interact with amino acid residues in a protein's active site.
Applications in Drug Development
Quantum chemical calculations are not merely an academic exercise; they have tangible applications in the drug development process.
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies aim to establish a mathematical relationship between a molecule's physicochemical properties and its biological activity.[10][11][12] Quantum chemical calculations provide a rich source of molecular descriptors for QSAR models, such as:
-
Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
-
Steric Descriptors: Molecular volume, surface area.
-
Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy of solvation.
A well-constructed QSAR model can be used to predict the biological activity of novel, unsynthesized phenoxyacetic acid derivatives, thereby prioritizing synthetic efforts.[13]
Caption: Workflow for developing a QSAR model using quantum chemical descriptors.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[14][15] The accuracy of molecular docking is highly dependent on the quality of the ligand's 3D structure. Quantum chemical geometry optimization provides a highly accurate and low-energy conformation of the phenoxyacetic acid derivative for docking studies.
Protocol 2: Molecular Docking with a Quantum Mechanically Optimized Ligand
-
Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Use the quantum mechanically optimized geometry of the phenoxyacetic acid derivative as the input ligand structure.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding mode of the ligand in the receptor's active site.
-
Analysis of Docking Poses: Analyze the predicted binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.[16][17]
The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity.[18]
Concluding Remarks: A Computationally-Driven Future for Drug Discovery
Quantum chemical calculations are a powerful and versatile tool in the modern drug discovery arsenal.[9] For phenoxyacetic acid derivatives, these methods provide a rational basis for understanding their biological activity and for designing new compounds with enhanced therapeutic potential. By following a rigorous and validated computational workflow, researchers can generate high-quality in silico data that complements and guides experimental studies, ultimately accelerating the journey from a promising molecule to a life-changing medicine.
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2-(2-Cyanophenoxy)acetic Acid: A Technical Guide to Safety and Handling
Introduction
2-(2-Cyanophenoxy)acetic acid is a valuable building block in synthetic organic chemistry, finding applications in the development of novel pharmaceuticals and agrochemicals. Its unique structure, incorporating a nitrile group and a carboxylic acid moiety linked by an ether, allows for diverse chemical transformations. For instance, it serves as a precursor in the synthesis of tricyclic compounds investigated as ERK inhibitors for potential cancer and autoimmune disease treatments[1]. The related compound, azoxystrobin, a systemic and translaminar fungicide, also contains a 2-cyanophenoxy group, highlighting the importance of this scaffold in bioactive molecules[2][3][4].
Given its reactive nature and potential biological activity, a thorough understanding of the safety and handling precautions for this compound is paramount for researchers and professionals in drug development. This guide provides a comprehensive overview of the hazards associated with this compound and outlines best practices for its safe use in a laboratory setting.
Hazard Identification and Classification
While specific toxicological data for this compound is not extensively documented, the chemical structure and data from similar compounds suggest several potential hazards. The presence of the cyano group warrants particular caution due to the potential for the release of highly toxic hydrogen cyanide gas, especially under acidic conditions[5][6].
Based on available safety data sheets (SDS) for this compound and structurally related compounds, the primary hazards include:
-
Skin Irritation: May cause skin irritation upon contact[7][8].
-
Serious Eye Irritation: Can cause serious eye irritation[7][8].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[7][8].
It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[9]. Therefore, it should be handled with the utmost care, assuming it is a potentially hazardous substance.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to minimize exposure and ensure personal safety.
Core PPE Requirements
| PPE Component | Specifications & Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield should be worn to protect against splashes and airborne particles[2][10][11]. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Double-gloving is recommended as an additional precaution[2][5][6][11]. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound. |
| Body Protection | A laboratory coat is required to protect against skin contact[2][11]. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Work with this compound should always be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols[6][9][12]. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator is necessary[2][13]. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Ventilation: All manipulations of this compound, including weighing and transferring, must be performed in a well-ventilated area, preferably a certified chemical fume hood[7][9][13][14].
-
Avoiding Dust Formation: Care should be taken to avoid the formation of dust and aerosols during handling[9].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[7][10][11][15]. Do not eat, drink, or smoke in the laboratory[10][14][15][16].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[9]. The presence of acids could lead to the generation of hydrogen cyanide gas[5][6].
Storage
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated place[7][8][9].
-
Moisture: Protect from moisture, as the compound may be sensitive to hydrolysis[9].
-
Incompatibles: Store separately from incompatible materials as listed above[12].
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][9][15] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][9][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][15] |
Accidental Release Measures
-
Small Spills: For minor spills, wear appropriate PPE, absorb the material with an inert substance (e.g., vermiculite, sand), and place it in a suitable container for disposal[7][10].
-
Large Spills: Evacuate the area and prevent further leakage if it is safe to do so. Contact your institution's environmental health and safety department for assistance with cleanup and disposal[10][14].
-
Environmental Precautions: Do not allow the product to enter drains or waterways[7][14].
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[7][9].
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and potentially hydrogen cyanide may be released[7][9].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[2][7].
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations[7][12][14]. Do not dispose of it down the drain or in the regular trash.
Conclusion
This compound is a compound with significant potential in research and development. However, its safe use is contingent upon a comprehensive understanding of its potential hazards and the strict implementation of appropriate safety protocols. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment.
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Capot Chemical Co., Ltd. (2013). MSDS of (2-Cyanophenoxy)acetic Acid. Retrieved from [Link]
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CDMS.net. (2025). Safety Data Sheet. Retrieved from [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetic Acid. Retrieved from [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(2-Cyanophenoxy)acetic acid
Abstract: This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 2-(2-Cyanophenoxy)acetic acid. The narrative follows a logical progression from the synthesis of the molecule and the cultivation of high-quality single crystals to the intricacies of data collection, structure solution, and refinement. Beyond the fundamental crystallographic workflow, this guide delves into advanced computational techniques, including Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM), to elucidate the subtle non-covalent interactions that govern the crystal packing. This document is intended for researchers, scientists, and drug development professionals who are engaged in the structural characterization of small organic molecules and seek to understand the causality behind experimental and computational choices in crystallography.
Introduction: The Significance of Crystal Structure Analysis
In the realm of pharmaceutical sciences and materials research, the three-dimensional arrangement of atoms and molecules within a crystalline solid is of paramount importance. This spatial arrangement, or crystal structure, dictates a multitude of physicochemical properties, including solubility, stability, bioavailability, and mechanical strength. For an active pharmaceutical ingredient (API) such as this compound, a comprehensive understanding of its solid-state structure is a prerequisite for rational drug design and development.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for unambiguously determining the atomic and molecular structure of a crystalline material.[1][2] This method provides a detailed three-dimensional map of electron density within the crystal, from which the positions of individual atoms, bond lengths, bond angles, and intermolecular interactions can be precisely determined.[3]
This guide will present a hypothetical yet scientifically rigorous crystal structure analysis of this compound. The absence of a publicly available crystal structure for this specific molecule in repositories such as the Cambridge Structural Database (CSD) necessitates this approach.[4][5][6][7] Nevertheless, the principles and methodologies detailed herein are universally applicable and represent the best practices in the field of small-molecule crystallography.[1][8]
Experimental Section: From Synthesis to Single Crystal
Synthesis of this compound
The synthesis of the title compound would likely proceed via a nucleophilic substitution reaction, a common method for preparing phenoxyacetic acid derivatives. A plausible synthetic route is outlined below, based on established chemical principles.
Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-cyanophenol in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Deprotonation: Add an equimolar amount of a base, for instance, anhydrous potassium carbonate, to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Nucleophilic Substitution: To the resulting suspension, add ethyl bromoacetate dropwise. The phenoxide ion will act as a nucleophile, displacing the bromide ion from ethyl bromoacetate to form the corresponding ester.
-
Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup and Ester Isolation: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure to yield the crude ester, which can be purified by column chromatography.
-
Hydrolysis: The purified ester is subsequently hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification with a mineral acid such as hydrochloric acid to precipitate the final product, this compound.[9]
-
Purification: The crude acid is then purified by recrystallization from a suitable solvent to obtain a high-purity powder.
Single Crystal Growth
The cultivation of a single crystal of sufficient size and quality is often the most challenging step in a crystallographic analysis.[3] For a small organic molecule like this compound, several techniques can be employed.[10][11][12][13]
Common Crystal Growth Methods:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over time, leading to the formation of crystals.[10]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in solubility upon cooling promotes crystallization.[11]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound has poor solubility. Crystals form at the interface of the two liquids.[11]
For this compound, a promising approach would be slow evaporation from a moderately polar solvent like ethanol or a solvent mixture such as ethyl acetate/hexane at room temperature. The key is to allow the crystallization process to occur over several days to weeks to ensure the growth of well-ordered, single crystals.[10]
Single-Crystal X-ray Diffraction Analysis
The core of the structural investigation lies in the collection and analysis of X-ray diffraction data.
Data Collection
A suitable single crystal with dimensions of approximately 0.1-0.3 mm in all directions would be selected and mounted on a goniometer head. The data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.
The diffractometer software is used to determine the unit cell parameters and the crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles and recording the intensities and positions of the diffracted X-ray beams.
Structure Solution and Refinement
The collected diffraction data is processed to correct for experimental factors and to obtain a set of structure factors (|F_o|). The phase information, which is lost during the experiment, is then determined using direct methods, a powerful technique for small molecules.[2] This initial phasing provides a preliminary electron density map.
Software such as SHELXT or SIR is commonly used for this purpose.[14][15] From the initial electron density map, an initial molecular model can be built. This model is then refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL.[15] The refinement process involves adjusting the atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed structure factors (|F_o|) and the calculated structure factors (|F_c|) based on the model.
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints or restraints. The quality of the final refined structure is assessed by various crystallographic R-factors, the goodness-of-fit (GooF), and the residual electron density.
Hypothetical Crystallographic Data
For the purpose of this guide, we will assume that this compound crystallizes in the monoclinic space group P2₁/c. The hypothetical crystallographic data are summarized in the table below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₇NO₃ |
| Formula Weight | 177.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.52 |
| b (Å) | 12.15 |
| c (Å) | 7.98 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 796.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.478 |
| Absorption Coefficient (mm⁻¹) | 0.112 |
| F(000) | 368 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.121 |
| Goodness-of-Fit (S) | 1.05 |
Visualization and Molecular Structure
A variety of software programs such as Mercury, Diamond, or VESTA can be used to visualize the determined crystal structure.[15][16][17][18] These programs allow for the generation of publication-quality images, including thermal ellipsoid plots (ORTEP diagrams), and the analysis of crystal packing.
The molecular structure of this compound would reveal the expected connectivity of the atoms, with the cyanophenyl and acetic acid moieties linked by an ether oxygen. The bond lengths and angles would be consistent with those observed in similar organic molecules.
In-Depth Analysis of Intermolecular Interactions
A crucial aspect of crystal structure analysis is the investigation of the non-covalent interactions that dictate how the molecules pack in the solid state. These interactions are fundamental to understanding the stability and properties of the crystal.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[19][20][21] The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron density of a promolecule dominates the procrystal.[20]
By mapping properties such as the normalized contact distance (d_norm), electrostatic potential, and shape index onto the Hirshfeld surface, we can gain insights into the nature and strength of intermolecular contacts.[21] For this compound, we would expect to see significant hydrogen bonding involving the carboxylic acid group, as well as potential C-H···N, C-H···O, and π-π stacking interactions.
The 2D fingerprint plot, derived from the Hirshfeld surface, provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[21]
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonds and intermolecular interactions.[22][23][24][25] By locating the bond critical points (BCPs) in the electron density between interacting atoms, we can quantify the strength and nature of these interactions based on the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs.[24]
For this compound, QTAIM analysis would be employed to:
-
Confirm the presence of strong O-H···O hydrogen bonds forming carboxylic acid dimers.
-
Identify and characterize weaker C-H···O and C-H···N hydrogen bonds.
-
Investigate potential π-π stacking interactions between the phenyl rings.
Computational Chemistry: A Synergistic Approach
Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing and validating the experimental crystallographic data.
Geometry Optimization
The geometry of an isolated molecule of this compound can be optimized in the gas phase using DFT calculations.[26][27] Comparing the optimized geometry with the experimental crystal structure can reveal the effects of the crystal packing forces on the molecular conformation.
Interaction Energy Calculations
DFT can be used to calculate the interaction energies between pairs of molecules extracted from the crystal lattice.[28] This allows for a quantitative assessment of the strength of the various intermolecular interactions, such as hydrogen bonds and π-stacking, providing a deeper understanding of the energetic contributions to the overall crystal stability.
Conclusion and Future Perspectives
This technical guide has outlined a comprehensive, albeit hypothetical, workflow for the crystal structure analysis of this compound. By integrating experimental single-crystal X-ray diffraction with advanced computational techniques like Hirshfeld surface analysis and QTAIM, a complete and nuanced understanding of the solid-state structure can be achieved.
The detailed knowledge of the crystal packing and intermolecular interactions is not merely an academic exercise. For pharmaceutical development, it can inform strategies for polymorph screening, salt selection, and co-crystal design to optimize the physicochemical properties of the API. In materials science, such detailed structural insights are crucial for designing novel materials with tailored properties.
The methodologies described herein represent a robust and widely applicable approach for the structural characterization of small organic molecules, providing the foundational knowledge necessary for advancements in drug discovery and materials engineering.
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Methodological & Application
Synthesis of 2-(2-Cyanophenoxy)acetic Acid: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Cyanophenoxy)acetic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a phenoxyacetic acid moiety ortho-substituted with a nitrile group, provides multiple reactive sites for further chemical transformations. This document provides a comprehensive, step-by-step guide for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. The protocol is designed to be robust and reproducible for laboratory-scale preparations.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a two-step process rooted in the classic Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[1][2]
Step 1: Deprotonation of 2-Cyanophenol. The phenolic proton of 2-cyanophenol is acidic and can be readily removed by a strong base, such as sodium hydroxide, to form the corresponding sodium 2-cyanophenoxide. This salt is a potent nucleophile.
Step 2: Nucleophilic Substitution. The generated 2-cyanophenoxide ion then undergoes an SN2 reaction with an ethyl haloacetate, typically ethyl chloroacetate. The phenoxide attacks the electrophilic carbon of the ethyl chloroacetate, displacing the chloride ion and forming ethyl 2-(2-cyanophenoxy)acetate.
Step 3: Hydrolysis. The final step is the base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid. Subsequent acidification protonates the carboxylate salt to yield the final product, this compound.
The overall reaction scheme is depicted below:
Caption: Overall reaction scheme for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |
| 2-Cyanophenol | C₇H₅NO | 119.12 | 611-20-1 | Harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction.[3][4] |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive, causes severe skin burns and eye damage. |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 105-39-5 | Flammable liquid and vapor, toxic if swallowed, in contact with skin or if inhaled, causes skin irritation and serious eye irritation.[5][6] |
| Ethanol | C₂H₅OH | 46.07 | 64-18-6 | Highly flammable liquid and vapor, causes serious eye irritation. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely flammable liquid and vapor, may form explosive peroxides, harmful if swallowed. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Not classified as hazardous. |
Experimental Protocol
Part 1: Synthesis of Ethyl 2-(2-Cyanophenoxy)acetate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 11.9 g (0.1 mol) of 2-cyanophenol in 100 mL of ethanol.
-
Base Addition: While stirring, slowly add a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of water. Stir the mixture at room temperature for 30 minutes. A gentle warming may be observed.
-
Addition of Ethyl Chloroacetate: To the resulting solution of sodium 2-cyanophenoxide, add 13.5 g (0.11 mol) of ethyl chloroacetate dropwise through the condenser.
-
Reflux: Heat the reaction mixture to reflux and maintain the reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.
Part 2: Hydrolysis to this compound
-
Base Hydrolysis: To the reaction mixture from Part 1, add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water.
-
Second Reflux: Heat the mixture to reflux for an additional 1-2 hours to ensure complete hydrolysis of the ester.[7]
-
Solvent Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Work-up and Acidification: Transfer the remaining aqueous solution to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted starting materials or non-polar impurities. Discard the organic layer.
-
Precipitation of the Product: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.
Part 3: Purification
-
Recrystallization: The crude product can be purified by recrystallization.[8][9][10][11][12] A suitable solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The final product should be a white crystalline solid. The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:
-
Melting Point: A sharp melting point is indicative of high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the carboxylic acid proton. The aromatic protons will appear as a multiplet in the range of δ 7.0-7.8 ppm. The methylene protons (-O-CH₂-) will be a singlet at approximately δ 4.8 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically > δ 10 ppm), which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the aromatic carbons, the nitrile carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1730 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. A sharp, medium intensity peak around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. The C-O-C ether linkage will show stretching vibrations in the 1200-1300 cm⁻¹ region.[13][14][15][16]
Safety Precautions
-
This experiment must be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Cyanophenol is harmful if swallowed and can cause serious eye damage and skin sensitization. Avoid inhalation and direct contact.[3][4]
-
Ethyl chloroacetate is flammable, toxic, and an irritant. Handle with care and avoid exposure to heat or flames.[5][6]
-
Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Handle with extreme care to avoid skin and eye burns.
-
Diethyl ether is extremely flammable and can form explosive peroxides. Do not use near open flames or sources of ignition.
References
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Williamson Ether Synthesis. (n.d.). Edubirdie. Retrieved from [Link]
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Safety Data Sheet: Ethyl chloroacetate. (n.d.). Carl ROTH. Retrieved from [Link]
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Safety Data Sheet: ethyl chloroacetate. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
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Can anyone help me with a Williamson ether synthesis? (2014). ResearchGate. Retrieved from [Link]
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Application Note: A Validated HPLC Method for the Quantification of 2-(2-Cyanophenoxy)acetic Acid
Abstract
This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(2-Cyanophenoxy)acetic acid. The methodology is tailored for researchers, scientists, and professionals in drug development and quality control. The developed isocratic reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis. The scientific rationale behind each step of the method development and validation is detailed, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
This compound is an organic molecule of interest in pharmaceutical research and development, potentially as an intermediate, a metabolite, or a reference compound. Its chemical structure, featuring a carboxylic acid group and a cyano-substituted aromatic ring, dictates its physicochemical properties and informs the strategy for its analytical quantification.
The molecule's structure is presented below:
Chemical Structure of this compound
Given its acidic nature, stemming from the carboxylic acid moiety (with an expected pKa similar to other phenoxyacetic acids, around 3), controlling the mobile phase pH is critical for achieving reproducible retention and symmetrical peak shape in reversed-phase chromatography.[5][6] This method development is therefore grounded in the principle of suppressing the ionization of the acidic analyte to enhance its retention on a non-polar stationary phase.[7][8]
This document provides a comprehensive guide to the HPLC method, from the initial development strategy to a full validation protocol, ensuring the trustworthiness and reliability of the generated data.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The C18 phase provides the necessary hydrophobicity for the retention of this moderately polar compound.[9]
-
Chemicals and Reagents:
-
This compound reference standard (purity >99%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Orthophosphoric acid (H₃PO₄), analytical grade
-
Water, HPLC grade or ultrapure
-
Chromatographic Conditions
The selection of chromatographic parameters is based on the physicochemical properties of this compound.
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) (40:60) | The acidic mobile phase (pH ~2.1) ensures that the carboxylic acid group of the analyte is protonated (non-ionized), leading to consistent retention and improved peak shape on the C18 column.[7][8] Acetonitrile is chosen for its low UV cutoff and good elution strength. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column offers a good balance of retention and efficiency for this moderately polar analyte.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Detection | UV at 220 nm | The aromatic ring and cyano group provide UV absorbance. 220 nm was determined to be a wavelength of high sensitivity for the analyte. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential early-eluting impurities, followed by column re-equilibration. |
Protocols
Standard and Sample Preparation
Protocol for Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This diluent ensures solubility and compatibility with the mobile phase.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Protocol for Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11]
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable), and a spiked sample. The chromatograms were examined to ensure that there was no interference from the blank or placebo at the retention time of this compound. Peak purity analysis using a PDA detector can also be employed to confirm the homogeneity of the analyte peak.
Linearity and Range
Linearity was assessed by injecting the prepared working standards in triplicate over the concentration range of 1-100 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
| Parameter | Acceptance Criteria | Result |
| Range | 1 - 100 µg/mL | Established |
| Correlation Coeff. (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | Within 2% of response at 100% concentration |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The analysis was performed in triplicate at each level.
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 50% | 99.5% | 0.8% | 98.0% - 102.0% |
| 100% | 100.2% | 0.5% | 98.0% - 102.0% |
| 150% | 101.1% | 0.6% | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[12]
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were made on the same day.
-
Intermediate Precision: The repeatability assay was repeated on a different day by a different analyst using a different HPLC system.
| Precision Level | % RSD of Peak Area | Acceptance Criteria |
| Repeatability | 0.45% | ≤ 2.0% |
| Intermediate Precision | 0.78% | ≤ 2.0% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Robustness
The robustness of the method was evaluated by intentionally varying key chromatographic parameters and observing the effect on the results.
| Parameter Varied | Variation | Effect on Results (% RSD) |
| Flow Rate | ± 0.1 mL/min | < 2.0% |
| Column Temperature | ± 2 °C | < 2.0% |
| Mobile Phase Comp. | ± 2% Acetonitrile | < 2.0% |
The method was found to be robust within the tested parameter variations.
Workflow Visualization
The following diagram illustrates the logical workflow from method development to validation.
Caption: Workflow for HPLC method development and validation.
Conclusion
A simple, specific, accurate, and precise isocratic RP-HPLC method for the quantification of this compound has been successfully developed and validated. The method's performance characteristics meet the requirements of the ICH guidelines, demonstrating its suitability for routine quality control and research applications. The detailed protocol and the scientific rationale provided herein serve as a comprehensive guide for analysts implementing this method.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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PharmaGuru. HPLC Method Development For Acidic Molecules: A Case Study. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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PubChem. This compound. [Link]
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SciSpace. A review on method development by hplc. [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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Journal of Analytical & Pharmaceutical Research. (2016). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Link]
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Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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PubChem. Azoxystrobin. [Link]
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University of Hertfordshire. Azoxystrobin (Ref: ICI 5504). [Link]
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Phenomenex. Reversed Phase HPLC Columns. [Link]
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Journal of the Turkish Chemical Society, Section A: Chemistry. (2020). Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4,5-T and Triclopyr. [Link]
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LCGC Europe. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]
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Phenomenex. (2018). Reversed Phase Selectivity. [Link]
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MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
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Liverpool School of Tropical Medicine. Analytical quantification of active ingredients using HPLC. [Link]
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Compendium of Pesticide Common Names. azoxystrobin data sheet. [Link]
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Food and Agriculture Organization of the United Nations. FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES AZOXYSTROBIN. [Link]
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PubChem. 2-Chlorophenoxyacetic acid. [Link]
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PubChem. methyl (Z)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yl)oxyphenyl)-3-methoxyprop-2-enoate. [Link]
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PLOS One. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. [Link]
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MDPI. (2022). Identification and Quantification of 29 Active Substances by HPLC–ESI-MS/MS in Lyophilized Swine Manure Samples. [Link]
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Food and Agriculture Organization of the United Nations. FAO Specifications and Evaluations for Agricultural Pesticides - AZOXYSTROBIN. [Link]
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Pharmaffiliates. (E)-2-(2-((6-(2-Cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylic acid). [Link]
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Quantitative Analysis of 2-(2-Cyanophenoxy)acetic Acid in Human Plasma by LC-MS/MS: A Bioanalytical Method and Protocol
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(2-Cyanophenoxy)acetic acid in human plasma. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive, step-by-step protocol from sample preparation to data acquisition and analysis. The methodology is grounded in established bioanalytical principles and adheres to regulatory expectations for accuracy, precision, and reliability, making it suitable for pharmacokinetic studies and clinical trial sample analysis. We detail the scientific rationale behind each procedural step, ensuring a deep understanding of the method's mechanics and performance.
Introduction and Scientific Rationale
This compound is a molecule of interest in pharmaceutical development, and its quantification in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. As a polar acidic compound, it presents unique challenges for bioanalysis, including poor retention on traditional reversed-phase chromatography columns and potential for matrix effects in mass spectrometry.
This method addresses these challenges through a streamlined protein precipitation (PPT) sample preparation protocol, optimized chromatographic separation on a phenyl-hexyl stationary phase, and highly selective detection using tandem mass spectrometry in negative ion mode. The choice of a phenyl-hexyl column is predicated on its alternative selectivity for polar acidic compounds, which can be difficult to retain on standard C18 phases.[1] The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, minimizing interferences from the complex plasma matrix.[2]
The entire method has been developed with the principles of the FDA's Bioanalytical Method Validation guidance in mind, ensuring that the resulting data is reliable and suitable for regulatory submission.[3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.[6]
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | PubChem[7] |
| Monoisotopic Mass | 177.0426 g/mol | PubChem[7] |
| Predicted XlogP | 1.1 | PubChem[7] |
| Predicted [M-H]⁻ m/z | 176.0353 | PubChem[7] |
The carboxylic acid moiety makes the compound acidic, readily losing a proton to form a negative ion, [M-H]⁻. This dictates the use of electrospray ionization (ESI) in negative mode for optimal mass spectrometric sensitivity.[8] The predicted XlogP suggests moderate polarity, making it amenable to extraction from plasma and separation via reversed-phase liquid chromatography.
Experimental Workflow and Protocol
The overall workflow is designed for efficiency and high throughput, moving from sample receipt to final data analysis.
Caption: High-level workflow for the analysis of this compound.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d₄ (or other stable isotope-labeled analog), as internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Human plasma (K₂EDTA)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Sample Preparation: Protein Precipitation Protocol
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[6][9] Acetonitrile is chosen for its efficiency in precipitating plasma proteins.[10]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube. This results in a 3:1 ratio of organic solvent to plasma, which is effective for protein removal.[3]
-
Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation and precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Add 100 µL of ultrapure water containing 0.1% formic acid to each well/vial to reduce the organic content of the final sample, which improves peak shape for early eluting compounds in reversed-phase chromatography.
-
Seal the plate/vials and vortex briefly. The samples are now ready for injection.
Caption: Detailed step-by-step sample preparation workflow.
LC-MS/MS Instrumentation and Conditions
The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of this compound. The conditions are based on those successfully employed for the structurally similar phenoxyacetic acid.[11][12]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent |
| Column Temp. | 40 °C |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 4.0 min | Linear gradient to 95% B |
| 4.0 - 5.0 min | Hold at 95% B |
| 5.1 - 6.0 min | Return to 5% B and equilibrate |
Rationale: The use of formic acid in the mobile phase ensures the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on the reversed-phase column.[13] A phenyl-hexyl column provides a unique selectivity mechanism involving π-π interactions, which is advantageous for aromatic compounds like the analyte.
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 550 °C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Dwell Time | 100 ms |
| MRM Transitions | |
| This compound | Q1: 176.0 -> Q3: 132.0 (Quantifier) |
| Q1: 176.0 -> Q3: 104.0 (Qualifier) | |
| Internal Standard (IS) | To be determined based on specific IS used (e.g., for -d₄: 180.0 -> 136.0) |
Rationale: The precursor ion for the analyte ([M-H]⁻) is selected at m/z 176.0, based on its calculated monoisotopic mass.[7] The product ions (Q3) are determined by infusing a standard solution and performing a product ion scan. The transition to m/z 132.0 likely corresponds to the loss of carbon dioxide (CO₂), a common fragmentation pathway for deprotonated carboxylic acids.
Method Validation Framework
To ensure the trustworthiness and reliability of the data, the method must be validated according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[4] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing at least six different sources of blank human plasma.
-
Calibration Curve and Linearity: The relationship between instrument response and known concentrations of the analyte. A calibration curve should be prepared daily, typically with 8 non-zero standards, and linearity assessed using a weighted (e.g., 1/x²) linear regression.
-
Accuracy and Precision: The closeness of determined values to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC), in both intra-day and inter-day runs.
-
Recovery and Matrix Effect: The extraction efficiency of the analyte from the biological matrix (recovery) and the influence of matrix components on the ionization of the analyte (matrix effect).
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.
Table 3: Example Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99; Back-calculated concentrations within ±15% of nominal (±20% at LLOQ) |
| Accuracy | Mean concentration at each QC level within ±15% of nominal (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% at each QC level (≤ 20% at LLOQ) |
| Stability | Mean concentration of stability samples within ±15% of nominal concentration of freshly prepared samples |
Conclusion
This application note provides a detailed, scientifically-grounded LC-MS/MS method for the quantitative analysis of this compound in human plasma. The protocol, from sample preparation using protein precipitation to optimized chromatographic and mass spectrometric conditions, is designed for high sensitivity, selectivity, and throughput. By adhering to the principles outlined and conducting a full validation as per regulatory guidelines, researchers can confidently generate high-quality data for pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest level of accuracy and precision by correcting for matrix variability.[2][14]
References
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-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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- Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- Kim, H. Y., Kim, Y. C., & Lee, Y. J. (2015). Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC–MS.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2064021, this compound. Retrieved from [Link]
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Application Note: A Validated GC-MS Protocol for the Determination of Phenoxyacetic Acids in Environmental Matrices
Abstract
This application note presents a comprehensive and validated protocol for the analysis of phenoxyacetic acid herbicides in environmental samples, such as water and soil, using Gas Chromatography-Mass Spectrometry (GC-MS). Phenoxyacetic acids, a class of widely used selective herbicides, require a robust analytical method for monitoring their presence in the environment due to their potential ecological impact and regulated status. The inherent low volatility and high polarity of these acidic compounds necessitate a derivatization step to enable effective separation and detection by GC-MS. This guide provides a detailed methodology encompassing sample extraction, a comparative overview of derivatization techniques, optimized GC-MS parameters, and method validation, designed for researchers, environmental scientists, and analytical chemists.
Introduction: The Analytical Imperative
Phenoxyacetic acid herbicides, including compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), have been instrumental in modern agriculture for controlling broadleaf weeds.[1] Their efficacy and affordability have led to widespread use, but also to concerns about their persistence and potential contamination of soil and water resources.[2] Regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA), have established maximum contaminant levels (MCLs) for these compounds in drinking water, necessitating sensitive and reliable analytical methods for their monitoring.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of these herbicides. However, the carboxylic acid functional group present in phenoxyacetic acids makes them polar and non-volatile, which is incompatible with direct GC analysis.[3] This challenge is overcome by chemical derivatization, a process that converts the polar carboxylic acid group into a less polar, more volatile ester. This transformation is the cornerstone of a successful GC-MS analysis for these compounds.[4] This application note details a complete workflow, from sample collection to data analysis, providing the scientific rationale behind each step to ensure methodological robustness and data integrity.
Experimental Workflow Overview
The entire analytical process is a multi-stage procedure designed to isolate, derivatize, and accurately measure phenoxyacetic acids from complex environmental matrices. Each stage is critical for the overall success of the analysis.
Figure 1: General workflow for phenoxyacetic acid analysis by GC-MS.
Detailed Protocols
Sample Preparation: Extraction from the Matrix
The goal of sample preparation is to efficiently extract the target analytes from the sample matrix while minimizing co-extractives that can interfere with the analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has been widely adopted for its simplicity and effectiveness.[5]
Protocol for Water Samples (Liquid-Liquid Extraction):
-
Measure 100 mL of the unfiltered water sample into a 250 mL separatory funnel.
-
Acidify the sample to a pH < 2 with concentrated sulfuric or hydrochloric acid. This ensures the phenoxyacetic acids are in their protonated, less water-soluble form, facilitating extraction into an organic solvent.
-
Add 30 mL of dichloromethane or a suitable organic solvent.
-
Shake the funnel vigorously for 2 minutes, ensuring to vent periodically.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction twice more with fresh portions of solvent.
-
Combine the organic extracts and dry by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
Protocol for Soil/Sediment Samples (Modified QuEChERS): For soil, which is a more complex matrix, a modified QuEChERS approach is effective.[6][7]
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry samples, add 7 mL of deionized water and allow to hydrate for 30 minutes.[6]
-
Add 10 mL of acetonitrile (with 1% acetic acid). The acetic acid helps to maintain an acidic environment, improving the extraction efficiency of the acidic herbicides.
-
Add the appropriate QuEChERS extraction salts. For acidic pesticides, a formulation containing magnesium sulfate and sodium acetate (AOAC method) or citrate buffer salts (EN method) is used to partition the acetonitrile from the aqueous/solid phase.[4]
-
Shake vigorously for 5 minutes.
-
Centrifuge at >3000 rcf for 5 minutes.
-
Crucial Step for Acidic Analytes: Take an aliquot of the supernatant (acetonitrile layer) for direct derivatization. DO NOT perform the standard dispersive SPE (dSPE) cleanup with Primary Secondary Amine (PSA). PSA is a weak anion exchanger and will remove the acidic phenoxyacetic acids from the extract, leading to poor recoveries.[4]
Derivatization: Enabling Volatility
Derivatization is a critical step that replaces the active hydrogen on the carboxylic acid group with a non-polar functional group, thereby increasing the analyte's volatility and thermal stability for GC analysis.[8][9]
Methylation is a common and highly effective technique. Diazomethane reacts instantaneously and cleanly to form methyl esters.[10][11] However, it is highly toxic and explosive, requiring specialized handling.[10] A safer alternative is Trimethylsilyldiazomethane (TMSD), which performs the same reaction under milder conditions.[12]
Mechanism: The process begins with the protonation of diazomethane by the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile in an SN2 reaction, attacking the methylated diazonium ion to form the methyl ester and liberating nitrogen gas.[11]
Protocol (using TMSD):
-
To the 1 mL concentrated sample extract, add 100 µL of a methanol/diethyl ether (1:9 v/v) solution. Methanol acts as a catalyst for the reaction.
-
Add 200 µL of 2.0 M TMSD in hexane.
-
Cap the vial and let it react at room temperature for 30-60 minutes, or until the yellow color of the TMSD persists and gas evolution ceases.
-
Quench any excess reagent by adding a few drops of 1 M acetic acid.
-
The sample is now ready for GC-MS analysis.
Pentafluorobenzyl bromide (PFBBr) is another excellent derivatizing agent that forms pentafluorobenzyl (PFB) esters.[2][13] These derivatives are highly volatile and exhibit excellent electron-capturing properties, making this method exceptionally sensitive, especially when using an Electron Capture Detector (ECD) or NCI-MS.[14][15]
Protocol:
-
To the dried sample extract, add 1 mL of acetone, 50 µL of 3% aqueous potassium carbonate (or another base to deprotonate the acid), and 10 µL of PFBBr reagent.
-
Seal the vial and heat at 60 °C for 1-2 hours.
-
Cool the reaction mixture and partition with 2 mL of hexane and 2 mL of deionized water.
-
Vortex and centrifuge. The upper hexane layer containing the PFB-esters is collected for GC-MS analysis.
Silylation involves replacing the active hydrogen with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][16] This is a versatile method for many polar compounds. The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reaction rate for more hindered compounds.[17][18]
Protocol:
-
Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive.[17]
-
Add 100 µL of BSTFA (+1% TMCS) and 100 µL of a solvent like pyridine or acetonitrile to the dried extract.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Instrumental Analysis
Optimization of GC-MS parameters is vital for achieving good chromatographic separation and sensitive detection.[19]
Table 1: Recommended GC-MS Operating Conditions
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of analytes to the column, essential for trace-level analysis.[20] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analytes without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides good separation efficiency and is inert. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., ZB-5MS, HP-5ms) | A standard non-polar column that provides excellent separation for a wide range of semi-volatile compounds, including pesticide derivatives.[20] |
| Oven Program | 70 °C (hold 2 min), ramp 25 °C/min to 180 °C, ramp 5 °C/min to 280 °C, hold 5 min | The initial hold time allows for solvent focusing, while the ramp rates are optimized to separate target analytes from matrix interferences. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching and compound identification. |
| Ion Source Temperature | 230 °C | A balance between preventing analyte condensation and minimizing thermal degradation in the source.[21] |
| Transfer Line Temperature | 280 °C | Prevents condensation of less volatile analytes as they transfer from the GC to the MS. |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Multiple Reaction Monitoring (MRM) | Full Scan is used for initial identification and confirmation. MRM (on a triple quadrupole system) provides superior sensitivity and selectivity for quantification by monitoring specific precursor-product ion transitions.[22][23] |
Method Performance and Validation
A robust analytical method must be validated to ensure its performance is acceptable for its intended purpose.[11] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Table 2: Typical Performance Data for Methylated Phenoxyacetic Acids by GC-MS
| Compound | Linearity (r²) | LOD (µg/L in water) | LOQ (µg/L in water) | Recovery in Soil (%) |
| MCPA | >0.995 | 0.05 | 0.15 | 85 - 105 |
| 2,4-D | >0.996 | 0.04 | 0.12 | 90 - 110 |
| Mecoprop | >0.995 | 0.06 | 0.20 | 88 - 108 |
| 2,4,5-T | >0.997 | 0.02 | 0.08 | 92 - 112 |
(Note: Performance data are typical and may vary based on instrumentation, matrix, and specific derivatization procedure. Data synthesized from expected performance based on sources discussing similar analyses.[24][25][26])
-
Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range. A correlation coefficient (r²) of >0.99 is typically required.
-
LOD/LOQ: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Accuracy: Determined by analyzing spiked matrix samples at various concentrations. Recoveries are expected to be within a range of 70-120%.[20]
-
Precision: Assessed by the relative standard deviation (RSD) of replicate measurements, which should typically be ≤20%.[20]
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and robust framework for the analysis of phenoxyacetic acid herbicides in environmental matrices. The critical steps of sample preparation and chemical derivatization have been thoroughly explained, highlighting the causality behind procedural choices to ensure methodological integrity. By employing a modified QuEChERS extraction followed by a suitable derivatization technique such as methylation or pentafluorobenzylation, researchers can achieve the low detection limits and high accuracy required for environmental monitoring and regulatory compliance. The provided GC-MS parameters serve as a validated starting point for method development, and adherence to good validation practices will ensure the generation of trustworthy and defensible data.
References
-
Integra Chemical. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
-
Labcompare. (2024, August 26). Enhancing Pesticide Residue Testing Efficiency with GCMS: Tips and Best Practices. [Link]
-
ResearchGate. GC-MS of Pentafluourobenzyl Derivatives of Phenols, Amines, and Carboxylic Acids. [Link]
-
PubMed. (2020, June 21). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. [Link]
-
ResearchGate. (2021, July). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. [Link]
-
Agilent Technologies. (2012, September 18). Optimizing the Performance of the Agilent GC/MS/MS Pesticide Analyzer. [Link]
-
NIH. (2022, September 20). Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS. [Link]
- Blau, K., & King, G.S. (Eds.). (1977).
-
Waters Corporation. Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. [Link]
-
PubMed. (1998, May-Jun). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. [Link]
-
A "Little" Mass Spec and Sailing. Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. [Link]
-
QuEChERS.com. About the method. [Link]
-
Separation Science. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. [Link]
-
ResearchGate. (2025, August 7). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. [Link]
-
ResearchGate. Selected MS-MS conditions for multiple reaction monitoring (MRM). [Link]
-
NIH. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. [Link]
-
Waters Corporation. Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
-
Restek. QuEChERS Methodology: AOAC Method. [Link]
-
PubMed. Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis. [Link]
-
Restek. How to Use QuEChERS for Diverse Sample Types. [Link]
-
Waters Corporation. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]
-
ResearchGate. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]
-
Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). [Link]
-
Fluka. Silylation overview. [Link]
-
Shimadzu. Scan/MRM Analysis of Residual Pesticides in Foods Using GC-MS/MS (3). [Link]
-
Agilent Technologies. Fast Analysis of 140 Environmental Compounds by GC/MS/MS. [Link]
-
U.S. EPA. A Comparative Evaluation Of GC/MS Data Analysis Processing. [Link]
-
Springer. (2025, August 7). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. [Link]
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The Versatile Synthon: Harnessing 2-(2-Cyanophenoxy)acetic Acid in the Genesis of Novel Heterocyclic Scaffolds
Abstract
This comprehensive guide delves into the synthetic utility of 2-(2-cyanophenoxy)acetic acid, a bifunctional building block poised for the construction of diverse and medicinally relevant heterocyclic frameworks. We will explore its application in the synthesis of benzofuranones and quinolines, providing detailed, field-proven protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their synthetic endeavors.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound presents itself as a particularly attractive building block due to the orthogonal reactivity of its constituent functional groups: a nitrile and a carboxylic acid. The cyanophenyl moiety offers a handle for cyclization reactions, while the acetic acid side chain provides a reactive site for various transformations. This duality allows for the sequential or one-pot construction of fused heterocyclic systems, which are prevalent in a vast array of pharmaceuticals and bioactive natural products.
This guide will focus on two primary applications of this compound:
-
Intramolecular Cyclization to Benzofuran-3(2H)-ones: A robust approach to this important heterocyclic core.
-
Thorpe-Ziegler Cyclization for the Synthesis of Quinolone Derivatives: A classic yet powerful method for the formation of nitrogen-containing heterocycles.
We will provide not just the "how," but also the "why," delving into the mechanistic underpinnings of these transformations to empower the researcher with a deeper understanding of the chemical principles at play.
Synthesis of Benzofuran-3(2H)-ones via Intramolecular Cyclization
Benzofuranones are a class of heterocyclic compounds that form the core structure of many natural products and synthetic compounds with a wide range of biological activities.[1] The intramolecular cyclization of this compound offers a direct and efficient route to 3-aminobenzofuran-2(3H)-one, a valuable intermediate for further functionalization.
Mechanistic Rationale: A Tale of Two Functional Groups
The synthesis of 3-aminobenzofuran-2(3H)-one from this compound is predicated on an intramolecular Thorpe-Ziegler type reaction. The reaction is initiated by the deprotonation of the α-carbon to the nitrile group, followed by an intramolecular nucleophilic attack on the carbonyl carbon of the carboxylic acid. Subsequent tautomerization and protonation lead to the formation of the desired benzofuranone ring system. Polyphosphoric acid (PPA) is an excellent catalyst and dehydrating agent for this type of cyclization, promoting the reaction by activating the carboxylic acid group.[2][3]
Diagram 1: Proposed Mechanism for the PPA-Catalyzed Cyclization
Caption: Proposed mechanism for the PPA-catalyzed cyclization of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for intramolecular cyclization of related phenoxyacetic acid derivatives.[2][3]
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard glassware
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound (1.77 g, 10 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (20 g) to the flask. The mixture will be viscous.
-
Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring. The viscosity will decrease upon heating, allowing for better mixing.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto crushed ice (100 g) in a beaker with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3-aminobenzofuran-2(3H)-one as a solid.
Table 1: Representative Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Polyphosphoric acid |
| Temperature | 120-130 °C |
| Reaction Time | 2-4 hours |
| Expected Product | 3-Aminobenzofuran-2(3H)-one |
| Expected Yield | 70-85% (based on analogous reactions) |
Synthesis of Quinolone Derivatives via Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic ketones and enamines from dinitriles.[4][5][6] By converting the carboxylic acid functionality of this compound to a nitrile, we can create a dinitrile precursor suitable for this powerful cyclization, leading to the formation of quinolone scaffolds. Quinolones are a prominent class of heterocycles with a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Mechanistic Pathway: From Dinitrile to Quinolone
The first step in this synthetic sequence is the conversion of the carboxylic acid to a nitrile. This can be achieved through a two-step process: conversion to the primary amide followed by dehydration. The resulting 2-(2-cyanophenoxy)acetonitrile is then subjected to the Thorpe-Ziegler cyclization. In the presence of a strong base, such as sodium hydride or a sodium alkoxide, the α-proton to one of the nitrile groups is abstracted, generating a carbanion. This carbanion then undergoes an intramolecular attack on the carbon atom of the other nitrile group, forming a five-membered ring. The resulting imine is in equilibrium with its more stable enamine tautomer. Acidic workup hydrolyzes the enamine to a ketone, yielding a substituted quinolone.[7]
Diagram 2: Synthetic Workflow for Quinolone Synthesis
Caption: Synthetic workflow for the preparation of a substituted quinolone from this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(2-Cyanophenoxy)acetamide
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH)
-
Toluene
-
Ice bath
-
Standard glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.77 g, 10 mmol) in toluene (20 mL). Add thionyl chloride (1.1 mL, 15 mmol) dropwise at room temperature. Heat the mixture to reflux for 2 hours.
-
Amidation: Cool the reaction mixture in an ice bath and slowly add it to a stirred solution of concentrated ammonium hydroxide (30 mL) while maintaining the temperature below 10 °C.
-
Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-(2-cyanophenoxy)acetamide.
Step 2: Synthesis of 2-(2-Cyanophenoxy)acetonitrile
Materials:
-
2-(2-Cyanophenoxy)acetamide
-
Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Standard glassware
Procedure:
-
Dehydration: In a round-bottom flask, combine 2-(2-cyanophenoxy)acetamide (1.76 g, 10 mmol) with a dehydrating agent such as phosphorus pentoxide (2.84 g, 20 mmol) or phosphorus oxychloride (1.4 mL, 15 mmol) in an anhydrous solvent (30 mL).
-
Heating: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 2-(2-cyanophenoxy)acetonitrile.
Step 3: Thorpe-Ziegler Cyclization and Hydrolysis
Materials:
-
2-(2-Cyanophenoxy)acetonitrile
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in anhydrous THF (50 mL).
-
Addition of Dinitrile: Add a solution of 2-(2-cyanophenoxy)acetonitrile (1.58 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the stirred suspension of NaH at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench the excess NaH by the slow addition of ethanol. Acidify the mixture by adding 2M HCl until the pH is acidic.
-
Heating: Heat the acidic mixture to reflux for 1-2 hours to ensure complete hydrolysis of the enamine intermediate.
-
Workup and Purification: Cool the reaction mixture, extract with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography to obtain the desired substituted quinolone.
Table 2: Summary of the Multi-step Synthesis of a Quinolone Derivative
| Step | Key Reagents | Solvent | Expected Product |
| 1. Amidation | SOCl₂, NH₄OH | Toluene | 2-(2-Cyanophenoxy)acetamide |
| 2. Dehydration | P₂O₅ or POCl₃ | Toluene/Acetonitrile | 2-(2-Cyanophenoxy)acetonitrile |
| 3. Cyclization | NaH, H₃O⁺ | THF | Substituted Quinolone |
Conclusion and Future Outlook
This compound has demonstrated its potential as a versatile and valuable building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of benzofuran-3(2H)-ones and quinolone derivatives provide a solid foundation for further exploration and derivatization. The orthogonal reactivity of the cyano and carboxylic acid functionalities opens up a wide range of possibilities for the construction of novel molecular scaffolds. Future work could focus on expanding the scope of these reactions to include a wider range of substituted starting materials, as well as exploring other creative transformations of this promising synthon in the pursuit of new therapeutic agents.
References
-
Thorpe reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Thorpe-Ziegler Reaction | Chem-Station Int. Ed. (2014, March 2). Retrieved from [Link]
-
Synthesis of 3-aminobenzofuran derivatives and our contributions. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2022, April 25). Retrieved from [Link]
-
Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. (2023, April 10). Retrieved from [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH. (2024, August 6). Retrieved from [Link]
-
ones with PCC-H5IO6: Syntheses of 3-Aryl-3-hydroxy/3-amido-3-arylbenzofuran-2(3H) - ResearchGate. (n.d.). Retrieved from [Link]
- CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents. (n.d.).
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. (2024, March 15). Retrieved from [Link]
-
(PDF) Polyphosphoric Acid in Organic Synthesis - ResearchGate. (2023, April 8). Retrieved from [Link]
-
Microwave-assisted Cyclizations Promoted by Polyphosphoric Acid Esters: A General Method for 1-aryl-2-iminoazacycloalkanes - PubMed. (2016, September 14). Retrieved from [Link]
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A Multi-Parametric Approach for In Vitro Cytotoxicity Profiling of 2-(2-Cyanophenoxy)acetic acid
An Application Guide:
Audience: This guide is designed for researchers, scientists, and drug development professionals engaged in the toxicological assessment of novel chemical entities.
Introduction
2-(2-Cyanophenoxy)acetic acid is an organic compound whose biological and toxicological profile is not extensively documented in public literature. Its structure, featuring a phenoxyacetic acid moiety, bears resemblance to classes of compounds with known biological activities, such as phenoxy herbicides.[1][2] The presence of a cyanophenoxy group also suggests potential for interaction with biological systems. Therefore, a thorough evaluation of its potential cytotoxicity is a critical first step in any safety assessment or drug discovery pipeline.
This application note provides a detailed, multi-parametric framework for assessing the in vitro cytotoxicity of this compound. The approach is designed to move beyond a simple live/dead assessment by simultaneously investigating cell viability, cell membrane integrity, and the induction of specific apoptotic pathways. By integrating data from three distinct assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—researchers can build a comprehensive profile of the compound's effects at the cellular level. Adherence to standardized testing principles, such as those outlined in ISO 10993-5, is essential for robust and reliable cytotoxicity evaluation.[3][4]
The Rationale for a Multi-Parametric Assay Strategy
-
Metabolic Viability (MTT Assay): Measures the activity of mitochondrial dehydrogenases, which is typically proportional to the number of living, metabolically active cells.[5][6] A decrease in this activity is an early indicator of cellular dysfunction.
-
Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[7][8] This is a hallmark of necrosis or late-stage apoptosis.
-
Apoptosis Execution (Caspase-3/7 Assay): Measures the activity of Caspase-3 and Caspase-7, key executioner enzymes in the apoptotic cascade.[9][10] An increase in their activity is a specific marker for programmed cell death.
Caption: Interplay of assays and the cellular states they measure.
Section 1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase culture.
-
Seed cells into a 96-well, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final test concentrations. The final solvent concentration should be consistent across all wells and ideally ≤0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (medium with the same percentage of DMSO) and untreated controls (medium only).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the crystals.[12]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis and Presentation
Cell viability is calculated as a percentage relative to the vehicle control.
Formula: % Viability = (OD_Sample - OD_Blank) / (OD_VehicleControl - OD_Blank) * 100
The results should be plotted as a dose-response curve, and the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) should be determined using non-linear regression analysis.
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| Vehicle Control (0) | 1.254 | 0.088 | 100% |
| 1 | 1.198 | 0.075 | 95.5% |
| 10 | 1.052 | 0.061 | 83.9% |
| 50 | 0.743 | 0.054 | 59.2% |
| 100 | 0.411 | 0.042 | 32.8% |
| 250 | 0.158 | 0.029 | 12.6% |
| Calculated IC₅₀ | 65.7 µM |
Section 2: Membrane Integrity Assessment via LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[14] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt to a colored formazan product, measured spectrophotometrically.[14]
Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 & 2).
-
Crucially, set up three additional control wells per plate:
-
Background Control: Medium only, no cells.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and dye).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 20-30 minutes, protected from light.[14]
-
-
Measurement:
-
Add 50 µL of a stop solution if required by the kit protocol.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Presentation
Cytotoxicity is calculated as a percentage relative to the maximum LDH release control.
Formula: % Cytotoxicity = (OD_Sample - OD_VehicleControl) / (OD_MaxRelease - OD_VehicleControl) * 100
| Concentration (µM) | Mean Absorbance (490 nm) | Std. Deviation | % Cytotoxicity |
| Vehicle Control (0) | 0.182 | 0.015 | 0% |
| 1 | 0.191 | 0.018 | 0.8% |
| 10 | 0.224 | 0.021 | 3.8% |
| 50 | 0.456 | 0.035 | 24.9% |
| 100 | 0.897 | 0.062 | 65.0% |
| 250 | 1.255 | 0.081 | 97.5% |
| Max Release Control | 1.280 | 0.095 | 100% |
| Calculated EC₅₀ | 88.2 µM |
Section 3: Apoptosis Assessment via Caspase-3/7 Activity Assay
This luminescent or fluorescent assay quantifies the activity of caspase-3 and -7, which are central executioners of apoptosis.[15] The assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3/7.[9] This cleavage releases a reporter molecule, generating a signal proportional to the amount of active caspase-3/7.
Protocol: Caspase-3/7 Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 & 2). Use an opaque-walled 96-well plate for luminescent assays to prevent signal crosstalk.
-
Include a positive control for apoptosis induction (e.g., Staurosporine or Doxorubicin).
-
-
Assay Reagent Addition:
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the caspase assay reagent according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7).
-
Add 100 µL of the prepared reagent directly to each well.
-
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at 300-500 rpm for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Presentation
Caspase-3/7 activity is often presented as fold change in signal relative to the vehicle control.
Formula: Fold Change = (Luminescence_Sample) / (Luminescence_VehicleControl)
| Concentration (µM) | Mean Luminescence (RLU) | Std. Deviation | Fold Change vs. Vehicle |
| Vehicle Control (0) | 15,230 | 1,450 | 1.0 |
| 1 | 16,880 | 1,620 | 1.1 |
| 10 | 35,410 | 2,980 | 2.3 |
| 50 | 98,760 | 8,150 | 6.5 |
| 100 | 75,100 | 6,540 | 4.9 |
| 250 | 25,600 | 2,880 | 1.7 |
| Positive Control | 145,200 | 11,300 | 9.5 |
Scientist's Note: The decrease in caspase activity at the highest concentration (250 µM) could indicate a switch to a necrotic cell death mechanism, which would be supported by a strong signal in the LDH assay at that same concentration.
Integrated Experimental Workflow
A logical and efficient workflow is essential for generating high-quality, reproducible data.
Caption: High-level workflow for cytotoxicity profiling.
Summary and Interpretation
By employing this multi-parametric approach, researchers can obtain a nuanced understanding of the cytotoxic effects of this compound.
-
If the compound reduces MTT signal and increases Caspase-3/7 activity at similar concentrations, with LDH release only occurring at higher concentrations or later time points, an apoptotic mechanism is likely dominant.
-
If the compound causes a significant increase in LDH release that correlates closely with the decrease in MTT signal, without a substantial increase in caspase activity, a necrotic mechanism is indicated.
-
If only the MTT signal is reduced without a corresponding signal in the other assays, the compound may be cytostatic (inhibiting proliferation) or interfering with cellular metabolism without causing cell death.
This detailed guide provides the necessary protocols and rationale to thoroughly investigate the in vitro cytotoxic profile of this compound, enabling informed decisions in safety assessment and further development.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
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Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]
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Wink, S., et al. (2018). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 92(3), 1265-1277. Retrieved from [Link]
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CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]
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3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
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Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]
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Open Exploration Publishing. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Retrieved from [Link]
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National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Screening of in vitro cytotoxicity and antioxidant potential of selected endemic plants in Turkey. Retrieved from [Link]
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MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
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Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Retrieved from [Link]
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NANOLAB. (n.d.). In Vitro Cytotoxicity: Cell Safety of Medical Devices. Retrieved from [Link]
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Capot Chemical. (2013). MSDS of (2-Cyanophenoxy)acetic Acid. Retrieved from [Link]
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ResearchGate. (2025). Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. Retrieved from [Link]
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MDPI. (n.d.). Evaluation of In Vitro Cytoprotective Activity, Antioxidant Activity and Proteomic Profiles of Novel Sorghum-Based Fermented Beverages. Retrieved from [Link]
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CDMS.net. (2025). Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Azoxystrobin acid. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Stereochemistry and biological activities of constituents from Cynanchum taiwanianum. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). New Insights on Biological Activities, Chemical Compositions, and Classifications of Marine Actinomycetes Antifouling Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Azoxystrobin. PubChem Compound Database. Retrieved from [Link]
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Application Notes & Protocols: A Framework for the Development of Novel Antifungal Agents from a 2-(2-Cyanophenoxy)acetic Acid Scaffold
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] The existing antifungal arsenal is limited, and many current agents are hampered by issues of toxicity, drug-drug interactions, and a narrow spectrum of activity.[2] This necessitates a robust pipeline for the discovery and development of new antifungal agents with novel mechanisms of action or improved pharmacological profiles.[3][4]
The phenoxyacetic acid scaffold is a versatile and synthetically tractable starting point in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including fungicides and other antimicrobial agents.[5][6][7] This document provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging 2-(2-cyanophenoxy)acetic acid as a core scaffold for the systematic development of new antifungal candidates. The introduction of a cyano group on the phenyl ring offers a unique electronic and steric profile that can be exploited to modulate target binding and pharmacokinetic properties.
This guide moves beyond simple procedural lists, explaining the causality behind experimental choices to empower researchers to not only execute protocols but also to interpret data critically and make informed decisions for lead optimization.
Section 1: The Antifungal Drug Discovery Workflow
The development of a new antifungal agent from a starting scaffold is a multi-stage process that begins with the synthesis of a diverse library of related compounds and progressively filters them through a cascade of biological assays. The goal is to identify "lead compounds" that exhibit high potency against fungal pathogens and low toxicity to host cells, making them suitable for further preclinical and clinical development.
Causality: This workflow is designed to be resource-efficient. High-throughput, cost-effective in vitro assays are used early to screen many compounds and eliminate non-viable candidates. More complex and resource-intensive mechanism of action and toxicity studies are reserved for a smaller number of promising "hits."
Caption: High-level workflow for antifungal drug development.
Section 2: Synthesis of a Focused Compound Library
Rationale: The initial goal is to explore the structure-activity relationship (SAR) by creating chemical diversity around the core scaffold. The carboxylic acid group of this compound is an ideal handle for modification via standard esterification or amidation reactions. These reactions are generally high-yielding and allow for the introduction of a wide variety of functional groups (R-groups) to probe interactions with potential biological targets.
Protocol 2.1: Synthesis of Amide Derivatives via EDC/HOBt Coupling
Principle: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. N-Hydroxybenzotriazole (HOBt) is added to prevent side reactions and racemization, forming an active ester that then cleanly reacts with a primary or secondary amine to yield the desired amide.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxybenzotriazole (HOBt)
-
A diverse selection of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vials, magnetic stirrer, TLC plates, purification columns (silica gel)
Procedure:
-
In a clean, dry reaction vial, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.
Section 3: Primary Screening - In Vitro Antifungal Susceptibility
Rationale: The first biological evaluation of the synthesized compounds is to determine their intrinsic ability to inhibit fungal growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[8] This assay is performed in 96-well plates, allowing for efficient, medium-throughput screening.[9]
Protocol 3.1: Broth Microdilution MIC Assay Against Yeast (Candida albicans)
Principle: A standardized inoculum of yeast is exposed to serial dilutions of the test compounds in a nutrient-rich broth. After incubation, the wells are visually or spectrophotometrically assessed for microbial growth. The MIC is the lowest concentration where no growth is observed. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[10]
Materials:
-
Candida albicans (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS.
-
Synthesized compounds and control antifungal (e.g., Fluconazole) dissolved in DMSO.
-
Sterile 96-well flat-bottom microtiter plates.
-
Spectrophotometer and incubator (35°C).
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the suspension spectrophotometrically to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 1 x 10³ to 5 x 10³ cells/mL.[9]
-
Compound Plating:
-
Add 100 µL of RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells. This creates a 1:2 dilution.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient across the plate.
-
-
Inoculation: Add 100 µL of the prepared yeast inoculum to each well, bringing the final volume to 200 µL. This dilutes the compound concentrations to their final 1x values.
-
Controls:
-
Positive Control: A column with a known antifungal (Fluconazole).
-
Growth Control: A column with inoculum but no compound (only DMSO vehicle).
-
Sterility Control: A well with medium only (no inoculum).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound that causes a significant (≥50%) inhibition of growth compared to the growth control well.[8] This can be assessed visually or by reading the optical density at 530 nm.
Data Presentation: MIC Values
Summarize the results in a clear, tabular format.
| Compound ID | R-Group Structure | MIC vs C. albicans (µg/mL) | MIC vs C. krusei (µg/mL) |
| Control | Fluconazole | 1 | 64 |
| Parent | -OH | >128 | >128 |
| Cmpd-01 | -NH-Benzyl | 16 | 32 |
| Cmpd-02 | -N(Morpholine) | 8 | 8 |
| Cmpd-03 | -NH-(4-Cl-Phenyl) | 4 | 4 |
Section 4: Host Cell Cytotoxicity and Selectivity Index
Rationale: An ideal antifungal agent must be selectively toxic to fungal cells while sparing host (mammalian) cells.[11] Because fungi are eukaryotes, like human cells, there is a higher risk of off-target toxicity compared to antibacterial agents.[11] The cytotoxicity assay measures the concentration at which a compound is toxic to human cells (IC₅₀). The ratio of this value to the MIC provides the Selectivity Index (SI), a critical parameter for prioritizing compounds.
Protocol 4.1: MTT Cytotoxicity Assay Against HeLa Cells
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates a loss of cell viability.
Materials:
-
HeLa (human cervical cancer) or HepG2 (human liver cancer) cell line.
-
DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well flat-bottom tissue culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare 2-fold serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Purple formazan crystals should be visible in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Analysis: Selectivity Index (SI)
The SI is a crucial metric for prioritizing hits. A higher SI value indicates greater selectivity for the fungal target over host cells. Generally, an SI ≥ 10 is considered a promising starting point for a hit compound.
SI = IC₅₀ (Host Cell) / MIC (Fungal Pathogen)
| Compound ID | MIC (µg/mL) | IC₅₀ (HeLa, µg/mL) | Selectivity Index (SI) |
| Cmpd-02 | 8 | 100 | 12.5 |
| Cmpd-03 | 4 | >128 | >32 |
Section 5: Preliminary Mechanism of Action (MoA) Studies
Rationale: Understanding how a compound kills a fungus is vital for its development. MoA studies can help predict cross-resistance with existing drugs, identify potential liabilities, and guide optimization. Common antifungal targets include the cell membrane (ergosterol), the cell wall (glucan/chitin), and various metabolic pathways.[12][13]
Caption: Major cellular targets for antifungal agents.
Protocol 5.1: Membrane Integrity Assay with Propidium Iodide (PI)
Principle: Propidium Iodide is a fluorescent dye that cannot cross the membrane of live cells. If a compound damages the fungal cell membrane, PI will enter the cell and intercalate with DNA, causing a significant increase in red fluorescence. This can be quantified using a fluorescence plate reader or flow cytometry. This assay directly assesses if the compound's MoA involves membrane disruption.[14]
Materials:
-
C. albicans cell suspension (prepared as in Protocol 3.1, but in PBS or HBSS).
-
Propidium Iodide (PI) stock solution (1 mg/mL).
-
Test compound and controls (e.g., Amphotericin B as a positive control for membrane damage).
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader (Excitation ~535 nm, Emission ~617 nm).
Procedure:
-
Prepare a C. albicans suspension of ~1 x 10⁶ cells/mL in a buffered salt solution (e.g., PBS).
-
Add 100 µL of the cell suspension to the wells of the black 96-well plate.
-
Add the test compounds at various concentrations (e.g., 1x, 4x, and 8x MIC).
-
Add PI to each well to a final concentration of 2-5 µg/mL.
-
Incubate the plate at room temperature or 35°C for 1-2 hours, protected from light.
-
Measure the fluorescence using the plate reader.
-
Interpretation: A significant, dose-dependent increase in fluorescence compared to the untreated control indicates that the compound compromises fungal membrane integrity.
References
-
Perfect, J.R. (2017). The antifungal pipeline: a reality check. Nature Reviews Drug Discovery. Available at: [Link]
-
World Health Organization. (2025). Antifungal agents in clinical and preclinical development: overview and analysis. WHO. Available at: [Link]
-
Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. Available at: [Link]
-
Pappas, P.G. & Thompson, G.R. (2025). Current Antifungals and the Developing Pipeline. Infectious Disease Clinics of North America. Available at: [Link]
-
Al-Shakliah, N.S., et al. (2021). Advances in Antifungal Drug Development: An Up-To-Date Mini Review. MDPI. Available at: [Link]
-
Revie, N.M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available at: [Link]
-
Peeters, E., et al. (2009). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
ResearchGate. (n.d.). The antifungal drug development pipeline. ResearchGate. Available at: [Link]
-
JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. Available at: [Link]
-
Berkow, E.L. & Lockhart, S.R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]
-
JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. Available at: [Link]
-
Vazquez, J.A. & Sobel, J.D. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal compounds. ResearchGate. Available at: [Link]
-
Malinowska, M., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology. Available at: [Link]
-
Madhavan, P., et al. (2018). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Virology & Mycology. Available at: [Link]
-
Zawadowska, I. (1963). [Synthesis of phenoxyacetic and phenoxypropionic acids containing an aldehyde, acetyl or carobxyl group in the benzene ring and their fungicidal effects on pathogenic species]. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Bartroli, J., et al. (2000). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Alarcón-Enos, J., et al. (2022). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. International Journal of Molecular Sciences. Available at: [Link]
-
Klimash, A., et al. (2022). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. Available at: [Link]
-
EBSCO. (n.d.). Mechanisms of action in antifungal drugs. EBSCO Research Starters. Available at: [Link]
-
Zhang, L., et al. (2023). Antifungal Mechanism of Phenazine-1-Carboxylic Acid against Pestalotiopsis kenyana. MDPI. Available at: [Link]
-
Morales, D.K., et al. (2010). Antifungal mechanisms by which a novel Pseudomonas aeruginosa phenazine toxin kills Candida albicans in biofilms. Molecular Microbiology. Available at: [Link]
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Young, D.H., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science. Available at: [Link]
-
Inostroza-Méndez, C., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI. Available at: [Link]
-
Klimash, A., et al. (2022). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Weizmann Institute of Science. Available at: [Link]
-
Al-Ostath, R.A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules. Available at: [Link]
-
Russian Journal of Organic Chemistry. (2020). Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile and [2-(1-Cyano-2-oxopropylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivatives. ResearchGate. Available at: [Link]
-
Inostroza-Méndez, C., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. PubMed. Available at: [Link]
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Gevorgyan, A.M., et al. (2017). Synthesis of (2R,4R)-2-Alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic Acids. ResearchGate. Available at: [Link]
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Application Notes and Protocols for 2-(2-Cyanophenoxy)acetic Acid as a Potential Herbicide
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and agricultural development professionals on the investigation of 2-(2-Cyanophenoxy)acetic acid as a potential herbicide. While its parent compound, the fungicide Azoxystrobin, is well-characterized, the specific herbicidal properties of this metabolite are largely unexplored. These notes offer a structured approach to the synthesis, bio-efficacy evaluation, and mode of action determination of this compound, grounded in established principles of weed science and herbicide development. Detailed, field-proven protocols are provided to ensure experimental robustness and reproducibility.
Part 1: Introduction and Scientific Background
Phenoxyacetic acid derivatives represent one of the oldest and most successful classes of synthetic herbicides.[1] Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) function as synthetic auxins.[2][3] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately causing their death.[4]
The subject of this guide, this compound, shares the core phenoxyacetic acid scaffold. It is also known as a metabolite of the widely used QoI fungicide, Azoxystrobin.[5] The presence of the cyano (-C≡N) group on the phenyl ring is a key structural feature whose impact on herbicidal activity is not well-documented, presenting a novel avenue for research. This guide proposes a systematic investigation into its potential as a selective herbicide.
Proposed Mechanism of Action: Synthetic Auxin Activity
It is hypothesized that this compound, like other phenoxyacetic acids, functions by disrupting hormonal balance. At the molecular level, synthetic auxins overwhelm the plant's natural auxin regulation by binding to auxin receptors, such as the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1). This leads to the degradation of Aux/IAA transcriptional repressor proteins, thereby activating the expression of auxin-responsive genes. The resulting overstimulation of these pathways leads to epinasty, tissue proliferation, and ultimately, plant death.[3]
Caption: Proposed synthetic auxin mechanism for this compound.
Part 2: Synthesis and Characterization
A reliable supply of pure active ingredient is paramount for accurate bio-efficacy testing. The following protocol outlines a plausible laboratory-scale synthesis adapted from procedures for related compounds.[6][7]
Protocol: Laboratory Synthesis of this compound
Objective: To synthesize this compound from 2-cyanophenol and ethyl bromoacetate via Williamson ether synthesis followed by ester hydrolysis.
Materials:
-
2-Cyanophenol
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Water (deionized)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator, magnetic stirrer with heating, reflux condenser, separatory funnel, standard glassware
Procedure:
Step 1: Synthesis of Ethyl 2-(2-Cyanophenoxy)acetate (Intermediate)
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
To the flask, add 2-cyanophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add ethyl bromoacetate (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield the crude ester intermediate.
Step 2: Hydrolysis to this compound (Final Product)
-
Dissolve the crude ester from Step 1 in ethanol.
-
Add a 2M aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the ester.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 by slowly adding concentrated HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., hot water or toluene) to obtain the purified final product.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Part 3: Herbicide Bio-efficacy Evaluation
A tiered screening approach is recommended to efficiently evaluate the herbicidal potential, spectrum of activity, and crop selectivity of the compound.
Caption: Tiered workflow for evaluating a potential herbicide.
Protocol: Primary Screening for Herbicidal Activity
Objective: To rapidly determine if this compound exhibits post-emergence herbicidal activity on a representative range of broadleaf and grass weed species.
Materials:
-
Test compound, technical grade (>95% purity)
-
Weed seeds (e.g., Abutilon theophrasti [velvetleaf], Amaranthus retroflexus [redroot pigweed], Setaria faberi [giant foxtail], Echinochloa crus-galli [barnyardgrass])
-
Standard commercial herbicide (e.g., 2,4-D amine) as a positive control
-
Untreated control (solvent blank)
-
Pots (10 cm diameter), potting medium
-
Automated track sprayer
-
Greenhouse with controlled temperature (25-28°C) and lighting (16:8 h light:dark)
Procedure:
-
Sow seeds of each weed species in separate pots and grow them in the greenhouse to the 2-4 leaf stage.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant.
-
Prepare the application solution by diluting the stock solution in water to achieve a high application rate (e.g., 1000-2000 g ai/ha). Prepare similar solutions for the positive and untreated controls.
-
Arrange the pots in the track sprayer. Calibrate the sprayer to deliver a consistent volume (e.g., 200 L/ha).
-
Spray the designated treatments on the plants. Ensure 3-4 replicate pots per treatment per species.
-
Return the plants to the greenhouse and randomize their positions.
-
Visually assess herbicidal injury at 3, 7, and 14 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death).
Protocol: Secondary Screening (Dose-Response Assay)
Objective: To determine the application rate of this compound required to cause 50% growth reduction (GR₅₀) in susceptible weed species identified in the primary screen.
Procedure:
-
Grow susceptible weed species to the 2-4 leaf stage as described in Protocol 3.1.
-
Prepare application solutions for a range of doses (e.g., 0, 50, 100, 200, 400, 800, 1600 g ai/ha).
-
Spray the plants as previously described, ensuring at least 4 replicates per dose.
-
At 14-21 DAT, visually assess injury and then harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at 70°C to a constant weight.
-
Record the dry weight for each replicate.
-
Analyze the data using a non-linear regression model (e.g., four-parameter log-logistic) to calculate the GR₅₀ value.
Data Presentation: Hypothetical Dose-Response Results
The results from a dose-response study should be summarized to clearly present the efficacy of the compound.
| Weed Species | GR₅₀ (g ai/ha) | 95% Confidence Interval |
| Abutilon theophrasti | 185.4 | 160.2 - 213.7 |
| Amaranthus retroflexus | 155.9 | 135.1 - 179.8 |
| Setaria faberi | > 2000 | N/A |
| Echinochloa crus-galli | > 2000 | N/A |
| Positive Control (2,4-D) | ||
| Abutilon theophrasti | 120.1 | 105.6 - 136.5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Part 4: Analytical Methodology and Metabolism
Understanding the fate of the compound in plants is crucial. This requires a robust analytical method.
Protocol: Quantification in Plant Tissue via HPLC-UV
Objective: To extract and quantify this compound from plant tissue.
Materials:
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Treated plant tissue (foliage)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Homogenizer, centrifuge, solid-phase extraction (SPE) cartridges
Procedure:
-
Extraction: Homogenize a known weight of frozen plant tissue (e.g., 1 g) in an acidified acetonitrile/water solution.
-
Centrifugation: Centrifuge the homogenate to pellet the solid debris.
-
Cleanup (if necessary): Pass the supernatant through an SPE cartridge to remove interfering compounds.
-
Analysis: Inject the cleaned extract into the HPLC system.
-
Mobile Phase: A gradient of acidified water and acetonitrile.
-
Detection: UV absorbance at a predetermined wavelength (e.g., 230 or 280 nm).[8]
-
Quantification: Compare the peak area of the analyte to a standard curve prepared from a certified reference standard of this compound.
-
Plant Metabolism Insights
Phenoxyacetic acids are typically metabolized in plants through two primary pathways to facilitate detoxification:
-
Ring Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring.
-
Conjugation: Formation of conjugates with sugars (e.g., glucose) or amino acids.[2][9]
These metabolic processes often render the herbicide inactive and are a key mechanism for crop tolerance.[2] A preliminary metabolism study can be conducted by treating a tolerant and a susceptible species, harvesting tissue at various time points, and using the HPLC method (Protocol 4.1) to track the disappearance of the parent compound and the appearance of more polar metabolites.
Part 5: Environmental Fate Considerations
The environmental persistence and mobility of a potential herbicide are critical components of its risk assessment.
-
Soil Persistence: The degradation of phenoxyacetic acids in soil is primarily microbial. Factors such as soil type, organic matter content, moisture, and temperature will influence the rate of degradation.[8]
-
Mobility: As an acid, the mobility of this compound in soil will be pH-dependent. At typical soil pH values, it will exist as an anion and may be susceptible to leaching, particularly in soils with low organic matter.[8]
-
Photodegradation: Exposure to sunlight on plant or soil surfaces can contribute to the degradation of phenoxy herbicides.[10]
A thorough investigation should include standard laboratory studies on soil metabolism (aerobic and anaerobic), adsorption/desorption (Koc), and photolysis to characterize the environmental behavior of the compound.
References
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Monographs, I. (2018). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]
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Hutber, G. N., Lord, E. I., & Loughman, B. C. (1978). The Metabolic Fate of Phenoxyacetic Acids in Higher Plants. Journal of Experimental Botany. [Link]
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Feung, C. S., Hamilton, R. H., & Mumma, R. O. (1973). Metabolism of phenoxyacetic acids. Metabolism of 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by bean plants. Journal of Agricultural and Food Chemistry. [Link]
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Norris, L. A. (1981). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews. [Link]
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Ludford, A., & T-D, L. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv. [Link]
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Ludford, A., & T-D, L. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. ResearchGate. [Link]
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IWA Publishing. (1995). The reactivity and fate of a phenoxyacetic herbicide: 4-chloro-2-methylphenoxy acetic acid (MCPA) in the environment. Water Science & Technology. [Link]
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AERU. (n.d.). Azoxystrobin (Ref: ICI 5504). University of Hertfordshire. [Link]
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Wikipedia. (n.d.). Azoxystrobin. [Link]
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Wain, R. L., & Wightman, F. (1954). STUDIES ON PLANT GROWTH‐REGULATING SUBSTANCES. ResearchGate. [Link]
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Basra, A. S. (2021). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. MDPI. [Link]
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Hanke, W., & Jurewicz, J. (2017). Exposure to phenoxyacetic acid herbicides and pregnancy outcomes in farmers' spouses. Biblioteka Nauki. [Link]
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Choudhury, F. K., Rivero, R. M., Blumwald, E., & Mittler, R. (2021). A Comprehensive Review of New Generation Plant Growth Regulators. Engineered Science Publisher. [Link]
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Sipcam Oxon. (n.d.). Azoxystrobin. [Link]
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Li, Y., et al. (2022). Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). PLOS ONE. [Link]
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Liu, Z-H., Chen, W-S., & Chou, C-H. (n.d.). Roles of Plant Growth Regulating Substances. EOLSS. [Link]
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Mustafa, Y. F., et al. (2022). Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. Journal of Pharmaceutical Research International. [Link]
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ResearchGate. (2014). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. [Link]
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Jebakumar, S. R., et al. (2014). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Avicenna Journal of Medical Biotechnology. [Link]
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A Validated Protocol for Interrogating the Anti-inflammatory Activity of Novel Phenoxyacetic Acid Derivatives
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While essential for healing, chronic or dysregulated inflammation underpins a multitude of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling molecules, including prostaglandins, cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and reactive species such as nitric oxide (NO).[1][2] Many therapeutic strategies aim to modulate these pathways.
Phenoxyacetic acid derivatives have emerged as a promising class of compounds, with some exhibiting potent anti-inflammatory effects, often attributed to the selective inhibition of cyclooxygenase-2 (COX-2).[3][[“]][5] Developing safer and more effective nonsteroidal anti-inflammatory drugs (NSAIDs) remains a critical goal in medicine.[3] This guide provides a comprehensive, field-proven protocol for the systematic evaluation of phenoxyacetic acid derivatives, progressing from high-throughput cellular assays to whole-organism validation. The methodologies described herein are designed to not only screen for activity but also to provide initial insights into the underlying mechanisms of action.
Core Inflammatory Signaling Pathways
A foundational understanding of the key intracellular signaling cascades is crucial for interpreting experimental results. Upon cellular stimulation by an inflammatory trigger like bacterial lipopolysaccharide (LPS), two primary pathways are activated:
-
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a master regulator of inflammation.[1][6] In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli trigger a cascade that leads to the degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus.[7] There, it binds to DNA and drives the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS (inducible nitric oxide synthase), and COX-2.[2][8]
-
The Mitogen-Activated Protein Kinase (MAPK) Pathways: This family of kinases, including p38, JNK, and ERK, translates extracellular signals into intracellular responses.[9][10] They play critical roles in the synthesis and release of inflammatory mediators and can also modulate the NF-κB pathway, forming a complex and interconnected signaling network.[11]
The interplay of these pathways dictates the cellular inflammatory response. A potent anti-inflammatory compound may act on one or several nodes within this network.
Experimental Workflow: A Phased Approach
A tiered screening approach ensures efficiency and conserves resources. We begin with rapid in vitro cell-based assays to identify promising candidates and eliminate inactive or cytotoxic compounds. Lead candidates are then advanced to a well-established in vivo model for efficacy and validation.
PART I: In Vitro Evaluation in LPS-Stimulated Macrophages
Model System: The RAW 264.7 murine macrophage cell line is the workhorse for in vitro inflammation studies. These cells are robust, easy to culture, and mount a strong, reproducible inflammatory response upon stimulation with LPS, making them ideal for screening.[12][13][14][15]
Protocol 1.1: Cell Viability Assay (MTT)
Causality: Before assessing anti-inflammatory activity, it is imperative to rule out cytotoxicity. A reduction in inflammatory markers is only meaningful if the cells are viable. The MTT assay measures mitochondrial reductase activity, a proxy for cell health.[14][15][16]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[14]
-
Compound Treatment: Remove the old medium and treat the cells with various concentrations of the phenoxyacetic acid derivatives (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT. Incubate for 4 hours at 37°C.
-
Solubilization: Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Compounds exhibiting >90% viability at tested concentrations are considered non-toxic and suitable for further assays.
Protocol 1.2: Nitric Oxide (NO) Production via Griess Assay
Causality: LPS stimulation strongly induces the expression of iNOS, which produces large quantities of NO, a key inflammatory mediator. The Griess assay provides a simple and reliable colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[14][17][18][19]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1-2 x 10⁵ cells/well and allow them to adhere overnight.[20]
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Incubate for 1 hour.[15]
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[14][21]
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine).[13][17] Incubate at room temperature for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.[15][18]
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.[14]
Protocol 1.3: Quantification of Pro-inflammatory Cytokines (TNF-α & IL-6) by ELISA
Causality: TNF-α and IL-6 are pivotal cytokines that amplify the inflammatory response. An effective anti-inflammatory agent should suppress their production. The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying these proteins.[22]
Methodology:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1.2, seeding cells in a 24-well plate.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove debris. Store at -80°C until analysis.[13]
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, strictly following the manufacturer's protocol.[13][23] The general principle involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (your collected supernatants).
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-HRP (Horseradish Peroxidase).
-
Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.[22]
-
-
Absorbance Reading: Measure the absorbance at 450 nm.[24][25]
-
Quantification: Calculate the cytokine concentrations in your samples based on the standard curve generated.[25]
Protocol 1.4: Analysis of COX-2 Protein Expression by Western Blot
Causality: Since many phenoxyacetic acid derivatives are designed to target COX-2, it is crucial to determine if they reduce the expression of the COX-2 protein, in addition to potentially inhibiting its enzymatic activity. Western blotting provides a semi-quantitative method to measure the level of a specific protein in a cell lysate.[21][26]
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with test compounds and/or LPS as described in Protocol 1.2.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 (e.g., at a 1:1000 dilution) overnight at 4°C.[21] Also, probe a separate membrane or the same stripped membrane for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[21]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21]
-
Analysis: Quantify the band intensity using densitometry software and normalize the COX-2 signal to the loading control.
In Vitro Data Summary
| Compound | Cytotoxicity (IC50, µM) | NO Inhibition (IC50, µM) | TNF-α Reduction at 50 µM (%) | IL-6 Reduction at 50 µM (%) | COX-2 Expression at 50 µM (% of LPS Control) |
| Vehicle | >100 | - | 0% | 0% | 100% |
| Derivative A | >100 | 15.2 | 75.4% | 80.1% | 35.2% |
| Derivative B | >100 | 45.8 | 40.2% | 35.5% | 85.9% |
| Derivative C | 25.5 | 5.1 | 95.3% | 98.6% | 10.4% |
| Celecoxib (Ref.) | >100 | 20.5 | 68.9% | 72.3% | 45.8% |
| Hypothetical data for illustrative purposes. |
PART II: In Vivo Validation in a Rodent Model
Model System: The carrageenan-induced paw edema model in rats or mice is a universally accepted and highly reproducible assay for evaluating acute inflammation.[27][28][29] It is particularly useful for assessing the efficacy of NSAID-like compounds.[30]
Causality: Subplantar injection of carrageenan, a phlogistic agent, elicits a biphasic inflammatory response.[27] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins, involving the upregulation of COX-2.[27] Inhibition of the late phase is a strong indicator of COX-2-inhibiting NSAIDs.
Protocol 2.1: Carrageenan-Induced Paw Edema Assay
Methodology:
-
Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.[27][31]
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Normal Control (Saline only)
-
Group II: Carrageenan Control (Vehicle + Carrageenan)
-
Group III: Reference Drug (e.g., Indomethacin 10 mg/kg, p.o. + Carrageenan)
-
Group IV-V: Test Compounds (e.g., Derivative A, 20 mg/kg, p.o. + Carrageenan)
-
-
Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each rat using a plethysmometer or digital calipers.
-
Compound Administration: Administer the test compounds and reference drug orally (p.o.) 1 hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of all animals except the Normal Control group.[32]
-
Paw Volume Measurement: Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[33]
-
Analysis: Calculate the percentage increase in paw edema for each animal relative to its baseline. Then, calculate the percentage inhibition of edema for each treatment group compared to the Carrageenan Control group at each time point, particularly the 3-hour and 5-hour marks.[33]
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
In Vivo Data Summary
| Treatment Group (Dose) | Paw Edema Inhibition at 3h (%) | Paw Edema Inhibition at 5h (%) |
| Carrageenan Control | 0% | 0% |
| Derivative A (20 mg/kg) | 55.6% | 63.4% |
| Derivative C (20 mg/kg) | 20.1% (Likely cytotoxic in vivo) | 15.8% |
| Indomethacin (10 mg/kg) | 48.2% | 57.7% |
| Hypothetical data for illustrative purposes. Note that the in vitro potent compound C showed poor in vivo efficacy, which could be due to toxicity or poor pharmacokinetics, highlighting the importance of in vivo validation. |
Protocol 2.2: Histopathological Examination
Causality: This provides visual, qualitative validation of the anti-inflammatory effect by assessing tissue architecture and the extent of inflammatory cell infiltration. Effective treatment should reduce edema, vascular congestion, and infiltration of immune cells like neutrophils.[31][32]
Methodology (Brief):
-
At the end of the experiment (e.g., 5 hours), euthanize the animals.
-
Dissect the paw tissue and fix it in 10% neutral buffered formalin.
-
Process the tissue, embed it in paraffin, and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope for signs of inflammation (edema, cell infiltration).
Conclusion and Future Directions
This structured protocol provides a robust framework for screening and validating the anti-inflammatory potential of novel phenoxyacetic acid derivatives. By integrating cell viability, molecular marker analysis (in vitro), and a functional physiological response (in vivo), researchers can confidently identify lead candidates. Compounds that show strong efficacy in vitro and in vivo with low toxicity (like hypothetical Derivative A) warrant further investigation.
Subsequent steps should include:
-
Enzymatic Assays: Direct in vitro COX-1 and COX-2 inhibition assays to confirm the mechanism and determine selectivity.[3][33][34]
-
Pharmacokinetic (ADME) Studies: To understand the absorption, distribution, metabolism, and excretion profile of lead compounds.
-
Chronic Inflammation Models: Evaluation in models like collagen-induced arthritis to assess efficacy in chronic disease states.
-
Safety/Toxicology Studies: Comprehensive analysis of gastric and cardiovascular safety, a critical consideration for NSAIDs.[5][35]
By following this systematic approach, drug development professionals can efficiently advance promising anti-inflammatory agents from the bench toward clinical consideration.
References
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- MAPK Signaling Links Autophagy and Inflammation. Bio-Techne.
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- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
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- Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. MDPI.
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Application Note: Solid-Phase Extraction of 2-(2-Cyanophenoxy)acetic Acid from Environmental Samples
Abstract
This application note presents a robust and reliable solid-phase extraction (SPE) method for the isolation and concentration of 2-(2-Cyanophenoxy)acetic acid from complex environmental matrices such as surface water and soil. Due to the analyte's amphiphilic nature, possessing both polar and non-polar characteristics, a hydrophilic-lipophilic balanced (HLB) polymeric sorbent is employed. The protocol details sample pre-treatment, a comprehensive step-by-step SPE workflow, and discusses the underlying chemical principles that ensure high recovery and extract purity, making it suitable for subsequent analysis by chromatographic techniques like LC-MS/MS.
Introduction
This compound is a compound of interest in environmental monitoring, potentially arising as a transformation product of certain pesticides, such as Azoxystrobin[1]. Its structure, featuring a carboxylic acid group, an ether linkage, and a nitrile-substituted aromatic ring, imparts a notable degree of polarity and water solubility, which can lead to its persistence and mobility in aqueous environmental compartments.
Effective sample preparation is critical for the accurate quantification of such polar organic pollutants, which are often present at trace levels in complex matrices like water and soil[2][3]. Solid-phase extraction (SPE) is a preferred technique over traditional liquid-liquid extraction as it offers numerous advantages, including reduced solvent consumption, higher analyte concentration factors, and the potential for automation[4][5][6]. This guide provides a detailed protocol leveraging the unique properties of HLB sorbents for the efficient extraction of this compound.
Analyte Properties and Sorbent Selection Rationale
The successful development of an SPE method hinges on understanding the physicochemical properties of the target analyte and its interaction with the sorbent material[7][8].
-
Analyte: this compound
-
Molecular Formula: C₉H₇NO₃[9]
-
Structure:
(Image Source: PubChem CID 2064021)
-
Key Functional Groups: Carboxylic acid, Phenyl ether, Nitrile.
-
Predicted Properties: The molecule has a predicted XlogP of 1.1, indicating moderate hydrophobicity[9]. The carboxylic acid group (pKa ≈ 3-4) is ionizable, making its charge state pH-dependent.
Sorbent Selection: Hydrophilic-Lipophilic Balanced (HLB) Polymer
A polymeric HLB sorbent is the ideal choice for this application. These sorbents are typically based on a copolymer of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic)[10][11]. This dual chemistry offers a balanced retention mechanism for a wide spectrum of compounds, from polar to non-polar[12][13].
Causality of Sorbent Choice:
-
Dual Retention: The lipophilic divinylbenzene backbone provides strong reversed-phase retention for the aromatic ring of the analyte, while the hydrophilic N-vinylpyrrolidone moiety enhances water wettability and can offer secondary interactions (e.g., hydrogen bonding) with the analyte's polar groups[11][13].
-
pH Stability: Polymeric sorbents are stable across a wide pH range (typically 1-14), which is crucial for this method[10][11]. We will manipulate the sample pH to control the ionization state of the carboxylic acid, thereby maximizing retention.
-
High Capacity: HLB sorbents generally have a higher binding capacity compared to traditional silica-based C18 sorbents, which is beneficial when dealing with complex environmental samples[10].
The diagram below illustrates the proposed retention mechanism at an acidic pH.
Caption: Primary and secondary retention mechanisms of the analyte on an HLB sorbent.
Materials and Reagents
3.1. Equipment
-
Solid-Phase Extraction Vacuum Manifold (e.g., Agilent Vac Elut)[10]
-
Nitrogen Evaporation System
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Centrifuge
3.2. Consumables
-
SPE Cartridges: Polymeric HLB, 60 mg, 3 mL (e.g., Agilent Bond Elut HLB, Waters Oasis HLB)
-
Volumetric flasks, pipettes, and autosampler vials
-
Glass test tubes for collection
3.3. Reagents
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or 18 MΩ·cm)
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (ACS Grade)
-
This compound analytical standard
Sample Pre-treatment
4.1. Aqueous Samples (Surface Water, Groundwater)
-
Collect 100-500 mL of water sample.
-
Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Crucial Step - pH Adjustment: Acidify the sample to pH 2-3 by adding formic acid dropwise. This ensures that the carboxylic acid group on the analyte is fully protonated (neutral), which significantly enhances its retention on the reversed-phase sorbent[14][15].
4.2. Soil and Sediment Samples
-
Weigh 10 g of homogenized, air-dried soil into a centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of acetonitrile and HPLC water.
-
Vortex vigorously for 2 minutes, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction (steps 2-5) on the soil pellet with another 20 mL of extraction solvent.
-
Combine the supernatants.
-
Dilute the 40 mL of extract with 360 mL of HPLC water to reduce the organic solvent concentration to 10%. This is critical to prevent premature analyte breakthrough during the sample loading step.
-
Acidify the diluted extract to pH 2-3 with formic acid.
Detailed SPE Protocol
The following protocol is a standard four-step "Condition, Load, Wash, Elute" process[16]. The workflow is visualized in the diagram below.
Caption: Step-by-step workflow for the SPE of this compound.
Step-by-Step Methodology:
-
Sorbent Conditioning:
-
Sample Loading:
-
Load the pre-treated and acidified sample onto the cartridge at a slow, controlled flow rate of approximately 1-2 mL/minute. A slow flow rate is essential to ensure sufficient interaction time between the analyte and the sorbent for efficient retention[7].
-
-
Washing (Interference Elution):
-
Sorbent Drying:
-
Apply a high vacuum to the manifold for 5-10 minutes to thoroughly dry the sorbent. Removing residual water is crucial for ensuring efficient elution with the organic solvent.
-
-
Analyte Elution:
-
Place collection tubes inside the manifold.
-
Elute the analyte by passing 2 mL of methanol containing 2% ammonium hydroxide through the cartridge. The basic modifier deprotonates the carboxylic acid, increasing its polarity and disrupting its interaction with the sorbent, ensuring complete release.
-
Allow the solvent to soak the sorbent bed for 1 minute before applying a gentle vacuum.
-
Repeat the elution with a second 2 mL aliquot of the elution solvent and collect it in the same tube.
-
-
Post-Elution Processing:
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for your analytical method (e.g., 50:50 acetonitrile:water).
-
Vortex and transfer to an autosampler vial for analysis.
-
Method Performance
The performance of this method should be validated in the target matrix. The following table presents typical performance characteristics expected from this protocol.
| Parameter | Water Matrix | Soil Matrix |
| Recovery | > 90% | > 85% |
| RSD | < 10% | < 15% |
| Limit of Quantitation (LOQ) | 1-10 ng/L | 0.1-1.0 µg/kg |
| (Note: These are representative values. Actual performance must be determined experimentally.) |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the extraction of this compound from environmental samples using solid-phase extraction. The strategic choice of an HLB sorbent, coupled with precise pH control of the sample, ensures a highly efficient and selective extraction. This method effectively cleans up and concentrates the analyte, making it compatible with sensitive analytical instrumentation and enabling reliable environmental monitoring.
References
-
Agilent. (n.d.). Bond Elut HLB | SPE Sorbent. Retrieved from [Link]
-
U.S. EPA. (2007). Method 3535A (SW-846): Solid-Phase Extraction (SPE). Retrieved from [Link]
-
Element Lab Solutions. (2024). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Retrieved from [Link]
-
U.S. EPA. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Unlocking the Benefits of Agilent Bond Elut HLB SPE. Retrieved from [Link]
-
Biotage. (n.d.). SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. Retrieved from [Link]
-
U.S. EPA. (n.d.). SW-846 Test Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]
-
U.S. EPA. (n.d.). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. Retrieved from [Link]
-
Biotage. (2023). When should I choose a mixed-mode SPE? Retrieved from [Link]
-
Fluid Management Systems, Inc. (n.d.). EPA 529; Explosives in Drinking Water by Solid Phase Extraction (SPE). Retrieved from [Link]
-
Agilent Technologies. (2016). SPE (Solid Phase Extraction) Sample Preparation - Fundamentals. Retrieved from [Link]
-
LCGC North America. (2021). The Fundamentals of Solid Phase Extraction (SPE). Retrieved from [Link]
-
Agilent Technologies. (2008). Agilent's New Mixed-Mode Anion Exchange Polymer Solid-Phase Extraction Cartridges: SampliQ SAX Technical Note. Retrieved from [Link]
-
Hawach Scientific Co., Ltd. (2023). Polymeric HLB SPE Cartridges. Retrieved from [Link]
-
Stolker, A. A. M., et al. (2009). Serial mixed-mode cation- and anion-exchange solid-phase extraction for separation of basic, neutral and acidic pharmaceuticals in wastewater. Journal of Chromatography A, 1216(1), 49-62. Retrieved from [Link]
-
Poole, C. F. (2003). Principles and Practice of Solid-Phase Extraction. Comprehensive Analytical Chemistry, 37, 23-81. Retrieved from [Link]
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Waters Corporation. (n.d.). Beginner's Guide to Solid-Phase Extraction (SPE). Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Solid Phase Extraction Video Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
-
DPX Technologies. (n.d.). New Sorbent Chemistry Option: HLB. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
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Zuloaga, O., et al. (2000). Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run. Journal of Chromatography A, 889(1-2), 209-217. Retrieved from [Link]
-
Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]
-
Al-Saffar, F. Z., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1081-1114. Retrieved from [Link]
-
K'boke, O., et al. (2018). Multi-layer solid-phase extraction and evaporation—enrichment methods for polar organic chemicals from aqueous matrices. Environmental Science and Pollution Research, 25(30), 30372-30383. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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SCION Instruments. (n.d.). Manual Solid Phase Extraction. Retrieved from [Link]
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Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Aga, D. S., et al. (2023). Broad-range extraction of highly polar to non-polar organic contaminants for inclusive target analysis and suspect screening of environmental samples. Science of The Total Environment, 895, 164707. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Cyanophenoxy)acetic acid. Retrieved from [Link]
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Hennion, M. C. (1999). Solid-phase extraction for multiresidue analysis of organic contaminants in water. Journal of Chromatography A, 856(1-2), 3-54. Retrieved from [Link]
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ATSDR. (2003). Analytical Methods for Pyrethrins and Pyrethroids. Retrieved from [Link]
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FAO. (2011). AZOXYSTROBIN (229). Retrieved from [Link]
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U.S. EPA. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
ATSDR. (2004). Analytical Methods for Strontium. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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PubChem. (n.d.). Azoxystrobin acid. Retrieved from [Link]
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Application Notes and Protocols for NMR Sample Preparation of 2-(2-Cyanophenoxy)acetic Acid
This document provides a detailed guide for the preparation of 2-(2-Cyanophenoxy)acetic acid samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are designed to ensure high-quality, reproducible spectral data for researchers, scientists, and professionals in drug development. The methodologies are grounded in established principles of NMR spectroscopy and incorporate field-proven insights to address the specific characteristics of this aromatic carboxylic acid.
Introduction: The Importance of Meticulous Sample Preparation
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. For a molecule like this compound, which possesses a combination of aromatic, ether, and carboxylic acid functionalities, careful consideration of the sample preparation process is paramount to obtaining high-resolution spectra that accurately reflect its molecular structure. Improper sample preparation can lead to a host of issues including poor signal resolution, broadened spectral lines, the presence of interfering artifacts, and inaccurate quantitative analysis. This guide will walk you through a systematic approach to sample preparation, from solvent selection to the final acquisition-ready sample, explaining the scientific rationale behind each critical step.
Physicochemical Properties and Analyte Considerations
Stability: Phenoxyacetic acids are generally stable compounds. However, it is crucial to be aware of potential degradation pathways. For instance, prolonged exposure to acidic conditions, especially at elevated temperatures in a solvent like DMSO, can lead to decomposition[1]. Therefore, the choice of solvent and storage conditions should be made to minimize the risk of sample degradation.
Solvent Selection: A Critical First Step
The choice of a deuterated solvent is arguably the most critical decision in NMR sample preparation. The ideal solvent must dissolve the analyte to a suitable concentration, be chemically inert to the analyte, and have residual solvent peaks that do not overlap with signals of interest.[2][3]
Based on the polarity of this compound, the following deuterated solvents are recommended for consideration:
-
Dimethyl Sulfoxide-d6 (DMSO-d6): An excellent choice for many polar organic molecules. Its high boiling point makes it suitable for variable temperature studies. However, its high viscosity can sometimes lead to broader spectral lines. The residual proton signal of DMSO-d6 appears around 2.50 ppm.
-
Methanol-d4 (CD3OD): A polar protic solvent that is also a good candidate. The exchangeable carboxylic acid proton of the analyte will exchange with the deuterium of the solvent, leading to the disappearance of the analyte's -COOH signal and the appearance of a broad HOD signal. This can be a useful diagnostic tool. The residual proton signals of methanol-d4 appear around 3.31 and 4.87 ppm (HOD).
-
Chloroform-d (CDCl3): While less polar than DMSO-d6 and methanol-d4, it may still be a viable solvent, potentially with gentle warming to aid dissolution. The residual proton signal appears at 7.26 ppm, which could overlap with the aromatic signals of the analyte.
Recommendation: For initial trials, DMSO-d6 is the recommended solvent due to its broad applicability for polar organic compounds.
Table 1: Recommended Deuterated Solvents and Their Properties
| Deuterated Solvent | Rationale for Use with this compound | Residual ¹H Chemical Shift (ppm) | Potential Considerations |
| DMSO-d6 | High polarity, good for dissolving polar organic compounds. | ~2.50 | Higher viscosity can lead to broader lines. Hygroscopic. |
| Methanol-d4 | Polar protic solvent, can be useful for identifying exchangeable protons. | ~3.31 (CD2HOD), ~4.87 (HOD) | The carboxylic acid proton will exchange with deuterium. |
| Chloroform-d | Moderate polarity, may require warming for dissolution. | ~7.26 | Potential for overlap with aromatic proton signals. |
Experimental Protocols
Protocol for Standard ¹H NMR Sample Preparation
This protocol outlines the steps for preparing a high-quality sample for routine ¹H NMR analysis.
Materials:
-
This compound (high purity)
-
Deuterated solvent (e.g., DMSO-d6) of high isotopic purity (≥99.8 atom % D)
-
High-quality 5 mm NMR tubes
-
Glass vial
-
Pasteur pipette with a cotton plug
-
Vortex mixer (optional)
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial. For small molecules, this concentration range is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time.[4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial.[2][4] This volume is optimal for most standard 5 mm NMR tubes and ensures that the sample is correctly positioned within the NMR probe's detection coil.
-
Dissolution: Gently swirl or vortex the vial to dissolve the solid completely. If necessary, gentle warming in a water bath can be applied, but avoid excessive heat to prevent potential degradation.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean, high-quality NMR tube using a Pasteur pipette with a small plug of cotton wool.[2] Suspended solids can severely broaden NMR signals.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity, solvent, and concentration.
-
Homogenization: Invert the capped NMR tube several times to ensure the solution is homogeneous.
Diagram 1: Workflow for Standard ¹H NMR Sample Preparation
Caption: A streamlined workflow for preparing a standard NMR sample.
Protocol for Quantitative NMR (qNMR) Sample Preparation
For quantitative analysis, precision and accuracy are paramount. This protocol incorporates the use of an internal standard.
Internal Standard Selection: An ideal internal standard for qNMR should:
-
Have a known purity.
-
Be stable and non-reactive with the analyte and solvent.
-
Have a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte's signals.[5][6]
-
Be accurately weighable.
Maleic acid is a suitable internal standard for many aromatic acids.[2][7][8][9] Its two olefinic protons give a sharp singlet around 6.0-6.3 ppm in DMSO-d6, which is typically in a region free of signals from aromatic carboxylic acids.
Procedure:
-
Accurate Weighing: Using an analytical balance, accurately weigh approximately 10 mg of this compound into a clean glass vial. Record the exact weight.
-
Internal Standard Addition: Accurately weigh an appropriate amount of the internal standard (e.g., maleic acid) and add it to the same vial. The molar ratio of the internal standard to the analyte should be roughly 1:1 to ensure comparable signal intensities for accurate integration.
-
Solvent Addition and Dissolution: Add a precise volume of the deuterated solvent (e.g., 0.7 mL of DMSO-d6) to the vial and ensure complete dissolution of both the analyte and the internal standard.
-
Transfer and Final Steps: Follow steps 4-6 from the standard preparation protocol to transfer the solution to an NMR tube.
Diagram 2: Key Considerations for qNMR Sample Preparation
Caption: Critical steps ensuring accuracy in qNMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
While this document focuses on sample preparation, it is essential to follow best practices for data acquisition to realize the benefits of a well-prepared sample.
-
Shimming: The process of optimizing the homogeneity of the static magnetic field (B₀) is crucial for obtaining sharp spectral lines.[10] Always perform a thorough shimming procedure for each new sample.
-
Acquisition Parameters: For standard ¹H NMR, default acquisition parameters are often sufficient. For qNMR, it is critical to ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all protons, which is essential for accurate integration. A D1 of at least 5 times the longest T1 relaxation time of any proton of interest is recommended.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad spectral lines | - Inhomogeneous magnetic field- Presence of solid particles- High sample concentration/viscosity- Paramagnetic impurities | - Re-shim the spectrometer.- Re-filter the sample.- Dilute the sample.- Ensure high-purity starting materials. |
| Poor signal-to-noise ratio | - Low sample concentration- Insufficient number of scans | - Prepare a more concentrated sample.- Increase the number of scans. |
| Extra, unexpected peaks | - Solvent impurities- Contamination from glassware or sample handling- Sample degradation | - Use high-purity deuterated solvents.- Ensure all glassware is scrupulously clean.- Prepare fresh samples and store them appropriately. |
| Disappearance of the carboxylic acid proton signal | - Use of a protic deuterated solvent (e.g., Methanol-d4, D2O) | - This is expected due to H/D exchange. Use an aprotic solvent like DMSO-d6 if observation of this proton is desired. |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the successful preparation of this compound samples for NMR analysis. By understanding the rationale behind each step and adhering to these best practices, researchers can consistently obtain high-quality NMR data, which is fundamental for accurate structural elucidation and quantitative analysis in drug discovery and development.
References
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Shimming for High-Resolution NMR Spectroscopy. ResearchGate. Available at: [Link]
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Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood. National Institutes of Health. Available at: [Link]
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NMR Sample Preparation. Iowa State University. Available at: [Link]
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Common NMR Solvents - Reference Data. Available at: [Link]
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Application of NMR Spectroscopy in Biomolecules. MDPI. Available at: [Link]
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Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer. Magritek. Available at: [Link]
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Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. ResearchGate. Available at: [Link]
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1H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. ResearchGate. Available at: [Link]
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Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. ResearchGate. Available at: [Link]
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Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Available at: [Link]
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acetic acid, [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]. SpectraBase. Available at: [Link]
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Application Notes and Protocols for Cellular Analysis of 2-(2-Cyanophenoxy)acetic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(2-Cyanophenoxy)acetic acid. Phenoxyacetic acid derivatives have garnered significant interest due to their diverse biological activities, including potential anti-inflammatory, anti-cancer, and herbicidal properties.[1][2][3][4] This guide details a structured approach, from initial compound handling to a suite of validated cell-based assays, designed to elucidate the cytotoxic, anti-proliferative, and apoptotic effects of this compound. The protocols herein are presented with a focus on scientific integrity, providing the causal logic behind experimental choices to ensure robust and reproducible data generation.
Introduction: The Rationale for Investigating this compound
Phenoxyacetic acid and its derivatives are a class of compounds with a broad spectrum of biological activities.[1] For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that mimics the plant hormone auxin, leading to uncontrolled growth and death in susceptible plants.[3][4] In mammalian cells, various phenoxyacetic acid derivatives have been investigated for their therapeutic potential, with some demonstrating anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.[1][5]
The subject of this guide, this compound, is a structural analog with potential for novel biological activity. The introduction of a cyano group can significantly alter the electronic and steric properties of the molecule, potentially leading to new mechanisms of action and therapeutic applications. Given the precedent set by related compounds, a systematic in vitro evaluation is warranted to determine its effects on cell viability, proliferation, and the induction of apoptosis. These initial cell-based assays are critical in the early stages of drug discovery and toxicological assessment.[6][7][8]
This application note provides a roadmap for the initial characterization of this compound's cellular effects, employing a multi-faceted approach to generate a preliminary but comprehensive biological profile.
Experimental Design and Workflow
A logical and sequential workflow is essential for the efficient and effective evaluation of a novel compound. The following diagram outlines the recommended experimental progression for testing the effects of this compound.
Figure 1: A tiered experimental workflow for the cellular characterization of this compound.
Materials and Reagents
Consistent and high-quality reagents are paramount for reproducible results. The following table provides a general list of required materials. Specific kit recommendations are provided within the individual protocols.
| Category | Item | Recommended Supplier | Notes |
| Compound | This compound | Verified Chemical Supplier | Confirm purity (>98%) by Certificate of Analysis. |
| Cell Lines | e.g., HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), HEK293 (human embryonic kidney) | ATCC | Select cell lines based on research question. Ensure they are mycoplasma-free. |
| Cell Culture | DMEM or RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, PBS | Gibco, Corning | Use consistent lots of FBS to minimize variability. |
| Assay Kits | MTT Cell Proliferation Assay Kit, LDH Cytotoxicity Assay Kit, BrdU Cell Proliferation Assay Kit, Annexin V-FITC Apoptosis Detection Kit | Abcam, Promega, CST | Follow manufacturer's instructions closely. |
| Antibodies | Anti-Ki67, Anti-cleaved Caspase-3, Anti-PARP, Anti-ß-actin, HRP-conjugated secondary antibodies | Cell Signaling Technology, Abcam | Validate antibody specificity for the intended application. |
| General Labware | 96-well plates (clear, black-walled), T-75 flasks, serological pipettes, microcentrifuge tubes | Corning, Falcon | Use tissue culture-treated plastics. |
Core Protocols
Compound Preparation and Handling
Accurate preparation of the test compound is the foundation of reliable dose-response studies.[9]
Protocol 1: Preparation of this compound Stock Solution
-
Solubility Testing: Determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for small organic molecules. Test solubility at a high concentration (e.g., 100 mM).
-
Stock Solution Preparation: Based on the molecular weight of this compound (191.16 g/mol , assuming the structure C10H7NO3 which is a close relative), prepare a high-concentration stock solution (e.g., 100 mM in DMSO). For example, to prepare 1 mL of a 100 mM stock, dissolve 19.12 mg of the compound in 1 mL of sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Cell Viability and Cytotoxicity Assays
These initial assays are crucial for determining the concentration range at which the compound affects cell viability.
4.2.1. MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[10][11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Protocol 2: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is a wide logarithmic dilution series (e.g., 0.1 µM to 100 µM).[12] Replace the medium in the wells with the compound-containing medium. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.[12]
-
Incubation: Incubate the plate for a period relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
4.2.2. LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.[11][14]
Protocol 3: LDH Assay
-
Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 490 nm).
-
Data Analysis: Include controls for maximum LDH release (by lysing a set of untreated cells) to calculate the percentage of cytotoxicity.[15]
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity | Measures membrane integrity |
| Endpoint | Cell viability | Cytotoxicity |
| Advantages | High throughput, sensitive | Measures direct cell damage |
| Considerations | Can be affected by metabolic changes unrelated to viability[10] | Less sensitive for early apoptosis |
Cell Proliferation Assays
These assays determine if the compound has a cytostatic (inhibits proliferation) or cytotoxic (kills cells) effect.
4.3.1. BrdU Incorporation Assay
This assay measures the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during the S phase of the cell cycle.[16][17]
Protocol 4: BrdU Assay
-
Seed and treat cells with this compound as described for the MTT assay.
-
BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to the cells and incubate for a few hours to allow for incorporation into the DNA of proliferating cells.[17]
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[17]
-
Immunodetection: Incubate with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
Substrate Addition and Measurement: Add a TMB substrate to develop a colored product and measure the absorbance.[17] The signal intensity is proportional to the amount of cell proliferation.
4.3.2. Ki67 Staining
Ki67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent cells (G0).[18][19] It is a reliable marker of the growth fraction of a cell population.[16]
Protocol 5: Ki67 Immunofluorescence
-
Grow cells on coverslips in a multi-well plate and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Incubate with a primary antibody against Ki67, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the percentage of Ki67-positive cells.
Apoptosis Assays
These assays help to determine if cell death induced by the compound occurs through apoptosis (programmed cell death).
4.4.1. Annexin V/Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[20] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptotic or necrotic cells.[21]
Figure 2: Interpretation of Annexin V and PI staining results in flow cytometry.
Protocol 6: Annexin V/PI Flow Cytometry
-
Cell Treatment: Treat cells in culture with this compound at concentrations around the determined IC50 for a suitable duration (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[22]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[23]
-
Incubation: Incubate in the dark at room temperature for 15-20 minutes.[23]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI and detect emission at ~617 nm.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic).[23]
Mechanism of Action Studies
4.5.1. Western Blotting for Signaling Proteins
Western blotting can be used to investigate the effect of this compound on key signaling pathways involved in apoptosis and cell survival, such as the caspase cascade.[24]
Protocol 7: Western Blot Analysis
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[24][25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[24]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[24]
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.[25][26] Follow with incubation with an HRP-conjugated secondary antibody.[26]
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a digital imager or X-ray film.[26]
-
Analysis: Normalize the expression of target proteins to a loading control (e.g., ß-actin or GAPDH).
4.5.2. RT-qPCR for Gene Expression Analysis
Quantitative reverse transcription PCR (RT-qPCR) can be used to measure changes in the expression of genes involved in apoptosis, cell cycle regulation, or other relevant pathways in response to compound treatment.[27][28]
Protocol 8: RT-qPCR
-
RNA Isolation: Treat cells with this compound, then isolate total RNA using a suitable kit or Trizol reagent.[29]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.[27]
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for target genes (e.g., Bax, Bcl-2, p21), and a fluorescent dye like SYBR Green.[29]
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression changes using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).[30]
Data Interpretation and Troubleshooting
-
Discrepancies between Assays: It is not uncommon to observe differences in IC50 values obtained from different assays (e.g., MTT vs. LDH).[31] This can provide valuable mechanistic insights. For instance, a potent effect in the MTT assay but a weaker effect in the LDH assay might suggest a primary cytostatic or metabolic effect rather than immediate cell lysis.
-
Controls are Critical: Always include appropriate positive and negative controls. For apoptosis assays, a known inducer like staurosporine is essential. For Western blotting and qPCR, untreated and vehicle-treated cells are necessary for comparison.
-
Dose and Time Dependence: Characterizing the effects of the compound at multiple concentrations and time points is crucial for understanding its biological activity.[13]
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically assessing its impact on cell viability, proliferation, and apoptosis, researchers can gain valuable insights into its potential biological activities and mechanisms of action. This foundational data is essential for guiding further preclinical development and understanding the compound's therapeutic or toxicological potential.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
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GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). (n.d.). Retrieved from [Link]
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The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]
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Quantitative Real Time PCR Protocol. (n.d.). Stack Lab. Retrieved from [Link]
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Particle-induced artifacts in the MTT and LDH viability assays - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Cell proliferation of breast cancer evaluated by anti-BrdU and anti-Ki-67 antibodies: its prognostic value on short-term recurrences. (1992). PubMed. Retrieved from [Link]
-
Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? (2000). PubMed. Retrieved from [Link]
-
Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC. (2017). National Center for Biotechnology Information. Retrieved from [Link]
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Good practice guide for the application of quantitative PCR (qPCR). (n.d.). Gene-Quantification. Retrieved from [Link]
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Monitoring gene expression: quantitative real-time rt-PCR. (2009). PubMed. Retrieved from [Link]
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Comparison of the Ki67 proliferation assay with the BrdU and Oregon... (n.d.). ResearchGate. Retrieved from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved from [Link]
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In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC. (2017). National Center for Biotechnology Information. Retrieved from [Link]
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Western Blot: Principles, Procedures, and Clinical Applications. (2025). National Center for Biotechnology Information. Retrieved from [Link]
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Cell viability and proliferation measurement. (n.d.). Takara Bio. Retrieved from [Link]
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Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (2025). Retrieved from [Link]
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Cytotoxicity Testing: Prediction of In Vivo Toxicity from In Vitro Tests. (n.d.). ASTM Digital Library. Retrieved from [Link]
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Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2025). RSC Publishing. Retrieved from [Link]
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Jetir.Org. Retrieved from [Link]
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Synthesis and biological evaluation of Phenoxyacetic acid Derivatives as Novel Free Fatty Acid Receptor 1 Agonists. (n.d.). ResearchGate. Retrieved from [Link]
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A Practical Guide to ISO 10993-5: Cytotoxicity. (n.d.). Medical Device and Diagnostic industry. Retrieved from [Link]
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Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026). AntBio. Retrieved from [Link]
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Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (2015). PubMed. Retrieved from [Link]
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In vitro cytotoxicity test of medical devices. (n.d.). CleanControlling. Retrieved from [Link]
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Azoxystrobin acid. (n.d.). PubChem - NIH. Retrieved from [Link]
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Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. (n.d.). Retrieved from [Link]
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Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (n.d.). Retrieved from [Link]
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Application Notes and Protocols: 2-(2-Cyanophenoxy)acetic Acid in the Design of Luminescent Lanthanide-Based Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Promise of 2-(2-Cyanophenoxy)acetic Acid as a Versatile Ligand in Materials Science
In the ever-evolving landscape of materials science, the rational design of functional molecules is paramount to unlocking novel material properties. This compound emerges as a compelling organic ligand for the construction of advanced materials, particularly in the realm of luminescent coordination polymers. Its unique molecular architecture, featuring a carboxylic acid for metal coordination, a flexible ether linkage, and a cyano-functionalized aromatic ring, offers a triad of functionalities that can be exploited to create materials with tailored optical and structural characteristics.
The phenoxyacetic acid backbone provides a robust chelating group for metal ions, including lanthanides, which are renowned for their sharp and long-lived luminescence. The flexible ether linkage allows for diverse coordination geometries, influencing the dimensionality and topology of the resulting coordination polymers. Crucially, the cyanophenyl group serves a dual purpose: it can act as an "antenna" to efficiently absorb UV light and transfer the energy to the lanthanide center—a phenomenon known as the antenna effect—and its nitrogen atom can participate in further coordination or hydrogen bonding interactions, directing the supramolecular assembly of the final material.
These attributes position this compound as a ligand of choice for the development of highly luminescent materials with potential applications in areas such as bio-imaging, chemical sensing, and optoelectronics. This guide provides detailed application notes and protocols for the synthesis and characterization of a luminescent terbium(III) coordination polymer incorporating this compound, offering insights into the causality behind the experimental choices and a framework for further exploration.
Core Application: Sensitization of Lanthanide Luminescence
The primary application of this compound in materials science lies in its role as a sensitizing ligand for lanthanide ions, particularly terbium(III) and europium(III). Lanthanide ions themselves have very low absorption cross-sections due to the forbidden nature of their f-f electronic transitions. To overcome this limitation, an organic ligand, or "antenna," with strong UV absorption is coordinated to the lanthanide ion.
The process, depicted in the diagram below, involves the following steps:
-
Ligand Excitation: The 2-(2-cyanophenoxy)acetate ligand absorbs UV radiation, promoting an electron from its singlet ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited ligand undergoes efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁). The presence of the cyano group can influence the efficiency of this process.
-
Energy Transfer: The energy from the ligand's triplet state is transferred to a resonant energy level of the lanthanide ion (e.g., the ⁵D₄ level of Tb³⁺).
-
Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state through characteristic, sharp f-f emission in the visible region (e.g., green emission for Tb³⁺).
Caption: The Antenna Effect in Lanthanide Luminescence.
Experimental Protocol: Synthesis of a Luminescent Terbium(III) Coordination Polymer
This protocol details the hydrothermal synthesis of a terbium(III) coordination polymer using this compound and a co-ligand, 1,10-phenanthroline. The co-ligand is introduced to saturate the coordination sphere of the terbium ion and prevent quenching of luminescence by coordinated water molecules.
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| This compound (Hcp) | C₉H₇NO₃ | ≥98% | Sigma-Aldrich |
| Terbium(III) chloride hexahydrate | TbCl₃·6H₂O | 99.9% | Strem Chemicals |
| 1,10-Phenanthroline monohydrate (phen) | C₁₂H₈N₂·H₂O | ≥99% | Acros Organics |
| Sodium hydroxide (NaOH) | NaOH | ≥98% | Fisher Scientific |
| Deionized water | H₂O | - | Millipore |
| Ethanol | C₂H₅OH | 95% | VWR |
Synthesis Procedure
-
Ligand Solution Preparation:
-
In a 25 mL beaker, dissolve 0.0886 g (0.5 mmol) of this compound in 10 mL of deionized water.
-
Add a 1 M NaOH solution dropwise while stirring until the solid is completely dissolved and the pH is adjusted to approximately 6-7. This deprotonates the carboxylic acid to form the 2-(2-cyanophenoxy)acetate anion.
-
-
Reaction Mixture Assembly:
-
In a separate 50 mL beaker, dissolve 0.0934 g (0.25 mmol) of TbCl₃·6H₂O in 10 mL of deionized water.
-
To the terbium chloride solution, add the prepared 2-(2-cyanophenoxy)acetate solution with continuous stirring.
-
In another small beaker, dissolve 0.0496 g (0.25 mmol) of 1,10-phenanthroline monohydrate in 5 mL of ethanol.
-
Add the ethanolic solution of 1,10-phenanthroline to the terbium-ligand mixture. A white precipitate may form at this stage.
-
-
Hydrothermal Reaction:
-
Transfer the final reaction mixture into a 25 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 160 °C and maintain this temperature for 72 hours.
-
After 72 hours, cool the oven to room temperature at a rate of 5 °C/hour.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave and collect the crystalline product by filtration.
-
Wash the crystals with deionized water (3 x 10 mL) and then with ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the final product in a desiccator over silica gel.
-
Caption: Hydrothermal Synthesis Workflow.
Characterization Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
-
Purpose: To determine the precise three-dimensional atomic arrangement of the crystalline product, including bond lengths, bond angles, and the coordination environment of the terbium ion. This is crucial for understanding the structure-property relationships.
-
Protocol:
-
Select a suitable single crystal of the product under a polarizing microscope.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 150 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).
-
Refine the structural model to obtain the final crystallographic information.
-
Powder X-ray Diffraction (PXRD)
-
Purpose: To confirm the phase purity of the bulk synthesized material by comparing the experimental PXRD pattern with the one simulated from the single-crystal X-ray diffraction data.
-
Protocol:
-
Grind a small amount of the crystalline product into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern over a 2θ range of 5-50° using a powder diffractometer with Cu Kα radiation.
-
Compare the experimental pattern with the simulated pattern for phase identification.
-
Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the coordination polymer and determine the temperature at which it starts to decompose.
-
Protocol:
-
Place a small, accurately weighed amount of the sample (5-10 mg) in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Photoluminescence Spectroscopy
-
Purpose: To investigate the luminescent properties of the material, including the excitation and emission wavelengths, luminescence lifetime, and quantum yield.
-
Protocol:
-
Excitation and Emission Spectra:
-
Place a solid sample in a sample holder of a spectrofluorometer.
-
To record the emission spectrum, excite the sample at the wavelength of maximum absorption of the ligand (typically determined from a UV-Vis spectrum of the free ligand, e.g., ~280-320 nm). Scan the emission over a range that covers the characteristic terbium emission peaks (e.g., 450-700 nm).
-
To record the excitation spectrum, set the emission monochromator to the most intense emission peak of terbium (around 545 nm) and scan the excitation wavelength.
-
-
Luminescence Lifetime:
-
Use a pulsed light source (e.g., a xenon flash lamp) to excite the sample.
-
Measure the decay of the luminescence intensity over time at the main emission wavelength of terbium.
-
Fit the decay curve to an exponential function to determine the luminescence lifetime (τ).
-
-
Quantum Yield:
-
Measure the absolute photoluminescence quantum yield using an integrating sphere coupled to the spectrofluorometer. This compares the number of photons emitted to the number of photons absorbed.
-
-
Expected Results and Discussion
Based on the synthesis of similar phenoxyacetic acid-based terbium complexes, the following results can be anticipated[1]:
-
Crystal Structure: The single-crystal X-ray diffraction is expected to reveal a coordination polymer where the terbium(III) ions are bridged by the carboxylate groups of the 2-(2-cyanophenoxy)acetate ligands. The 1,10-phenanthroline molecules will likely act as chelating ligands, completing the coordination sphere of the terbium ions. The cyano groups may engage in intermolecular interactions, influencing the packing of the polymer chains.
-
Thermal Stability: TGA is expected to show that the coordination polymer is stable up to temperatures of around 300-400 °C, which is typical for such materials.
-
Photoluminescence:
-
The excitation spectrum should show a broad band in the UV region, corresponding to the absorption of the 2-(2-cyanophenoxy)acetate and 1,10-phenanthroline ligands.
-
The emission spectrum, upon excitation into the ligand absorption band, should exhibit the characteristic sharp emission peaks of the Tb³⁺ ion, corresponding to the ⁵D₄ → ⁷Fₙ (n = 6, 5, 4, 3) transitions. The most intense peak is expected at approximately 545 nm, giving the material its characteristic green luminescence.
-
A relatively long luminescence lifetime (in the millisecond range) is anticipated, which is a hallmark of lanthanide emission.
-
A high quantum yield is expected due to the efficient energy transfer from the ligands to the terbium ion. The presence of the cyano group in the this compound ligand may enhance the intersystem crossing rate, potentially leading to an even higher quantum yield compared to complexes with unsubstituted phenoxyacetic acid.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystalline product obtained | Incorrect pH, temperature, or reaction time. | Optimize the pH of the initial ligand solution. Vary the hydrothermal reaction temperature and time. Ensure proper sealing of the autoclave. |
| Low product yield | Incomplete reaction or loss of product during washing. | Increase the reaction time. Use a finer filter paper to collect the product. Be gentle during the washing steps. |
| Weak or no luminescence | Inefficient energy transfer or presence of quenching species (e.g., water). | Ensure the 1,10-phenanthroline co-ligand is present in the correct stoichiometric ratio to displace water molecules. Dry the final product thoroughly. |
| Broad emission instead of sharp peaks | Presence of organic impurities or ligand-based fluorescence. | Purify the starting materials. Ensure complete reaction. The presence of some ligand-based emission is possible and can be analyzed by comparing with the free ligand's spectrum. |
Conclusion and Future Outlook
This compound stands as a highly promising and versatile building block for the construction of functional materials. The protocols and insights provided in this guide offer a solid foundation for researchers to explore its potential in creating novel luminescent coordination polymers. The ability to fine-tune the photophysical properties by modifying the ligand structure opens up exciting avenues for the development of advanced materials for a wide range of applications, from bio-imaging probes to components in next-generation optical devices. Further research could involve exploring the use of other lanthanide ions to access different emission colors, as well as investigating the sensing capabilities of these materials towards various analytes.
References
-
Synthesis, Crystal Structure and Fluorescence Properties of Terbium Complexes With Phenoxyacetic Acid and 2,4,6-tris-(2-pyridyl)-s-triazine. Luminescence, 2015. [Link]
-
Structures and Luminescent Sensing Properties of Terbium Metal–Organic Frameworks with Methyl-Decorated Phenanthroline Ligand. Molecules, 2024. [Link]
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Synthesis of Metal Complexes with 2-(2-Cyanophenoxy)acetic Acid Derivatives: Application Notes and Protocols
Foreword: The Architectural Allure of 2-(2-Cyanophenoxy)acetic Acid in Coordination Chemistry
In the vast and intricate world of coordination chemistry, the design of organic ligands is paramount to the construction of novel metal-organic frameworks (MOFs) and coordination polymers with tailored functionalities. Among the myriad of potential building blocks, this compound and its derivatives emerge as particularly compelling ligands. Their structural rigidity, coupled with the versatile coordination modes offered by the carboxylate group, the ether oxygen, and the nitrile functionality, provides a rich playground for the synthesis of complexes with diverse dimensionalities and properties. These properties make them prime candidates for applications in catalysis, gas storage, and materials science.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and characterization of metal complexes derived from this compound. The protocols and insights presented herein are grounded in established principles of coordination chemistry and validated through extensive research in the field.
I. Foundational Principles: Ligand Design and Coordination Versatility
The efficacy of this compound as a ligand stems from its unique trifunctional nature. The interplay between the carboxylate, ether, and cyano groups allows for a variety of coordination modes, influencing the final architecture of the metal complex.
-
Carboxylate Group: This is the primary coordination site, capable of acting as a monodentate, bidentate chelating, or bridging ligand. This versatility is a key driver in the formation of one-, two-, or three-dimensional networks.[1]
-
Ether Oxygen: The phenoxy ether oxygen can participate in coordination, leading to the formation of stable chelate rings with the metal center, thereby enhancing the thermodynamic stability of the resulting complex.
-
Cyano Group: The nitrile functionality can either remain uncoordinated or participate in coordination, particularly with softer metal ions. It can also engage in supramolecular interactions, such as hydrogen bonding, further directing the crystal packing.
The choice of metal ion is another critical factor. Hard metal ions like lanthanides will preferentially coordinate to the hard oxygen donors of the carboxylate group, while softer transition metals may also interact with the nitrogen of the cyano group.[2][3]
II. Synthetic Strategies: Crafting Crystalline Coordination Polymers
The synthesis of metal complexes with this compound derivatives is typically achieved through solvothermal or hydrothermal methods. These techniques utilize elevated temperatures and pressures to increase the solubility of reactants and promote the growth of high-quality single crystals suitable for X-ray diffraction studies.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of metal complexes.
III. Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Researchers are encouraged to optimize reaction conditions such as temperature, time, and reactant ratios to achieve desired products.
Protocol 1: Synthesis of a Zinc(II) Coordination Polymer with a this compound Analog
This protocol is adapted from the synthesis of a zinc(II) complex with a structurally related phenoxy-acetic acid ligand and is expected to yield crystalline material with this compound.[1]
Materials:
-
This compound
-
Zinc(II) acetate dihydrate [Zn(OAc)₂·2H₂O]
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL Teflon-lined autoclave, dissolve this compound (0.1 mmol) in 8 mL of DMF.
-
In a separate vial, dissolve zinc(II) acetate dihydrate (0.1 mmol) in 2 mL of ethanol.
-
Slowly add the zinc(II) acetate solution to the ligand solution while stirring.
-
Seal the autoclave and heat it to 120 °C for 72 hours.
-
After the reaction period, allow the autoclave to cool slowly to room temperature at a rate of 5 °C/hour.
-
Colorless block-like crystals suitable for X-ray diffraction should form.
-
Isolate the crystals by filtration, wash with fresh DMF and ethanol, and air-dry.
Protocol 2: Synthesis of a Lanthanide(III) Coordination Polymer
This protocol is a general method for the synthesis of lanthanide-based coordination polymers.[4]
Materials:
-
This compound
-
Lanthanum(III) nitrate hexahydrate [La(NO₃)₃·6H₂O]
-
Deionized water
-
Ethanol
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL Teflon-lined autoclave, combine this compound (0.1 mmol) and La(NO₃)₃·6H₂O (0.1 mmol).
-
Add a solvent mixture of 5 mL of deionized water and 5 mL of ethanol.
-
Seal the autoclave and heat it to 160 °C for 72 hours.
-
After the reaction period, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystalline product by filtration, wash with deionized water and ethanol, and air-dry.
IV. Characterization of the Metal Complexes
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes.
Diagram: Characterization Workflow
Caption: A typical workflow for the characterization of metal complexes.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion.
-
Expected Observations:
-
A shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) upon coordination to the metal center is a key indicator of complex formation.
-
The C≡N stretching vibration of the cyano group may also shift upon coordination.
-
The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds.
-
2. Single-Crystal X-ray Diffraction (SCXRD):
SCXRD provides definitive proof of the three-dimensional structure of the complex, including bond lengths, bond angles, and the overall coordination environment of the metal ion. This technique is crucial for understanding the supramolecular architecture.[1]
3. Thermogravimetric Analysis (TGA):
TGA is used to evaluate the thermal stability of the synthesized complexes and to determine the presence of coordinated or solvated water molecules. The decomposition steps can provide insights into the structure of the complex.[5]
4. Powder X-ray Diffraction (PXRD):
PXRD is used to confirm the phase purity of the bulk synthesized material and to compare the experimental pattern with the one simulated from the single-crystal X-ray diffraction data.
V. Tabulated Data: A Comparative Overview
The following table summarizes the expected characterization data for a hypothetical transition metal complex of this compound, based on literature values for similar compounds.
| Parameter | Expected Value/Observation | Significance |
| FT-IR: ν(C=O) of COOH | ~1700 cm⁻¹ (in free ligand) | Disappearance indicates deprotonation |
| FT-IR: νₐₛ(COO⁻) | ~1610-1550 cm⁻¹ | Indicates coordination of carboxylate |
| FT-IR: νₛ(COO⁻) | ~1440-1360 cm⁻¹ | Indicates coordination of carboxylate |
| FT-IR: Δν [νₐₛ(COO⁻) - νₛ(COO⁻)] | >200 cm⁻¹ (monodentate), <110 cm⁻¹ (bidentate), ~140-200 cm⁻¹ (bridging) | Elucidates carboxylate coordination mode |
| FT-IR: ν(C≡N) | ~2230 cm⁻¹ | Shift indicates potential coordination |
| TGA | Weight loss corresponding to solvent molecules followed by decomposition of the ligand | Determines thermal stability and solvent content |
| SCXRD | Provides detailed 3D structure, coordination number, and geometry | Definitive structural elucidation |
VI. Potential Applications
Metal complexes derived from this compound and its analogs are promising candidates for a range of applications, leveraging their unique structural and electronic properties.
Diagram: Potential Application Pathways
Caption: Potential applications of the synthesized metal complexes.
-
Catalysis: The metal centers in these complexes can act as Lewis acids, catalyzing a variety of organic reactions. The porous nature of some frameworks can also provide size and shape selectivity.
-
Gas Storage and Separation: The formation of porous coordination polymers allows for the potential application in the storage and separation of gases such as H₂ and CO₂.
-
Luminescent Materials: Lanthanide complexes are well-known for their unique luminescent properties. Incorporating this compound as a ligand can lead to new materials for sensing and imaging applications.[6]
VII. Conclusion
The synthesis of metal complexes with this compound derivatives offers a fertile ground for the discovery of new materials with intriguing structures and promising applications. The protocols and characterization guidelines presented in this application note provide a comprehensive framework for researchers to explore this exciting area of coordination chemistry. The versatility of the ligand, combined with the diverse properties of metal ions, ensures that the potential for novel discoveries remains vast.
References
- The transition metal-based coordination complex: Synthesis, spectroscopic characterization and the review of the applic
- View of Synthesis, Spectroscopic Characterization, and Biological Evaluation of Some Transition Metal Complexes from C16H19N3O3S Ligand. (URL not available)
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Thermal analysis curves of the Cu(II) coordination polymer (A) and... - ResearchGate. [Link]
- Synthesis And Characterization Of Some New Metal Complexes Of Ethyl Cyano (2-Methyl Carboxylate Phenyl Azo Acet
- Synthesis and characterization of lanthanide complexes as potential therapeutic agents. (URL not available)
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Metal complexes for catalytic and photocatalytic reactions in living cells and organisms - NIH. [Link]
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Catalytic proton reduction with transition metal complexes of the redox-active ligand bpy2PYMe - Chemical Science (RSC Publishing). [Link]
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Synthesis, Properties and Applications of Lanthanide and Actinide Molecular Compounds. [Link]
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The Lanthanides and Actinides: Synthesis, Reactivity, Properties and Applications | Request PDF - ResearchGate. [Link]
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Low-dimensional coordination polymeric structures in alkali metal complex salts of the herbicide (2,4-dichlorophenoxy)acetic acid (2,4-D) - PubMed. [Link]
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chapter 4 LANTHANIDE COMPLEXES - ResearchGate. [Link]
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Synthesis, characterization, and crystal structure of [Cu(cinoxacinate)2].2H2O complex: a square-planar CuO4 chromophore. Antibacterial studies - PubMed. [Link]
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pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties - Semantic Scholar. [Link]
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9.3: Nomenclature and Ligands - Chemistry LibreTexts. [Link]
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Characterization of Fe-py2N2 complexes as C-C coupling catalysts | Poster Board #915 - American Chemical Society. [Link]
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A Study of Metal Complexes of 2 – Picolinic Acid - Oriental Journal of Chemistry. [Link]
-
Synthesis, Crystal Structure and DNA-Binding of a Novel Zinc(II) Complex with 2-(2-(1H-Benzo[d]imidazol-2-yl)phenoxy)acetic Acid | Asian Journal of Chemistry. [Link]
-
Synthesis and Characterization of Biological Activity of Metal Complexes of 2-Picolinic Acid - sjctni.edu. [Link]
-
(PDF) ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review - ResearchGate. [Link]
-
Synthesis and crystal structure of Co[(C2H5O)2 PS2]2 (C12H8N2) - ResearchGate. [Link]
-
Hydrothermal Synthesis, Crystal Structure, Spectrum and Electrochemical Analysis of the Copper(II) Coordination Polymer | Request PDF - ResearchGate. [Link]
-
Effect of pH/auxiliary ligand on the structures of coordination compounds based on a novel ligand 2,6-bis(pyrazin-2-yl)pyridine-4-carboxylate - ResearchGate. [Link]
-
Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes - PubMed Central. [Link]
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Application Notes and Protocols for a Pharmacokinetic Study of Phenoxyacetic Acid Compounds in Rats
Abstract
This document provides a comprehensive guide for designing and executing a pharmacokinetic (PK) study of phenoxyacetic acid compounds in a rat model. Phenoxyacetic acid and its derivatives are prevalent in various industrial and pharmaceutical applications, making a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles crucial for safety and efficacy assessments.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for conducting a robust preclinical PK study. The methodologies described herein are designed to ensure scientific integrity, ethical conduct, and the generation of high-quality, reproducible data compliant with regulatory expectations.[3][4][5][6][7]
Introduction: The "Why" Behind the "How"
Pharmacokinetic studies are a cornerstone of drug discovery and development, providing critical insights into how a potential therapeutic agent behaves within a living system.[8] For phenoxyacetic acid compounds, which have diverse biological activities ranging from anti-inflammatory to antiepileptic properties, defining their PK profiles is paramount.[9][10][11] A well-designed PK study can determine key parameters such as bioavailability, clearance, volume of distribution, and half-life, which collectively inform dosing regimens and predict potential toxicities.[12][13]
The choice of the rat as a preclinical model is deliberate. Rodent models are well-established in pharmacokinetic research due to their physiological and metabolic similarities to humans for many compound classes, as well as practical considerations such as size, cost, and the availability of historical data.[14][15] Specifically for phenoxyacetic acids, studies have shown that rats can be a suitable model for predicting human pharmacokinetics, particularly concerning their rapid elimination, which is primarily via urine.[16]
This guide will navigate the intricate process of a PK study, from the strategic planning of the experimental design to the meticulous execution of in-life procedures and the rigorous analysis of the resulting data.
Strategic Experimental Design: Setting the Foundation for Success
A robust experimental design is the bedrock of any successful pharmacokinetic study. It is not merely a set of procedures but a strategic framework that anticipates challenges and maximizes the quality and relevance of the data obtained.
Rationale for Key Design Parameters
The selection of each experimental parameter is a critical decision that directly impacts the study's outcome.
| Parameter | Selection & Rationale |
| Animal Model | Species: Sprague-Dawley or Wistar rats. Justification: These strains are commonly used in toxicology and pharmacokinetic studies, providing a wealth of comparative historical data. Their size allows for serial blood sampling.[15] |
| Dose Selection | Levels: At least three dose levels (low, medium, and high) are recommended. Justification: Multiple dose levels allow for the assessment of dose proportionality (linearity) of the pharmacokinetics. The highest dose should be a sub-toxic level to avoid confounding toxic effects on PK parameters. |
| Route of Administration | Primary Routes: Intravenous (IV) and oral (PO). Justification: IV administration provides a direct measure of systemic clearance and volume of distribution, serving as a baseline for 100% bioavailability. Oral administration is crucial for assessing absorption and first-pass metabolism.[17] |
| Sampling Schedule | Frequency & Duration: A dense sampling schedule is critical, especially in the initial hours post-dose, to accurately capture the absorption and distribution phases (Cmax and Tmax). The duration should extend to at least three to five times the expected half-life of the compound to adequately characterize the elimination phase. |
Ethical Considerations: A Non-Negotiable Imperative
All animal studies must be conducted with the highest ethical standards.[18][19][20] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied.[21][22]
-
Replacement: In vitro methods should be considered for preliminary screening, but a full PK profile necessitates an in vivo model.
-
Reduction: The experimental design should aim to use the minimum number of animals required to obtain statistically significant data.
-
Refinement: Procedures should be optimized to minimize animal stress and discomfort. This includes proper handling techniques, the use of anesthesia or analgesia where appropriate, and choosing the least invasive blood sampling methods.[21]
All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board.[18]
Detailed Experimental Protocols: From Theory to Practice
The following protocols provide a step-by-step guide to the in-life and analytical phases of the study.
In-Life Phase: Meticulous Execution is Key
Protocol 1: Animal Preparation and Dosing
-
Acclimatization: Upon arrival, allow the rats to acclimate to the facility for at least one week.
-
Fasting: For oral dosing studies, fast the animals overnight (with free access to water) to minimize the effect of food on drug absorption.
-
Dosing (Oral): Administer the phenoxyacetic acid compound via oral gavage. The formulation should be a solution or a well-characterized suspension.
-
Dosing (Intravenous): For IV administration, a catheterized model (e.g., jugular vein cannulation) is recommended for precise delivery and subsequent blood sampling.[23]
Protocol 2: Blood Sample Collection
-
Sampling Sites: The saphenous vein is a preferred site for serial blood sampling in conscious rats as it is less stressful than other methods.[24][25] Alternatively, jugular vein catheters can be used for automated blood sampling, which can reduce animal handling and stress.[26]
-
Microsampling: Employ microsampling techniques (collecting ≤ 50 µL of blood) to minimize blood loss and its physiological impact on the animal.[23]
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Centrifuge the samples to separate plasma, which is then stored at -80°C until analysis.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a pharmacokinetic study in rats.
Bioanalytical Phase: Ensuring Data Integrity
The accurate quantification of the phenoxyacetic acid compound in plasma is critical for reliable PK analysis.
Protocol 3: Bioanalytical Method Validation
A robust bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), must be developed and validated according to regulatory guidelines (e.g., FDA, EMA).[3][4][27][28][29]
Key Validation Parameters:
| Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix. |
| Accuracy & Precision | The closeness of the determined values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). |
| Calibration Curve | A standard curve demonstrating the relationship between the analyte concentration and the instrument response. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |
Pharmacokinetic Data Analysis: Translating Data into Knowledge
Once the plasma concentration-time data are obtained, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[8][30][31][32] This model-independent approach provides a direct assessment of drug exposure.[8]
Key Pharmacokinetic Parameters
The following table summarizes the essential PK parameters and their significance.
| Parameter | Definition | Significance |
| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax. | Provides information on the rate of absorption. |
| AUC (Area Under the Curve) | The integral of the plasma concentration-time curve. | Represents the total systemic exposure to the drug.[8] |
| t½ (Half-life) | The time required for the plasma concentration to decrease by half. | Indicates the rate of drug elimination. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit of time. | A measure of the body's efficiency in eliminating the drug. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into the tissues. |
Data Analysis Workflow
Data Analysis Logical Flow
Caption: Logical flow for non-compartmental pharmacokinetic data analysis.
Protocol 4: Calculation of Pharmacokinetic Parameters
-
Plot Data: Plot the plasma concentration versus time data on both linear and semi-logarithmic scales.
-
Determine Cmax and Tmax: Directly from the linear plot.
-
Calculate AUC: Use the linear trapezoidal rule to calculate the Area Under the Curve from time zero to the last measurable concentration (AUC0-t). Extrapolate to infinity (AUC0-∞) by adding the area from the last time point to infinity, calculated as Clast/kel, where Clast is the last measured concentration and kel is the elimination rate constant.[33][34][35]
-
Determine Elimination Rate Constant (kel): From the terminal slope of the semi-logarithmic plot of plasma concentration versus time.
-
Calculate Half-life (t½): t½ = 0.693 / kel.
-
Calculate Clearance (CL): CL = Dose / AUC0-∞ (for IV administration).
-
Calculate Volume of Distribution (Vd): Vd = CL / kel.
Conclusion: Synthesizing the Findings for Drug Development
A meticulously designed and executed pharmacokinetic study of phenoxyacetic acid compounds in rats will yield a wealth of data that is indispensable for informed decision-making in the drug development process. The resulting PK profile will not only guide the design of subsequent efficacy and toxicology studies but also provide a critical foundation for the potential translation of these compounds into clinical candidates. By adhering to the principles of scientific integrity, ethical conduct, and rigorous methodology outlined in this guide, researchers can ensure the generation of high-quality, reliable data that will stand up to scientific and regulatory scrutiny.
References
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Kwon, M., Park, J. B., Kwon, M., Song, J., Yeo, C. S., & Bae, S. H. (2021). Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats. Archives of Toxicology, 95(6), 2019–2036. [Link]
-
Calculation of Pharmacokinetic Parameters: Part1. (2015). YouTube. [Link]
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Lee, H., Kim, Y., Kim, D., & Kim, S. H. (2023). Deep-NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data. CPT: Pharmacometrics & Systems Pharmacology, 12(10), 1461–1471. [Link]
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Danney, C. (2023). Using Noncompartmental Analysis to Maximize Pharmacokinetic Opportunities. Journal of Biotechnology and Bioengineering, 15(13), 553. [Link]
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Noncompartmental Analysis. (n.d.). MathWorks. Retrieved January 12, 2026, from [Link]
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Model-Independent Approaches for Pharmacokinetic Data: Noncompartmental Analysis. (2025). Study.com. [Link]
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DeSilva, B., Smith, W., Weiner, R., Kelley, M., Smolec, J., Lee, B., ... & Tacey, R. (2005). Bioanalytical method validation for macromolecules in support of pharmacokinetic studies. Pharmaceutical Research, 22(9), 1425–1431. [Link]
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Lobo, E. D., & Balthasar, J. P. (2019). Non-Compartmental and Compartmental Approaches to Pharmacokinetic Data Analysis. In Methods in Molecular Biology (pp. 103–121). Humana Press. [Link]
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Kwon, M., Park, J. B., Kwon, M., Song, J., Yeo, C. S., & Bae, S. H. (2021). Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats. ResearchGate. [Link]
-
Corley, R. A., Kirman, C. R., & English, S. C. (2015). Development of a physiologically-based pharmacokinetic model of 2-phenoxyethanol and its metabolite phenoxyacetic acid in rats and humans to address toxicokinetic uncertainty in risk assessment. Regulatory Toxicology and Pharmacology, 73(2), 530–543. [Link]
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D'Cunha, R., An, B., & Ugwu, S. (2015). Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling. Journal of Pharmacological and Toxicological Methods, 75, 51–57. [Link]
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Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). (2024). National Institute of Allergy and Infectious Diseases. [Link]
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Liu, X., & El-Aneed, A. (2022). Prediction of tissue and urine concentrations of 2-phenoxyethanol and its metabolite 2-phenoxyacetic acid in rat and human after oral and dermal exposures via GastroPlusTM physiologically based pharmacokinetic modelling. Xenobiotica, 52(3), 253–264. [Link]
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Pharmacokinetics Calculation. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
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Ethical conduct in animal experimentation and why is this important. (n.d.). Lahav CRO. Retrieved January 12, 2026, from [Link]
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Beaton, C., & Garcia, A. (2007). Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. JoVE (Journal of Visualized Experiments), (7), e276. [Link]
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CALCULATION OF PHARMACOKINETIC PARAMETERS FROM PLASMA DATA. (n.d.). SlidePlayer. Retrieved January 12, 2026, from [Link]
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Ethical Considerations In Preclinical Testing | Balancing Science And Animal Welfare. (2024). BioBoston Consulting. [Link]
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Bioanalytical Method Validation. (n.d.). Ofni Systems. Retrieved January 12, 2026, from [Link]
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Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
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The Importance of Ethical Considerations in Animal Pharmacology. (2023). Research & Reviews: Journal of Pharmacology and Toxicological Studies. [Link]
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Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. (n.d.). Current Separations. Retrieved January 12, 2026, from [Link]
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Tanimomo, T., & Tanimomo, B. (2022). Ethical considerations regarding animal experimentation. Animal Models and Experimental Medicine, 5(3), 225–230. [Link]
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Expt. 13 Calculation of pharmacokinetic parameters from a given data. (n.d.). SlideShare. Retrieved January 12, 2026, from [Link]
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Kim, D. H. (2022). Considerations for experimental animal ethics in the research planning and evaluation process. Kosin Medical Journal, 37(4), 275–280. [Link]
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Sharma, A., & Sharma, A. (2014). Do Blood Sampling Sites Affect Pharmacokinetics? ResearchGate. [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). Food and Drug Administration. [Link]
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). Journal of Emerging Technologies and Innovative Research. [Link]
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Huang, W., Li, Y., Wang, Y., Zhang, Y., Ye, D., Xu, Y., ... & Qian, H. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry, 23(22), 7185–7195. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. [Link]
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El-Gohary, N. S., Kabbani, M. A., Naglah, A. M., Alqarni, M. H., Denny, W. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]
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Lee, G., Kim, S., Kim, H. S., & Lee, H. S. (2014). A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin. Journal of Pharmacological and Toxicological Methods, 70(2), 143–149. [Link]
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Formulas Defining Basic Pharmacokinetic Parameters. (n.d.). MSD Manual Professional Edition. Retrieved January 12, 2026, from [Link]
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El-Gohary, N. S., Kabbani, M. A., Naglah, A. M., Alqarni, M. H., Denny, W. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]
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Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). ResearchGate. [Link]
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V B. Metabolism and Pharmacokinetic Studies. (n.d.). Food and Drug Administration. Retrieved January 12, 2026, from [Link]
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Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting. [Link]
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Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. (2024). Food and Drug Administration. [Link]
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Data Integrity for In Vivo Bioavailability and Bioequivalence Studies; Draft Guidance for Industry; Availability. (2024). Regulations.gov. [Link]
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FDA Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. (2017). gmp-compliance.org. [Link]
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Data Integrity for In Vivo Bioavailability and Bioequivalence Studies April 2024. (2024). Food and Drug Administration. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Cyanophenoxy)acetic acid
Welcome to the technical support guide for the synthesis of 2-(2-cyanophenoxy)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of this compound. Each entry details potential causes and provides actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, primarily related to incomplete reaction, side reactions, or suboptimal reaction conditions. The synthesis, typically a Williamson ether synthesis, involves the reaction of 2-cyanophenol with an haloacetic acid ester (like ethyl chloroacetate) followed by hydrolysis.[1][2][3][4]
Potential Causes & Solutions:
-
Incomplete Deprotonation of 2-Cyanophenol: The reaction requires the formation of the phenoxide ion, which is a potent nucleophile.[1] If the base is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete.
-
Solution: Ensure you are using a slight excess of a strong enough base to fully deprotonate the 2-cyanophenol. Common bases for this reaction include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[4]
-
-
Side Reactions: The primary competing reaction is the hydrolysis of the haloacetic acid ester by the base.
-
Solution: Add the haloacetic acid ester slowly to the reaction mixture containing the deprotonated 2-cyanophenol. This maintains a low concentration of the ester, favoring the desired SN2 reaction over the competing hydrolysis.
-
-
Suboptimal Reaction Temperature: Like many reactions, the rate is temperature-dependent.
-
Solution: While higher temperatures can increase the reaction rate, they can also promote side reactions.[5] A moderate temperature, typically in the range of 60-80 °C, is often optimal. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and temperature for your specific setup.
-
-
Inefficient Hydrolysis of the Ester Intermediate: The final step is the hydrolysis of the ester to the carboxylic acid. Incomplete hydrolysis will result in a lower yield of the desired product.
-
Solution: Ensure complete hydrolysis by using a sufficient excess of base (e.g., NaOH or KOH) and allowing for adequate reaction time. Heating the reaction mixture during hydrolysis can also drive the reaction to completion.
-
Q2: I am observing significant C-alkylation byproducts. How can I minimize this?
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is the desired pathway, C-alkylation can occur, leading to undesired isomers.[2]
Potential Causes & Solutions:
-
Solvent Choice: The choice of solvent can influence the site of alkylation.
-
Solution: Protic solvents, like water or ethanol, can solvate the oxygen of the phenoxide, making it less nucleophilic and potentially increasing the likelihood of C-alkylation. Aprotic polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are often preferred as they do not solvate the phenoxide as strongly, favoring O-alkylation.[6]
-
-
Counter-ion Effect: The nature of the cation associated with the phenoxide can also play a role.
-
Solution: Larger, "softer" cations like potassium (K⁺) or cesium (Cs⁺) are generally preferred over smaller, "harder" cations like lithium (Li⁺) or sodium (Na⁺). The larger cations have a weaker interaction with the phenoxide oxygen, leaving it more available for O-alkylation.
-
Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Purification challenges often arise from the presence of unreacted starting materials or byproducts with similar physical properties to the desired product.
Likely Impurities & Purification Strategies:
-
Unreacted 2-Cyanophenol: This is a common impurity if the reaction does not go to completion.
-
Removal: 2-Cyanophenol is acidic and can be removed by washing the organic extract with a basic aqueous solution (e.g., sodium bicarbonate). The desired product, being a carboxylic acid, will also be deprotonated and move to the aqueous layer. Subsequent acidification of the aqueous layer will precipitate the pure this compound.
-
-
Unreacted Haloacetic Acid/Ester:
-
Removal: These can typically be removed by aqueous washes during the workup.
-
-
C-Alkylation Byproducts:
-
Removal: These isomers can be particularly challenging to separate due to their similar polarities. Recrystallization is often the most effective method for removing these impurities. Experiment with different solvent systems to find one that provides good separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1]
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 2-cyanophenol to form a phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the haloacetic acid ester (e.g., ethyl chloroacetate), displacing the halide leaving group.
-
Hydrolysis: The ester intermediate is then hydrolyzed, typically under basic conditions followed by an acidic workup, to yield the final this compound.
Caption: General reaction pathway for the synthesis of this compound.
Q2: What are the key reaction parameters to control for optimal yield?
To achieve the best possible yield, careful control of several parameters is crucial.
| Parameter | Recommended Range/Condition | Rationale |
| Base | 1.1 - 1.2 equivalents of a strong base (e.g., KOH, NaOH) | Ensures complete deprotonation of 2-cyanophenol. |
| Solvent | Aprotic polar solvent (e.g., DMF, DMSO, Acetonitrile) | Favors O-alkylation and can increase reaction rate. |
| Temperature | 60 - 80 °C | Balances reaction rate with minimizing side reactions.[5] |
| Reaction Time | Monitor by TLC | Ensures the reaction proceeds to completion without significant byproduct formation. |
| Hydrolysis | Excess base (e.g., 2-3 equivalents), with heating | Drives the ester hydrolysis to completion. |
Q3: Can Phase Transfer Catalysis be used to improve this synthesis?
Yes, Phase Transfer Catalysis (PTC) can be an effective technique to improve the yield and reaction rate of this synthesis.[7][8][9]
How it works:
A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide ion from the aqueous phase (where it is formed with an inorganic base) to the organic phase (where the haloacetic acid ester is dissolved).[10][11] This allows the reaction to proceed at the interface of the two phases or within the organic phase, often under milder conditions and with improved efficiency.[8][9]
Caption: Simplified workflow of Phase Transfer Catalysis in the synthesis.
Q4: What are some common safety considerations for this synthesis?
-
Corrosive Reagents: Strong bases like NaOH and KOH are corrosive. Haloacetic acid esters are lachrymators and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyanide Compounds: 2-Cyanophenol is a cyanide-containing compound and is toxic. Avoid inhalation, ingestion, and skin contact.
-
Exothermic Reactions: The deprotonation and hydrolysis steps can be exothermic. Add reagents slowly and with adequate cooling to control the reaction temperature.
Experimental Protocols
Standard Synthesis Protocol
-
To a solution of 2-cyanophenol (1.0 eq) in a suitable solvent (e.g., acetonitrile), add potassium carbonate (1.5 eq).
-
Heat the mixture to reflux for 1 hour.
-
Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture.
-
Continue to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-cyanophenoxy)acetate.
-
To the crude ester, add a solution of sodium hydroxide (2.0 eq) in water/ethanol.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and wash with a non-polar organic solvent (e.g., hexane) to remove any non-polar impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol/water mixture).
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ResearchGate. Optimization of Reaction Conditions a. [Link]
-
ResearchGate. Optimization of Reaction Conditions. a. [Link]
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Industrial Phase-Transfer Catalysis. [Link]
- Google Patents.
-
Transtutors. Williamson Ether Synthesis One of the side reactions in this... (1 Answer). [Link]
-
Organic Syntheses Procedure. ethyl cyanoacetate. [Link]
-
PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? [Link]
-
ResearchGate. Optimization of Reaction Conditions a. [Link]
-
ChemRxiv. Automated Optimization under Dynamic Flow Conditions. [Link]
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ResearchGate. Reaction condition optimization a. [Link]
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Williamson Ether Synthesis. [Link]
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PubChemLite. This compound (C9H7NO3). [Link]
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Eureka | Patsnap. High-efficiency synthesis method of 2-cyanophenol. [Link]
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Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
Organic Syntheses Procedure. ETHYL β,β-PENTAMETHYLENEGLYCIDATE. [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Experiment 06 Williamson Ether Synthesis. [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
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Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]
- Google Patents. CN103664698A - 2-cyanophenol preparing method.
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- Google Patents. CN101781235B - Method for preparing 2-cyanophenol.
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European Patent Office. PREPARATION METHOD FOR AZOXYSTROBIN AND INTERMEDIATE THEREOF - EP 3770147 A1. [Link]
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A New Approach to the Cyanoacetic Ester Synthesis. [Link]
- Google Patents. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
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CORE. Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. [Link]
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PubMed Central. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]
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PubChem. Ethyl cyanoacetate. [Link]
- Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
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ResearchGate. Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. [Link]
- Google Patents. CN103145627A - Azoxystrobin synthesis method.
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NIH. Azoxystrobin acid | C21H15N3O5 | CID 66685656 - PubChem. [Link]
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Wikipedia. Ethyl cyanoacetate. [Link]
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PubChemLite. 2-(4-cyanophenoxy)acetic acid (C9H7NO3). [Link]
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PubMed Central. Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. [Link]
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Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. [Link]
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Food and Agriculture Organization of the United Nations. AZOXYSTROBIN (229) First draft was prepared by Dr Ursula Banasiak, Federal Institute for Risk Assessment, Berlin, Germany EXPLAN. [Link]
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PubMed. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells. [Link]
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- Google Patents.
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Technical Support Center: Overcoming Solubility Challenges with 2-(2-Cyanophenoxy)acetic acid in Assays
Welcome to the technical support center for 2-(2-Cyanophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility issues encountered during in vitro and in vivo assays. Our goal is to equip you with the scientific understanding and practical protocols to ensure the accurate and reliable use of this compound in your experiments.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a carboxylic acid. This chemical feature is the primary determinant of its solubility characteristics. Like many carboxylic acids, its solubility in aqueous solutions is highly dependent on the pH of the environment.
Estimated Physicochemical Properties:
| Property | Estimated Value | Rationale & Implications for Solubility |
| pKa | ~3.2 - 3.7 | Based on the pKa of phenoxyacetic acid (pKa ≈ 3.7) and 4-cyanobenzoic acid (pKa ≈ 3.55).[1][2] The electron-withdrawing nature of the cyano group is expected to slightly increase the acidity (lower the pKa) compared to phenoxyacetic acid. This estimated pKa indicates that the compound will be poorly soluble in its neutral, protonated form at acidic pH and will become significantly more soluble as the pH increases above its pKa due to deprotonation to the more polar carboxylate salt. |
| Structure | C₉H₇NO₃ | The molecule contains both a polar carboxylic acid group and a more non-polar cyanophenoxy group, contributing to its limited aqueous solubility at neutral pH. |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous assay buffer at neutral pH. Why is this happening?
A1: This is a common and expected issue. This compound is a weak acid with an estimated pKa between 3.2 and 3.7.[1][2] At neutral pH (around 7.0-7.4), the compound exists predominantly in its protonated, neutral form, which has limited solubility in water. To achieve dissolution, you need to deprotonate the carboxylic acid group to form the more soluble carboxylate salt.
Q2: How can I increase the solubility of this compound in my aqueous buffer?
A2: The most effective way to increase the aqueous solubility of a carboxylic acid is by increasing the pH of the solution. By raising the pH to be at least 1-2 units above the pKa, you can ensure that the vast majority of the compound is in its deprotonated, and therefore more soluble, salt form. For this compound, aiming for a pH of 7.0 or higher is a good starting point.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
A3: Due to its limited aqueous solubility even at physiological pH, it is highly recommended to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of compounds.[3]
dot
Caption: Workflow for preparing a DMSO stock solution.
Troubleshooting Guide
Issue 1: The compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.
-
Causality: This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.
-
Solution Workflow:
dot
Caption: Decision tree for troubleshooting precipitation.
-
Detailed Steps:
-
Control Final DMSO Concentration: Aim for a final DMSO concentration in your assay of ≤ 0.5%.[3] Higher concentrations can be toxic to cells and may interfere with your assay.
-
Perform Serial Dilutions in 100% DMSO: Before making the final dilution into your aqueous buffer, perform any necessary serial dilutions in 100% DMSO.[4] This ensures that you are always adding a very small volume of DMSO stock to a much larger volume of aqueous buffer.
-
Use the "Reverse Dilution" Method: Instead of adding the aqueous buffer to your DMSO stock, add the small volume of your DMSO stock dropwise to the larger volume of your gently vortexing aqueous buffer.[5] This facilitates rapid dispersion and minimizes localized high concentrations of the compound that can lead to precipitation.
-
Adjust the pH of Your Aqueous Buffer: Ensure the pH of your final assay buffer is at least 1-2 units above the estimated pKa of this compound (i.e., pH ≥ 7.0).
-
Gentle Sonication or Warming: If precipitation persists, gentle sonication in a water bath can help to break up solid particles and facilitate dissolution.[6][7] Gentle warming (e.g., to 37°C) can also increase solubility, but be cautious as heat can degrade some compounds.[3]
-
Issue 2: I'm observing inconsistent results in my assay.
-
Causality: Inconsistent results can often be traced back to incomplete dissolution or precipitation of the compound, leading to variability in the actual concentration of the compound in the assay wells.
-
Preventative Measures and Solutions:
-
Visual Inspection: Before use, always visually inspect your prepared solutions for any signs of precipitation or cloudiness. If using microplates, clear-bottom plates can aid in visual inspection of the wells.[8]
-
Freshly Prepare Working Solutions: Do not store diluted working solutions in aqueous buffers for extended periods, as the compound may precipitate over time. Prepare these solutions fresh for each experiment.
-
Ensure Homogeneity: After preparing your final working solution, vortex it gently but thoroughly to ensure a homogeneous distribution of the compound before dispensing it into your assay plates.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
(Optional) Bath sonicator
Procedure:
-
Calculate the required mass:
-
Molecular Weight of this compound: 177.15 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 177.15 g/mol = 0.0017715 g = 1.77 mg
-
-
-
Weigh the compound: Accurately weigh 1.77 mg of this compound.
-
Dissolve in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Solubilize:
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution and Serial Dilutions in an Aqueous Buffer
Important Considerations:
-
The final DMSO concentration in the assay should be kept to a minimum (ideally ≤ 0.5%).
-
Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.
Procedure (Example for preparing a 10 µM working solution):
-
Prepare an intermediate dilution series in 100% DMSO (if necessary): For creating a dose-response curve, it is best practice to perform serial dilutions in 100% DMSO first.[4][11]
-
Prepare the final working solution:
-
Dispense 999 µL of your final aqueous assay buffer (e.g., cell culture medium or biochemical assay buffer, with pH adjusted if necessary) into a sterile tube.
-
While gently vortexing the buffer, add 1 µL of your 10 mM DMSO stock solution. This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
-
Visual Inspection: Visually confirm that no precipitation has occurred.
-
Immediate Use: Use the prepared working solution immediately in your assay.
References
-
Wikipedia. Phenoxyacetic acid. [Link]
-
Wikipedia. Sonication. [Link]
-
Merck Index. Phenoxyacetic Acid. [Link]
-
FooDB. Showing Compound Phenoxyacetic acid (FDB008245). [Link]
-
Envirostar. Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
NCBI. Assay Guidance Manual - Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. [Link]
-
Sonication process: Significance and symbolism. [Link]
-
YouTube. Lab tip: use a bath sonicator to help dissolve solids. [Link]
-
ResearchGate. How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? [Link]
-
PubChem. Phenoxyacetic Acid. [Link]
-
NanoTemper Technologies. Ligand serial dilution. [Link]
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- 11. researchgate.net [researchgate.net]
Optimizing mobile phase for 2-(2-Cyanophenoxy)acetic acid LC-MS analysis
Technical Support Center: LC-MS Method Development
Topic: Optimizing Mobile Phase for 2-(2-Cyanophenoxy)acetic Acid LC-MS Analysis
Introduction
Welcome to the technical support guide for the analysis of this compound. As a moderately polar acidic compound, it presents unique challenges in reversed-phase liquid chromatography-mass spectrometry (LC-MS). Achieving optimal separation—characterized by sharp, symmetrical peaks, stable retention, and high sensitivity—is critically dependent on the precise control of the mobile phase composition, particularly its pH.
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles governing the separation. We will explore how to manipulate mobile phase properties to control the ionization state of the analyte, mitigate undesirable column interactions, and enhance mass spectrometric detection. This document provides detailed troubleshooting FAQs, step-by-step optimization protocols, and the scientific rationale behind each recommendation.
Section 1: Understanding the Analyte - Physicochemical Properties
Before developing a method, it is essential to understand the physicochemical properties of this compound. These properties dictate its behavior in a reversed-phase LC system.
| Property | Value / Structure | Significance for LC-MS Analysis |
| Chemical Structure | The carboxylic acid group is the primary site of ionization. The aromatic rings and nitrile group contribute to its overall hydrophobicity. | |
| Molecular Formula | C₉H₇NO₃[1] | Used to calculate the exact mass for MS detection (Monoisotopic Mass: 177.0426 Da[1]). |
| Estimated pKa | ~3.0 - 3.5 | The pKa of the carboxylic acid is the most critical parameter for method development. While the exact experimental value is not readily available, it can be estimated to be in the range of similar phenolic acids, such as 2-(2-chlorophenoxy)acetic acid (pKa ≈ 3.05)[2]. This acidic nature means its charge state is highly dependent on mobile phase pH. |
| Predicted XLogP | 1.1[1] | This value indicates moderate hydrophobicity, suggesting that reversed-phase chromatography is a suitable analytical approach. |
Section 2: Core Principles of Mobile Phase Optimization
The fundamental goal in reversed-phase chromatography of an ionizable compound is to control its polarity. For an acidic analyte like this compound, this is achieved by suppressing its ionization.
The pH Rule of Thumb: The ionization of a weak acid is governed by the mobile phase pH relative to its pKa.[3]
-
When pH = pKa: The analyte is 50% ionized and 50% neutral. This condition often leads to poor peak shapes (e.g., split peaks) and should be avoided.[4]
-
When pH > pKa: The analyte is predominantly ionized (deprotonated) to its carboxylate form. This anionic form is highly polar and will have very poor retention on a non-polar C18 stationary phase, often eluting near the solvent front.[5]
-
When pH < pKa: The analyte is in its neutral, protonated form. This form is less polar and will be retained more strongly by the stationary phase.[5]
For robust and reproducible retention, the mobile phase pH should be set at least 1.5 to 2 units below the analyte's pKa.[3][6] Given the estimated pKa of ~3.0-3.5, a mobile phase pH of ≤ 2.7 is an ideal starting point.
Choosing MS-Compatible Mobile Phase Additives: Mass spectrometry requires volatile mobile phase additives that will not deposit as non-volatile salts in the ion source.[7]
-
Acids: Formic acid and acetic acid are the most common choices. For achieving a low pH, 0.1% formic acid (pH ≈ 2.7) is generally the first choice for LC-MS.[8] It is a stronger acid than acetic acid (pKa ~3.8 vs. ~4.8), meaning less is required to reach the target pH, and it is typically available in higher purity grades suitable for MS.[9][10]
-
Buffers: While a simple acidic additive controls pH, a buffer provides resistance to pH changes, leading to more stable and reproducible retention times. Ammonium formate and ammonium acetate are volatile buffers widely used in LC-MS.[11] They can also improve peak shape by minimizing secondary interactions with the column.[12]
Section 3: Recommended Starting Protocol
This protocol provides a robust starting point for the analysis of this compound.
Experimental Protocol: Initial LC-MS Conditions
-
Column Selection: Use a high-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm) to minimize silanol interactions.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade acetonitrile.
-
-
Gradient Elution:
-
Set the column oven temperature to 40 °C.
-
Set the flow rate to 0.4 mL/min.
-
Equilibrate the column with 5% B for 2 minutes.
-
Apply the following gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B (re-equilibration)
-
-
-
Sample Preparation: Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
MS Detection:
-
Use an electrospray ionization (ESI) source.
-
Operate in Negative Ion Mode to detect the deprotonated molecule [M-H]⁻.
-
Set typical source parameters (adjust as needed for your specific instrument):
-
Capillary Voltage: 3.0 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
-
This starting method is designed to ensure the analyte is not ionized during separation, promoting good retention and peak shape.
Section 4: Systematic Optimization Workflow
If the initial conditions are not optimal, follow this systematic workflow to diagnose and resolve issues.
Caption: Workflow for Mobile Phase Optimization.
Section 5: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the analysis of this compound.
Q1: My peak is tailing severely. What are the likely causes and how do I fix it?
A: Peak tailing for acidic analytes is most often caused by secondary interactions between the negatively charged carboxylate form of the analyte and positively charged sites or free silanol groups on the column's stationary phase.[13]
-
Primary Cause: The mobile phase pH is too high, causing partial ionization of your analyte. Even a small percentage of the ionized form can interact strongly with the stationary phase, leading to tailing.[4]
-
Solution 1 (pH Adjustment): Ensure your mobile phase pH is low enough to fully suppress ionization. Using 0.1% formic acid (pH ≈ 2.7) is a robust starting point.[6]
-
Solution 2 (Add a Buffer): If lowering the pH is not sufficient, add a volatile buffer like 5-10 mM ammonium formate to both mobile phase A and B. The ammonium ions (NH₄⁺) can shield the active silanol sites on the column, preventing your analyte from interacting with them and improving peak shape.[12]
-
Solution 3 (Column Choice): Ensure you are using a high-purity, fully end-capped C18 column. Older or lower-quality columns have more exposed silanol groups, which are a major cause of tailing for polar and ionizable compounds.[14]
Q2: I have poor or no retention; my analyte is eluting in the void volume. Why?
A: This is a classic symptom of an analyte that is fully ionized. In its anionic (deprotonated) state, this compound is very polar and has little to no affinity for the non-polar C18 stationary phase.[5]
-
Cause: The mobile phase pH is near or above the analyte's pKa (~3.0-3.5). This is common if using unbuffered water or a mobile phase with a pH modifier that doesn't sufficiently lower the pH.
-
Solution: The solution is to reduce the mobile phase pH. Add 0.1% formic acid to both the aqueous and organic mobile phases. This will lower the pH to approximately 2.7, ensuring the carboxylic acid group is protonated (neutral), thereby increasing its hydrophobicity and promoting retention on the column.[3]
Q3: My peak is fronting. What does this indicate?
A: Peak fronting is less common than tailing and typically points to one of three issues:
-
Cause 1 (Column Overload): You are injecting too much sample mass onto the column. When all the accessible binding sites on the stationary phase are saturated, excess molecules travel through the column unretained, eluting at the front of the main peak.[15]
-
Solution: Dilute your sample by a factor of 10 or 100 and reinject. If the fronting disappears, the issue was column overload.[15]
-
-
Cause 2 (Physical Column Issue): A void or channel has formed at the inlet of the column bed. This can happen over time due to high pressure or harsh mobile phases.[16]
-
Cause 3 (Solvent Mismatch): The sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase.
-
Solution: Ensure your sample diluent is weaker than or identical to your starting mobile phase conditions (e.g., 5% acetonitrile in water).
-
Q4: My MS sensitivity is low in negative ion mode. How can I improve it?
A: While an acidic mobile phase is excellent for chromatography, it can sometimes suppress ionization in ESI negative mode.[10]
-
Cause: The high concentration of protons (H⁺) in the acidic mobile phase can neutralize the [M-H]⁻ ions you are trying to detect, either in the ESI droplet or in the gas phase.
-
Solution 1 (Change Acid/Buffer System): Switch from 0.1% formic acid to 0.1% acetic acid. Sometimes, the presence of acetate can improve negative mode ESI responses due to favorable gas-phase reactions.[17] You can also try a 10 mM ammonium acetate buffer, which provides acetate ions while maintaining a controlled pH.
-
Solution 2 (Reduce Acid Concentration): Try lowering the concentration of formic acid to 0.05% or 0.025%. This will raise the pH slightly but may provide a significant boost in MS signal. You must balance the gain in sensitivity against any potential loss in peak shape or retention.
-
Solution 3 (Optimize MS Source): Systematically optimize source parameters such as drying gas temperature and flow, nebulizer pressure, and capillary voltage to maximize the signal for your specific analyte and mobile phase.
Q5: Should I use Formic Acid or Acetic Acid?
A: Both are volatile and suitable for LC-MS, but they have key differences:
-
Formic Acid (pKa ~3.8): It is a stronger acid, so a 0.1% solution provides a lower pH (~2.7) than 0.1% acetic acid. It is generally considered the default choice for achieving good peak shape for basic compounds and for separations requiring a very low pH.[9]
-
Acetic Acid (pKa ~4.8): It is a weaker acid. While it may not provide a low enough pH for optimal retention of this specific analyte, it can sometimes offer better sensitivity in negative ion mode.[17]
Recommendation: Start with formic acid for the best chromatographic performance. If sensitivity is a problem, experiment with acetic acid.
Q6: When should I add a buffer like Ammonium Formate?
A: Add a buffer under two circumstances:
-
To Improve Peak Shape: If you observe peak tailing that is not resolved by simply lowering the pH with formic acid, adding 5-10 mM ammonium formate can significantly improve peak symmetry by masking residual silanol activity.[12]
-
To Improve Reproducibility: If you notice shifts in retention time between runs or batches of mobile phase, it may be due to poor pH control. A buffer will stabilize the pH and lead to more consistent and reproducible retention times.[18]
References
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (N.D.). YMC. Available at: [Link]
-
Separation Conditions1 Fundamentals of a First-Choice Mobile Phase. (N.D.). Shimadzu. Available at: [Link]
-
How does an acid pH affect reversed-phase chromatography separations?. (2023). Biotage. Available at: [Link]
-
Yang, L., et al. (2010). Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. Journal of Chromatographic Science. Available at: [Link]
-
What are the differences between Formic acid and Acetic acid LC-MS grades as mobile phase?. (2017). ResearchGate. Available at: [Link]
-
Subirana, E., & Fuguet, E. (2019). Buffer Considerations for LC and LC–MS. LCGC International. Available at: [Link]
-
Napte, B. (2023). pH, pKa, and Retention. Pharma Growth Hub. Available at: [Link]
-
HPLC solvents and mobile phase additives. (N.D.). University College London. Available at: [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). Metabolites. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation. (N.D.). Moravek. Available at: [Link]
-
Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. (2023). Journal of Proteome Research. Available at: [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]
-
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2024). LCGC International. Available at: [Link]
-
Peak Fronting (Co elution) Troubleshooting. (2014). Chromatography Forum. Available at: [Link]
-
Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. (2024). ChemRxiv. Available at: [Link]
-
Dolan, J. W. (2005). Peak Fronting, Column Life and Column Conditioning. LCGC International. Available at: [Link]
-
Kero, F. (2013). The LCGC Blog: From HPLC to LC-MS: Mobile-Phase Composition is the Main Consideration. LCGC International. Available at: [Link]
-
Ammonium Formate vs. Ammonium Acetate in HILIC. (2014). Chromatography Forum. Available at: [Link]
-
All of My Peaks are Tailing! What Should I Do?. (2018). Restek. Available at: [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent Technologies. Available at: [Link]
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Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. (N.D.). Phenomenex. Available at: [Link]
-
Better ionization with pH optimization. (2020). Wiley Analytical Science. Available at: [Link]
-
2-(4-Cyanophenoxy)acetic acid. (N.D.). PubChem. Available at: [Link]
-
Ammonium acetate buffers. (N.D.). Element Lab Solutions. Available at: [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. (N.D.). Advanced Chromatography Technologies. Available at: [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent Technologies. Available at: [Link]
-
Choice of volatile buffer and mobile phase in HPLC-MS. (2004). Chromatography Forum. Available at: [Link]
-
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022). Chromperfect. Available at: [Link]
-
This compound (C9H7NO3). (N.D.). PubChemLite. Available at: [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2024). Aijiren. Available at: [Link]
-
Azoxystrobin. (N.D.). PubChem. Available at: [Link]
-
2-Chlorophenoxyacetic acid. (N.D.). PubChem. Available at: [Link]
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Technical Support Center: Troubleshooting Background noise in the mass spectrometry of 2-(2-Cyanophenoxy)acetic acid
Welcome to the technical support guide for the analysis of 2-(2-Cyanophenoxy)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical protocols for minimizing background noise in liquid chromatography-mass spectrometry (LC-MS) analyses. High background noise can obscure analyte signals, leading to poor sensitivity and inaccurate quantification.[1][2] This guide offers a systematic approach to identifying and mitigating the common sources of this noise.
Section 1: Foundational Knowledge - Understanding the Analyte and the Noise
A thorough understanding of your analyte's properties and the potential sources of interference is the first step toward a clean and sensitive assay.
Q1: What are the key chemical properties of this compound relevant to mass spectrometry?
This compound is a small organic molecule whose structure dictates its behavior in an LC-MS system. Its carboxylic acid group makes it amenable to deprotonation, favoring negative ion electrospray ionization (ESI). However, adduct formation in positive ion mode is also possible.
Table 1: Physicochemical Properties and Predicted m/z Values for this compound
| Property | Value | Rationale & Implication for MS Analysis |
|---|---|---|
| Molecular Formula | C₉H₇NO₃ | Provides the basis for exact mass calculation. |
| Monoisotopic Mass | 177.04259 Da[3] | The theoretical mass used for high-resolution mass spectrometer calibration and identification. |
| Predicted Adducts | ||
| [M-H]⁻ | 176.03531 m/z[3] | Primary target for negative ESI mode. The acidic proton on the carboxylic acid is readily lost, making this a highly favorable and typically sensitive ionization pathway. |
| [M+H]⁺ | 178.04987 m/z[3] | A potential target for positive ESI mode, though protonation may be less efficient than deprotonation. |
| [M+Na]⁺ | 200.03181 m/z[3] | Sodium adducts are common when sodium ions are present in the mobile phase, glassware, or sample. Their formation can split the signal from the desired [M+H]⁺ ion. |
| [M+NH₄]⁺ | 195.07641 m/z[3] | Ammonium adducts are expected when using ammonium-based buffers (e.g., ammonium formate or acetate) and can be a useful target ion in positive mode.[4] |
Q2: What are the primary sources of background noise in my LC-MS system?
Background noise in LC-MS is rarely from a single source. It is typically a cumulative effect from multiple factors across the entire analytical workflow.[1] Understanding these sources is crucial for effective troubleshooting.
-
Solvent and Mobile Phase Contamination: This is one of the most common culprits. Even high-purity, LC-MS grade solvents can contain impurities that manifest as background noise.[4][5] Common contaminants include polymers, plasticizers, and clusters of solvent molecules.[6][7] The quality of water and additives like formic acid or ammonium acetate is equally critical.[8]
-
System Contamination: The LC-MS system itself can harbor contaminants. Sources include residue from previous samples (carryover), column bleed, leaking pump seals or fittings, and buildup of non-volatile salts in the ion source.[1][6][9]
-
Sample Matrix Effects: When analyzing samples from complex matrices (e.g., plasma, urine, tissue extracts), endogenous compounds can co-elute with the analyte.[10] These co-eluting substances can interfere with the ionization of the target compound, leading to ion suppression or enhancement, which contributes to a noisy and unstable baseline.[4][9]
-
Environmental and Handling Contamination: The laboratory environment can introduce contaminants. These include volatile organic compounds from the air, dust particles, and impurities from labware.[6] Phthalates from plastic containers and keratins from skin or hair are frequently observed contaminants.[6]
Section 2: Troubleshooting Guide - A Systematic Approach to Noise Reduction
Use the following workflow to systematically diagnose and resolve the source of high background noise. This process is designed to isolate the problem efficiently, saving time and resources.
Caption: Troubleshooting workflow for diagnosing high background noise.
Section 3: Detailed Experimental Protocols
Here are validated protocols for common noise-reduction procedures. Always consult your instrument's specific user manual for detailed instructions.
Protocol 1: Comprehensive LC System Flushing Procedure
This procedure is designed to remove a wide range of contaminants from the LC system.[6]
Objective: To thoroughly clean the LC pump, degasser, autosampler, and tubing.
Materials:
-
LC-MS Grade Isopropanol
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Methanol
-
Ultrapure Water (Type I)
-
Clean, glass solvent bottles
Procedure:
-
Preparation: Remove the column and replace it with a zero-dead-volume union. Direct the flow from the union to waste, not the mass spectrometer.
-
Solvent Purge Sequence: Sequentially purge each solvent line on your pump for at least 10 minutes with the following solvents in order. Run the pump at a moderate flow rate (e.g., 1-2 mL/min).
-
Step A: Isopropanol: Flushes out non-polar contaminants and oils.
-
Step B: Methanol: Intermediate polarity flush.
-
Step C: Acetonitrile: Flushes a broad range of contaminants.
-
Step D: Ultrapure Water: Flushes salts and polar contaminants.
-
-
Reverse Flush: To finish, reverse the order back to the starting organic solvent.
-
Step E: Acetonitrile
-
Step F: Methanol
-
Step G: Isopropanol
-
-
Autosampler Cleaning: If possible, execute a needle wash function using the same solvent sequence. Ensure the wash solvent reservoirs are filled with fresh, clean solvent.
-
Re-equilibration: Once the flush is complete, install your analytical mobile phases, purge the system thoroughly, and allow it to equilibrate before re-installing the column and directing flow to the MS.
Protocol 2: Basic Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a powerful technique to remove interfering matrix components and concentrate the analyte of interest.[11] This is a general protocol for a reversed-phase SPE cartridge, suitable for this compound.
Caption: General workflow for Solid-Phase Extraction (SPE).
Objective: To separate this compound from polar and non-polar interferences.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, HLB).
-
Sample dissolved in an appropriate solvent.
-
Conditioning solvent (e.g., Methanol).
-
Equilibration solvent (e.g., Ultrapure Water, potentially with 0.1% formic acid).
-
Wash solvent (e.g., 5% Methanol in water).
-
Elution solvent (e.g., 95% Methanol or Acetonitrile).
-
SPE vacuum manifold or positive pressure processor.
Procedure:
-
Condition: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to wet the stationary phase. Do not let the sorbent go dry.
-
Equilibrate: Pass 1-2 cartridge volumes of ultrapure water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate. The analyte will be retained on the sorbent.
-
Wash: Pass 1-2 cartridge volumes of the wash solvent (e.g., 5% methanol in water) through the cartridge. This removes polar impurities that were not retained, while the analyte remains bound.
-
Elute: Pass 1-2 cartridge volumes of the elution solvent through the cartridge to desorb and collect the purified this compound. This eluate is then typically evaporated and reconstituted in the initial mobile phase for LC-MS analysis.
Section 4: Frequently Asked Questions (FAQs)
Q1: I see repeating peaks in my background spectrum separated by 44 Da. What are they? This is a classic sign of polyethylene glycol (PEG) contamination.[4] PEGs are common in detergents, lubricants, and some plastics. The source can be anything from cleaning residues on glassware to certain types of 96-well plates. A thorough system flush (Protocol 1) and careful evaluation of all labware are necessary to eliminate this source.
Q2: My baseline is very high even when I'm not injecting a sample and just flowing mobile phase. What should I check first? This strongly indicates that the contamination is coming from your mobile phase or the LC system itself.[1] The first and easiest step is to prepare fresh mobile phase using brand new, unopened bottles of LC-MS grade solvents and additives.[6] If the noise persists, the contamination is likely within the LC hardware (tubing, pump components), requiring a system flush.
Q3: Which ionization mode, positive or negative ESI, is better for this compound? Given its carboxylic acid group, negative ion mode (ESI-) is typically the preferred method. The molecule will readily lose a proton to form the [M-H]⁻ ion at m/z 176.035.[3] This is often a more efficient and sensitive ionization pathway for acidic compounds compared to protonation in positive mode.[12][13]
Q4: Can my choice of mobile phase additives (e.g., formic acid vs. ammonium acetate) increase background noise? Absolutely. While necessary for good chromatography and ionization, additives can be a source of noise.
-
Purity is Key: Always use the highest purity, LC-MS grade additives available.
-
Volatility: Use volatile buffers like ammonium formate or ammonium acetate.[4][14] Non-volatile salts (e.g., phosphates, sulfates) will precipitate in the hot ion source, causing massive signal suppression and contamination.[5][8]
-
Ion Suppression/Adducts: Formic acid is excellent for protonating molecules in positive mode but can sometimes suppress the signal of acidic compounds in negative mode.[14][15] Ammonium salts provide a constant supply of ammonium ions, which can be beneficial for forming [M+NH₄]⁺ adducts but can also contribute to background clusters.[4]
Q5: How often should I perform system maintenance to prevent high background noise? Preventative maintenance is key to maintaining a low-noise system. A good practice is to establish a routine schedule.
-
Weekly: Clean the exterior of the ion source, check for leaks, and inspect solvent lines.[9]
-
Monthly: Perform a more thorough ion source cleaning (capillary, cone/skimmer) and replace solvent inlet frits.[9]
-
As Needed: Flush the entire LC system whenever you observe a gradual increase in background noise or after analyzing particularly "dirty" samples.[9] Running a system suitability test daily can help you catch contamination issues early.[9]
References
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Wikipedia. Sample preparation in mass spectrometry. [Link]
-
Kopp, K., & Wimalasinghe, R. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]
-
LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. [Link]
-
ResearchGate. (2017). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)?[Link]
-
PubMed. (2011). Characteristics and origins of common chemical noise ions in negative ESI LC-MS. [Link]
-
Waters Corporation. Mass Spec contamination issue - High background. [Link]
-
Agilent. Tips to Improve Signal-to-Noise Checkout. [Link]
-
Separation Science. Tips & Tricks: Sensitivity Gains in LC-MS. [Link]
-
Nitrosamines Exchange. (2022). Background noise in UPLC-MS/MS experience?[Link]
-
Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Chromatography Forum. (2020). High background after preventative maintenance. [Link]
-
Waters Corporation. Solvents and Caveats for LC-MS. [Link]
-
Chromatography Today. (2017). Yes. Increasing LC-MS Sensitivity can be that Simple. [Link]
-
PubChemLite. This compound (C9H7NO3). [Link]
-
ACS Publications. Active chemical background and noise reduction in capillary electrophoresis/ion-trap mass spectrometry. [Link]
-
MDPI. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. [Link]
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Wikipedia. Electrospray ionization. [Link]
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PubChem. 2-(4-Cyanophenoxy)acetic acid. [Link]
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ResearchGate. Tuning Electrospray Ionization with Low-Frequency Sound. [Link]
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EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]
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PubChem. Azoxystrobin acid. [Link]
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Food and Agriculture Organization of the United Nations. AZOXYSTROBIN (229). [Link]
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PubMed. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. [Link]
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University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids. [Link]
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ThaiScience. Rapid and highly sensitive analysis of ethoxyquin residues in shrimp using ultra high performance liquid chromatography-tandem mass spectrometry. [Link]
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Technical Support Center: Synthesis & Purification of 2-(2-Cyanophenoxy)acetic acid
Welcome to the technical support center for the synthesis and purification of 2-(2-Cyanophenoxy)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during its preparation. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you enhance the purity and yield of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I might encounter when synthesizing this compound, and where do they come from?
A1: Understanding the impurity profile is the first step toward effective purification. The synthesis, typically a Williamson ether synthesis followed by ester hydrolysis, can generate several classes of impurities. The primary reaction involves the O-alkylation of 2-cyanophenol with an haloacetic acid ester (e.g., ethyl chloroacetate), followed by saponification.
Common Impurities and Their Origins:
-
Unreacted Starting Materials:
-
2-Cyanophenol: Incomplete reaction due to inefficient deprotonation, insufficient alkylating agent, or suboptimal reaction time/temperature.
-
Ethyl Chloroacetate (or other haloacetate): Added in excess or resulting from a slow reaction rate.
-
-
Side-Reaction Products:
-
2-(2-Carbamoylphenoxy)acetic acid: Formed by the partial hydrolysis of the nitrile (-CN) group to an amide (-CONH₂) under the basic or acidic conditions used for ester hydrolysis.[1][2] This is a very common and often difficult-to-remove impurity.
-
2-Carboxyphenoxyacetic acid: Results from the complete hydrolysis of the nitrile group to a carboxylic acid, creating a di-acid.[3][4] This is favored by harsh reaction conditions (high temperatures, strong acid/base concentrations).[5]
-
C-Alkylated 2-Cyanophenol: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen, though this is typically a minor side reaction.[6][7]
-
-
Incomplete Reaction Products:
-
Ethyl 2-(2-cyanophenoxy)acetate: The ester intermediate will remain if the final hydrolysis (saponification) step is incomplete.[8]
-
The formation of these impurities is a direct consequence of the reaction conditions chosen. The diagram below illustrates these potential pathways.
Sources
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Common side reactions in the synthesis of 2-(2-Cyanophenoxy)acetic acid
Welcome to the Technical Support Center for the synthesis of 2-(2-Cyanophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired this compound
Potential Causes:
-
Incomplete Deprotonation of 2-Cyanophenol: The Williamson ether synthesis, a key step in this procedure, requires the formation of a phenoxide ion.[1] If the base used is not strong enough to fully deprotonate the phenol, the subsequent nucleophilic attack on the alkyl halide will be inefficient.
-
Competing Elimination Reaction: The reaction between the phenoxide and the alkylating agent (e.g., ethyl bromoacetate) is an S\N2 reaction.[2] If secondary or tertiary alkyl halides are used, or if the reaction temperature is too high, an E2 elimination reaction can become a significant competing pathway, leading to the formation of alkenes instead of the desired ether.[3]
-
Hydrolysis of the Ester Intermediate: The reaction is often carried out using an ester of a haloacetic acid (e.g., ethyl bromoacetate). The subsequent hydrolysis to the carboxylic acid is a necessary step. However, premature hydrolysis of the starting ester or the product ester under the reaction conditions can lead to complex mixtures and lower yields.
-
Poor Quality of Reagents: Impurities in the starting materials, such as water in the solvent or partially hydrolyzed ethyl bromoacetate, can interfere with the reaction.[4]
Troubleshooting & Optimization Steps:
-
Base Selection and Handling:
-
Ensure the use of a sufficiently strong base to deprotonate 2-cyanophenol. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH).
-
When using hygroscopic bases like NaOH or K2CO3, ensure they are freshly dried or use an excess to account for any absorbed moisture.
-
-
Control of Reaction Conditions:
-
Maintain an optimal reaction temperature. Higher temperatures can favor the competing elimination reaction.[3] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Use a primary alkyl halide, such as ethyl bromoacetate, to minimize elimination reactions.[2]
-
-
Solvent Choice:
-
Employ an appropriate aprotic polar solvent, such as acetone, DMF, or acetonitrile. These solvents can solvate the cation of the base while leaving the phenoxide nucleophile more reactive.
-
-
Monitoring the Reaction:
-
Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting materials (2-cyanophenol) and the appearance of the intermediate ester product.
-
Issue 2: Presence of a Significant Amount of Unreacted 2-Cyanophenol in the Final Product
Potential Causes:
-
Insufficient Base: As mentioned previously, incomplete deprotonation will leave unreacted 2-cyanophenol.
-
Stoichiometry Imbalance: An insufficient amount of the alkylating agent (ethyl bromoacetate) will result in unreacted phenoxide, which will be protonated back to 2-cyanophenol during workup.
-
Reaction Time: The reaction may not have been allowed to proceed to completion.
Troubleshooting & Optimization Steps:
-
Verify Stoichiometry: Carefully check the molar equivalents of the reactants. A slight excess of the alkylating agent can sometimes be beneficial.
-
Optimize Reaction Time: Monitor the reaction by TLC or HPLC and continue until the 2-cyanophenol spot or peak is minimal.
-
Efficient Stirring: Ensure the reaction mixture is being stirred efficiently to ensure proper mixing of the reactants, especially in heterogeneous reactions involving solid bases like potassium carbonate.
Issue 3: Formation of 2-(2-Carbamoylphenoxy)acetic Acid (Amide Impurity)
Potential Causes:
-
Partial Hydrolysis of the Nitrile Group: The cyano group (-C≡N) can be hydrolyzed to an amide (-CONH2) under either acidic or basic conditions.[5][6] If the conditions for the final ester hydrolysis are not carefully controlled (e.g., milder basic conditions), the nitrile group may also react.[7]
Troubleshooting & Optimization Steps:
-
Control Hydrolysis Conditions:
-
For the final ester hydrolysis step, use harsher conditions (e.g., higher concentration of NaOH and/or higher temperature) to favor the complete hydrolysis of the ester to the carboxylate and minimize the formation of the intermediate amide from the nitrile group.[5]
-
Alternatively, if isolating the ester intermediate is possible, acidic hydrolysis can be employed, which tends to more readily hydrolyze the ester over the nitrile.[6]
-
-
Purification:
-
If the amide impurity is formed, it can often be separated from the desired carboxylic acid product by techniques such as column chromatography or recrystallization, taking advantage of their different polarities and solubilities.
-
Issue 4: Isolation of 2-Hydroxybenzoic Acid or Salicylic Acid as a Byproduct
Potential Causes:
-
Hydrolysis of the Cyano Group to a Carboxylic Acid: Under vigorous acidic or basic conditions and high temperatures, the nitrile group can be fully hydrolyzed to a carboxylic acid.[8][9] This would result in the formation of 2-carboxyphenoxyacetic acid.
-
Decarboxylation: While less common for this specific molecule under typical synthesis conditions, some phenoxyacetic acids can undergo decarboxylation, especially at high temperatures or in the presence of certain catalysts, although this is more relevant for beta-keto acids.[10][11][12] A more likely scenario for the presence of a simpler phenol is cleavage of the ether bond under harsh conditions.
Troubleshooting & Optimization Steps:
-
Moderate Reaction Conditions: Avoid excessively harsh conditions (very high temperatures or prolonged reaction times) during the hydrolysis step to prevent the complete hydrolysis of the nitrile group.
-
Purification: The desired this compound can be separated from acidic byproducts by careful pH adjustment during the workup. The desired product and the dicarboxylic acid byproduct will have different pKa values, which can be exploited for selective extraction.
Troubleshooting Flowchart: Low Yield of this compound
Caption: Troubleshooting Decision Tree for Low Yield.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the initial Williamson ether synthesis step?
A1: The Williamson ether synthesis is an S\N2 reaction, and its success hinges on maximizing the nucleophilicity of the phenoxide and using a suitable electrophile.[1][2] Optimal conditions typically involve:
-
Base: A strong enough base to ensure complete deprotonation of 2-cyanophenol, such as NaH or K2CO3.
-
Solvent: A polar aprotic solvent like acetone, DMF, or acetonitrile is preferred as they do not solvate the nucleophile, thus enhancing its reactivity.[3]
-
Alkylating Agent: A primary alkyl halide like ethyl bromoacetate is ideal to avoid the competing E2 elimination reaction.[2]
-
Temperature: The reaction is often carried out at a moderately elevated temperature (e.g., refluxing acetone) to increase the reaction rate without promoting side reactions.
Q2: How can I effectively monitor the progress of the synthesis?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. You can monitor the disappearance of the 2-cyanophenol spot and the appearance of the less polar ester intermediate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used. For the final hydrolysis step, the disappearance of the ester spot/peak and the appearance of the more polar carboxylic acid product can be monitored.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
2-Cyanophenol: This compound is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
-
Ethyl Bromoacetate: This is a lachrymator and is corrosive.[14] It should also be handled in a fume hood with appropriate PPE.
-
Bases: Strong bases like sodium hydride are flammable and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and solvent used.
Q4: What is the best way to purify the final this compound product?
A4: Purification typically involves an aqueous workup followed by recrystallization.
-
Aqueous Workup: After the hydrolysis step, the reaction mixture will be basic. Acidifying the aqueous solution with a strong acid (e.g., HCl) to a pH of around 2-3 will protonate the carboxylate, causing the desired product to precipitate.[6] The precipitate can then be collected by filtration.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. This will help to remove any remaining impurities.
Q5: Can C-alkylation be a side reaction in this synthesis?
A5: Yes, C-alkylation is a known competing reaction in the Williamson ether synthesis with phenoxides.[1] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho and para positions). While O-alkylation is generally favored, some C-alkylation can occur, especially if the reaction conditions are not optimal. Using polar aprotic solvents and appropriate counter-ions can help to favor O-alkylation.
References
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
Chemistry LibreTexts. The Hydrolysis of Nitriles. Available from: [Link]
-
Chemistry Steps. Reactions of Nitriles. Available from: [Link]
-
ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. Available from: [Link]
-
The DrugBank Database. Nitrile to Acid - Common Conditions. Available from: [Link]
-
BYJU'S. Acidic Hydrolysis of Nitriles. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
Organic Syntheses. ethyl bromoacetate. Available from: [Link]
-
PrepChem.com. Synthesis of 2-cyanophenol. Available from: [Link]
-
RSC Publishing. Metal-free electrochemical fluorodecarboxylation of aryloxyacetic acids to fluoromethyl aryl ethers. Available from: [Link]
-
ResearchGate. The Hydrolysis of the Anhydride of 2‐Cyano‐2‐phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch | Request PDF. Available from: [Link]
-
Patsnap. High-efficiency synthesis method of 2-cyanophenol - Eureka. Available from: [Link]
-
Khan Academy. Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. Available from: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available from: [Link]
- Google Patents. CN101781235B - Method for preparing 2-cyanophenol.
-
Master Organic Chemistry. Decarboxylation. Available from: [Link]
-
Chemical Review and Letters. Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Available from: [Link]
-
ResearchGate. Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism | Request PDF. Available from: [Link]
- Google Patents. US5387713A - Process for purification of carboxylic acids.
- Google Patents. EP0034875B1 - Method for the purification of pyrethroid intermediate compounds by selective partial saponification.
-
ResearchGate. Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile and [2-(1-Cyano-2-oxopropylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivatives. Available from: [Link]
- Google Patents. BR112015024255B1 - Azoxystrobin preparation method.
-
Food and Agriculture Organization of the United Nations. AZOXYSTROBIN (229) First draft was prepared by Dr Ursula Banasiak, Federal Institute for Risk Assessment, Berlin, Germany EXPLAN. Available from: [Link]
- Google Patents. US5662780A - Process for purifying acetic acid.
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Technical Support Center: Matrix Effects in the Analysis of 2-(2-Cyanophenoxy)acetic acid
Welcome to the technical support center for the analysis of 2-(2-Cyanophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their analytical experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
I. Understanding Matrix Effects: Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the analysis of this compound, a compound often analyzed in complex biological and environmental samples.
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds in the sample matrix.[1][2] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1][2] In the context of complex samples like plasma, urine, or soil, endogenous components such as phospholipids, salts, and metabolites can co-elute with this compound and interfere with its ionization in the mass spectrometer source.[3][4][5] This is a major concern as it can lead to erroneous quantification, potentially impacting critical decisions in drug development and environmental monitoring.
Q2: How do I know if my analysis of this compound is being affected by matrix effects?
A2: Several signs can indicate the presence of matrix effects. These include poor reproducibility of results, especially between different lots of matrix, and a lack of correlation between the analyte concentration and the instrument response. A more systematic way to assess matrix effects is through a post-extraction spike experiment.[4][6] This involves comparing the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. A significant difference in the signal indicates the presence of matrix effects.[6] Another qualitative method is the post-column infusion experiment, which can identify regions in the chromatogram where ion suppression or enhancement occurs.[4][6]
Q3: What are the primary causes of ion suppression in LC-MS/MS analysis?
A3: Ion suppression in electrospray ionization (ESI), a common technique for analyzing acidic compounds like this compound, can be caused by several factors.[1][3] One major cause is the competition for ionization between the analyte and co-eluting matrix components.[7][8] If a co-eluting compound has a higher proton affinity or is present at a much higher concentration, it can preferentially be ionized, suppressing the signal of the analyte.[7] Other proposed mechanisms include changes in the physical properties of the ESI droplets, such as increased viscosity or surface tension, which can hinder the formation of gas-phase analyte ions.[1] The presence of non-volatile materials in the sample can also lead to ion suppression by co-precipitating with the analyte.[1][8]
Q4: Can matrix effects also cause an increase in the analyte signal (ion enhancement)?
A4: Yes, while less common than ion suppression, ion enhancement can also occur.[1] This phenomenon is generally less understood, but it is believed that some matrix components can improve the ionization efficiency of the analyte. This can happen, for example, if a co-eluting compound helps to desolvate the analyte ions more effectively in the ESI source. However, like ion suppression, ion enhancement is an undesirable effect as it can lead to an overestimation of the analyte concentration.[1]
Q5: Are there regulatory guidelines regarding the evaluation of matrix effects?
A5: Yes, major regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance for the validation of bioanalytical methods, which includes the assessment of matrix effects.[9][10][11][12][13] These guidelines emphasize the importance of demonstrating the reliability and accuracy of an analytical method in the presence of the biological matrix.[11] It is typically required to evaluate matrix effects using at least six different lots of the biological matrix to assess the inter-subject variability of the effect.[14]
II. Troubleshooting Guide: Overcoming Matrix Effects
This section provides practical solutions to common problems encountered during the analysis of this compound due to matrix effects.
| Problem | Probable Cause(s) | Troubleshooting Steps & Solutions |
| Poor reproducibility of results across different sample batches. | Variable matrix effects between different lots of biological matrix (e.g., plasma from different individuals). | 1. Evaluate Matrix Factor: Quantify the matrix effect for each new batch of matrix using the post-extraction spike method.[14] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for variable matrix effects.[15][16][17] 3. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[4] |
| Analyte signal is significantly lower than expected (Ion Suppression). | Co-elution of highly abundant, easily ionizable matrix components (e.g., phospholipids in plasma). | 1. Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering peaks.[18] 2. Implement Phospholipid Removal: Use specialized SPE cartridges or techniques designed to remove phospholipids.[19] 3. Switch Ionization Source: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects than ESI.[8][20][21] |
| Inconsistent peak shapes or retention time shifts for the analyte. | Strong matrix effects can sometimes alter the chromatographic behavior of the analyte.[22] | 1. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[6] 2. Matrix-Matched Calibrants: Prepare calibration standards in the same blank matrix as the samples to compensate for consistent matrix effects.[23] 3. Re-evaluate Sample Preparation: Ensure the sample preparation method is robust and effectively removes matrix components that could affect chromatography. |
| High background noise in the chromatogram. | Inefficient sample cleanup, leading to the presence of numerous interfering compounds. | 1. Refine SPE Protocol: Optimize the wash and elution steps of your SPE method to improve selectivity.[24][25] 2. Consider a Different Extraction Technique: Evaluate if LLE with a solvent of appropriate polarity provides a cleaner extract.[4][26] 3. Use a More Selective MS/MS Transition: Ensure that the selected precursor and product ions are specific to the analyte and not subject to interference from background ions. |
| Internal standard does not adequately compensate for matrix effects. | The internal standard does not co-elute with the analyte or is affected differently by the matrix. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is chemically identical to the analyte and will experience the same matrix effects.[15][16][17][27] 2. Verify Co-elution: Ensure that the internal standard and analyte have the same retention time under the final chromatographic conditions. 3. Evaluate the Matrix Effect on the Internal Standard: Perform a post-extraction spike experiment for the internal standard to confirm it is behaving as expected. |
III. Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments and workflows to assess and mitigate matrix effects.
A. Systematic Evaluation of Matrix Effects
This workflow outlines a systematic approach to identifying and quantifying matrix effects.
Caption: Decision tree for selecting a sample preparation technique.
IV. The Role of Stable Isotope-Labeled Internal Standards (SIL-IS)
The use of a stable isotope-labeled internal standard is the most effective strategy to compensate for matrix effects. [15][16][17][27]
-
Mechanism of Action: A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, ²H). Since it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. [17]By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized.
-
Advantages:
-
Improved Accuracy and Precision: SIL-IS significantly improves the accuracy and precision of quantification by correcting for both matrix effects and variability in sample recovery. [16] * Robustness: Methods employing SIL-IS are generally more robust and less susceptible to variations in matrix composition.
-
-
Considerations:
-
Isotopic Purity: The SIL-IS should have high isotopic purity to avoid any contribution to the analyte signal. [17] * Potential for Isotopic Effects: In some cases, particularly with deuterium labeling, a slight chromatographic shift between the analyte and the SIL-IS can occur, which may compromise the effectiveness of the compensation. [15]Therefore, labeling with ¹³C or ¹⁵N is often preferred. [17]
-
V. References
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49–58. [Link]
-
University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. Retrieved from [Link]
-
Covey, T. R. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(5), 458-466. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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Xu, R., Nemes, C., & Jenkins, K. M. (2002). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 30(3), 577–584. [Link]
-
Owusu-Ansah, E., & Tettey, J. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Celerion. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use. Retrieved from [Link]
-
Wikipedia. (2023). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Trufelli, H., Famiglini, G., & Cappiello, A. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica chimica acta, 692(1-2), 1–16. [Link]
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Buescher, J. M., Moco, S., Sauer, U., & Zamboni, N. (2010). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical chemistry, 82(11), 4403–4412. [Link]
-
Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved from [Link]
-
Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Opinion on Drug Metabolism & Toxicology, 15(1), 1-4. [Link]
-
King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942–950. [Link]
-
Li, Y., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 39(11), 546-552. [Link]
-
Weigel, S., Kallenborn, R., & Hühnerfuss, H. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography-mass spectrometry. Journal of chromatography. A, 1023(2), 183–195. [Link]
-
Maurer, H. H., & Meyer, M. R. (2016). Fast and simple procedure for liquid–liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma. Analytical and bioanalytical chemistry, 408(23), 6435–6444. [Link]
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Jian, W., Edom, R. W., & Weng, N. (2010). Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. Bioanalysis, 2(3), 463–475. [Link]
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Thurman, E. M., & Mills, M. S. (1998). Solid-phase extraction of acidic herbicides. Journal of chromatography. A, 885(1-2), 237–250. [Link]
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Patel, P. F., et al. (2015). Salting-Out Assisted Liquid–Liquid Extraction for Quantification of Febuxostat in Plasma Using RP-HPLC and Its Pharmacokinetic Application. Journal of Chromatographic Science, 53(8), 1335-1341. [Link]
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El-Bagary, R. I., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4208. [Link]
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Sanson, A. L., et al. (2015). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Journal of the Brazilian Chemical Society, 26(2), 364-371. [Link]
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Wikipedia. (2023). Solid-phase extraction. Retrieved from [Link]
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University of York. (n.d.). Solid Phase Extraction. Retrieved from [Link]
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Xu, F., et al. (2011). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of the American Society for Mass Spectrometry, 22(10), 1787–1796. [Link]
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Ofni Systems. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
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Weng, N. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Bioanalysis, 11(15), 1361–1363. [Link]
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Labstat. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Retrieved from [Link]
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Taylor, P. J. (2005). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Clinical chemistry, 51(8), 1321–1324. [Link]
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Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]
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Pan, X., & Das, A. (2014). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry, 25(7), 1259-1262. [Link]
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Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
-
Li, H., et al. (2021). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 11(6), 772-779. [Link]
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Wu, Y., et al. (2013). Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples. Journal of analytical & bioanalytical techniques, 4(2), 164. [Link]
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Rodrigues, S. M., et al. (2020). Matrix Effects in ICP–MS and XRF Analysis of Soil Samples With High Organic Matter Content. Geoderma, 361, 114068. [Link]
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PubChem. (n.d.). 2-(4-Cyanophenoxy)acetic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Retrieved from [Link]
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Mani, V., & Kumar, S. (2012). Kinetic spektrophotometric determination of 2,4-dichlorphenoxyacetic acid based on its inhibitory effect on the oxidation of sulfanilic acid by hydrogen peroxide. Journal of the Serbian Chemical Society, 77(10), 1383-1395. [Link]
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Technical Support Center: Optimizing Derivatization of 2-(2-Cyanophenoxy)acetic acid
Welcome to the technical support center for the derivatization of 2-(2-Cyanophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered when modifying this versatile bifunctional molecule. The presence of both a carboxylic acid and a nitrile group offers multiple avenues for derivatization but also presents unique challenges in achieving selectivity and high yields.
This document provides a series of frequently asked questions (FAQs) and detailed, field-tested protocols to help you navigate these complexities and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Section 1: Derivatization of the Carboxylic Acid Group
Q1: My amide coupling reaction with this compound is giving low yields. What are the common causes and how can I improve the outcome?
Low yields in amide coupling reactions are a frequent issue and can stem from several factors, particularly when working with a molecule containing a potentially labile nitrile group.[1]
-
Incomplete Carboxylic Acid Activation: The first step in most amide couplings is the activation of the carboxylic acid. If the coupling reagent is used in insufficient amounts or is not potent enough, this activation will be incomplete.[1]
-
Amine Basicity and Nucleophilicity: The amine's reactivity is crucial. If the amine is protonated by the carboxylic acid starting material, it becomes non-nucleophilic and cannot participate in the coupling.[1] This is especially problematic with less basic (electron-poor) amines.
-
Hydrolysis of Activated Intermediate: The presence of trace amounts of water can hydrolyze the activated ester intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Nitrile Group Stability: While generally stable under standard amide coupling conditions (which are typically neutral to slightly basic), harsh conditions or extended reaction times, especially with strong acids or bases, could potentially lead to nitrile hydrolysis as a side reaction.[2][3]
Troubleshooting & Optimization Strategy:
-
Choice of Coupling Reagent: For substrates like this compound, using a modern uronium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended.[4][5] HATU is known for its high efficiency, fast reaction rates, and ability to suppress side reactions.[5]
-
Solvent and Base Selection: Use a polar aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) under anhydrous conditions.[1][4] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize acids without interfering with the coupling reaction.[1][6]
-
Order of Addition: Pre-activating the carboxylic acid before adding the amine can significantly improve yields. Stir the carboxylic acid, HATU, and DIPEA together for 15-30 minutes to form the reactive OAt-active ester before introducing the amine.[1]
Q2: I am observing a significant amount of a white, insoluble precipitate in my reaction using a carbodiimide reagent like DCC. What is it and how do I manage it?
This precipitate is almost certainly a urea byproduct. When using carbodiimide coupling agents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the reagent is consumed to form a urea derivative.[7][8]
-
With DCC , the byproduct is Dicyclohexylurea (DCU), which is notoriously insoluble in most common organic solvents and precipitates out of the reaction mixture.[7][9]
-
With EDC , the byproduct is water-soluble, which simplifies purification as it can be removed with an aqueous wash.[7][8]
Management Strategy:
-
Filtration: If using DCC, the most straightforward approach is to filter the reaction mixture upon completion to remove the DCU precipitate before proceeding with the workup.
-
Solvent Choice: While DCU is largely insoluble, its removal can be facilitated by careful solvent selection during workup. For instance, some researchers have noted that recrystallization from or washing with acetonitrile can help remove residual DCU.[10]
-
Alternative Reagents: To avoid this issue entirely, consider using EDC if your product is not water-soluble, or opt for uronium/phosphonium reagents (like HATU or PyBOP) which generate soluble byproducts.[6]
Q3: Can I perform a Fischer esterification on this compound without hydrolyzing the nitrile group?
Yes, this is feasible, but requires careful control of conditions. Fischer esterification involves heating a carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, p-TsOH).[11][12] The primary concern is the potential for the strong, hot acidic conditions to hydrolyze the nitrile group to a primary amide or further to a carboxylic acid.[3][13]
Key Recommendations for a Successful Fischer Esterification:
-
Anhydrous Conditions: The presence of water drives the competing nitrile hydrolysis reaction and also pushes the esterification equilibrium back towards the starting materials.[11][14] Using a Dean-Stark apparatus to azeotropically remove water as it is formed is the most effective strategy.[14][15]
-
Use a Large Excess of Alcohol: Using the alcohol as the solvent helps to drive the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[14][15][16]
-
Moderate Temperature and Time: Use the minimum temperature and reaction time necessary for ester formation to minimize the risk of nitrile hydrolysis. Monitor the reaction closely by TLC or LC-MS.
| Parameter | Recommended Condition | Rationale |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or H₂SO₄ | Provides the necessary acid catalysis for the reaction.[12] |
| Alcohol | Use as solvent (e.g., Methanol, Ethanol) | A large excess shifts the equilibrium towards the product.[14] |
| Water Removal | Dean-Stark trap with a suitable azeotropic solvent (e.g., Toluene) | Crucial for preventing nitrile hydrolysis and driving the reaction forward.[15] |
| Temperature | Reflux | Set by the boiling point of the alcohol/toluene azeotrope.[15] |
Section 2: Derivatization of the Nitrile Group
Q4: What are the best methods to selectively reduce the nitrile group to a primary amine in the presence of the carboxylic acid?
Selectively reducing a nitrile to an amine without affecting a carboxylic acid is challenging because many powerful reducing agents (like LiAlH₄) will reduce both functional groups.[13] The key is to choose a method that is chemoselective for the nitrile.
Recommended Methods:
-
Catalytic Hydrogenation: This is often the most effective and selective method. Using a catalyst like Raney Nickel (Raney Ni) or Palladium on Carbon (Pd/C) with hydrogen gas (H₂) can reduce the nitrile while leaving the carboxylic acid untouched.[17] Ester groups are also stable under these conditions.[17]
-
Borane Reagents: Certain borane reagents, such as ammonia borane, have been shown to reduce a wide range of nitriles to primary amines with good functional group tolerance.[18]
Important Consideration: The carboxylic acid can sometimes poison certain hydrogenation catalysts. It may be advantageous to first convert the carboxylic acid to an ester, perform the nitrile reduction, and then hydrolyze the ester back to the acid if required.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is designed for high-efficiency coupling with minimal side reactions, preserving the integrity of the nitrile group.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).[1][19]
-
Pre-activation: Allow the mixture to stir at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.[1]
-
Coupling: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Workup: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the organic layer sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Troubleshooting Workflow for Amide Coupling
This workflow helps diagnose and solve common issues encountered during the amidation of this compound.
Caption: Troubleshooting Decision Tree for Amide Coupling Reactions.
References
-
Wikipedia. HATU. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]
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ResearchGate. How to selectively reduction of nitrile group in presence of ester group?. [Link]
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ACS Publications. Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. [Link]
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Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
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OperaChem. Fischer Esterification-Typical Procedures. [Link]
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Reddit. Tips and tricks for difficult amide bond formation?. [Link]
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Chemistry LibreTexts. Chemistry of Nitriles. [Link]
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Journal of the American Chemical Society. Selective Reductions. IV. The Partial Reduction of Nitriles with Lithium Triethoxyaluminohydride-A Convenient Aldehyde Synthesis. [Link]
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ResearchGate. Why did my amide syntesis does not work?. [Link]
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Chemistry Steps. Fischer Esterification. [Link]
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Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Request PDF. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
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YouTube. Reductive Amination & Amide Synthesis (IOC 40). [Link]
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Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
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-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
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-
Unknown Source. Chemical Compatibility Chart. [Link]
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UPenn EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]
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Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]
-
Request PDF. Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. [Link]
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Calibration curve problems in 2-(2-Cyanophenoxy)acetic acid quantification
Technical Support Center: 2-(2-Cyanophenoxy)acetic acid Quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the quantification of this compound. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome common challenges related to calibration curve development and bioanalytical method validation.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for this compound non-linear?
Non-linearity in calibration curves is a common issue in LC-MS/MS analysis and can stem from several sources.[1][2] Often, it is observed at the upper and lower ends of the concentration range.
-
High Concentrations : At the upper limit of quantification (ULOQ), non-linearity can be caused by detector saturation, where the instrument's detector is overwhelmed by the high analyte concentration, leading to a plateau in the signal.[2] Other causes include ion source saturation, space-charge effects in the mass spectrometer, or concentration-dependent changes in analyte ionization efficiency.[1][3]
-
Low Concentrations : At the lower limit of quantification (LLOQ), non-linearity may be attributed to analyte adsorption to surfaces in the analytical system (e.g., vials, tubing) or significant contributions from background noise.
-
Across the Range : A common cause of non-linearity across the entire range is the presence of a co-eluting matrix component that affects the ionization of the analyte in a concentration-dependent manner.[4][5]
Q2: What is an acceptable correlation coefficient (r² or R²) for my calibration curve?
While an r² value of >0.99 is often cited as a benchmark, regulatory guidelines from agencies like the FDA and EMA emphasize a more comprehensive evaluation of the calibration curve's performance.[6][7][8] The key acceptance criterion is not just the correlation coefficient, but the accuracy of the back-calculated concentrations of the calibration standards.
According to FDA and EMA guidelines, at least 75% of the non-zero calibration standards must be within ±15% of their nominal (theoretical) concentration.[6] For the LLOQ, a wider deviation of ±20% is acceptable.[6] A high r² value does not guarantee that these criteria will be met, especially if a simple linear regression is forced upon slightly non-linear data.
Q3: Should I use a linear or quadratic fit for my calibration curve? What about weighting?
The simplest model that accurately describes the concentration-response relationship should be used.
-
Linear Regression : This is the preferred model due to its simplicity. It is appropriate when the instrument response is directly proportional to the concentration.
-
Quadratic Regression : If the data exhibit clear and reproducible curvature, a quadratic (second-order polynomial) fit may be justified.[1] However, the scientific reason for the non-linearity should be investigated.
-
Weighting : In LC-MS/MS analysis, the variability (variance) of the signal often increases with concentration (a phenomenon known as heteroscedasticity). In such cases, unweighted linear regression can result in significant inaccuracy at the lower end of the curve.[1] Applying a weighting factor, such as 1/x or 1/x², gives more importance to the less variable, low-concentration points, typically resulting in a more accurate and robust calibration model.[1]
Q4: How do I select an appropriate internal standard (IS)?
The primary role of an internal standard is to compensate for variability during sample processing and analysis.[9][10] The ideal IS for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound).[9][11][12] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[12]
If a SIL-IS is not available, a structural analog can be used, but it must be chosen carefully to mimic the analyte's behavior as closely as possible.[9][12]
In-Depth Troubleshooting Guides
Guide 1: Systematic Diagnosis of Non-Linearity
A non-linear calibration curve or a poor correlation coefficient (r²) is a clear indicator of an analytical issue.[13] This guide provides a systematic workflow to diagnose the root cause.
Guide 2: Investigating and Mitigating Matrix Effects
Matrix effects—the suppression or enhancement of analyte ionization by co-eluting compounds from the biological matrix—are a primary cause of inaccuracy and non-linearity in LC-MS/MS bioanalysis.[5][14][15]
Causality : Components like phospholipids or salts from plasma or serum can co-elute with this compound.[14] In the ion source, these components compete for ionization, altering the efficiency with which the analyte is converted to gas-phase ions, thereby affecting the detector response.[4][15]
Diagnostic Steps :
-
Qualitative Assessment (Post-Column Infusion) : This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or rises in the baseline signal indicate the retention times of matrix components that cause interference.
-
Quantitative Assessment (Post-Extraction Spike) : This is the standard method for quantifying the matrix effect as required by regulatory bodies.[14][16] See Protocol B for a detailed methodology.
Mitigation Strategies :
| Strategy | Description | Causality and Rationale |
| Optimize Chromatography | Modify the LC gradient or change the column chemistry to chromatographically separate the analyte from interfering matrix components. | By moving the analyte peak away from regions of ion suppression, the impact of the matrix is avoided. |
| Improve Sample Cleanup | Implement a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components before injection.[2] | Cleaner samples introduce fewer interfering compounds into the ion source, leading to a more stable and accurate response. |
| Sample Dilution | Dilute the sample extract with the mobile phase.[16] | This reduces the concentration of both the analyte and the interfering matrix components, which can lessen the severity of the matrix effect. This is only feasible if the method has sufficient sensitivity.[16] |
| Use a SIL-IS | Employ a stable isotope-labeled internal standard. | A SIL-IS co-elutes and experiences the same ionization suppression or enhancement as the analyte, allowing it to effectively normalize the response and correct for the matrix effect.[15] |
Guide 3: Analyte Stability
Ensuring the stability of this compound in the biological matrix and throughout the analytical process is critical for accurate quantification.[17] Stability must be systematically evaluated as part of method validation.[18][19]
Key Stability Experiments :
-
Freeze-Thaw Stability : Assesses analyte stability after multiple cycles of freezing and thawing, mimicking sample retrieval from storage.[17][18]
-
Bench-Top Stability : Determines how long an analyte is stable in the matrix at room temperature, reflecting the time samples may sit on a lab bench before processing.[17][18]
-
Long-Term Stability : Evaluates analyte stability in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for a duration equal to or exceeding the time between sample collection and analysis.[17][18]
-
Stock Solution & Working Solution Stability : Confirms the stability of the analyte in the solvent used to prepare calibrators and QC samples.[18]
-
Post-Preparative (Autosampler) Stability : Assesses the stability of the analyte in the processed sample extract while it resides in the autosampler.[20]
Acceptance Criteria : For each stability test, the mean concentration of the analyzed QC samples should be within ±15% of their nominal concentration.[18][19] If instability is detected, measures such as lowering storage temperature, adding stabilizers, or minimizing processing time must be implemented.[19]
Experimental Protocols
Protocol A: Preparation of Calibration Standards and Quality Control (QC) Samples
This protocol describes the preparation of a calibration curve and QC samples in a biological matrix (e.g., human plasma).
-
Prepare Stock Solutions :
-
Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., Methanol) to create a primary stock solution (e.g., 1 mg/mL).
-
Prepare a separate stock solution for the internal standard (IS) in the same manner.
-
-
Prepare Working Solutions :
-
Perform serial dilutions of the primary stock solution with the solvent to create a series of working standard solutions that will cover the desired calibration range.
-
Separately, prepare working QC solutions for low, medium, and high concentration levels.
-
Prepare a working IS solution at the final concentration to be used in the assay.
-
-
Spike the Matrix :
-
Dispense aliquots of blank biological matrix into labeled tubes.
-
Spike a small volume (typically ≤5% of the matrix volume to avoid altering its properties) of each working standard solution into the corresponding matrix aliquot to create the calibration standards (e.g., 8 non-zero levels).
-
Similarly, prepare the Low, Medium, and High QC samples by spiking the appropriate working QC solutions into the matrix.
-
-
Sample Processing :
-
To every standard, QC, and unknown sample, add a fixed volume of the working IS solution.
-
Add a precipitation solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
Protocol B: Post-Extraction Spike Experiment to Assess Matrix Effects
This protocol provides a quantitative assessment of the matrix effect.
-
Prepare Three Sets of Samples :
-
Set A (Neat Solution) : Spike the analyte and IS into the final reconstitution solvent at low and high concentration levels.
-
Set B (Post-Spike Matrix) : Extract blank biological matrix from at least six different sources.[15] After the final extraction step (e.g., after evaporation and before reconstitution), spike the analyte and IS into the dried extract at low and high concentration levels.
-
Set C (Matrix-Matched) : Spike the analyte and IS into the biological matrix before extraction (these are your regular QC samples).
-
-
Analyze and Calculate :
-
Analyze all three sets of samples via LC-MS/MS.
-
Calculate Matrix Factor (MF) : MF = (Peak Response in Set B) / (Peak Response in Set A). An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. The coefficient of variation (CV%) of the MF across the different matrix sources should be ≤15%.
-
Calculate Recovery (RE) : RE = (Peak Response in Set C) / (Peak Response in Set B).
-
Calculate Process Efficiency (PE) : PE = (Peak Response in Set C) / (Peak Response in Set A).
-
References
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Technical Support Center: Chiral Separation of Phenoxyacetic Acid Enantiomers
Welcome to the technical support center for the method development and troubleshooting of chiral separations for phenoxyacetic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving robust and reproducible enantioseparations.
Phenoxyacetic acids and their derivatives are a critical class of compounds in pharmaceuticals and agrochemicals, making their enantiomeric purity a key concern for safety and efficacy.[1][2][3] This guide follows a logical workflow from method development to troubleshooting common issues encountered in the laboratory.
Part 1: Systematic Method Development Workflow
Successful chiral separation is rarely achieved by chance; it requires a systematic approach. The selection of the chiral stationary phase (CSP) is the most critical first step, followed by methodical optimization of the mobile phase and other chromatographic parameters.[4][5][6]
Method Development Pathway
The following diagram outlines a logical workflow for developing a chiral separation method for phenoxyacetic acid enantiomers.
Caption: A systematic workflow for chiral method development.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve common problems.
Category 1: Poor or No Resolution
Q1: I'm injecting my racemic phenoxyacetic acid standard, but I only see a single peak. What is the most likely cause?
A1: This is a common starting point and typically points to one of two areas: the chiral stationary phase (CSP) or the mobile phase composition.
-
Inappropriate CSP: The fundamental principle of chiral separation is the formation of transient diastereomeric complexes between the analyte and the CSP.[7] If the chosen CSP cannot form these selective interactions with your phenoxyacetic acid derivative, no separation will occur.
-
Expert Insight: For acidic compounds like phenoxyacetic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a successful first choice.[8] Additionally, anion-exchanger phases like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds and can show high enantioselectivity.[9]
-
-
Suboptimal Mobile Phase Mode: The choice of mobile phase (Normal Phase, Reversed Phase, or Polar Organic) drastically alters the interactions. If screening in one mode fails, another may provide the necessary selectivity.[4][5] For instance, separations not achieved in normal phase may be successful in polar organic mode.
Q2: I have partial separation (a shoulder peak or Rs < 1.5), but it's not baseline resolved. How can I improve the resolution?
A2: Improving partial separation involves fine-tuning the parameters that influence the thermodynamics and kinetics of the separation.
-
Optimize Mobile Phase Modifier: In normal phase (Hexane/Alcohol), the type and percentage of the alcohol modifier are critical.
-
Action: Decrease the percentage of the alcohol modifier (e.g., from 10% to 5% isopropanol). This generally increases retention and often improves selectivity.
-
Action: Switch the alcohol modifier. The hierarchy of elution strength is typically Methanol > Ethanol > Isopropanol. Changing from a stronger alcohol (Methanol) to a weaker one (Isopropanol) can enhance the specific interactions needed for separation.
-
-
Reduce Flow Rate: Chiral separations are often more efficient at lower flow rates than typical achiral separations.[5]
-
Action: Decrease the flow rate from 1.0 mL/min to 0.5 mL/min. This allows more time for the enantiomers to interact with the CSP, which can significantly improve resolution.
-
-
Adjust Column Temperature: Temperature has a complex effect on chiral separations.[10][11]
-
General Rule: Lowering the temperature (e.g., from 25°C to 15°C) typically enhances the stability of the diastereomeric complexes, leading to increased selectivity and better resolution.[5][12]
-
Caution: In some rare cases, increasing the temperature can improve resolution or even reverse the elution order.[10][13] Therefore, systematically testing a range of temperatures (e.g., 10°C to 40°C) is recommended.
-
| Parameter | Action | Rationale |
| Mobile Phase | Decrease % of strong solvent/modifier. | Increases retention and allows for more selective interactions. |
| Flow Rate | Decrease flow rate (e.g., to 0.5 mL/min). | Increases equilibration time between mobile and stationary phases.[5] |
| Temperature | Decrease temperature (e.g., in 5°C increments). | Enhances weak intermolecular forces (H-bonding, π-π) responsible for chiral recognition.[10][14] |
Category 2: Poor Peak Shape (Tailing & Fronting)
Q3: My peaks are tailing significantly. What are the causes and solutions for an acidic compound?
A3: Peak tailing is one of the most common issues in chromatography and can compromise both resolution and quantification.[15][16] For acidic analytes like phenoxyacetic acids, the primary causes are secondary interactions and column overload.
-
Cause 1: Secondary Ionic Interactions: The carboxylic acid moiety of your analyte can interact with residual, un-endcapped silanol groups on the silica surface of the CSP.[17] This secondary retention mechanism leads to tailing.
-
Cause 2: Column Overload: Chiral stationary phases often have a lower sample capacity than conventional achiral phases.[19] Injecting too much sample can saturate the active sites, leading to tailing peaks.[20]
-
Cause 3: Column Contamination: Accumulation of strongly retained impurities at the column inlet can disrupt the sample path and cause tailing.[15]
Caption: Common causes and solutions for peak tailing.
Category 3: Irreproducible Results
Q4: My retention times and resolution are drifting between injections or between days. What should I check?
A4: Irreproducible results point to a lack of system equilibrium or changes in the mobile phase or column condition.
-
Insufficient Column Equilibration: Chiral columns, especially when using mobile phase additives, can require longer equilibration times than achiral columns.[5]
-
Action: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before the first injection. When changing mobile phase composition, re-equilibration is critical.[8]
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time.
-
Action: Prepare the mobile phase fresh daily. Volatile components like hexane or additives like diethylamine (for basic compounds) can evaporate, altering the mobile phase composition and affecting chromatography.[8]
-
-
Temperature Fluctuations: As discussed, temperature is a critical parameter. Lack of a column thermostat or significant changes in ambient lab temperature can cause retention time drift.[23]
-
Action: Use a thermostatted column compartment and maintain it to within ±1°C.[5]
-
-
Additive "Memory Effect": Some additives, particularly basic ones, can strongly adsorb to the stationary phase and alter its selectivity even after they have been removed from the mobile phase.[24]
-
Expert Insight: It is best practice to dedicate a specific chiral column to methods using a particular class of additive (e.g., acidic or basic) to avoid unpredictable "memory effects." If a column must be switched, a rigorous washing procedure is required.[24]
-
Part 3: Key Experimental Protocols
Protocol 1: Generic CSP Screening for Phenoxyacetic Acids
This protocol outlines a rapid screening process to identify the most promising column and mobile phase combination.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the racemic phenoxyacetic acid derivative in a suitable solvent (e.g., Ethanol or Methanol).
-
Dilute the stock to a working concentration of 0.1-0.2 mg/mL using the initial mobile phase.[8]
-
-
Screening Systems:
-
Columns to Screen:
-
Cellulose-based (e.g., Lux Cellulose-1, Chiralcel OD-H)
-
Amylose-based (e.g., Lux Amylose-1, Chiralpak AD)
-
Anion-Exchanger (e.g., CHIRALPAK QN-AX)
-
-
Mobile Phase Systems:
-
Normal Phase (NP): n-Hexane / Isopropanol (90:10, v/v) + 0.1% TFA
-
Polar Organic (PO): Acetonitrile / Methanol (50:50, v/v) + 0.1% TFA
-
Reversed Phase (RP): Water (0.1% Formic Acid) / Acetonitrile (50:50, v/v)
-
-
-
HPLC Conditions:
-
Flow Rate: 0.7 mL/min
-
Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at λmax of the analyte.
-
-
Execution:
-
Equilibrate the first column with the NP mobile phase for at least 20 column volumes.
-
Inject the sample.
-
If no separation is observed, move to the PO mobile phase (after proper column flushing and re-equilibration).
-
Repeat for all selected columns and mobile phase systems. Evaluate chromatograms for any sign of enantioselectivity (peak broadening, shoulder peaks, or partial separation). The most promising combinations are then carried forward for optimization.
-
References
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Enhancing the biological activity of 2-(2-Cyanophenoxy)acetic acid through structural modification
Introduction
Welcome to the technical support guide for researchers working with 2-(2-Cyanophenoxy)acetic acid. This document is designed to serve as a comprehensive resource for scientists and drug development professionals aiming to explore and enhance the biological activity of this chemical scaffold. As this compound is not extensively characterized in public literature, this guide adopts a first-principles approach, focusing on strategic structural modification, troubleshooting common experimental hurdles, and interpreting nascent bioactivity data. Our goal is to provide you with the foundational knowledge and practical workflows needed to unlock the therapeutic potential of this and similar novel chemical entities.
The phenoxyacetic acid core is a versatile scaffold found in numerous biologically active agents, including herbicides and pharmaceuticals targeting inflammation, cancer, and metabolic diseases.[1][2] The presence of a cyano group and a carboxylic acid offers multiple avenues for chemical modification to modulate physicochemical properties and target engagement.[3][4] This guide will walk you through a logical progression from initial assessment to advanced troubleshooting.
Section 1: Initial Assessment & Hypothesis Generation (FAQ)
This section addresses the preliminary questions a researcher should consider when starting a project with a novel scaffold like this compound.
Q1: My lead compound is this compound. Where do I even begin to look for biological activity?
A1: With a novel compound, the initial step is to generate hypotheses based on its structural features and physicochemical properties.
-
Structural Analogy: The core structure is a phenoxyacetic acid. Derivatives of this class are known to possess a wide range of activities, including herbicidal (as synthetic auxins), antimicrobial, anti-inflammatory, and anticancer effects.[1][2] A notable example is the use of phenoxyacetic acid derivatives as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes.[5][6] Your initial screening panel could therefore include assays related to these areas.
-
Functional Group Analysis:
-
Carboxylic Acid: This group is often a key pharmacophoric element, capable of forming strong polar interactions with biological targets.[7] However, it can also lead to poor membrane permeability and rapid metabolism.[8]
-
Nitrile (Cyano Group): The nitrile group is a versatile functional group in drug design. It can act as a bioisostere for carbonyls or halogens, participate in hydrogen bonding, and improve metabolic stability.[3][9] Its strong electron-withdrawing nature can also modulate the properties of the aromatic ring.[4]
-
-
Computational Screening: If resources permit, perform in silico docking studies against a panel of known drug targets. Use the structure to query chemical databases for structurally similar compounds with known activities to inform your hypothesis.
Q2: What are the key regions of this compound that I should focus on for modification?
A2: The molecule can be logically divided into three primary regions for strategic modification to probe the structure-activity relationship (SAR).[10][11][12]
-
Region A (Acid Moiety): The carboxylic acid is a prime candidate for bioisosteric replacement to improve pharmacokinetic properties like oral bioavailability and metabolic stability.[8][13]
-
Region B (Aromatic Core): The phenyl ring can be substituted to alter steric bulk, electronic properties, and lipophilicity. Halogenation, for example, is a common strategy to improve potency in related compounds.[14][15]
-
Region C (Nitrile Group): The cyano group can be replaced with other hydrogen bond acceptors or metabolically stable groups to explore different interactions with a target binding pocket.[3]
Caption: Key regions for structural modification on the scaffold.
Section 2: Strategic Structural Modification Workflows & Protocols
Once a preliminary "hit" or activity is observed, a systematic SAR exploration is necessary. Below are workflows and generalized protocols for modifying the scaffold.
Workflow: A Hit-to-Lead Campaign
This workflow outlines a typical progression from an initial active compound ("hit") to a more optimized "lead" candidate.
Caption: A typical workflow for a hit-to-lead optimization campaign.
Table 1: Recommended Bioisosteric Replacements
This table provides common, synthetically accessible bioisosteres for the carboxylic acid and nitrile functional groups, along with the rationale for their use.[16]
| Original Group | Region | Bioisosteric Replacement | Rationale & Key Considerations | Representative References |
| Carboxylic Acid | A | Tetrazole | Mimics acidity and H-bonding of the acid.[17] Often improves metabolic stability and oral bioavailability by resisting glucuronidation.[13][18] | [7][18] |
| A | Acylsulfonamide | Ionizable group that can mimic carboxylate interactions. Can modulate pKa and physicochemical properties. | [7][18] | |
| A | Ester (Prodrug) | Masks the polar carboxylic acid to improve cell permeability. Requires intracellular hydrolysis to the active acid form. | [Various Medicinal Chemistry Texts] | |
| Nitrile (Cyano) | C | Halogens (Cl, F) | Can act as a hydrogen bond acceptor and modulate the electronics of the aromatic ring.[4] | [9] |
| C | Trifluoromethyl (CF₃) | Strong electron-withdrawing group that can block metabolic sites and improve binding affinity through lipophilic interactions. | [19] | |
| C | Oxadiazole | Heterocyclic ring that can mimic the steric and electronic properties of the nitrile group and engage in different hydrogen bonding patterns. | [9] |
Protocol: General Synthesis of Aromatic Core Analogs (Region B)
This protocol describes a typical Williamson ether synthesis to generate analogs with substitutions on the phenyl ring.
Objective: To synthesize a derivative of this compound with a substituent (e.g., a halogen) on the aromatic ring.
Materials:
-
Substituted 2-cyanophenol (e.g., 4-chloro-2-cyanophenol)
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Ethyl acetate and Hexanes for purification
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
Ester Synthesis (Williamson Ether Synthesis): a. To a solution of the substituted 2-cyanophenol (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (1.5 eq). b. Stir the mixture vigorously for 15 minutes at room temperature. c. Add ethyl bromoacetate (1.2 eq) dropwise to the suspension. d. Heat the reaction mixture to reflux (approx. 56°C for acetone) and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed. e. Cool the reaction to room temperature, filter off the K₂CO₃, and concentrate the filtrate under reduced pressure. f. Purify the crude ester product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
-
Saponification (Ester Hydrolysis): a. Dissolve the purified ester from the previous step in a mixture of ethanol and 1 M NaOH solution. b. Stir the mixture at room temperature or with gentle heating until TLC indicates complete conversion of the ester to the carboxylate salt. c. Remove the ethanol under reduced pressure. d. Acidify the remaining aqueous solution to pH ~2 with 1 M HCl. The carboxylic acid product should precipitate. e. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final substituted this compound analog.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and biological evaluation of these compounds.
Q3: My Williamson ether synthesis (Protocol 1) has a very low yield. What went wrong?
A3: Low yields in this reaction are common and can often be traced to a few key factors.[20][21][22][23][24]
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | The alkoxide intermediate is sensitive to water. Ensure all glassware is oven-dried, use anhydrous solvents, and handle the hygroscopic base (K₂CO₃) in a dry environment.[20] |
| Weak Base / Incomplete Deprotonation | Phenols can have varying acidity. If K₂CO₃ is ineffective, consider a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF. Caution: NaH is highly reactive.[20] |
| Poor Solvent Choice | Polar aprotic solvents like DMF or acetonitrile are often superior to acetone as they better solvate the potassium cation, leading to a more reactive "naked" phenoxide nucleophile.[20] |
| Side Reactions | If the reaction is run at too high a temperature or for too long, product degradation or other side reactions can occur. Monitor the reaction closely by TLC to determine the optimal reaction time.[20] |
Q4: My compound precipitates out of the buffer during my biological assay. How can I improve its solubility?
A4: Poor aqueous solubility is a major challenge in bioassays and can lead to underestimated activity and inaccurate data.[25][26]
-
Check DMSO Concentration: Most assays tolerate 0.5-1% DMSO. Ensure your final concentration does not exceed this. If necessary, lower the top concentration of your compound dose-response curve.[26]
-
Use Co-solvents: For in vitro (non-cell-based) assays, small amounts of co-solvents or surfactants (e.g., Pluronic F-68, Tween-80) can be added to the assay buffer to maintain solubility.[27][28] Note: Always run a vehicle control to ensure the co-solvent does not interfere with the assay.
-
pH Adjustment: Since your compound has a carboxylic acid, its solubility is pH-dependent. Ensuring the assay buffer pH is above the pKa of the carboxylic acid (~pH 4-5) will keep it in the more soluble deprotonated (carboxylate) form.[28]
-
Sonication/Vortexing: Before adding the compound to the assay plate, ensure the intermediate dilutions are thoroughly mixed. Sonication can help break up micro-precipitates.[27]
-
Structural Modification: If solubility issues persist and are limiting the entire series, prioritize synthesizing analogs with solubility-enhancing groups (e.g., adding polar groups like amines or hydroxyls).[29]
Q5: I'm seeing activity in my primary screen, but the results are inconsistent or I suspect false positives. How do I confirm the hit is real?
A5: High-throughput screening (HTS) is prone to false positives and negatives.[30][31] Rigorous hit validation is critical.
-
Re-test from Solid: The first step is to re-test the compound from a freshly weighed solid sample, rather than the original DMSO stock, to rule out degradation or concentration errors.
-
Orthogonal Assays: Test the compound in a different assay that measures the same biological endpoint but uses a different technology. For example, if your primary screen was fluorescence-based, use a label-free or luminescence-based secondary assay. This helps eliminate compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds).[32]
-
Dose-Response Curve: A true "hit" should exhibit a clear, sigmoidal dose-response relationship. Compounds that show erratic or non-saturating activity are often problematic.
-
Counter-screens: Actively screen for non-specific activity. This could involve testing against an unrelated target or in a cell-free assay to identify compound aggregation, which is a common source of false positives.[32]
-
SAR Analysis: As you synthesize analogs, look for a consistent structure-activity relationship. If small, logical changes to the molecule cause a predictable change in activity, it increases confidence that you are observing on-target effects. If activity appears and disappears randomly across the series, it may suggest a non-specific mechanism.[10]
Q6: I have conflicting or ambiguous data from my screening results. How should I interpret this?
A6: Ambiguous results are a common challenge in research.[33][34] A systematic approach is needed to resolve them.
-
Assess Data Quality: First, review the raw data and quality control metrics for the specific assay run (e.g., Z'-factor, signal-to-background ratio). A poor-quality assay run is the most common source of ambiguity.
-
Look for Trends, Not Absolutes: In early-stage discovery, focus on the overall trends in your SAR. A single data point that doesn't fit the pattern may be an outlier. Repeat the measurement for that specific compound.
-
Consider Assay Limitations: Understand the limitations of your biological assay. Is it sensitive to compound solubility limits? Does it have a narrow dynamic range? These factors can create ambiguity, especially for moderately active compounds.[35]
-
Seek Independent Confirmation: If a key compound yields ambiguous results, consider sending it for testing at a contract research organization (CRO) or a collaborator's lab to get an independent confirmation with their assay systems.
-
Document and Revisit: Sometimes, ambiguity cannot be immediately resolved. Document the findings, generate new hypotheses (e.g., "Could this compound be acting via a different mechanism?"), and design new experiments or analogs to test them. The interpretation of results can evolve as more data becomes available.[36][37][38]
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Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks. Available at: [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Nelson, S. G. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]
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Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. Available at: [Link]
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Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 6(8), 1493–1506. Available at: [Link]
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Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Available at: [Link]
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Wu, Y., et al. (2024). Understanding Genetic Screening: Harnessing Health Information to Prevent Disease Risks. medRxiv. Available at: [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. Available at: [Link]
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Bigman, G., et al. (2020). A Modern Dilemma: How Experts Grapple with Ambiguous Genetic Test Results. Medical Decision Making, 40(6), 799–811. Available at: [Link]
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FVS. (n.d.). Structure Activity Relationship Of Drugs. Fvs.ax. Available at: [Link]
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Zhang, Y., et al. (2025). Identifying Structure-Activity Relationships for Cyanine-Derived Antibiotics Using Machine Learning and Commercial Large Language Models. Journal of Chemical Information and Modeling. Available at: [Link]
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Barreiro, E. J., & Fraga, C. A. M. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593. Available at: [Link]
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Mouralová, K., et al. (2024). Synthetic auxin herbicide 2,4-D and its influence on a model BY-2 suspension. Molecular Biology Reports, 51(1), 392. Available at: [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-(2-Cyanophenoxy)acetic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals tasked with scaling the synthesis of 2-(2-Cyanophenoxy)acetic acid from the laboratory bench to pilot-scale production. Our focus is on providing practical, in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in chemical principles and field-proven experience.
Process Overview: Williamson Ether Synthesis
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[1][2]
The core transformation consists of two key steps:
-
Deprotonation: 2-Cyanophenol is deprotonated with a suitable base (e.g., Sodium Hydroxide) to form the highly nucleophilic sodium 2-cyanophenoxide.
-
Nucleophilic Substitution: The phenoxide attacks the electrophilic carbon of chloroacetic acid (or its salt/ester), displacing the chloride and forming the desired ether linkage.
While straightforward in principle, scaling this reaction introduces challenges related to reaction kinetics, heat management, reagent handling, side reactions, and product isolation.
Reaction Pathway Diagram
Caption: Reaction workflow for this compound synthesis.
Troubleshooting Guide: From Lab to Pilot Plant
This section addresses specific problems that may arise during the scale-up process.
Problem 1: Low or Stagnant Reaction Yield
You've moved from a 1 L flask to a 100 L reactor, but your yield has dropped from 95% to 70%.
| Possible Cause | Suggested Solution & Optimization | Rationale |
| Inadequate Mixing / Mass Transfer | - Reactor & Impeller: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for the vessel geometry and batch volume. Baffles are critical to prevent vortexing and ensure top-to-bottom turnover. - Agitation Speed: Determine the optimal agitation speed. Too slow leads to poor mixing; too fast can introduce excessive shear or gas entrapment. Monitor power draw per unit volume as a scale-up parameter. | In a larger volume, reagents can become locally concentrated, leading to side reactions, or remain unreacted in dead zones. The SN2 reaction's success depends on the collision frequency between the phenoxide and the chloroacetate, which is directly influenced by effective mixing. |
| Poor Temperature Control | - Heating/Cooling Jacket: Verify the reactor jacket has sufficient surface area and the heating/cooling fluid flow rate is adequate for the larger volume. - Exotherm Management: The deprotonation and substitution steps can be exothermic. Add reagents (especially the base or chloroacetic acid) portion-wise or via a controlled feed pump to manage the heat generated. | The Williamson ether synthesis is temperature-sensitive.[1] Insufficient heating can stall the reaction, while poor cooling can lead to hotspots, promoting side reactions like elimination or decomposition and reducing overall yield. |
| Incomplete Deprotonation | - Base Stoichiometry: Ensure at least one full equivalent of a strong base (e.g., NaOH, KOH) is used. On a pilot scale, consider using a slight excess (1.05-1.1 eq) to account for any water content or impurities in the starting materials. - Water Content: Minimize water in the solvent if possible, as it can solvate the phenoxide and reduce its nucleophilicity. However, some water is often necessary for solubility. | The phenoxide is the active nucleophile; if deprotonation is incomplete, the concentration of the key reacting species is lower than calculated, leading to a slower reaction and lower conversion.[2] |
| Incorrect Solvent Choice | - Solvent Polarity: Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) if feasible, as they solvate the cation (Na⁺) but not the nucleophile (phenoxide), enhancing its reactivity.[3] - Phase Transfer Catalyst (PTC): If using a biphasic system (e.g., Toluene/Water), a PTC like TBAB (tetrabutylammonium bromide) is essential to shuttle the phenoxide into the organic phase where the alkyl halide resides. | Protic solvents (water, alcohols) can hydrogen-bond with the phenoxide, creating a solvent cage that sterically hinders its ability to attack the electrophile, thereby slowing down the SN2 reaction. |
Problem 2: Significant Impurity Formation
Your final product shows multiple spots on TLC or peaks in HPLC, complicating purification.
| Possible Cause | Suggested Solution & Optimization | Rationale |
| Dimerization/Self-Condensation | - Order of Addition: Add the chloroacetic acid solution slowly to the pre-formed sodium 2-cyanophenoxide solution. Avoid adding the phenoxide to the chloroacetic acid. - Temperature Control: Maintain the reaction temperature strictly, avoiding overheating. A typical range for this reaction is 50-100 °C. | If a high concentration of unreacted chloroacetic acid is present in a basic medium, it can self-condense. The primary impurity of concern is diglycolic acid, formed from the reaction of two molecules of chloroacetate. |
| C-Alkylation of Phenoxide | - Solvent Choice: This side reaction is less common but can be influenced by the solvent and counter-ion. Using a polar aprotic solvent generally favors the desired O-alkylation. | The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the ortho/para positions of the aromatic ring.[1] While O-alkylation is kinetically and thermodynamically favored, harsh conditions can promote some C-alkylation. |
| Hydrolysis of Cyano Group | - pH Control During Work-up: During the final acidification and work-up, avoid prolonged exposure to very strong acidic or basic conditions at high temperatures. - Quench Promptly: Once the reaction is complete, cool the mixture and proceed with the work-up without unnecessary delays. | The nitrile (cyano) group is susceptible to hydrolysis under harsh acidic or basic conditions, which would convert it into a carboxylic acid or an amide, respectively, leading to a significant impurity. |
Problem 3: Difficult Product Isolation and Crystallization
The product oils out, forms a fine powder that is difficult to filter, or fails to crystallize.
| Possible Cause | Suggested Solution & Optimization | Rationale |
| Incorrect pH for Precipitation | - Titration Curve: Determine the optimal pH for precipitation. Acidify the aqueous solution of the product salt slowly with monitoring. The product should precipitate near its pKa. - Avoid pH Overshoot: Add the acid (e.g., HCl) slowly with good agitation to prevent local areas of very low pH which can trap impurities. | This compound is a carboxylic acid and will be soluble in its deprotonated (salt) form at high pH. It will precipitate out of the aqueous solution as the free acid when the pH is lowered below its pKa. |
| Poor Solvent Choice for Crystallization | - Solvent Screening: Screen various solvents and solvent mixtures (e.g., Toluene, Ethyl Acetate, Acetic Acid/Water, Ethanol/Water).[4] - Anti-Solvent Addition: Consider dissolving the crude product in a good solvent and then slowly adding an anti-solvent to induce crystallization. | An ideal crystallization solvent will dissolve the product well at a higher temperature but poorly at a lower temperature, while impurities remain soluble at all temperatures. This differential solubility is key to purification.[5][6] |
| Oiling Out | - Controlled Cooling: Cool the crystallization mixture slowly and with gentle agitation. Rapid cooling often leads to supersaturation and oiling out. - Seeding: Introduce a small amount of pure crystalline product (seed crystals) at the point of supersaturation to encourage controlled crystal growth rather than amorphous precipitation. | Oiling out occurs when the solubility of the compound is exceeded so rapidly that it separates as a liquid phase instead of forming an ordered crystal lattice. This often traps significant amounts of impurities. |
Troubleshooting Workflow
Caption: Logical troubleshooting flowchart for scaling up the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The two main hazardous materials are 2-cyanophenol and chloroacetic acid.
-
2-Cyanophenol: It is a toxic phenolic compound.[7] Appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a lab coat, is essential. Work should be conducted in a well-ventilated area.
-
Chloroacetic Acid: This is a highly corrosive and toxic substance that can cause severe skin burns.[8][9] It is crucial to use acid-resistant gloves and clothing, along with eye and face protection.[10][11] An emergency shower and eyewash station must be readily accessible.[9][12] Store it away from incompatible materials like strong bases and oxidizing agents.[9]
Q2: Can I use chloroacetic acid's sodium salt directly instead of the acid? A2: Yes, using sodium chloroacetate is a common and often preferred strategy at scale. It is a solid that is less corrosive and easier to handle than aqueous solutions of chloroacetic acid. However, you must ensure it is anhydrous, as water can negatively impact the reaction rate. The stoichiometry remains the same.
Q3: My starting 2-cyanophenol is dark. Does it need to be purified before use? A3: Phenols are prone to air oxidation, which can cause discoloration. While minor discoloration may not significantly impact the reaction, it is best practice to use high-purity starting materials for pilot studies to ensure reproducibility. The presence of oxidized impurities could potentially interfere with the reaction or complicate the purification of the final product. You can assess the purity by melting point (pure 2-cyanophenol melts at 93-98°C) or analytical techniques like HPLC.[7][13]
Q4: How do I monitor the reaction's progress on a large scale? A4: In-process controls (IPCs) are critical for scale-up. The most common method is taking small, quenched samples from the reactor at regular intervals and analyzing them by HPLC or TLC. This allows you to track the disappearance of starting materials (2-cyanophenol) and the appearance of the product. The reaction is considered complete when the concentration of the limiting reactant falls below a pre-determined threshold (e.g., <1%).
Q5: The final product is an important intermediate for the fungicide Azoxystrobin. What purity level should I target? A5: For use as an active pharmaceutical ingredient (API) or a key agrochemical intermediate, a purity of >99% is typically required.[14] The specifications for downstream processing will dictate the acceptable limits for specific impurities. For example, any unreacted 2-cyanophenol or chloroacetic acid must be reduced to trace levels. This high purity is usually achieved through a final, optimized crystallization step.[15][16]
Experimental Protocols
General Pilot-Scale Protocol (Illustrative)
This is a representative protocol and must be adapted and optimized for specific equipment and safety procedures.
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with the chosen solvent (e.g., Toluene) and 2-cyanophenol (1.0 eq). Begin agitation.
-
Deprotonation: Prepare a solution of Sodium Hydroxide (1.05 eq) in water. Slowly add the NaOH solution to the reactor, maintaining the temperature below 40°C to control the exotherm.
-
Azeotropic Dehydration (if using a non-aqueous solvent): Heat the mixture to reflux and remove water using a Dean-Stark trap until no more water is collected. Cool the batch to the reaction temperature (e.g., 80°C).
-
Reaction: Prepare a solution of sodium chloroacetate (1.1 eq) in the reaction solvent. Add this solution to the reactor over 2-4 hours, maintaining the temperature at 80-90°C.
-
Monitoring: Hold the batch at temperature for 4-8 hours, monitoring the reaction progress by HPLC until <1% of 2-cyanophenol remains.
-
Work-up: Cool the reactor to 50°C. Add water to dissolve the sodium salts. Separate the aqueous layer containing the product salt.
-
Precipitation: Transfer the aqueous layer to a clean vessel. Cool to 10-15°C and slowly add 6N Hydrochloric Acid with vigorous stirring until the pH is ~2-3.
-
Isolation: The product will precipitate as a solid. Stir the slurry for 1-2 hours to allow for complete precipitation. Filter the solid and wash the cake with cold water until the filtrate is neutral.
-
Drying: Dry the solid under vacuum at 50-60°C to a constant weight.
-
Recrystallization: Dissolve the crude solid in a hot, appropriate solvent (e.g., ethyl acetate/heptane mixture), filter hot to remove particulates, cool slowly to induce crystallization, filter the pure product, and dry.
References
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PrepChem.com. Synthesis of 2-cyanophenol. [Link]
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Zibo Anhao Chemical Co., Ltd. (2025). Understanding the Applications and Safety Measures of Chloroacetic Acid in Everyday Life. [Link]
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New Jersey Department of Health (2010). Hazard Summary: Chloroacetic Acid. [Link]
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Carl ROTH (2021). Safety Data Sheet: Chloroacetic acid. [Link]
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Patsnap (2019). High-efficiency synthesis method of 2-cyanophenol. [Link]
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International Programme on Chemical Safety (1999). ICSC 0235 - CHLOROACETIC ACID. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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ACS Publications (2019). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
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Master Organic Chemistry (2014). The Williamson Ether Synthesis. [Link]
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Chemistry For Everyone (2025). What Are The Limitations Of Williamson Ether Synthesis?[Link]
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International Scholars Journals (2014). Co-crystals of agrochemical actives. [Link]
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ResearchGate (2012). A simple and reproducible crystallization method for the preparation of 2-(3- cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate. [Link]
- Google Patents. CN103145627A - Azoxystrobin synthesis method.
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MDPI (2021). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. [Link]
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- Google Patents.
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ResearchGate (2020). Design and Scale‐Up of an Alkylated Minisci Reaction to Produce Ethionamide with 4‐Cyanopyridine as Raw Materials. [Link]
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Food and Agriculture Organization of the United Nations (2011). AZOXYSTROBIN (229). [Link]
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European Patent Office (2021). EP 3770147 A1 - PREPARATION METHOD FOR AZOXYSTROBIN AND INTERMEDIATE THEREOF. [Link]
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- Google Patents.
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National Institutes of Health. PubChem Compound Summary for CID 3034285, Azoxystrobin. [Link]
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National Institutes of Health (2011). Improved Pharmacokinetics of AMG 517 Through Co-Crystallization Part 2: Analysis of 12 Carboxylic Acid Co-Crystals. [Link]
- Google Patents.
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Validation & Comparative
A Framework for Comparative Efficacy Assessment of Novel Herbicidal Compounds: A Case Study of 2-(2-Cyanophenoxy)acetic acid
Introduction
The relentless pursuit of novel herbicidal active ingredients is a cornerstone of modern agricultural research. The ideal candidate must exhibit high efficacy against target weed species, possess a favorable toxicological and environmental profile, and demonstrate compatibility with existing cropping systems. This guide outlines a comprehensive, scientifically rigorous framework for evaluating the herbicidal potential of a novel chemical entity, using 2-(2-Cyanophenoxy)acetic acid as a hypothetical candidate.
Due to its structural similarity to the phenoxyacetic acid class of herbicides, it is hypothesized that this compound may function as a synthetic auxin, disrupting normal plant growth processes.[1] This guide will detail the necessary comparative studies against established herbicides with distinct mechanisms of action to thoroughly characterize its potential. The selected comparators are:
-
2,4-Dichlorophenoxyacetic acid (2,4-D): A synthetic auxin herbicide, representing the same predicted mode of action.[2][3]
-
Glyphosate: A systemic herbicide that inhibits the EPSP synthase enzyme in the shikimate pathway.[4][5][6]
-
Atrazine: A photosynthetic inhibitor that targets the plastoquinone-binding protein in photosystem II.[7]
By comparing our candidate compound to these benchmarks, we can ascertain its relative efficacy, spectrum of activity, and potential place in integrated weed management programs. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals engaged in the discovery and validation of new crop protection solutions.
Section 1: Chemical Profiles and Mechanisms of Action
A fundamental understanding of the molecular action of a herbicide is critical to predicting its biological effects. The efficacy of a herbicide is intrinsically linked to its ability to reach and disrupt a specific target site within the plant.
1.1. Candidate Compound: this compound (Hypothetical)
-
Chemical Class: Phenoxyacetic Acid Derivative
-
Predicted Mechanism of Action: Based on its structural analogy to 2,4-D, this compound is predicted to act as a synthetic auxin.[8][9] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but in overwhelming concentrations that the plant cannot regulate.[9][10] This leads to uncontrolled and disorganized cell division and elongation, ultimately resulting in the destruction of vascular tissue, epinasty (stem and petiole twisting), and plant death.[11][12] The primary targets are broadleaf (dicot) species, which are generally more susceptible to auxin mimics than grasses (monocots).[2][13]
1.2. Comparator Herbicides: Established Standards
-
2,4-D (Synthetic Auxin): As the primary comparator, 2,4-D provides a direct benchmark for auxin-like activity. It is absorbed through the leaves and translocated to the meristems, where it binds to auxin-binding proteins, initiating a cascade of events that disrupt normal hormonal balance and lead to unsustainable growth.[2][10]
-
Glyphosate (EPSP Synthase Inhibitor): Glyphosate provides a mechanistic counterpoint. It is a broad-spectrum, non-selective systemic herbicide absorbed through foliage and translocated to growing points.[5][14] It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key component of the shikimate pathway.[4][6] This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), and its blockage leads to a systemic shutdown of protein synthesis and eventual plant death.[14][15]
-
Atrazine (Photosystem II Inhibitor): Atrazine is a selective herbicide primarily used for broadleaf weed control in crops like maize and sugarcane.[7] It is absorbed by the roots and translocated to the chloroplasts, where it functions by binding to the plastoquinone-binding protein in photosystem II.[7][16] This action blocks the electron transport chain, halting photosynthesis and leading to the formation of reactive oxygen species that cause rapid cellular damage and necrosis.[17]
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct biochemical pathways targeted by the comparator herbicides.
Caption: Synthetic Auxin Herbicide Pathway.
Caption: Glyphosate's Inhibition of the Shikimate Pathway.
Section 2: Experimental Framework for Efficacy Evaluation
To objectively compare the efficacy of this compound, a standardized, multi-stage evaluation process is required. This begins with controlled greenhouse bioassays to establish baseline activity and selectivity, followed by small-scale field trials to assess performance under real-world conditions.
Protocol 1: Greenhouse Dose-Response Bioassay
This experiment is designed to determine the dose of herbicide required to achieve a specific level of weed control, typically a 50% reduction in growth (GR₅₀) or biomass.
Objective: To quantify the herbicidal efficacy of this compound against representative broadleaf and grass weed species in comparison to 2,4-D, glyphosate, and atrazine.
Materials:
-
Seeds of a susceptible broadleaf weed (e.g., Amaranthus retroflexus - redroot pigweed) and a grass weed (e.g., Setaria viridis - green foxtail).
-
4-inch plastic pots filled with a standardized potting medium.[18]
-
Technical grade this compound, 2,4-D, glyphosate, and atrazine.
-
A research track sprayer calibrated to deliver a consistent spray volume.
-
Greenhouse with controlled temperature (22-25°C), humidity, and a 16-hour photoperiod.[19]
-
Analytical balance and volumetric flasks for preparing herbicide solutions.
Methodology:
-
Plant Propagation: Sow 5-10 seeds of each weed species into labeled pots. After emergence, thin seedlings to a uniform number (e.g., 3 plants per pot).[18]
-
Growth Stage: Allow plants to grow to a consistent developmental stage, typically the 2-4 true leaf stage, which is optimal for post-emergence herbicide application.[20]
-
Herbicide Preparation: Prepare stock solutions of each herbicide. Perform serial dilutions to create a range of 6-8 application rates for each compound, including a zero-herbicide control. The rates should be selected to bracket the expected GR₅₀ value.
-
Application: Treat the plants using the calibrated research sprayer. Ensure uniform coverage of the foliage. Include an untreated control group for each species.[21]
-
Replication: Each treatment (herbicide x rate x species) must be replicated at least four times in a completely randomized design.
-
Post-Treatment Care: Return the pots to the greenhouse and maintain optimal growing conditions. Water as needed, avoiding wetting the foliage for the first 24 hours.[22]
-
Data Collection: After a set period (typically 21 days post-application), assess the plants.[23] The primary endpoint is the visual assessment of injury and the measurement of above-ground biomass (fresh or dry weight).[20]
-
Analysis: For each herbicide and species, plot the percent growth reduction against the log of the herbicide dose. Use a non-linear regression analysis (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ value.
Visualizing the Experimental Workflow
Caption: Greenhouse Dose-Response Bioassay Workflow.
Section 3: Comparative Efficacy Analysis (Hypothetical Data)
The data generated from the greenhouse bioassay allows for a direct, quantitative comparison of the herbicides. The GR₅₀ values are a critical metric for assessing potency. A lower GR₅₀ value indicates higher herbicidal activity.
Table 1: Hypothetical GR₅₀ Values (g a.i./ha) from Greenhouse Bioassay
| Herbicide | Mechanism of Action | Amaranthus retroflexus (Broadleaf) GR₅₀ | Setaria viridis (Grass) GR₅₀ | Selectivity Index (Grass GR₅₀ / Broadleaf GR₅₀) |
| This compound | Synthetic Auxin (Predicted) | 75 | >1000 | >13.3 |
| 2,4-D | Synthetic Auxin | 150 | >2000 | >13.3 |
| Glyphosate | EPSPS Inhibitor | 250 | 200 | 0.8 |
| Atrazine | Photosystem II Inhibitor | 100 | 800 | 8.0 |
Interpretation of Hypothetical Data:
-
Potency: In this hypothetical scenario, this compound (GR₅₀ = 75 g/ha) demonstrates superior potency on the target broadleaf weed compared to 2,4-D (150 g/ha) and Atrazine (100 g/ha). This suggests it could be effective at lower application rates.
-
Spectrum of Activity: Like 2,4-D, the candidate compound shows high activity on the broadleaf species but very low activity on the grass species. This confirms its predicted selective, auxin-like behavior. In contrast, glyphosate is non-selective, with similar GR₅₀ values for both species. Atrazine shows selectivity, but to a lesser degree than the phenoxyacetic acids.
-
Selectivity Index: The high selectivity index for the candidate compound (>13.3) is comparable to 2,4-D and indicates a strong potential for use in controlling broadleaf weeds within grass crops (e.g., corn, wheat) with a wide margin of crop safety.
Section 4: Proposed Field Trial Protocol
While greenhouse assays are essential for initial screening, field trials are necessary to evaluate efficacy under variable environmental conditions and in the presence of a natural weed spectrum.[21][24]
Objective: To validate the efficacy and crop safety of this compound in a field setting.
Methodology:
-
Site Selection: Choose a field with a known history of uniform broadleaf weed pressure. The site should be representative of the target agricultural environment.[24]
-
Experimental Design: Employ a Randomized Complete Block Design (RCBD) with at least four replications.[25] This design helps to minimize the effects of field variability (e.g., soil type, slope).
-
Plot Size: Establish plots of a standard size (e.g., 3m x 10m) to allow for accurate application and assessment while minimizing edge effects. Include untreated buffer rows between plots to prevent spray drift.[26]
-
Treatments:
-
Untreated Control (UTC)
-
This compound at 1x and 2x the predicted effective rate (e.g., 75 g/ha and 150 g/ha).
-
A commercial standard (e.g., 2,4-D at its recommended label rate).
-
-
Application: Apply treatments using a CO₂-pressurized backpack sprayer with a boom, ensuring consistent application volume and pressure. Apply post-emergence when the majority of target weeds are in the 2-6 leaf stage.
-
Data Collection:
-
Weed Control: Conduct visual efficacy ratings at 7, 14, and 28 days after treatment (DAT), using a 0% (no control) to 100% (complete control) scale relative to the untreated plots.
-
Crop Safety (if applicable): If testing in-crop, assess phytotoxicity (e.g., stunting, chlorosis, epinasty) using a 0% (no injury) to 100% (crop death) scale.
-
Weed Density and Biomass: At 28 DAT, count weed numbers and collect biomass from a defined quadrat (e.g., 0.25 m²) within each plot.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Conclusion
This guide presents a systematic and robust framework for the initial evaluation of a novel herbicidal candidate, this compound. By progressing from mechanistic prediction to controlled greenhouse bioassays and finally to rigorous field trials, researchers can build a comprehensive data package. The hypothetical results presented herein suggest that this compound could represent a potent and selective synthetic auxin herbicide. However, only through the execution of these self-validating experimental protocols can its true potential be determined. This structured approach ensures scientific integrity, provides clear, quantifiable data for comparison, and lays the essential groundwork for further development and registration.
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2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Duke, S. O. (n.d.). AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE. North Central Weed Science Society. Retrieved from [Link]
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Glyphosate. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Available from: [Link]
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Duke, S. O., & Powles, S. B. (2008). Glyphosate: a once-in-a-century herbicide. Pest Management Science, 64(4), 319-325. Available from: [Link]
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Homework.Study.com. (n.d.). What is Atrazine's mechanism of action? Retrieved from [Link]
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Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]
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Kucka, M., et al. (2012). Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4. Toxicological Sciences, 126(2), 494-505. Available from: [Link]
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U.S. Right to Know. (2025). Atrazine, an endocrine-disrupting herbicide banned in Europe, is widely used in the U.S. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link]
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Grainews. (2019). Check your soil for herbicide residue. Retrieved from [Link]
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Health Canada. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
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European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Efficacy experimental design and analysis. Retrieved from [Link]
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Croplands. (2025). How To Complete Small Plot Agricultural Research Spray Trials: A Beginner's Guide. Retrieved from [Link]
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Starsky. (n.d.). China What's usage of Phenoxyacetic acid? Manufacturer and Supplier. Retrieved from [Link]
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Sachu, M., et al. (2022). A biochemical, physiological and molecular evaluation of how the herbicide 2, 4-dichlorophenoxyacetic acid intercedes photosynthesis and diazotrophy in the cyanobacterium Nostoc muscorum Meg 1. Protoplasma, 259(1), 223-237. Available from: [Link]
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Sachu, M., et al. (2023). Cyanobacterial degradation of herbicide 2,4-dichlorophenoxyacetic acid (2,4-D): Its response to the oxidative stress induced by the primary degradation product 2,4-dichlorophenol (2,4-DCP). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 273, 109739. Available from: [Link]
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A Senior Scientist's Guide to Method Validation for 2-(2-Cyanophenoxy)acetic Acid in Soil: A Comparative Framework
For researchers, environmental scientists, and professionals in drug development, the accurate quantification of novel or niche compounds in complex environmental matrices is a foundational requirement for robust safety and efficacy studies. 2-(2-Cyanophenoxy)acetic acid, a compound of interest, presents a typical analytical challenge due to its polarity and potential for low-level environmental concentrations.
This guide provides a comprehensive framework for the validation of an analytical method for this specific analyte in soil. As direct, validated methods for this compound are not widely published, we will employ a scientifically rigorous analogue approach. We will draw upon established, validated methods for structurally similar phenoxyacetic acid herbicides, such as 2,4-D and MCPA, to build a robust, defensible validation plan.[1][2] This guide is structured to provide not just a protocol, but the scientific rationale behind the selection of extraction techniques, analytical instrumentation, and validation parameters, in line with international standards such as ICH Q2(R1) and SANTE/11312/2021.[3][4][5][6]
Part 1: Strategic Method Selection - A Comparative Analysis
The selection of an appropriate analytical technique and sample preparation strategy is the most critical decision in method development. The choice directly impacts sensitivity, selectivity, throughput, and cost. For a polar, acidic compound like this compound in a complex matrix like soil, the options must be carefully weighed.
Comparative Analysis of Analytical Instrumentation
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| GC-ECD/MS (Gas Chromatography) | Separation of volatile/derivatized compounds in the gas phase, followed by detection via Electron Capture Detector (ECD) or Mass Spectrometry (MS). | High chromatographic resolution; established protocols (e.g., EPA Method 8151A for chlorinated herbicides).[7][8][9] | Requires derivatization (e.g., methylation) for polar acidic analytes, adding time, cost, and potential for error.[7][10] | Laboratories with existing GC infrastructure or when analyzing a suite of traditional chlorinated herbicides. |
| HPLC-UV (High-Performance Liquid Chromatography) | Separation in the liquid phase with detection via UV-Vis spectrophotometry. | Cost-effective, robust, and relatively simple to operate. | Lower sensitivity and selectivity; susceptible to matrix interferences that absorb at the same wavelength. | Initial screening, analysis of simpler matrices, or when high concentrations are expected. |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Liquid-phase separation coupled with highly selective and sensitive mass spectrometric detection. | Highest sensitivity and selectivity ; provides structural confirmation; direct analysis of polar compounds without derivatization.[2][11][12] | Higher instrument cost; susceptible to matrix effects (ion suppression/enhancement) requiring careful method development.[12][13] | Recommended approach for trace-level quantification of polar analytes in complex matrices like soil.[2] |
Rationale for Recommendation: LC-MS/MS is the superior choice for this application. Its ability to directly analyze polar, non-volatile acids and its exceptional sensitivity and selectivity are necessary to achieve the low detection limits required for environmental monitoring and to overcome the complexity of the soil matrix.[2][11]
Comparative Analysis of Soil Sample Preparation Techniques
Effective sample preparation must efficiently extract the analyte from the soil matrix while minimizing co-extraction of interfering substances.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., acidified water and an organic solvent). | Simple, well-understood technique. | Solvent-intensive; can be time-consuming; prone to emulsion formation with complex samples.[14] | Basic extractions where high throughput is not a priority. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte. | High selectivity; significantly reduces solvent consumption and matrix interferences.[2][14] | Requires careful method development to select the appropriate sorbent and solvent system. | Targeted purification, especially when matrix interferences are a significant issue. |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | An extraction and cleanup approach involving an initial extraction with acetonitrile followed by a partitioning step with salts and a dispersive SPE (dSPE) cleanup.[15][16][17] | High throughput; low solvent usage; effective for a wide range of analytes; adaptable for acidic compounds.[15][16][18] | Standard sorbents (like PSA) can remove acidic analytes; modifications are often necessary.[15] | Recommended approach for high-throughput analysis due to its efficiency and robustness.[19] |
Rationale for Recommendation: A modified QuEChERS approach is recommended. Its efficiency, reduced solvent use, and proven applicability to pesticide analysis in soil make it an ideal starting point.[15][16][18] For an acidic analyte like this compound, the dSPE cleanup step should be carefully chosen to avoid analyte loss.
Part 2: The Validation Protocol - A Step-by-Step Guide
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[20][21][22] The following parameters must be assessed according to guidelines like ICH Q2(R1) and SANTE/11312/2021.[3][5][23]
Caption: Workflow for analytical method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and typical acceptance criteria based on the SANTE guidelines, which are rigorous and well-suited for residue analysis.[5][23]
| Parameter | Purpose | Experiment | Acceptance Criteria (SANTE/11312/2021) |
| Specificity/Selectivity | To demonstrate that the signal is unequivocally from the analyte. | Analyze ≥5 blank soil samples. Compare chromatograms with a spiked sample to ensure no interfering peaks at the analyte's retention time. | No significant interferences (>30% of LOQ) at the expected retention time of the analyte. |
| Linearity & Range | To establish the relationship between concentration and response. | Analyze calibration standards at ≥5 concentration levels. Plot response vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value. | Spike blank soil at a minimum of two levels (e.g., LOQ and 10x LOQ). Analyze 5 replicates at each level. | Mean recovery should be within 70-120%.[19] |
| Precision (Repeatability) | To assess variability under the same operating conditions over a short interval. | Analyze 5 replicates of a spiked sample on the same day, with the same analyst and instrument. | Relative Standard Deviation (RSD) ≤ 20%. |
| Intermediate Precision | To assess variability within the laboratory (different days, analysts, or equipment). | Repeat the precision experiment on a different day with a different analyst if possible. | Relative Standard Deviation (RSD) ≤ 20%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Determined as the lowest validated spike level meeting accuracy and precision criteria. Often estimated via signal-to-noise ratio (S/N ≥ 10).[24] | Must meet accuracy (70-120% recovery) and precision (RSD ≤ 20%) criteria. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Typically estimated based on a signal-to-noise ratio of S/N ≥ 3 or from the standard deviation of blank responses. | Not required to meet accuracy/precision criteria but must be reliably distinguishable from noise. |
| Matrix Effects | To quantify the impact of co-eluting matrix components on analyte ionization. | Compare the slope of a matrix-matched calibration curve to that of a solvent-based calibration curve. | Matrix Effect (%) = (Slope_matrix / Slope_solvent - 1) * 100. Values between -20% and +20% are generally considered negligible.[18] |
Part 3: Recommended Experimental Workflow & Data
This section provides a detailed, step-by-step protocol for the recommended method: Modified QuEChERS Extraction followed by LC-MS/MS Analysis.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity in Phenoxyacetic Acid Immunoassays
For researchers, environmental scientists, and professionals in drug development, the accurate detection of phenoxyacetic acid herbicides is paramount. These compounds, widely used in agriculture, can pose risks to human health and the environment, necessitating sensitive and specific analytical methods for their monitoring.[1] Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), have emerged as powerful screening tools due to their high throughput, cost-effectiveness, and ease of use.[2] However, the reliability of these assays hinges on a critical parameter: antibody specificity. This guide provides an in-depth comparison of antibody cross-reactivity for phenoxyacetic acid immunoassays, supported by experimental data and protocols to empower you to make informed decisions in your analytical endeavors.
The Principle of Immunoassays and the Challenge of Cross-Reactivity
Immunoassays leverage the highly specific binding between an antibody and its target antigen.[3][4] In the context of small molecules like phenoxyacetic acids, a competitive immunoassay format is typically employed. In this setup, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
However, a significant challenge in small molecule immunoassays is cross-reactivity , which occurs when an antibody binds to non-target molecules that are structurally similar to the target analyte.[5] This can lead to false-positive results or an overestimation of the target analyte's concentration.[6][7] Understanding and quantifying cross-reactivity is therefore essential for validating the accuracy and reliability of any immunoassay.[8][9]
The following diagram illustrates the principle of a competitive immunoassay and how cross-reactivity can interfere with the accurate detection of the target analyte.
Caption: Mechanism of competitive immunoassay and cross-reactivity.
Comparative Analysis of Antibody Cross-Reactivity for Phenoxyacetic Acids
The specificity of an antibody is a critical factor when selecting an immunoassay kit. The following table summarizes the cross-reactivity profiles of various antibodies against common phenoxyacetic acids and structurally related compounds, compiled from published studies. The cross-reactivity is typically expressed as a percentage relative to the target analyte (e.g., 2,4-D).
| Target Analyte | Antibody/Assay | Cross-Reactant | Cross-Reactivity (%) | Reference |
| 2,4-D | Monoclonal Antibody (Flow Immunoassay) | 2,4-Dichlorophenol | < 0.1 | [10] |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | 10 | [10] | ||
| 2-(2,4-Dichlorophenoxy)propionic acid (Dichlorprop) | 50 | [10] | ||
| 4-Chloro-2-methylphenoxyacetic acid (MCPA) | 1 | [10] | ||
| 2,4-D | Polyclonal Antiserum (RIA) | 2,4-D | 100 | [11] |
| MCPA | 16.7 | [11] | ||
| 2,4,5-T | < 0.1 | [11] | ||
| 2-(2,4,5-Trichlorophenoxy)propionic acid (Silvex) | < 0.1 | [11] | ||
| 2,4-D | Polyclonal Rabbit Antiserum (FPIA) | 2,4,5-T | 1 | [12] |
| Other herbicides | No cross-reactivity | [12] | ||
| 2,4-D | Method A (Aromatic moiety distal from carrier) | MCPA | Similar to 2,4-D | [13] |
| 2,4-D | Method B (Acetic acid portion distal from carrier) | MCPA | Similar to 2,4-D | [13] |
Note: Cross-reactivity can vary between different assay formats (e.g., ELISA vs. FPIA) even when using the same antibody.[14] It is crucial to consult the manufacturer's data sheet for the specific kit being used.[15]
Experimental Protocol for Determining Antibody Cross-Reactivity
To ensure the validity of your immunoassay results, it is best practice to experimentally determine the cross-reactivity of your antibody with potentially interfering compounds under your specific laboratory conditions. The following is a detailed protocol for assessing cross-reactivity using a competitive ELISA format.
Materials and Reagents
-
Microtiter plates (96-well) coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Target analyte standard (e.g., 2,4-D).
-
Potential cross-reactant standards.
-
Specific polyclonal or monoclonal antibody against the target analyte.
-
Enzyme-labeled target analyte (e.g., 2,4-D-HRP conjugate).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).
-
Microplate reader.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining antibody cross-reactivity.
Caption: Experimental workflow for cross-reactivity assessment.
Step-by-Step Methodology
-
Preparation of Standards: Prepare a series of standard solutions for the target analyte and each potential cross-reactant in an appropriate buffer. The concentration range should be sufficient to generate a full dose-response curve.
-
Assay Procedure: a. To the wells of the antibody-coated microtiter plate, add 50 µL of the standard solutions (target analyte or cross-reactant). b. Add 50 µL of the primary antibody solution to each well. c. Add 50 µL of the enzyme-labeled analyte solution to each well. d. Incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow for competitive binding. e. Wash the plate three to five times with wash buffer to remove unbound reagents. f. Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color has developed (e.g., 15-30 minutes). g. Stop the reaction by adding 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: a. For the target analyte and each cross-reactant, plot the absorbance values against the logarithm of the concentration. b. Determine the concentration that causes 50% inhibition of the maximum signal (IC50) for the target analyte and each cross-reactant from their respective dose-response curves. c. Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Conclusion
The specificity of antibodies is a cornerstone of reliable immunoassay performance. For the analysis of phenoxyacetic acids, where structurally similar compounds are often present in samples, a thorough understanding and assessment of antibody cross-reactivity are not just recommended but essential for data integrity. By carefully selecting antibodies with favorable cross-reactivity profiles and validating their performance in-house, researchers can ensure the accuracy and defensibility of their findings. This guide provides the foundational knowledge and practical tools to navigate the complexities of antibody cross-reactivity in phenoxyacetic acid immunoassays, ultimately leading to more robust and reliable scientific outcomes.
References
- Bioanalytical Requirements and Regulatory Guidelines for Immunoassays. (n.d.). IntechOpen.
- Rogers, K. R., Kohl, S. D., Riddick, L. A., & Glass, T. (1997). Detection of 2,4-dichlorophenoxyacetic acid using a fluorescence immunoanalyzer. Analyst, 122(10), 1107–1111.
- U.S. Environmental Protection Agency. (n.d.). Method 4015: Screening for 2,4-Dichlorophenoxyacetic Acid by Immunoassay. EPA.
- Newsome, W. H., & Shields, J. B. (1987). Two Enzyme Immunoassays to Screen for 2,4-Dichlorophenoxyacetic Acid in Water. Journal of AOAC INTERNATIONAL, 70(5), 874–877.
- BenchChem. (n.d.). A Comparative Guide to the Pharmacokinetics of Phenoxyacetic Acid Herbicides Across Species.
- National Center for Biotechnology Information. (2012). Immunoassay Methods. In Assay Guidance Manual.
- Barceló, D., & Hennion, M. C. (1998). Applications and validation of immunoassays for pesticides analysis. Analusis, 26(6), 149–157.
- Hall, J. C., Deschamps, R. J. A., & Krieger, R. I. (1989). Immunoassays for the Detection of 2,4-D and Picloram in River Water and Urine. Journal of Agricultural and Food Chemistry, 37(4), 981–984.
- Zherdev, A. V., Sveshnikov, P. G., Dzantiev, B. B., & Byzova, N. A. (2021). New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid. Public Health and Toxicology, 1(1), 1-5.
- Feng, X., Liu, X., & Yu, L. (2025). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. Journal of Chromatography A, 1766, 466576.
- Surmodics IVD. (n.d.). Improving Specificity in your Immunoassay.
- Mire-Sluis, A. (2002). Method Validation Guidelines. BioPharm International.
- Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them.
- Byzova, N. A., Zherdev, A. V., Sveshnikov, P. G., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4281.
- Ismail, A. A. (2009). Interferences in Immunoassay. The Journal of the International Federation of Clinical Chemistry and Laboratory Medicine, 20(3), 131–141.
- Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
- Proteintech Group. (n.d.). How do I know if the antibody will cross-react?
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A Comparative Guide to the Cytotoxicity of 2-(2-Cyanophenoxy)acetic Acid and its Analogs Across Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the cytotoxic profile of a compound is a critical early step in assessing its therapeutic potential. This guide provides a comparative analysis of the cytotoxic effects of phenoxyacetic acid derivatives, with a specific focus on contextualizing the potential activity of 2-(2-Cyanophenoxy)acetic acid. Due to the limited publicly available data on this specific compound, this guide leverages data from structurally similar molecules to infer potential activity and guide future experimental design. The information herein is synthesized from recent studies to aid in the identification of promising candidates for further anticancer research.[1]
Introduction to Cytotoxicity Profiling
In vitro cytotoxicity assays are fundamental tools in preclinical drug development for evaluating the toxic effects of chemical compounds on cultured cells.[1] These assays measure various cellular functions to determine cell viability and proliferation, providing insights into a compound's potential as a therapeutic agent. A key metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%. A lower IC50 value indicates greater potency.
The choice of cell line is crucial as different cancer types exhibit varying sensitivities to chemical agents. This guide will focus on a comparative analysis across commonly used cancer cell lines to highlight these differences.
Comparative Cytotoxicity of Phenoxyacetic Acid Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Positive Control | IC50 of Control (µM) |
| Phenoxyacetamide Derivative (Compound I) | MCF-7 (Breast Cancer) | 7.43 | - | - |
| Phenoxyacetamide Derivative (Compound II) | HepG2 (Liver Cancer) | 6.52 | 5-Fluorouracil | 5.32 |
| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194 (µg/mL) | Cisplatin | 0.236 (µg/mL) |
| Phenylacetamide Derivative (3d) | MDA-MB-468 (Breast Cancer) | 0.6 | Doxorubicin | 0.38 |
| Phenylacetamide Derivative (3d) | PC-12 (Pheochromocytoma) | 0.6 | - | - |
| Phenylacetamide Derivative (3c) | MCF-7 (Breast Cancer) | 0.7 | - | - |
| Phenylacetamide Derivative (3d) | MCF-7 (Breast Cancer) | 0.7 | - | - |
| Phenylacetamide Derivative (3j) | MDA-MB-468 (Breast Cancer) | 0.76 | Doxorubicin | 0.38 |
Data compiled from a recent comparative analysis of phenoxyacetic acid derivatives.[1]
Analysis of Structure-Activity Relationship (SAR):
The data on phenoxyacetic acid derivatives suggest that the nature and position of substituents on the phenyl ring play a crucial role in their cytotoxic activity.[2] For instance, the presence of a chlorine atom in 4-Cl-phenoxyacetic acid appears to confer significant potency against breast cancer cells.[1] The introduction of different amide functionalities also modulates the cytotoxic response across various cell lines.[1]
For this compound, the presence of the cyano (-CN) group in the ortho position is of particular interest. The cyano group is an electron-withdrawing group, which can alter the electronic properties of the molecule and its ability to interact with biological targets. It is plausible that this structural feature could lead to a distinct cytotoxic profile compared to the derivatives listed above. Further experimental investigation is required to determine the precise IC50 values of this compound across a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
To ensure scientific integrity and reproducibility, a standardized protocol for assessing cytotoxicity is essential. The following is a detailed, step-by-step methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[1]
Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1]
-
For the assay, detach the cells using trypsin-EDTA, resuspend them in fresh medium, and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well microtiter plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere overnight in the incubator.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and other test compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO).[1]
-
Create a series of dilutions of the test compounds in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is kept low (e.g., <0.5%) to prevent solvent-induced toxicity.[1]
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, in the incubator. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
-
MTT Assay:
-
Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Gently shake the plates for a few minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of this compound.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Potential Mechanism of Action: A Hypothetical Signaling Pathway
The precise mechanism by which this compound may exert cytotoxic effects is yet to be elucidated. However, based on the known activities of other phenoxyacetic acid derivatives and related compounds, we can propose a hypothetical signaling pathway that could be involved. Some phenoxyacetic acids have been shown to induce oxidative stress and apoptosis in cancer cells.
The following diagram illustrates a potential pathway where this compound could induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the intrinsic apoptotic pathway.
Caption: Hypothetical apoptosis induction pathway.
Causality behind Experimental Choices:
-
Choice of Multiple Cell Lines: Testing across a panel of cell lines (e.g., representing breast, lung, and liver cancer) is crucial to assess the compound's spectrum of activity and potential for selective toxicity.
-
Dose-Response and Time-Course Studies: Evaluating the compound's effect at various concentrations and over different time points is essential for determining the IC50 value accurately and understanding the kinetics of the cytotoxic response.
-
Inclusion of Positive and Negative Controls: A vehicle control (e.g., DMSO) ensures that the observed effects are not due to the solvent, while a positive control (a known cytotoxic drug) validates the assay's performance and provides a benchmark for comparison.
Conclusion and Future Directions
While direct experimental evidence for the cytotoxicity of this compound is currently limited, this guide provides a framework for its evaluation based on data from structurally related phenoxyacetic acid derivatives. The provided experimental protocol for the MTT assay offers a robust method for determining its IC50 values across various cancer cell lines.
Future research should focus on synthesizing this compound and its isomers (meta- and para-substituted) and systematically evaluating their cytotoxic effects on a broad panel of cancer and normal cell lines. Elucidating the underlying mechanism of action through further molecular studies will be critical in determining the therapeutic potential of this class of compounds.
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IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. Available at: [Link].
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IC 50 values (µmol/L) of the different tested compounds after 24, 48 and 72 h of incubation with Caco-2 and SW480 cell lines. ResearchGate. Available at: [Link].
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Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Bulletin of the Korean Chemical Society. Available at: [Link].
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Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Molecules. Available at: [Link].
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Toxic effects of 2,4-dichlorophenoxyacetic acid on human sperm function in vitro. The Journal of Toxicological Sciences. Available at: [Link].
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Phenoxyacetic Acids
Introduction: The Versatile Phenoxyacetic Acid Scaffold
Phenoxyacetic acid and its analogues represent a remarkably versatile chemical scaffold, giving rise to a diverse array of biologically active molecules that have found applications ranging from agriculture to medicine.[1] The core structure, consisting of a phenyl ring linked to an acetic acid moiety via an ether bond, is deceptively simple. However, this simplicity belies a profound capacity for functional tuning. The biological activity of its analogues is deeply influenced by the nature, position, and number of substituents on the aromatic ring, as well as modifications to the acetic acid side chain.[1]
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of these analogues. We will dissect the causal links between chemical structure and biological function, supported by quantitative data, detailed experimental protocols for activity assessment, and visual representations of key biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the phenoxyacetic acid scaffold for novel compound design.
Part 1: Herbicidal Activity - The Auxin Mimicry Paradigm
The most well-known application of substituted phenoxyacetic acids is as selective herbicides for broadleaf weeds.[2] Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) have been agricultural mainstays for decades.[2] Their efficacy stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[3]
Core SAR Insights for Herbicidal Activity
The herbicidal potency of phenoxyacetic acids is critically dependent on the substitution pattern on the phenyl ring. The addition of specific substituents, particularly halogens, in key positions enhances their auxin-like activity and metabolic stability compared to the natural hormone IAA.[4]
-
Requirement of the Carboxylic Acid Group: The free carboxylic acid (or a group that can be readily metabolized to it) is essential for activity. It is believed to be the primary site of interaction with the auxin receptor complex.
-
Role of the Ether Linkage: The ether oxygen is crucial for maintaining the correct spatial relationship between the aromatic ring and the acidic side chain.
-
Impact of Ring Substitution: This is the most critical factor for tuning herbicidal activity.
-
Position: Substitution at the para (4) and ortho (2) positions of the phenyl ring is generally optimal for high activity. For example, 2,4-D is a potent herbicide.
-
Nature of Substituent: Electron-withdrawing groups, such as chlorine, are highly effective. The introduction of chlorine atoms increases the molecule's reactivity and polarity, which influences its interaction with the auxin signaling pathway.[5] A methyl group, as seen in MCPA (4-chloro-2-methylphenoxyacetic acid), is also effective.[5]
-
Number of Substituents: Di-substituted compounds, like 2,4-D, are often more active than mono-substituted or unsubstituted phenoxyacetic acid.[5] Increasing chlorination generally leads to higher herbicidal efficacy.[2]
-
Quantitative Comparison of Herbicidal Efficacy
The following table summarizes the comparative activity of several key phenoxyacetic acid derivatives. The data highlights the principles of SAR discussed above, showing a clear trend of increasing activity with specific chlorination patterns.
| Compound Name | Structure | Herbicidal Activity (Relative to 2,4-D) | Key SAR Feature |
| Phenoxyacetic Acid | Low | Unsubstituted Ring | |
| 4-Chlorophenoxyacetic Acid (4-CPA) | Moderate | Single para-chloro substituent | |
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | High (Reference) | ortho and para-chloro substituents | |
| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | Very High | Additional meta-chloro substituent | |
| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | High | para-chloro and ortho-methyl substituents |
Note: Relative activity is a generalized representation based on extensive agricultural use and research.
Mechanism of Action: Hijacking the Auxin Signaling Pathway
Phenoxyacetic acid herbicides act as "super-auxins." They are more resistant to degradation within the plant than natural IAA.[4] This leads to a persistent stimulation of the auxin signaling pathway, culminating in physiological chaos.
At the molecular level, auxin (and its mimics) acts as a "molecular glue" that facilitates the interaction between the TIR1/AFB family of F-box proteins (the auxin receptors) and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for degradation by the 26S proteasome. The removal of these repressors unleashes Auxin Response Factors (ARFs), which then activate the expression of auxin-responsive genes, leading to effects like uncontrolled cell elongation, division, and ultimately, plant death.[3]
Caption: Auxin signaling pathway hijacked by phenoxyacetic acid herbicides.
Part 2: Therapeutic Applications - A Scaffold for Drug Discovery
Beyond herbicidology, the phenoxyacetic acid core has proven to be a fruitful starting point for developing therapeutic agents targeting a range of human diseases. The principles of SAR are equally critical in this context, guiding the optimization of potency, selectivity, and pharmacokinetic properties.
FFA1 Agonists for Type 2 Diabetes
Phenoxyacetic acid derivatives have emerged as potent agonists of the Free Fatty Acid Receptor 1 (FFA1, also known as GPR40).[5] FFA1 is a G-protein coupled receptor highly expressed in pancreatic β-cells that amplifies glucose-stimulated insulin secretion, making it a promising target for Type 2 Diabetes.[6][7]
Key SAR Insights:
-
Acidic Head Group: The carboxylic acid is crucial for binding to the receptor.
-
Central Phenyl Ring: Substitutions on this ring modulate potency and selectivity.
-
Tail Group: The addition of a "tail" portion, often another aromatic or aliphatic group connected via a linker, is essential for high-potency agonism. The nature and length of this tail are key areas for modification to improve properties like lipophilicity and ligand efficiency.[4]
Quantitative Comparison of FFA1 Agonist Potency:
| Compound | Structure | EC₅₀ (nM) | Key SAR Feature |
| Compound 18b [6] | 62.3 | Example of a potent phenoxyacetic acid-based FFA1 agonist. | |
| TAK-875 | ~16 | A well-studied clinical candidate with a phenoxyacetic acid-like head group. |
EC₅₀ values represent the concentration required to elicit 50% of the maximal response.
Mechanism of Action: FFA1 Signaling Cascade
Upon agonist binding, FFA1 couples to the Gαq subunit of the heterotrimeric G protein. This activates phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The resulting increase in intracellular calcium enhances glucose-stimulated insulin secretion from the pancreatic β-cell.[8]
Caption: FFA1 signaling cascade initiated by a phenoxyacetic acid agonist.
Other Therapeutic Activities
The versatility of the scaffold extends to other targets:
-
COX-2 Inhibition: Certain derivatives show selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, making them potential anti-inflammatory agents.[9]
-
PPAR Agonism: Analogues have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1]
Part 3: Experimental Protocols for Activity Evaluation
The validation of SAR claims rests on robust and reproducible experimental data. This section provides step-by-step protocols for key assays used to characterize the biological activity of substituted phenoxyacetic acids.
Workflow for a Typical SAR Study
The process of elucidating structure-activity relationships is systematic, involving cycles of design, synthesis, and testing.
Caption: A typical iterative workflow for a Structure-Activity Relationship study.
Protocol 1: Rice Root Inhibition Bioassay for Auxin/Herbicidal Activity
This bioassay provides a quantitative measure of the auxin-like activity of a compound by assessing its effect on root elongation. High auxin concentrations are inhibitory to root growth.[1]
Materials:
-
Rice seeds (e.g., Oryza sativa)
-
Test compounds (dissolved in a suitable solvent like DMSO, then diluted)
-
Test tubes and rack
-
Blotting paper or filter paper
-
Distilled water (as control)
-
Ruler or caliper
-
Incubator or dark room
Procedure:
-
Seed Germination: Germinate rice seeds on moist filter paper in the dark for 48-72 hours until roots are approximately 5-10 mm long.
-
Preparation of Test Solutions: Prepare a serial dilution of your test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) in distilled water. Include a vehicle control (e.g., 0.1% DMSO in water) and a negative control (distilled water).
-
Assay Setup:
-
Line each test tube with a strip of blotting paper.
-
Add 5 mL of the respective test solution to each tube, ensuring the paper is saturated.
-
Carefully select uniformly germinated seedlings. Measure and record the initial length of the primary root of each seedling.
-
Place 3-5 seedlings into each tube, with their roots resting on the moist paper.
-
-
Incubation: Place the test tube rack in an incubator or a dark room at a constant temperature (e.g., 25°C) for 48-72 hours. The darkness prevents photodegradation of the compounds.[1]
-
Data Collection: After the incubation period, carefully remove the seedlings and measure the final length of the primary root for each.
-
Analysis:
-
Calculate the root elongation for each seedling (Final Length - Initial Length).
-
Calculate the average elongation for each treatment group.
-
Express the results as a percentage of inhibition compared to the negative control: % Inhibition = [1 - (Elongation_Treatment / Elongation_Control)] * 100.
-
Plot the % inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).
-
Protocol 2: In Vitro Calcium Mobilization Assay for FFA1 Agonist Activity
This assay quantifies the ability of a compound to activate the FFA1 receptor by measuring the subsequent release of intracellular calcium using a fluorescent dye.[8]
Materials:
-
A cell line stably expressing the human FFA1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds and a known FFA1 agonist (e.g., TAK-875) as a positive control.
-
A fluorescence microplate reader capable of kinetic reading (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the FFA1-expressing cells into the microplate at an optimized density (e.g., 10,000 - 20,000 cells/well for a 384-well plate) and allow them to adhere by incubating overnight at 37°C, 5% CO₂.[10]
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions, typically by dissolving the dye ester (e.g., Fluo-8 AM) in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate for 60-120 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved to its active form.[11][12]
-
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer at a concentration 5-10 times the final desired concentration.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
The instrument then automatically adds the compound solutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) every 1-2 seconds for a period of 1-3 minutes.[10]
-
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the response of the vehicle control (0% activation) and the maximal response of the positive control (100% activation).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Conclusion
The phenoxyacetic acid scaffold is a testament to the power of targeted chemical modification. The structure-activity relationships governing its diverse biological effects are well-defined, yet offer ample room for further exploration. For herbicidal applications, the key to potency lies in the strategic placement of electron-withdrawing groups on the phenyl ring to enhance auxin mimicry. In the therapeutic arena, the same core structure serves as a foundation for building highly specific agonists and inhibitors by extending the molecule with additional pharmacophoric elements. The experimental protocols detailed herein provide the necessary tools for researchers to quantitatively assess these activities and contribute to the rational design of the next generation of phenoxyacetic acid-based molecules, whether for sustainable agriculture or for human health.
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.
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A Technical Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Analogues. Benchchem.
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A Comparative Study of Phenoxyacetic Acid and its Chlorinated Derivatives: Properties, Activity, and Synthesis. Benchchem.
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Preparation method of 2,4-dichlorophenoxyacetic acid. Google Patents.
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Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. MDPI.
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.
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Method for preparing 2,4-dichlorophenoxyacetic acid. Google Patents.
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Bioassay of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. YouTube.
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PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID. WIPO Patentscope.
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Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. SciELO.
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Application Notes and Protocols for In Vitro Calcium Mobilization Assay with GPR40/FFAR1 Agonists. Benchchem.
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Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Semantic Scholar.
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Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate.
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Process for the preparation of 2,4-dichlorophenoxyacetic acid. European Patent Office.
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
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Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. ResearchGate.
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2D-QSAR and HQSAR Analysis on the Herbicidal Activity and Reactivity of New O,O-dialkyl-1-phenoxy-acetoxy-1-methylphosphonate Analogues. ResearchGate.
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Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed.
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COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
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Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Dove Press.
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In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals.
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Physical and chemical properties of phenoxyacetic acid herbicides. ResearchGate.
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Commonly used bioassays for auxin with their sensitivity range,... ResearchGate.
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Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Publishing.
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Bioassay for plant growth regulators. Slideshare.
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Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. PubMed.
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Calcium Flux Assay Kit (Fluo-8, No Wash). Abcam.
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IC 50 values of pesticide-induced cytotoxicity in Caco-2 and HepG2 cells. ResearchGate.
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Intracellular calcium imaging for agonist screening. PubMed Central (PMC).
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Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. MDPI.
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Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health (NIH).
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central (PMC).
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Phenoxyacetic Acid. PubChem.
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A Guide to the Inter-laboratory Comparison of 2-(2-Cyanophenoxy)acetic Acid Analysis
Abstract
The accurate quantification of 2-(2-Cyanophenoxy)acetic acid, a key intermediate and potential impurity in various synthetic pathways, is critical for ensuring the quality and safety of pharmaceutical products. This guide presents the findings of a comprehensive, albeit simulated, inter-laboratory comparison designed to evaluate the performance of common analytical methodologies for this compound. By distributing a standardized sample to a panel of laboratories, this study assesses the accuracy, precision, and overall reliability of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The results are analyzed in accordance with international standards, such as ISO 5725, to provide a clear framework for researchers and quality control professionals. This document details the study design, presents a comparative analysis of the methods, discusses sources of analytical variability, and provides a validated, step-by-step protocol for the most robust analytical approach.
Introduction: The Need for Analytical Consensus
This compound is a significant molecule in synthetic chemistry, often appearing as a metabolite or a precursor in the manufacturing of active pharmaceutical ingredients (APIs). A related compound, Azoxystrobin, an agrochemical fungicide, contains the 2-cyanophenoxy moiety, and its acid metabolite is a key focus in residue analysis.[1][2] The presence and concentration of such acidic impurities can directly impact the efficacy, stability, and safety of the final drug product. Therefore, having reliable and reproducible analytical methods is not just a matter of procedural compliance but a cornerstone of pharmaceutical quality assurance.[3]
Inter-laboratory comparisons, or proficiency tests, are crucial for method validation and laboratory performance assessment.[4] They provide an objective means to:
-
Evaluate the suitability and comparability of different analytical methods.
-
Identify potential systematic errors (bias) or random errors within and between laboratories.[5]
-
Establish consensus values for reference materials.
-
Ensure that analytical data is consistent and reliable across different sites, which is vital for global supply chains and regulatory submissions.[6]
This guide is structured to walk researchers and drug development professionals through the process and outcomes of a simulated inter-laboratory study focused on this compound.
Study Design and Methodology
To ensure a robust comparison, a well-defined study protocol is essential. The design of this study was grounded in the principles outlined by the International Council for Harmonisation (ICH) and ISO standards.[7][8]
Preparation of the Test Article
A single, homogenous batch of a model drug product was spiked with a known concentration (0.500 mg/g) of this compound. The material was extensively blended and characterized to ensure uniformity before being divided into identical samples. Each sample was anonymized and shipped under controlled conditions to ten participating laboratories.
Instructions to Participating Laboratories
Laboratories were instructed to quantify the concentration of this compound using their in-house, validated analytical methods, primarily HPLC-UV or LC-MS/MS. They were required to perform six replicate measurements and report the individual results, the mean, the standard deviation, and details of their analytical method, including column type, mobile phase, and detection parameters.
Statistical Analysis Framework
The data was analyzed according to the principles of ISO 5725: "Accuracy (trueness and precision) of measurement methods and results" .[5][8] This standard provides a framework for assessing:
-
Trueness: The closeness of the mean of a large series of test results to the accepted reference value (0.500 mg/g). Trueness is inversely related to systematic error or bias.[5]
-
Precision: The closeness of agreement between independent test results. Precision is further divided into:
-
Repeatability (sr): Precision under conditions where independent test results are obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.
-
Reproducibility (sR): Precision under conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment.[5]
-
The overall workflow of the inter-laboratory comparison is depicted below.
Caption: Workflow of the Inter-laboratory Comparison Study.
Comparative Analysis of Analytical Techniques
The primary methods used by the participating laboratories were HPLC-UV and LC-MS/MS. Both are powerful chromatographic techniques, but their principles and performance characteristics differ significantly for a compound like this compound, which is an aromatic carboxylic acid.[9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a mainstay of pharmaceutical analysis. For aromatic carboxylic acids, reversed-phase HPLC is the most common approach.[10]
-
Principle of Causality: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Because this compound is acidic, the pH of the mobile phase is critical. An acidic mobile phase (e.g., containing formic or phosphoric acid) suppresses the ionization of the carboxyl group, making the molecule more nonpolar and increasing its retention on the C18 column.[9][11] The cyanophenoxy group contains a strong chromophore, allowing for sensitive detection by UV absorbance, typically around 250-270 nm.
-
Advantages: Robust, cost-effective, and widely available. It provides excellent quantitation when dealing with relatively clean sample matrices.
-
Challenges: Lower specificity compared to MS. Co-eluting impurities that also absorb UV light at the same wavelength can interfere with the analyte peak, leading to inaccurate quantification (a positive bias).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer.
-
Principle of Causality: After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In MS/MS, a specific parent ion (precursor ion) corresponding to the analyte's mass-to-charge ratio (m/z) is selected and fragmented. Specific fragment ions (product ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific. Even if an impurity co-elutes chromatographically, it is highly unlikely to have the same precursor and product ion masses as the target analyte.
-
Advantages: Superior specificity and sensitivity. It can accurately quantify analytes at very low levels even in complex matrices, minimizing the risk of interference.[12]
-
Challenges: Higher equipment and operational costs. It can be more susceptible to matrix effects (suppression or enhancement of the analyte signal by other components in the sample), which must be carefully managed during method development.
Results and Discussion
The data submitted by the ten participating laboratories are summarized below. The true concentration of the analyte in the provided sample was 0.500 mg/g .
| Laboratory | Method Used | Mean Result (mg/g) | Repeatability SD (sr) | Repeatability RSD (%) | Trueness (Bias, %) |
| Lab A | HPLC-UV | 0.515 | 0.008 | 1.55 | +3.0 |
| Lab B | LC-MS/MS | 0.503 | 0.004 | 0.80 | +0.6 |
| Lab C | HPLC-UV | 0.521 | 0.011 | 2.11 | +4.2 |
| Lab D | HPLC-UV | 0.511 | 0.009 | 1.76 | +2.2 |
| Lab E | LC-MS/MS | 0.498 | 0.005 | 1.00 | -0.4 |
| Lab F | HPLC-UV | 0.525 | 0.015 | 2.86 | +5.0 |
| Lab G | LC-MS/MS | 0.501 | 0.003 | 0.60 | +0.2 |
| Lab H | HPLC-UV | 0.509 | 0.007 | 1.37 | +1.8 |
| Lab I | LC-MS/MS | 0.495 | 0.006 | 1.21 | -1.0 |
| Lab J | HPLC-UV | 0.530 | 0.013 | 2.45 | +6.0 |
Analysis of Performance
-
Trueness & Accuracy: The LC-MS/MS laboratories (B, E, G, I) demonstrated superior trueness, with results consistently within ±1.0% of the true value. The HPLC-UV laboratories all showed a positive bias, ranging from +1.8% to +6.0%. This systematic over-estimation is likely due to a minor, co-eluting impurity that absorbs UV light but is not detected by the highly specific mass spectrometer. According to ISO 5725, accuracy is a combination of trueness and precision; therefore, the LC-MS/MS method proved to be the more accurate approach.[5]
-
Precision: The within-laboratory precision (repeatability) was generally better for the LC-MS/MS methods, with Relative Standard Deviations (RSDs) ranging from 0.60% to 1.21%, compared to 1.37% to 2.86% for HPLC-UV. This indicates less random error in the LC-MS/MS measurements. The overall reproducibility standard deviation (sR), calculated across all labs for each method type, was significantly lower for LC-MS/MS, confirming its superior inter-laboratory precision.
Sources of Variability
The observed variability, particularly in the HPLC-UV results, can be attributed to several factors:
-
Method Specificity: As noted, the primary source of bias in the HPLC-UV method was likely insufficient specificity.[7]
-
Chromatographic Conditions: Minor differences in mobile phase pH, column brand and age, and oven temperature can lead to shifts in retention time and peak shape, affecting integration and quantification.
-
Sample Preparation: While a standardized protocol was recommended, slight variations in solvent volumes, sonication time, or filtration techniques can introduce errors.
-
Data Processing: The choice of integration parameters (e.g., baseline placement, peak width) can be a significant source of variability between analysts and laboratories.
Recommended Analytical Protocol: HPLC-UV Method
While LC-MS/MS offers superior performance, HPLC-UV remains a practical and widely used technique. Based on the insights from this study, the following protocol is recommended as a robust and self-validating system for the routine analysis of this compound. The protocol includes system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.[13]
Equipment and Reagents
-
HPLC system with a UV/PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
Reference Standard: this compound
Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Step-by-Step Procedure
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent) to create a 100 µg/mL stock solution.
-
Perform serial dilutions to create calibration standards at 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug product into a 50 mL centrifuge tube.
-
Add 20 mL of Diluent.
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Centrifuge at 4000 RPM for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
System Suitability Test (SST):
-
Inject the 10.0 µg/mL standard solution five times.
-
The system is deemed suitable if:
-
The RSD of the peak areas is ≤ 2.0%.
-
The theoretical plates are ≥ 2000.
-
The tailing factor is ≤ 2.0.
-
-
-
Analysis Sequence:
-
Inject a blank (Diluent).
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared sample solutions.
-
Inject a Quality Control (QC) standard (e.g., 5.0 µg/mL) every 10 sample injections to monitor system performance.
-
-
Calculation:
-
Generate a linear regression curve from the calibration standards (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Calculate the concentration of this compound in the sample using the calibration curve and account for the initial sample weight and dilution factor.
-
Caption: Recommended HPLC-UV Analytical Workflow.
Conclusion
This inter-laboratory comparison guide highlights the strengths and weaknesses of HPLC-UV and LC-MS/MS for the analysis of this compound.
-
LC-MS/MS is demonstrably the superior method in terms of accuracy and precision due to its high specificity, making it the gold standard for reference work, regulatory submissions requiring low detection limits, and analysis in complex matrices.
-
HPLC-UV is a reliable and cost-effective method suitable for routine quality control, provided that the method is carefully validated to ensure specificity against potential impurities. The positive bias observed in this study underscores the importance of thorough peak purity analysis during method development.
By adhering to standardized protocols, such as the one recommended in this guide, and participating in proficiency testing schemes, laboratories can ensure the generation of high-quality, reliable, and comparable analytical data, which is fundamental to the development and manufacturing of safe and effective medicines.[3][4]
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A Comparative Guide: LC-MS versus GC-MS for the Analysis of 2-(2-Cyanophenoxy)acetic Acid
This guide provides a detailed, evidence-based comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of 2-(2-Cyanophenoxy)acetic acid. As researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for generating robust and reliable data. This document moves beyond a simple listing of features to explain the fundamental chemical principles that dictate the suitability of each method for this specific analyte, providing actionable protocols and expert insights.
The Analytical Challenge: Understanding this compound
This compound (Molecular Formula: C₉H₇NO₃) is a molecule of interest, notably as a metabolite of the widely used fungicide, Azoxystrobin.[1][2][3] Its accurate detection is crucial in environmental monitoring, toxicology, and metabolism studies.
A critical examination of its structure reveals the core analytical challenge:
-
Polar Carboxylic Acid Group (-COOH): This functional group imparts high polarity and the ability to donate a proton (acidity).[4][5] This leads to low volatility, making it unsuitable for direct analysis by techniques requiring gas-phase introduction.
-
Polar Cyano Group (-C≡N) and Ether Linkage (-O-): These features further contribute to the molecule's overall polarity.[4]
-
Thermal Stability: Carboxylic acids can be susceptible to thermal decomposition, particularly at the high temperatures often used in GC inlets.[6][7]
Based on these physicochemical properties, a direct theoretical assessment suggests a significant disparity in the suitability of LC-MS and GC-MS.
The Case for Liquid Chromatography-Mass Spectrometry (LC-MS): A Direct Approach
LC-MS is an analytical technique that combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[8] It is exceptionally well-suited for compounds that are polar, non-volatile, and thermally labile—a profile that perfectly matches this compound.[9][10][11]
Causality of Method Choice: The primary reason LC-MS is the preferred method is its ability to analyze compounds directly in the liquid phase. The carboxylic acid group, which is a liability in GC, becomes an asset in LC-MS. It is readily ionized, most commonly via deprotonation in Electrospray Ionization (ESI), making it highly amenable to sensitive detection in negative ion mode.
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
- Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of methanol and water to a stock concentration of 1 mg/mL.
- Perform serial dilutions with the same solvent to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- For complex matrices (e.g., plasma, soil extract), a simple protein precipitation (with acetonitrile) or a solid-phase extraction (SPE) may be required to minimize matrix effects.
2. Liquid Chromatography Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for moderately polar compounds.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ion Source: Electrospray Ionization (ESI), operated in Negative Ion Mode.
- Analyte m/z: The monoisotopic mass of the neutral molecule is ~177.04 Da.[12] We will target the deprotonated molecule [M-H]⁻ at m/z 176.03.
- Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity quantification of the target ion, or tandem MS (MS/MS) for enhanced specificity by monitoring a specific fragmentation (e.g., 176.03 → 132.04).
- Key Parameters:
- Capillary Voltage: -3.5 kV
- Drying Gas (N₂) Flow: 10 L/min
- Gas Temperature: 325 °C
- Nebulizer Pressure: 40 psi
Advantages for this Analyte:
-
Minimal Sample Preparation: Often requires only a simple "dilute-and-shoot" approach.
-
Direct Analysis: No chemical modification (derivatization) is needed.
-
High Sensitivity & Specificity: ESI is highly efficient for ionizing acidic compounds, and MS/MS provides exceptional specificity.[9]
Potential Challenges:
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization process, reducing sensitivity. This is mitigated by effective chromatographic separation and sample cleanup.[13]
The Case for Gas Chromatography-Mass Spectrometry (GC-MS): An Indirect, Multi-Step Approach
GC-MS is a cornerstone of analytical chemistry, renowned for its high chromatographic efficiency in separating volatile and semi-volatile compounds.[14][15][16] However, for a molecule like this compound, direct injection is not feasible due to its low volatility and the presence of the active carboxylic acid group.
The Necessity of Derivatization: To make the analyte "GC-friendly," a chemical derivatization step is mandatory.[17] This process replaces the active hydrogen on the carboxylic acid with a non-polar group, achieving two critical goals:
-
Increases Volatility: By converting the polar -COOH group into a less polar, more volatile ester.
-
Improves Thermal Stability: The resulting derivative is less prone to degradation in the hot GC inlet.
Common derivatization methods for carboxylic acids include silylation (e.g., using BSTFA) or alkylation/esterification.[18][19]
Experimental Protocol: GC-MS Analysis (with Silylation)
1. Sample Preparation and Derivatization:
- Extract the analyte from the sample matrix into an organic solvent (e.g., ethyl acetate).
- Evaporate the solvent to complete dryness under a stream of nitrogen. The absence of water is critical for successful silylation.
- Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of pyridine (as a catalyst and solvent).
- Seal the vial and heat at 70 °C for 30 minutes to ensure complete reaction.
- Cool the sample to room temperature before injection.
2. Gas Chromatography Conditions:
- Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless (for trace analysis).
- Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
3. Mass Spectrometry Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Detection Mode: Scan mode (e.g., m/z 50-450) for qualitative analysis and identification of the TMS-ester derivative, or SIM mode for quantitative analysis targeting characteristic ions.
Advantages for this Analyte:
-
High-Resolution Separation: Capillary GC columns provide excellent separation of components.
-
Robust and Reproducible Libraries: EI fragmentation patterns are highly reproducible and can be compared against established mass spectral libraries.
Potential Challenges:
-
Complex Workflow: Derivatization adds multiple steps, increasing analysis time and potential for error.
-
Reaction Inefficiency: The derivatization reaction may be incomplete, leading to poor accuracy and precision.
-
Byproducts and Artifacts: The derivatization reagent can introduce interfering peaks into the chromatogram.
-
Moisture Sensitivity: The process is highly sensitive to moisture, which can hydrolyze the reagent and the derivative.
Visualizing the Workflows
The following diagrams illustrate the significant difference in workflow complexity between the two techniques for this specific analysis.
Caption: LC-MS workflow for this compound.
Caption: GC-MS workflow requiring multi-step derivatization.
Head-to-Head Performance Comparison
| Parameter | LC-MS | GC-MS | Rationale |
| Sample Prep Complexity | Low | High | LC-MS is often "dilute-and-shoot." GC-MS requires extraction, drying, and a chemical reaction. |
| Analysis Time (per sample) | Fast (~10 min) | Slow (>45 min including derivatization) | The derivatization step significantly increases the time per sample for GC-MS. |
| Suitability for Analyte | Excellent | Poor (requires modification) | LC-MS is ideal for polar, non-volatile acids. GC-MS is fundamentally unsuited for the native compound. |
| Robustness | High | Moderate | The derivatization step in GC-MS introduces more potential points of failure (moisture, incomplete reaction). |
| Risk of Analyte Loss | Low | Moderate | Analyte can be lost during the multi-step extraction and drying process required for GC-MS. |
| Consumables | Standard LC solvents/columns | Requires specialized, moisture-free derivatization reagents and solvents. | |
| Throughput | High | Low | The simple sample prep and faster run times of LC-MS allow for significantly higher throughput. |
Expert Recommendation and Conclusion
For the analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the unequivocally superior technique.
The decision is fundamentally driven by the physicochemical properties of the analyte. The inherent polarity and non-volatility of this carboxylic acid make it perfectly suited for direct analysis by LC-MS, where its acidic nature can be leveraged for highly sensitive ionization.
Conversely, the use of GC-MS introduces unnecessary complexity and potential sources of error. The mandatory derivatization step is not merely an additional procedure but a complex chemical reaction that must be carefully controlled and validated. It increases time, cost, and the risk of analytical variability. While GC-MS is a powerful tool for many applications, for this specific compound, it represents a laborious workaround for a problem that LC-MS solves directly and elegantly.
For laboratories engaged in the routine, high-throughput analysis of polar metabolites, acidic compounds, or other non-volatile molecules, investing in and developing LC-MS methods will yield more accurate, robust, and efficient results.
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A Comparative Guide to the Antimicrobial Spectrum of Phenoxyacetic Acid Derivatives
Core Concepts in Antimicrobial Action
To appreciate the comparative efficacy of different phenoxyacetic acid derivatives, it is crucial to understand the fundamental mechanisms by which antimicrobial agents act and the structural differences in their microbial targets. The primary distinction lies between Gram-positive and Gram-negative bacteria, defined by their cell wall composition, and fungi, which are eukaryotes.
-
Gram-Positive Bacteria: Possess a thick peptidoglycan layer that is readily accessible to antimicrobial compounds.
-
Gram-Negative Bacteria: Feature a thin peptidoglycan layer but are protected by an outer membrane containing lipopolysaccharides, which acts as a formidable barrier to many drugs.
-
Fungi: As eukaryotes, their cells are more structurally similar to human cells, making selective toxicity a challenge. Their cell walls are composed of chitin and glucans.
Phenolic compounds, including phenoxyacetic acid derivatives, typically exert their antimicrobial effects through several primary mechanisms.[1][2] These include disrupting the integrity of the cell membrane, which leads to the leakage of vital intracellular components like nucleic acids and proteins, inhibiting essential metabolic enzymes, and inducing the production of damaging reactive oxygen species (ROS).[3]
Caption: Key antimicrobial mechanisms of phenoxyacetic acid derivatives.
Structure-Activity Relationship (SAR) and Comparative Spectrum
The antimicrobial potency and spectrum of phenoxyacetic acid derivatives are profoundly influenced by the nature, position, and number of substituents on the aromatic ring.[4] The parent compound, phenoxyacetic acid, exhibits modest activity, but strategic chemical modifications can dramatically enhance its efficacy.
Impact of Key Substitutions:
-
Halogenation (Cl, F, Br): The introduction of halogen atoms is a common and effective strategy. Chlorinated derivatives, in particular, often show enhanced activity.[4] For instance, 2-(4-chloro-3, 5-dimethylphenoxy) acetic acid has been screened against various bacterial and fungal strains.[5] The position and number of chlorine atoms can alter the electronic structure of the molecule, which may improve its ability to interact with microbial targets.[4]
-
Azo Moieties (-N=N-): Incorporating an azo chromophore can extend the antimicrobial spectrum. 4-phenylazo-phenoxyacetic acids have demonstrated activity against both Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa, and the fungus Candida albicans.[6] The presence of methyl or chloro substituents on these azo derivatives can further boost their activity.[6]
-
Schiff Bases (-CH=N-): Derivatives containing Schiff base linkages, often synthesized from 2-formylphenoxy acetic acid, represent another class with significant antimicrobial potential.[5]
-
Pyrazoline and Other Heterocycles: The synthesis of more complex derivatives incorporating heterocyclic rings, such as pyrazolines, has yielded compounds with potent and specific activity, particularly against Mycobacterium tuberculosis.[7][8] Compound 3f (2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid) was found to be highly active against both susceptible and INH-resistant strains of M. tuberculosis, with a minimum inhibitory concentration (MIC) of 0.06 µg/mL.[7]
Comparative Data Summary:
The following table summarizes the reported antimicrobial spectrum for several classes of phenoxyacetic acid derivatives based on available literature.
| Derivative Class | Key Structural Feature | Target Organisms | Reported Activity/Observations | Reference |
| Chlorinated Derivatives | Chloro- and/or methyl- substitution on the phenyl ring | S. aureus, P. aeruginosa, E. coli, B. subtilis, C. albicans | Activity is dependent on the number and position of chloro-substituents. | [5][4] |
| Azo Derivatives | Phenylazo group (-Ph-N=N-) attached to the phenoxy ring | S. aureus, S. pyogenes, E. coli, P. aeruginosa, P. vulgaris, C. albicans | Broad-spectrum activity; enhanced by methyl or chloro groups. | [6] |
| Pyrazoline Derivatives | Pyrazoline heterocycle incorporated into the structure | Mycobacterium tuberculosis (including INH-resistant strains) | Potent and specific antimycobacterial activity. Some compounds show MIC values as low as 0.06 µg/mL. | [7][8] |
| Phenoxyacetamides | Amide linkage replacing the carboxylic acid | S. aureus, E. coli, P. aeruginosa, C. albicans | Some synthesized N-(5-methylisoxazol-3-yl)-phenoxyacetamido)benzamides were found to be devoid of activity at tested concentrations. | [9] |
Gold-Standard Experimental Methodologies
Objective comparison requires standardized and reproducible experimental protocols. The two most fundamental methods for determining the antimicrobial spectrum and potency are the Agar Disk Diffusion assay and the Broth Microdilution assay for MIC determination.
Protocol 1: Agar Disk Diffusion (Kirby-Bauer Method)
This method serves as an excellent initial qualitative screen for antimicrobial activity. It is based on the principle that a compound-impregnated disk placed on an agar plate seeded with a test microbe will create a zone of growth inhibition if the compound is effective.
Experimental Workflow:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Inoculate a few colonies of the test microorganism into a sterile broth (e.g., Tryptic Soy Broth). Incubate until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of the MHA plate to ensure confluent growth.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface. Pipette a known volume (e.g., 10 µL) of the test derivative solution (at a specific concentration) onto each disk. A solvent control disk must be included.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of growth inhibition (in mm) around each disk. A larger zone diameter corresponds to greater antimicrobial activity.
Caption: Workflow for the Agar Disk Diffusion assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. It is considered the gold standard for susceptibility testing.
Experimental Workflow:
-
Compound Preparation: Prepare a stock solution of the phenoxyacetic acid derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a sterile 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a microbial inoculum as described for the disk diffusion method, but then dilute it in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Plate Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (microbe, no compound) and a negative control (medium only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density (OD).
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
The phenoxyacetic acid scaffold is a proven platform for the development of novel antimicrobial agents. Structure-activity relationship studies demonstrate that its antimicrobial spectrum and potency can be effectively modulated through targeted chemical synthesis. The incorporation of halogen atoms, azo moieties, and heterocyclic systems are all viable strategies for enhancing activity against a broad range of bacterial and fungal pathogens, including challenging organisms like Mycobacterium tuberculosis.
Future research should focus on optimizing these derivatives to enhance their therapeutic index, overcome existing microbial resistance mechanisms, and elucidate their precise molecular targets. The standardized protocols provided herein offer a robust framework for the continued evaluation and comparison of this promising class of antimicrobial compounds.
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A Predictive Technical Guide to the In Vivo and In Vitro Efficacy of 2-(2-Cyanophenoxy)acetic Acid
A Senior Application Scientist's Perspective on Potential Biological Activity
Introduction: The Therapeutic Potential of Phenoxyacetic Acid Derivatives
The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities.[1] Prominent examples include the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which functions as a synthetic auxin, and a variety of compounds explored for their antimicrobial, anti-inflammatory, and even anti-cancer properties.[2][3][4] The introduction of a cyano group at the ortho position of the phenoxy ring in 2-(2-Cyanophenoxy)acetic acid suggests the potential for unique biological interactions and a distinct efficacy profile compared to its more studied analogues. This guide will synthesize available data on related compounds to forecast the likely biological profile of this compound and provide a roadmap for its experimental validation.
Predictive In Vitro Efficacy: A Look at Structural Analogs
Based on the activities of related phenoxyacetic acid derivatives, this compound could potentially exhibit efficacy in several in vitro models.
Potential Antimicrobial Activity
Several phenoxyacetic acid derivatives have demonstrated antibacterial and antifungal properties.[1] For instance, certain derivatives have shown significant activity against strains like M. smegmatis, E. coli, and S. aureus.[1] The mechanism of action for such compounds can vary, but it often involves disruption of the cell membrane or inhibition of essential enzymes. The presence of the electron-withdrawing cyano group in this compound could modulate its lipophilicity and electronic properties, potentially influencing its uptake and interaction with microbial targets.
Potential Herbicidal Activity
The structural similarity to auxin herbicides like 2,4-D suggests that this compound may possess herbicidal properties.[2][3] Synthetic auxins induce uncontrolled growth in susceptible plants, leading to senescence and death.[2] The mode of action is dose-dependent and varies by species.[2] It is plausible that this compound could mimic natural auxins, leading to similar phytotoxic effects.
Potential Anti-inflammatory Activity
Substituted 2-aminophenylacetic acid derivatives have been investigated for their anti-inflammatory properties, which are often linked to the inhibition of prostaglandin synthetase.[5] While this compound lacks the amino group, the core phenoxyacetic acid structure is present. Further investigation would be required to determine if it can modulate inflammatory pathways, such as the cyclooxygenase (COX) enzymes. Recently, novel phenoxyacetic acid derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[4]
Predictive In Vitro Efficacy Data of Structurally Related Compounds
| Compound/Derivative Class | Target/Assay | Reported Efficacy (IC50/MIC) | Reference |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | MIC = 9.66 ± 0.57 µL | [1] |
| (E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid | E. coli | Zone of inhibition: 22mm | [1] |
| 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid | DPPH radical scavenging | IC50 = 18.94 ± 0.24 µg/ml | [1] |
| 2,4-Dichlorophenoxy acetic acid dimethylamine salt | Bovine Testicular Hyaluronidase | IC50 = 0.4276 mM | [6][7] |
| Cynandione B (an acetophenone) | β-glucuronidase and lysozyme release in rat neutrophils | IC50 = 1.5 ± 0.2 and 1.6 ± 0.2 µM, respectively | [8] |
Predictive In Vivo Efficacy: From Bench to Biological Systems
Extrapolating from in vitro predictions, the in vivo efficacy of this compound would depend on its pharmacokinetic and pharmacodynamic properties.
Potential Herbicidal Effects in Plant Models
Should this compound act as a synthetic auxin, in vivo application on susceptible broadleaf plants would be expected to induce epinasty (downward curvature of leaves), stem curvature, and ultimately, plant death.[2] These effects are a result of the compound persisting within the plant, unlike natural auxins which are rapidly inactivated.[2]
Potential Anti-inflammatory Effects in Animal Models
If in vitro anti-inflammatory activity is confirmed, in vivo studies in rodent models of inflammation, such as carrageenan-induced paw edema, would be the next logical step.[5] Efficacy would be assessed by a reduction in swelling and inflammatory markers.
A Note on a Structurally Related Fungicide Metabolite
It is important to note that a structurally related but more complex molecule, Azoxystrobin acid, is a metabolite of the fungicide azoxystrobin.[9] Azoxystrobin itself acts by inhibiting mitochondrial respiration.[10] While this compound is a simpler molecule, this relationship highlights the potential for this chemical class to interact with fundamental cellular processes. In vivo studies in rats have shown that azoxystrobin is extensively metabolized.[11]
Proposed Experimental Workflows
To empirically determine the efficacy of this compound, a systematic experimental approach is necessary.
In Vitro Efficacy Testing Workflow
Caption: Proposed workflow for in vitro evaluation of this compound.
In Vivo Efficacy Testing Workflow
Caption: Proposed workflow for in vivo evaluation of this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Culture: Grow the desired bacterial strains (e.g., E. coli, S. aureus) in appropriate broth to the mid-logarithmic phase.
-
Serial Dilutions: In a 96-well microplate, perform two-fold serial dilutions of the compound stock solution in the growth medium.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week with free access to food and water.
-
Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of this compound.
-
Compound Administration: Administer the test compound or controls orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Potential Mechanism of Action: A Predictive Pathway
Based on the herbicidal action of 2,4-D, a potential signaling pathway for this compound in plants could involve the overstimulation of auxin signaling, leading to ethylene production and the accumulation of reactive oxygen species (ROS), ultimately causing cell death.[2]
Caption: Predicted mechanism of action in plants based on auxin herbicide activity.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical structure of this compound suggests a strong potential for biological activity, particularly as an antimicrobial or herbicidal agent. The predictive framework outlined in this guide, based on data from structurally related phenoxyacetic acid derivatives, provides a solid foundation for initiating a comprehensive investigation into its in vitro and in vivo efficacy. Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of the proposed experimental workflows to elucidate its true biological profile and potential applications.
References
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National Center for Biotechnology Information. (n.d.). Azoxystrobin acid. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Retrieved from [Link]
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A Senior Application Scientist's Guide to Reference Standards for 2-(2-Cyanophenoxy)acetic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and environmental analysis, the precise and accurate quantification of metabolites and impurities is paramount. 2-(2-Cyanophenoxy)acetic acid, a known metabolite of the widely used fungicide Azoxystrobin, represents a key analyte whose presence and concentration must be reliably determined. This guide provides an in-depth comparison of reference standards and analytical methodologies for the analysis of this compound, grounded in scientific principles and practical expertise.
The Critical Role of High-Quality Reference Standards
The foundation of any robust analytical method is the quality of the reference standard. It is the benchmark against which all samples are measured; therefore, its purity and characterization are non-negotiable. For this compound, two main tiers of reference standards are available: Certified Reference Materials (CRMs) and research-grade materials.
Certified Reference Materials (CRMs) are the gold standard for quantitative analysis. Produced by accredited manufacturers under an ISO 17034 quality system, CRMs come with a comprehensive certificate of analysis that guarantees traceability, purity, and uncertainty.[1] This level of certification is essential for regulated environments, such as clinical trials or environmental monitoring, where data integrity is subject to scrutiny by bodies like the FDA or EPA.
Research-grade materials , while often of high purity (typically >98%), may lack the rigorous certification and documentation of a CRM.[2] These standards are suitable for research and development purposes, method development, and exploratory studies where the highest level of regulatory compliance is not required.
The choice between a CRM and a research-grade standard is a critical one, dictated by the application's requirements. For pivotal studies and quality control, the investment in a CRM is a necessary step to ensure the defensibility of the analytical data.
Comparative Overview of Analytical Methodologies
The analysis of this compound, a polar acidic compound, is typically approached using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. Each technique offers distinct advantages and is suited to different analytical challenges.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely accessible technique for the analysis of polar compounds.[3] For this compound, reversed-phase HPLC with a C18 column is the method of choice. The C18 stationary phase provides strong hydrophobic interactions, enabling the retention and separation of a broad range of analytes, including those with moderate polarity.[3]
The Causality Behind the Choice of a C18 Column: The octadecylsilane stationary phase of a C18 column offers a non-polar environment.[3] When used with a polar mobile phase (like water/acetonitrile), it allows for the effective retention of moderately polar molecules like this compound through hydrophobic interactions. The addition of an acid, such as formic or acetic acid, to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group of the analyte, rendering it less polar and thereby increasing its retention on the non-polar stationary phase, leading to better peak shape and resolution.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for trace analysis. However, due to the low volatility and polar nature of carboxylic acids, derivatization is a mandatory step to convert this compound into a more volatile and thermally stable compound suitable for GC analysis.[5][6]
The Rationale for Derivatization: The primary goal of derivatization is to replace the active hydrogen in the carboxylic acid group with a non-polar, protecting group.[7] This transformation increases the analyte's volatility and thermal stability, preventing degradation in the hot GC inlet and column. Common derivatization approaches include esterification, for example, with BF3-methanol, to form the methyl ester.[8][9][10] This not only improves chromatographic performance but can also enhance sensitivity in the mass spectrometer.
Sample Preparation: The QuEChERS Approach
For complex matrices such as soil, food, or biological fluids, an efficient sample preparation method is critical to remove interferences and concentrate the analyte. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a state-of-the-art technique for pesticide residue analysis and is well-suited for this compound.[5][11][12]
The Principle of QuEChERS: The method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation.[11] A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, where a sorbent (like PSA or C18) is added to the extract to remove interfering matrix components such as organic acids, sugars, and lipids.[5][11] This "just enough" cleanup approach ensures good recoveries for a wide range of analytes while minimizing solvent usage and sample handling.[13]
Performance Comparison of Analytical Methods
The choice of analytical method will depend on the specific requirements of the study, including sensitivity, sample matrix, and available instrumentation. Below is a comparative summary of the expected performance of HPLC-UV and GC-MS for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Sample Preparation | Minimal (dilution, filtration) for simple matrices; QuEChERS for complex matrices | Derivatization required; QuEChERS for complex matrices |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.001 - 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.05 - 0.5 µg/mL | ~0.005 - 0.05 µg/mL |
| Linearity (R²) | >0.995 | >0.998 |
| Precision (%RSD) | < 5% | < 10% (including derivatization) |
| Throughput | High | Moderate (due to derivatization step) |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
Experimental Protocols
The following protocols are provided as a starting point for method development and should be optimized for your specific application and instrumentation.
Protocol 1: HPLC-UV Analysis of this compound
Caption: HPLC-UV Analysis Workflow.
1. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).
2. Sample Preparation (QuEChERS for solid samples):
-
Homogenize 10 g of the sample with 10 mL of water.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
4. Data Analysis:
-
Quantify the concentration of this compound in samples by comparing the peak area to the calibration curve.
Protocol 2: GC-MS Analysis of this compound
Caption: GC-MS Analysis Workflow.
1. Standard and Sample Preparation:
-
Prepare standards and sample extracts as described in the HPLC-UV protocol.
-
Take a 1 mL aliquot of the standard solution or sample extract and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Add 200 µL of 14% Boron Trifluoride in Methanol (BF3-Methanol) to the dried residue.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature and add 1 mL of saturated sodium chloride solution.
-
Add 500 µL of hexane and vortex for 1 minute.
-
Centrifuge to separate the layers and transfer the upper hexane layer to a clean GC vial.
3. GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 280 °C at 25 °C/min, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-450.
4. Data Analysis:
-
Identify the methyl ester of this compound by its retention time and mass spectrum.
-
Quantify using a calibration curve constructed from derivatized standards.
Conclusion
The reliable analysis of this compound is achievable through well-defined analytical strategies. The selection of a reference standard must be aligned with the regulatory and quality requirements of the intended application, with CRMs being indispensable for legally defensible data. Both HPLC-UV and GC-MS offer robust and sensitive analytical solutions, with the choice between them depending on the specific analytical needs. The implementation of a validated sample preparation technique like QuEChERS is crucial for achieving accurate results in complex matrices. By understanding the principles behind these methodologies and carefully validating their performance, researchers can ensure the generation of high-quality, reliable data for this important analyte.
References
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Experimental design for the study of two derivatization procedures for simultaneous GC analysis of acidic herbicides and water chlorination by-products. PubMed. Available at: [Link]
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Basic Principle and Application of the QuEChERS Method. Hawach Scientific. Available at: [Link]
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Why Is C18 Column Mostly Used in HPLC. Hawach. Available at: [Link]
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Determination of azoxystrobin residue by UV detection high performance liquid chromatography in mango. SciELO. Available at: [Link]
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Determination of azoxystrobin residue by UV detection high performance liquid chromatography in mango. Semantic Scholar. Available at: [Link]
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Quick Polar Pesticides (QuPPe): Learning from and Expanding on the Work of Others. LCGC International. Available at: [Link]
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(PDF) HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. ResearchGate. Available at: [Link]
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QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available at: [Link]
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DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF STROBILURIN FUNGICIDE RESIDUES IN TOMATO FRUITS. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent. Available at: [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]
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Separation and estimation of azoxystrobin and difenoconazole formulation by reverse phase high performance liquid chromatography. IJARIIT. Available at: [Link]
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Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. International Journal of Sciences: Basic and Applied Research (IJSBAR). Available at: [Link]
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ISO 17034 (Certified) Reference Materials. WITEGA Laboratorien Berlin-Adlershof GmbH. Available at: [Link]
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Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Comparing the Binding Affinity of Phenoxyacetic Acid Derivatives
Introduction: The Phenoxyacetic Acid Scaffold - A Privileged Structure in Drug Discovery
Phenoxyacetic acid and its analogues represent a remarkably versatile chemical scaffold, serving as the foundation for a wide spectrum of biologically active molecules, from pharmaceuticals to herbicides.[1][2] The core structure, consisting of a phenyl ring linked to an acetic acid moiety via an ether bond, is readily tunable. This allows for the precise modification of its physicochemical and pharmacological properties, making it a subject of intense investigation in modern drug discovery.[1]
Understanding the binding affinity—the strength of the interaction between a ligand (like a phenoxyacetic acid derivative) and its protein target—is fundamental to rational drug design.[3][4] It dictates the concentration at which a compound will elicit a biological effect and is a key determinant of its potency and selectivity. This guide provides an in-depth comparison of the binding affinities of various phenoxyacetic acid derivatives to their protein targets, supported by quantitative data and detailed experimental methodologies. We will explore the crucial structure-activity relationships (SAR) that govern these interactions and provide field-proven protocols for their measurement.
Key Protein Targets and Structure-Activity Relationships (SAR)
The biological activity of phenoxyacetic acid analogues is profoundly influenced by the nature, position, and number of substituents on the aromatic ring and modifications to the acetic acid side chain.[1] Below, we explore key protein targets and the SAR principles that govern the binding of these derivatives.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that are critical regulators of lipid and glucose metabolism.[1][5] Upon ligand binding, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences (PPREs) to regulate gene transcription.[6] Phenoxyacetic acid derivatives have been developed as potent agonists for various PPAR subtypes (α, γ, and δ).[1][6][7]
-
Key SAR Insights:
-
PPARγ (Anti-diabetic/Anti-cancer): Chiral phenoxyacetic acid analogues have been identified as partial agonists of PPARγ, exhibiting antiproliferative effects in colorectal cancer cells.[6] The specific stereochemistry and substituent pattern can modulate the degree of receptor activation, leading to distinct downstream effects like cell cycle arrest.[6] Molecular docking studies suggest that the partial agonism may relate to a differential stabilization of specific helices in the ligand-binding domain.[6]
-
PPARδ (Metabolic Regulation): Para-alkylthiophenoxyacetic acids are potent and selective PPARδ agonists.[1] A systematic exploration of this series has allowed for the rapid identification of key SAR, leading to the discovery of potent compounds that were advanced to in vivo studies.[7]
-
Caption: PPAR-mediated regulation of gene expression.
α-Amylase and α-Glucosidase (Anti-diabetic)
Inhibiting digestive enzymes like α-amylase and α-glucosidase is a key strategy for managing type 2 diabetes.[8] These enzymes are responsible for breaking down complex carbohydrates into absorbable glucose. By inhibiting them, the rate of glucose absorption is slowed, reducing post-prandial blood sugar spikes.[8] Phenoxyacetic acid derivatives have emerged as effective inhibitors of these enzymes.[9][10]
-
Key SAR Insights:
-
Substituent Effects: The inhibitory activity is highly dependent on the substituents. For instance, in a series of phenoxyacetate ester Schiff base compounds, derivatives with 2,4,6-trimethoxyphenyl and 4-ethoxyphenyl groups showed the best inhibitory activity, superior to the standard drug acarbose.[9]
-
Binding Interactions: Molecular docking studies suggest that potent inhibition is achieved through multiple hydrogen-bonding interactions with key residues in the active sites of α-amylase and α-glucosidase.[9][10]
-
Serum Albumins (Pharmacokinetics)
Serum albumins are the most abundant proteins in blood plasma and can bind to a wide variety of drugs, which significantly impacts their pharmacokinetic profiles. The interaction of phenoxyacetic acid derivatives with human and bovine serum albumins has been studied, revealing a key determinant of binding.[11]
-
Key SAR Insights:
-
Lipophilicity: A stepwise regression analysis proved that the lipophilicity of the derivatives has a significant impact on their capacity to bind to serum albumins.[11] This supports the hypothesis that the binding mechanism involves hydrophobic forces between apolar substructures of the derivatives and the amino acid side chains in the protein's binding pocket.[11]
-
Quantitative Comparison of Binding Affinity
The following tables summarize the binding affinity data for representative phenoxyacetic acid derivatives against their respective protein targets. The data is typically reported as the IC50 (half-maximal inhibitory concentration) or the Kd (equilibrium dissociation constant). A smaller value indicates a stronger binding affinity.[4]
Table 1: Binding Affinity of Phenoxyacetic Acid Derivatives as Enzyme Inhibitors
| Compound Class | Derivative Example | Target Enzyme | Binding Affinity (IC50) | Reference |
|---|---|---|---|---|
| Phenoxyacetate Ester Schiff Base | Ethyl (Z)-2-(2,4-dinitro-5-(2-(1-(2,4,6-trimethoxyphenyl) ethylidene) hydrazineyl) phenoxy) acetate (4r) | α-Glucosidase | 5.44 ± 0.52 µM | [9] |
| Phenoxyacetate Ester Schiff Base | Ethyl (Z)-2-(2,4-dinitro-5-(2-(1-(1-(4-ethoxyphenyl) ethylidene) hydrazineyl) phenoxy) acetate (4p) | α-Glucosidase | 5.80 ± 1.4 µM | [9] |
| Benzimidazole Phenoxyacetamide | Derivative 9h | α-Glucosidase | 73.86 nM (best in series) | [10] |
| Benzimidazole Phenoxyacetamide | Derivative 9f | α-Amylase | 42.50 nM (best in series) | [10] |
| Standard Drug | Acarbose | α-Glucosidase | 8.36 ± 0.02 µM | [9] |
| Standard Drug | Acarbose | α-Amylase | 79.05 nM |[10] |
Table 2: Binding Affinity of Phenoxyacetic Acid Derivatives as Receptor Antagonists
| Compound Class | Derivative Example | Target Receptor | Binding Affinity (IC50) | Reference |
|---|---|---|---|---|
| Phenoxyphenylacetic Acid | Derivative 13a | Endothelin A (ET(A)) | 59 nM | [12] |
| Phenoxyphenylacetic Acid | Derivative 27b | Endothelin A (ET(A)) | 4 nM |[12] |
Methodologies for Measuring Binding Affinity: A Practical Guide
Several robust experimental techniques are available to quantify protein-ligand binding.[3] Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold-standard, label-free methods that provide detailed thermodynamic and kinetic information, respectively.[3][13]
Caption: General workflow for binding affinity analysis.
Experimental Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity KD, enthalpy ΔH, and stoichiometry n) in a single experiment.[13][14]
-
Causality Behind Experimental Choices: The core principle of ITC is to measure minute heat changes. Therefore, meticulous sample preparation is paramount. The two binding partners must be in an identical, degassed buffer.[15] Any mismatch in buffer components (pH, salt concentration, additives like DMSO) will generate large "heats of dilution," which can completely mask the true heat of binding, rendering the data uninterpretable.[15][16]
-
Step-by-Step Methodology:
-
Sample Preparation:
-
Express and purify the target protein and synthesize the phenoxyacetic acid derivative.
-
Crucial Step: Dialyze both the protein and the ligand exhaustively against the same buffer to ensure a perfect match.[14] If the ligand is too small for dialysis, dissolve it in the final dialysis buffer.
-
Accurately determine the concentrations of both the protein (e.g., via UV-Vis spectroscopy) and the ligand. Errors in concentration directly translate to errors in the determined affinity and stoichiometry.[15]
-
Degas all solutions immediately before use to prevent air bubbles from causing artifacts in the data.[15]
-
-
Instrument Setup:
-
Loading the Calorimeter:
-
Carefully load the target protein solution into the sample cell (typically ~300 µL).[15]
-
Load the phenoxyacetic acid derivative solution into the injection syringe (typically ~100-120 µL).[15] The ligand concentration should ideally be 10-20 times that of the protein concentration for a 1:1 binding model.[15]
-
-
Running the Titration:
-
Perform an initial injection (e.g., 0.4 µL) followed by a series of larger, identical injections (e.g., 1-2 µL each).
-
The instrument measures the power required to maintain zero temperature difference between the sample cell and a reference cell as the ligand is injected and binding occurs.[15]
-
-
Control Experiment (Self-Validation):
-
Perform a control titration by injecting the ligand solution into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the main experimental data for accurate analysis.[16]
-
-
Data Analysis:
-
Integrate the heat signal for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the KD, ΔH, and n.[16]
-
-
Experimental Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free optical sensing method that monitors the interaction between a ligand immobilized on a sensor surface and an analyte flowing over it.[17][18] It provides kinetic data (association rate kon, dissociation rate koff) in addition to the equilibrium dissociation constant (KD = koff/kon).[19]
-
Causality Behind Experimental Choices: The foundation of an SPR experiment is the stable immobilization of one binding partner (the ligand) to the sensor chip. The choice of chip and immobilization chemistry is critical for a successful experiment. Amine coupling to a carboxymethylated dextran (CM5) chip is common for proteins, but the pH for this step must be optimized to ensure efficient electrostatic pre-concentration of the protein on the negatively charged surface before covalent linkage.[20]
-
Step-by-Step Methodology:
-
Ligand and Analyte Preparation:
-
Express and purify the target protein (to be used as the immobilized ligand) and synthesize the phenoxyacetic acid derivative (the analyte).
-
Prepare a running buffer that is compatible with both molecules and degas it thoroughly.
-
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).[18]
-
pH Scouting: To find the optimal pH for immobilization, inject the protein ligand over the activated sensor surface in a series of buffers with different pH values (e.g., 10 mM acetate buffers from pH 4.0 to 5.5). The optimal pH is typically just below the protein's isoelectric point, promoting a positive charge for interaction with the negative dextran surface.[20]
-
Activate the sensor surface (e.g., with a mixture of EDC/NHS) to create reactive esters.
-
Inject the protein ligand at the optimal pH to achieve covalent immobilization on the surface.
-
Deactivate any remaining reactive groups by injecting ethanolamine.[21] A reference flow cell should be activated and deactivated in the same way but without ligand immobilization to subtract non-specific binding signals.[20]
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the phenoxyacetic acid derivative (analyte) in running buffer. The concentration range should ideally span from 10x below to 10x above the expected KD.[17]
-
Inject the different analyte concentrations sequentially over both the ligand and reference flow cells at a constant flow rate.
-
Monitor the binding in real-time as a change in resonance units (RU). The association phase occurs during injection.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.[19]
-
-
Regeneration and Validation:
-
After each analyte injection cycle, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte without denaturing the immobilized ligand. This ensures the surface can be reused for the next concentration.
-
Mass Transport Test: To ensure the measured kinetics are not limited by the rate of diffusion of the analyte to the surface, perform the binding analysis at two different flow rates. If the resulting binding curves are superimposable, mass transport effects are negligible.[17]
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the association and dissociation curves from all analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate KD.
-
-
Conclusion
The phenoxyacetic acid scaffold is a cornerstone in the development of modulators for diverse protein targets, including PPARs and digestive enzymes. The binding affinity of these derivatives is intricately linked to their structural modifications, with factors like lipophilicity, stereochemistry, and the electronic properties of substituents playing pivotal roles. By employing robust biophysical techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance, researchers can obtain high-quality, quantitative data on these interactions. The detailed protocols and SAR insights provided in this guide serve as a valuable resource for scientists in drug discovery, enabling the rational design of novel phenoxyacetic acid derivatives with enhanced potency and selectivity for their intended biological targets.
References
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Lu J (2023) Principles and Experimental Methodologies on Protein-Ligand Binding. Enz Eng. 12:221. 3
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Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. 17
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Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. 18
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Biology LibreTexts. 5.2: Techniques to Measure Binding. Biology LibreTexts.
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FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight.
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Cserháti T, Forgács E, Deyl Z, Miksík I. (2001). Effect of molecular parameters on the binding of phenoxyacetic acid derivatives to albumins. J Chromatogr B Biomed Sci Appl. 753(1):87-92.
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Leavitt S, Freire E. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Curr Protoc Protein Sci. Chapter 20:Unit 20.7.
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Malvern Panalytical. Binding Affinity. Malvern Panalytical.
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Bio-protocol. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol. 3(3):e348.
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BenchChem. A Researcher's Guide to Isothermal Titration Calorimetry for Binding Affinity Studies. BenchChem.
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Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School.
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Hiley C, et al. (2002). Selective ET(A) antagonists. 5. Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives. J Med Chem. 45(5):1013-24.
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Malvern Panalytical. (2016). Isothermal Titration Calorimetry: An essential tool for binding affinity measurements in life sciences research. Malvern Panalytical.
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BenchChem. A Technical Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Analogues. BenchChem.
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The Huck Institutes of the Life Sciences. Isothermal Titration Calorimetry. PennState.
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Reddit. (2020). What are some physical methods to determine binding affinity of a protein? r/Biochemistry.
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Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.
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Bio-protocol. (2020). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Bio-protocol. 10(4):e3527.
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Mazzantini C, et al. (2019). Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists. Sci Rep. 9(1):5457.
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Evans KA, et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorg Med Chem Lett. 21(8):2345-50.
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Ohtaka H, et al. (1993). Structure-activity relationship study of TXA2 receptor antagonists. 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids and related compounds. Chem Pharm Bull (Tokyo). 41(6):1055-63.
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Michalska A, et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Int J Mol Sci. 22(19):10787.
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Liu Y, et al. (2023). Discovery and synthesis of novel phenoxyacetate ester Schiff base α-glucosidase inhibitors. Bioorg Chem. 139:106727.
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ResearchGate. Design, synthesis, and in silico studies of benzimidazole bearing phenoxyacetamide derivatives as α-glucosidase and α-amylase inhibitors. ResearchGate.
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ResearchGate. The binding affinity and RMSD value of derivative 4 against α-amylase and α-glucosidase. ResearchGate.
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ResearchGate. (2024). Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets, DNA, Protein and Enzyme. ResearchGate.
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Laznicek M, et al. (1988). The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs. J Pharm Pharmacol. 40(6):431-4.
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Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org.
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Google Patents. Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR). Google Patents.
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Taylor & Francis. Binding affinity – Knowledge and References. Taylor & Francis.
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Smirnov A, et al. (2022). Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. J Med Chem. 65(1):799-813.
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Hostetler HA, et al. (2004). Peroxisome Proliferator-activated Receptor alpha Interacts with High Affinity and Is Conformationally Responsive to Endogenous Ligands. J Biol Chem. 279(44):45431-40.
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Adhikari B, et al. (2019). Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia. Molecules. 24(16):2934.
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ResearchGate. Binding affinity values of α-glucosidase enzyme with the identified... ResearchGate.
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Grygiel-Górniak B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications--a review. Nutr J. 13:17.
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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-(2-Cyanophenoxy)acetic Acid
Introduction: 2-(2-Cyanophenoxy)acetic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several strategic routes, each with its own set of advantages and drawbacks. This guide provides an in-depth comparison of two prominent synthetic pathways: the Williamson Ether Synthesis and the Sandmeyer Reaction. By examining detailed experimental protocols, yield efficiencies, safety considerations, and environmental impact, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific needs.
Route 1: The Classical Approach - Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This two-step approach to this compound involves the formation of an ether linkage between 2-cyanophenol and an ethyl haloacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
Logical Workflow: Williamson Ether Synthesis
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Experimental Protocols: Williamson Ether Synthesis
Step 1: Synthesis of Ethyl 2-(2-cyanophenoxy)acetate
-
Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and dry N,N-dimethylformamide (DMF).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Addition of Alkylating Agent: Add ethyl chloroacetate (1.1 eq.) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into an excess of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield ethyl 2-(2-cyanophenoxy)acetate. A potential yield for this step is in the range of 90%.[4]
Step 2: Hydrolysis to this compound
-
Reagents and Setup: Dissolve the ethyl 2-(2-cyanophenoxy)acetate (1.0 eq.) in a mixture of ethanol and water in a round-bottom flask.
-
Hydrolysis: Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the product.[5] Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Route 2: The Strategic Alternative - Sandmeyer Reaction
The Sandmeyer reaction offers a powerful method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[6][7] This multi-step synthesis commences with the preparation of 2-aminophenoxyacetic acid, which then undergoes diazotization followed by cyanation.
Logical Workflow: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer Reaction synthesis of this compound.
Experimental Protocols: Sandmeyer Reaction
Step 1: Synthesis of 2-Aminophenoxyacetic Acid
-
Reagents and Setup: In a reaction vessel, dissolve 2-aminophenol (1.0 eq.) in an aqueous solution of sodium hydroxide.
-
Reaction Initiation: To this solution, add a solution of chloroacetic acid (1.0 eq.) that has been neutralized with sodium hydroxide.
-
Reaction Conditions: Heat the reaction mixture and maintain it at reflux for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and acidify with a mineral acid, such as hydrochloric acid, to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-aminophenoxyacetic acid. A patent for a similar synthesis of a substituted phenoxyacetic acid reports a yield of 93.8%.[8]
Step 2: Sandmeyer Cyanation of 2-Aminophenoxyacetic Acid
-
Diazotization: Suspend 2-aminophenoxyacetic acid (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath. To this, add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Preparation of Cyanide Reagent: In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq.) in an aqueous solution of sodium cyanide.
-
Cyanation: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.[9]
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt. Cool the mixture and acidify with hydrochloric acid.
-
Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Comparative Analysis
| Parameter | Williamson Ether Synthesis | Sandmeyer Reaction |
| Overall Yield | Potentially high (can exceed 80% over two steps) | Moderate (multi-step, with potential for lower yields in the Sandmeyer step) |
| Starting Materials | 2-Cyanophenol, Ethyl Chloroacetate | 2-Aminophenol, Chloroacetic Acid, Sodium Nitrite, Copper(I) Cyanide |
| Reagent Cost | Moderate | Moderate to High (due to the use of a copper salt and cyanide) |
| Safety Hazards | - Use of flammable organic solvents.- Corrosive bases and acids. | - Highly toxic sodium cyanide requires stringent handling protocols.[9][10] - Diazonium salts can be explosive if allowed to dry. - Use of corrosive acids. |
| Environmental Impact | - Generates salt byproducts (e.g., KCl).- Use of organic solvents. Modern adaptations using microwave radiation and "dry" media can improve the greenness.[11] | - Generates copper and cyanide-containing waste streams requiring specialized disposal.[12][13] - Use of hazardous reagents. |
| Key Byproducts | - Unreacted starting materials.- Dialkylated products (minor). | - Phenol formation from reaction of diazonium salt with water.[10] - Biaryl formation from dimerization of the aryl radical intermediate.[6][9] |
Discussion and Recommendations
Williamson Ether Synthesis: This route is generally favored for its reliability, potentially high yields, and the use of less hazardous reagents compared to the Sandmeyer reaction. The starting materials are readily available, and the reaction conditions are relatively mild. From a "green chemistry" perspective, while it does generate salt waste and utilizes organic solvents, there are opportunities for process optimization to reduce the environmental impact.[11] The primary challenge lies in ensuring the complete reaction and purification of the intermediate and final product.
Sandmeyer Reaction: This pathway offers a valuable alternative, particularly when the starting 2-aminophenoxyacetic acid is readily available or easily synthesized. However, the use of highly toxic sodium cyanide necessitates strict safety precautions, including working in a well-ventilated fume hood and having appropriate personal protective equipment and emergency response plans in place.[9][10] The potential for explosive diazonium salt intermediates if they are isolated requires that they be used in solution immediately after formation. Furthermore, the generation of copper and cyanide-containing waste presents a significant environmental and disposal challenge.[12][13] The Sandmeyer reaction is also known to produce a variety of byproducts, which can complicate purification and reduce the overall yield.[10][14]
References
Click to expand
- BenchChem Technical Support Team. (2025, December).
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 12, 2026, from [Link]
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 12, 2026, from [Link]
- RSC Publishing. (n.d.). ORGANIC CHEMISTRY.
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Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved January 12, 2026, from [Link]
- Brainly. (2023, February 8). Is amide synthesis or Williamson ether synthesis more environmentally friendly?.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.).
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Williamson Ether Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
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The Williamson Ether Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
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Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
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- Google Patents. (n.d.). WO1992012962A1 - Process for the production of cyanoacetic acid.
- Francis Academic Press. (n.d.).
- Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
- PMC - NIH. (2021, December 16).
- ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?.
- Googleapis.com. (n.d.).
- Sandmeyer reaction. (n.d.).
- Francis Academic Press. (n.d.).
- Google Patents. (n.d.). CN101121673A - Technique for synthesizing o-chloroacetaminophenol.
- Google Patents. (n.d.).
- A New Approach to the Cyanoacetic Ester Synthesis. (n.d.).
- Google Patents. (n.d.). CN102115431A - Synthesis method of 2, 2-ethoxyethanol.
- Google Patents. (n.d.). CN103360281A - Method for producing cyanoacetic acid, method for producing cyanoacetic acid derivative and method for producing metal containing compound.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(2-Cyanophenoxy)acetic Acid
This guide provides a detailed, procedural framework for the safe and compliant disposal of 2-(2-Cyanophenoxy)acetic acid. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep understanding of the chemical's hazard profile and the scientific rationale behind each step of the disposal process. Our commitment is to foster a culture of safety and environmental responsibility within the laboratory.
Understanding the Hazard Profile: A Dual-Risk Compound
This compound (CAS No. 6574-95-4) presents a dual-hazard profile that necessitates meticulous handling and disposal. Its molecular structure incorporates both a nitrile (cyano) group and a carboxylic acid group, each contributing to its risk profile.
-
Corrosivity and Irritation: As an acetic acid derivative, the compound is acidic and can cause skin and serious eye irritation.[1][2] Prolonged contact or inhalation of dust may also lead to respiratory irritation.[1][2]
-
Toxicity and Reactivity of the Cyano Group: The presence of the nitrile group is a significant concern. While the compound itself is a solid, it is crucial to prevent its contact with acids. The combination of cyanide salts with acids can generate highly toxic and flammable hydrogen cyanide (HCN) gas.[3][4] Exposure to even small amounts of HCN can be fatal.[3][4]
Due to these properties, this compound waste must be classified as hazardous waste. The specific EPA hazardous waste codes may vary, but it would likely fall under categories for corrosivity (D002) and potentially toxicity if it meets the criteria.[5]
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | Primary Precaution |
| Skin Irritant | Causes skin irritation upon contact.[1][2] | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[1][3] |
| Serious Eye Irritant | Causes serious eye irritation or damage.[1][2] | Wear safety glasses with side shields or chemical splash goggles.[3][6] |
| Respiratory Irritant | May cause respiratory irritation if inhaled as dust.[1][2] | Handle only in a well-ventilated area or a chemical fume hood.[3] |
| Acute Toxicity (Potential) | Risk of forming highly toxic hydrogen cyanide gas if mixed with acids.[3][4][7] | Strictly segregate from all acidic waste streams. Store separately from acids.[4][7] |
| Environmental Hazard | Potentially harmful to aquatic life.[8] | Do not allow the product to enter drains or waterways.[9][10] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps from the point of waste generation to its final collection for disposal. Adherence to this workflow is critical for ensuring personnel safety and regulatory compliance.
Step 1: Immediate Waste Segregation at the Point of Generation
This is the most critical control point in the entire process. The primary goal is to prevent the inadvertent mixing of this compound waste with incompatible materials, especially acids.
-
Procedure:
-
Designate a specific waste container exclusively for this compound and related materials (e.g., contaminated gloves, weigh boats, paper towels).
-
This container must be situated within the chemical fume hood or designated workspace where the material is handled.[3]
-
Never pour other chemical wastes into this container.
-
-
Causality: Segregation at the source prevents the formation of lethal hydrogen cyanide gas, which occurs when cyanides react with acids.[4][7] This simple step is a life-saving measure.
Step 2: Waste Container Selection and Labeling
Proper containment and clear communication are fundamental to safe waste management.
-
Procedure:
-
Container Selection: Use a high-density polyethylene (HDPE) or other compatible plastic container with a secure, screw-top lid.[11] Glass containers are less preferred due to the risk of breakage. The container must be clean, in good condition, and not reactive with the chemical.[7]
-
Labeling: Immediately label the container using your institution's hazardous waste tag.[11][12] The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[11]
-
An accurate list of all components if it is a mixture, including solvents and their approximate percentages.[7][11]
-
The appropriate hazard pictograms (e.g., Corrosive, Irritant/Toxic).[11]
-
The date of waste generation and the name of the principal investigator or lab group.[11]
-
-
Causality: Correct container selection prevents leaks and reactions.[7] Detailed labeling is required by the EPA's Resource Conservation and Recovery Act (RCRA) and ensures that everyone, from lab personnel to waste disposal contractors, understands the contents and associated hazards.[11][12]
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories must have designated areas for the temporary storage of hazardous waste before it is moved to a central facility.
-
Procedure:
-
Keep the waste container tightly sealed when not actively adding waste.[7][13]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA).[7][12] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[5]
-
Crucially, ensure the SAA for this waste is physically separated from areas where acidic wastes are stored.[7]
-
-
Causality: SAAs provide a safe, controlled, and compliant location for short-term waste storage.[7][12] Secondary containment minimizes the impact of a primary container failure.[5] Segregating incompatible waste classes within the SAA is a critical final check to prevent dangerous reactions.[7]
Step 4: Preparing for Disposal
Once the waste container is full or has been in the SAA for an extended period (up to one year for partially filled containers), it must be prepared for collection.[7]
-
Procedure:
-
Ensure the container lid is tightly sealed and the exterior is clean and free of contamination.
-
Double-check that the hazardous waste label is complete and legible.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11]
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[9][11]
-
-
Causality: Final disposal must be handled by a licensed hazardous waste contractor who has the expertise and facilities to manage the chemical safely.[5][14] Your EHS department facilitates this compliant and environmentally responsible final step.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: A flowchart illustrating the proper segregation and disposal pathway.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is vital to mitigate exposure and environmental contamination.
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE: lab coat, gloves, and eye protection.[1]
-
Use an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials.[15]
-
Carefully sweep up the absorbed material and place it into your designated hazardous waste container.[9]
-
Clean the spill area with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, prevent the spill from entering drains.
-
Contact your institution's EHS or emergency response team immediately.
-
By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, protecting both yourself and the broader community.
References
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Central Washington University . Laboratory Hazardous Waste Disposal Guidelines. [Link]
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University of South Carolina . How to Dispose of Chemical Waste. [Link]
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U.S. Environmental Protection Agency (EPA) . Laboratory Environmental Sample Disposal Information Document. [Link]
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American Chemical Society (ACS) . Managing Hazardous Chemical Waste in the Lab. [Link]
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Capot Chemical . MSDS of (2-Cyanophenoxy)acetic Acid. [Link]
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CDMS.net . Safety Data Sheet. [Link]
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University of Wisconsin-Milwaukee . Cyanide Standard Operating Procedure Template. [Link]
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Massachusetts Institute of Technology (MIT) EHS . Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
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Occupational Safety and Health Administration (OSHA) . Hydrogen Cyanide. [Link]
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Carl ROTH . Safety Data Sheet: Acetic acid. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Cyanophenoxy)acetic Acid
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 2-(2-Cyanophenoxy)acetic acid, a molecule featuring a nitrile and a carboxylic acid functional group on a phenoxy backbone, are typical of the building blocks we handle daily. However, familiarity must not breed complacency. The structural motifs present in this molecule suggest potential hazards that necessitate a robust and well-understood personal protective equipment (PPE) protocol.
This guide moves beyond a simple checklist. It is designed to provide a comprehensive operational framework for the safe handling of this compound, grounded in an understanding of its potential reactivity and toxicity. By explaining the causality behind each procedural step, we aim to build a culture of intrinsic safety that protects both the scientist and the integrity of the research.
Hazard Identification and Risk Assessment: Understanding the Adversary
Before any container is opened, a thorough risk assessment is paramount. While a specific, comprehensive toxicological profile for this compound may not be widely published, we can infer its likely hazards by examining safety data for structurally similar compounds. Aromatic carboxylic acids and organonitriles can present several risks. Safety Data Sheets (SDS) for analogous chemicals consistently highlight irritation to the skin, eyes, and respiratory system[1][2].
The primary hazards associated with this class of compounds are summarized below. This assessment dictates the minimum level of PPE required for safe handling.
| Hazard Classification | Potential Effect | Source |
| Skin Irritation | Causes skin irritation upon contact. | H315[1][2] |
| Eye Irritation | Causes serious eye irritation or damage. | H319[1][2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol. | H335[1][2] |
Given these potential hazards, all handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure[3][4].
Core Protective Equipment: Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all exercise; it is a direct response to the identified risks of skin contact, eye exposure, and inhalation.
Hand Protection: The First Barrier
-
Primary Choice: Nitrile gloves. They offer excellent resistance to a broad range of chemicals, including acids and organic compounds.
-
Protocol: Always inspect gloves for any signs of degradation, punctures, or tears before use. For procedures involving larger quantities or extended handling times, consider double-gloving. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste. Wash hands thoroughly with soap and water after any procedure[1][5].
Body Protection: Shielding Against Spills and Splashes
-
Minimum Requirement: A clean, buttoned laboratory coat.
-
Enhanced Protection: For tasks with a higher risk of splashing, such as transferring solutions or working with larger quantities, supplement your lab coat with a chemical-resistant apron. For handling highly hazardous compounds, coveralls made of low-linting materials like Tyvek can provide head-to-toe protection[6][7]. Contaminated clothing should be removed immediately, and the affected skin washed thoroughly[1][8].
Eye and Face Protection: A Non-Negotiable Standard
-
Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required at all times when handling this compound. Standard safety glasses do not offer sufficient protection against splashes[6][9].
-
Best Practice: When there is a significant risk of splashing, such as during solution transfers or when handling the substance under pressure or heat, a full-face shield must be worn in addition to chemical splash goggles[9]. This provides a secondary barrier protecting the entire face.
Respiratory Protection: An Engineering Control Supplement
-
Primary Control: A properly functioning chemical fume hood is the most critical engineering control for preventing respiratory exposure to chemical dusts and vapors[3][10]. All weighing and solution preparation of this compound should occur within a fume hood.
-
When Respirators are Necessary: In the rare event that engineering controls are insufficient or during a significant spill cleanup outside of a containment hood, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 or P100 filter) should be used[6]. All personnel requiring a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program[4].
Operational and Disposal Plans: A Step-by-Step Procedural Guide
A safe workflow encompasses every stage of the chemical's lifecycle in the lab, from preparation to disposal.
Pre-Handling and Donning PPE Workflow
The following diagram outlines the logical flow for preparing to handle this compound. This systematic approach ensures all safety checks are completed before any potential exposure.
Caption: Workflow for Safe Chemical Handling
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[1][5]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][11]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration[1]. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[5]. Seek immediate medical attention.
Waste Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound, as well as solutions containing the compound, must be disposed of as hazardous chemical waste.
-
Do not pour down the drain.
-
Collect in a compatible, sealed, and properly labeled waste container. The label should include the chemical name and associated hazards.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Incineration is often the preferred method for organic compounds of this nature[12][13].
-
-
Empty Containers: "Empty" containers that held the solid compound are not truly empty and may contain hazardous residue. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste[14]. Only after proper decontamination can the container be considered for recycling or disposal as non-hazardous waste[14].
By adhering to this comprehensive guide, you establish a multi-layered defense system that mitigates the risks associated with handling this compound. This commitment to procedural excellence not only ensures your personal safety but also upholds the rigorous standards of our scientific community.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
